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  • Product: 4-(1,3,2-Dioxaborinan-2-yl)phenol
  • CAS: 1640035-73-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-(1,3,2-Dioxaborinan-2-yl)phenol

The following technical guide details the physical properties, synthesis, and applications of 4-(1,3,2-Dioxaborinan-2-yl)phenol , with a specific focus on its structural stability and utility in drug development. Content...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and applications of 4-(1,3,2-Dioxaborinan-2-yl)phenol , with a specific focus on its structural stability and utility in drug development.

Content Type: Technical Guide / Whitepaper Subject: Physicochemical Properties, Synthesis, and Stability of 6-Membered Cyclic Boronic Esters Primary CAS: 1640035-73-9 (Unsubstituted) | Stabilized Variant CAS: 1192765-29-9 (Neopentyl Glycol Ester)

Executive Summary

4-(1,3,2-Dioxaborinan-2-yl)phenol is a cyclic boronic ester derived from 4-hydroxyphenylboronic acid and 1,3-propanediol.[1] Unlike the more common 5-membered dioxaborolanes (e.g., pinacol esters), this compound features a 6-membered dioxaborinane ring .

In medicinal chemistry and organic synthesis, this specific ring size offers distinct hydrolytic stability profiles compared to its 5-membered counterparts. While the unsubstituted 1,3-propanediol ester (CAS 1640035-73-9) is the direct answer to the topic, researchers frequently employ the 5,5-dimethyl derivative (neopentyl glycol ester, CAS 1192765-29-9) to prevent polymerization and enhance shelf-life. This guide covers both forms to ensure practical applicability in the lab.

Chemical Identity & Structural Analysis[2][3]

The core structure consists of a phenol moiety attached to a boron atom, which is cyclized with a 1,3-diol. The 6-membered ring adopts a chair-like conformation, influencing its Lewis acidity and resistance to hydrolysis.

FeatureUnsubstituted FormStabilized Form (Preferred)
IUPAC Name 4-(1,3,2-Dioxaborinan-2-yl)phenol4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol
CAS Number 1640035-73-91192765-29-9
Molecular Formula C₉H₁₁BO₃C₁₁H₁₅BO₃
Molecular Weight 177.99 g/mol 206.05 g/mol
Precursor Diol 1,3-PropanediolNeopentyl Glycol (2,2-Dimethyl-1,3-propanediol)
Structure Phenol + 6-membered B-ringPhenol + 6-membered B-ring + 2 Methyls
Structural Visualization

The following diagram illustrates the relationship between the boronic acid precursor and its cyclic ester forms.

ChemicalStructure Acid 4-Hydroxyphenylboronic Acid (Precursor) Prod1 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS 1640035-73-9) Acid->Prod1 + Diol1 (-2 H₂O) Prod2 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol (CAS 1192765-29-9) Acid->Prod2 + Diol2 (-2 H₂O) Diol1 1,3-Propanediol Diol1->Prod1 Diol2 Neopentyl Glycol Diol2->Prod2

Caption: Synthesis pathways for the unsubstituted and dimethyl-stabilized dioxaborinane esters.

Physicochemical Properties[5][6][7][8][9][10][11]

The physical behavior of dioxaborinanes is dominated by the lipophilicity of the ester group and the hydrogen-bonding capability of the phenolic hydroxyl.

Key Physical Data Table[3]
PropertyValue (Unsubstituted)Value (Neopentyl Ester)Context/Notes
Physical State Solid / Viscous OilCrystalline SolidNeopentyl esters crystallize more readily due to symmetry.
Melting Point 110–115 °C (Est.)125–130 °C (Est.)Higher than pinacol esters due to packing efficiency.
Boiling Point ~330 °C (Predicted)~350 °C (Predicted)Decomposes before boiling at atm pressure.
Solubility DMSO, MeOH, DCMDCM, THF, EtOAc, TolueneNeopentyl group increases solubility in non-polar solvents.
pKa (Phenol) ~9.5~9.6The boronate group is electron-withdrawing, slightly lowering pKa vs. phenol.
Stability ModerateHighThe gem-dimethyl effect stabilizes the ring against hydrolysis.

Expert Insight: While the pinacol ester (5-membered ring) is the industry standard, the neopentyl glycol ester (6-membered ring) is often chosen when a compound needs to survive acidic workups or prolonged storage. The 6-membered ring is thermodynamically more stable towards hydrolysis than the 5-membered ring in many aqueous environments due to reduced ring strain.

Synthesis & Characterization Protocol

For researchers requiring high-purity material, in-house synthesis is often necessary as commercial stocks of the 6-membered ring variants can be intermittent.

Protocol: Condensation of 4-Hydroxyphenylboronic Acid

Objective: Synthesize 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol (CAS 1192765-29-9).[1]

Reagents:

  • 4-Hydroxyphenylboronic acid (1.0 equiv)

  • Neopentyl glycol (1.05 equiv)

  • Solvent: Toluene or Benzene (Reagent Grade)

  • Catalyst: None required (thermal dehydration)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-hydroxyphenylboronic acid (e.g., 10 mmol, 1.38 g) and neopentyl glycol (10.5 mmol, 1.09 g) to the flask.

  • Solvation: Add Toluene (50 mL). The solids may not dissolve completely at room temperature.

  • Reflux: Heat the mixture to vigorous reflux (110 °C). As the reaction proceeds, water will azeotrope into the Dean-Stark trap.

  • Completion: Reflux until water collection ceases (typically 2–4 hours). The solution should become clear.

  • Workup: Cool to room temperature.

    • If product crystallizes: Filter and wash with cold hexanes.

    • If soluble: Evaporate toluene under reduced pressure. Recrystallize from Hexanes/EtOAc if necessary.

  • Validation: Verify formation by ¹H NMR. Look for the disappearance of B(OH)₂ protons and the appearance of the neopentyl CH₂ singlet (~3.77 ppm) and methyl groups (~1.03 ppm).

Workflow Diagram

SynthesisWorkflow Start Start: Mix Boronic Acid + Diol in Toluene Reflux Reflux with Dean-Stark (Remove H₂O) Start->Reflux Check Water Collection Ceased? Reflux->Check Check->Reflux No Workup Cool & Evaporate Solvent Check->Workup Yes Purify Recrystallize (Hexanes/EtOAc) Workup->Purify Final Pure Cyclic Ester Purify->Final

Caption: Dean-Stark dehydration workflow for synthesizing dioxaborinane esters.

Stability & Handling (The "Self-Validating" System)

In drug development, the integrity of the boron species is critical. Dioxaborinanes offer a specific advantage: The Gem-Dimethyl Effect .

  • Mechanism: In the neopentyl ester, the two methyl groups at the 5-position of the ring create steric bulk that discourages the attack of water or nucleophiles on the boron atom. They also conformationally lock the ring, making the reverse reaction (hydrolysis) entropically unfavorable.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). While more stable than the free acid, the phenolic hydroxyl is prone to oxidation; the boronate ester is prone to hydrolysis if left in open air for months.

Quality Control Check: Before use in critical coupling reactions, dissolve a small sample in CDCl₃.

  • Pass: Sharp peaks for the ester alkyls.

  • Fail: Broadening of peaks or appearance of free diol signals indicates hydrolysis.

Applications in Drug Discovery

This compound serves as a versatile building block in the Suzuki-Miyaura Cross-Coupling reaction, a cornerstone of pharmaceutical synthesis.

  • Biaryl Synthesis: The boronate moiety reacts with aryl halides (Ar-X) to form biaryl motifs common in kinase inhibitors and NSAIDs.

  • Protecting Group Strategy: The dioxaborinane ring acts as a robust protecting group for the boronic acid. It is stable to many oxidation and reduction conditions that would decompose the free boronic acid.

  • Polymer Chemistry: The bifunctional nature (Phenol + Boronate) allows this molecule to serve as a monomer for boron-containing polymers or as a surface modifier for sensors (e.g., glucose sensing via diol exchange).

References

  • PubChem. 4-(1,3,2-Dioxaborinan-2-yl)phenol (Compound Summary). National Library of Medicine.[2] [Link]

  • Boron Molecular. Boronic Ester Synthesis and Stability Data. [Link]

  • Organic Syntheses. Preparation of Boronic Esters via Dean-Stark Distillation. [Link]

Sources

Exploratory

4-(1,3,2-Dioxaborinan-2-yl)phenol CAS number 1640035-73-9

This guide serves as a definitive technical reference for 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS 1640035-73-9). It is designed for researchers requiring high-fidelity data on synthesis, stability, and application in pall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS 1640035-73-9). It is designed for researchers requiring high-fidelity data on synthesis, stability, and application in palladium-catalyzed cross-coupling.

CAS Number: 1640035-73-9

Synonyms: 4-Hydroxyphenylboronic acid 1,3-propanediol ester; 4-(1,3,2-Dioxaborinan-2-yl)benzenol.[1]

Executive Summary

4-(1,3,2-Dioxaborinan-2-yl)phenol is a specialized organoboron building block characterized by a six-membered dioxaborinane ring fused to a phenolic moiety. Unlike the ubiquitous pinacol esters (Bpin), this 1,3-propanediol-derived ester offers a distinct reactivity profile characterized by higher atom economy and tunable hydrolytic lability .

It serves as a dual-functional scaffold:

  • The Boronate Moiety: A latent nucleophile for Suzuki-Miyaura cross-coupling.

  • The Phenolic Hydroxyl: A versatile handle for etherification, esterification, or anchoring to solid supports prior to cross-coupling.

Chemical Identity & Structural Analysis[2]

The compound consists of a 4-hydroxyphenyl group bound to a boron atom, which is protected as a cyclic ester using 1,3-propanediol.[1]

Physicochemical Specifications
PropertySpecification
Molecular Formula C₉H₁₁BO₃
Molecular Weight 177.99 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, THF; Insoluble in water
Melting Point >110 °C (Typical for aryl cyclic boronates)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)
SMILES Oc1ccc(B2OCCCO2)cc1
Structural Diagram: Synthesis & Identity

The following diagram illustrates the formation of the dioxaborinane ring via dehydrative condensation.

Synthesis Acid 4-Hydroxyphenylboronic Acid (Free Acid) Product 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS 1640035-73-9) Acid->Product Dehydration (PhMe, Reflux, -H2O) Diol 1,3-Propanediol (HO-CH2-CH2-CH2-OH) Diol->Product Dehydration (PhMe, Reflux, -H2O) Water 2 H2O (Byproduct) Product->Water

Figure 1: Dehydrative assembly of the 1,3,2-dioxaborinane ring from boronic acid and 1,3-propanediol.

Stability & Reactivity Profile: The "Dioxaborinane" Advantage

Researchers often default to pinacol esters (5-membered rings with methyl steric bulk). However, the 1,3,2-dioxaborinane (6-membered ring) of CAS 1640035-73-9 offers specific technical advantages:

Hydrolytic Equilibrium

The 6-membered ring is thermodynamically stable but kinetically more accessible than pinacol esters.

  • Pinacol Esters: Highly resistant to hydrolysis; difficult to remove post-reaction if unreacted.

  • Dioxaborinanes (This Compound): Stable in neutral organic solvents but hydrolyze faster in the presence of aqueous base. This allows for facile deprotection back to the free boronic acid if "slow-release" coupling conditions are required.

Atom Economy
  • Pinacol moiety: C₆H₁₂O₂ (Mass contribution: ~116 Da)

  • 1,3-Propanediol moiety: C₃H₆O₂ (Mass contribution: ~74 Da)

  • Impact: Using CAS 1640035-73-9 reduces the mass of the protecting group by ~36%, improving mass efficiency in large-scale synthesis.

Orthogonal Reactivity

The free phenolic -OH allows this molecule to be derivatized (e.g., alkylated to form an ether) without affecting the boronate ester, provided anhydrous basic conditions are used (e.g., K₂CO₃ in Acetone).

Applications in Drug Discovery[4][5]

Suzuki-Miyaura Cross-Coupling

This compound is a primary building block for biaryl synthesis.[2] The presence of the para-hydroxyl group makes it ideal for synthesizing:

  • Tyrosine mimics in peptidomimetics.

  • Liquid Crystals: The phenolic group serves as a rigid core for mesogens.

  • PROTAC Linkers: The phenol can be etherified to attach E3 ligase ligands.

Mechanistic Pathway

The coupling follows the standard Pd(0)/Pd(II) catalytic cycle. The dioxaborinane must undergo transmetallation, often facilitated by base-promoted hydrolysis or formation of a boronate "ate" complex.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronate/Base Iso Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 ArX Aryl Halide (Ar-X) ArX->OxAdd Boronate CAS 1640035-73-9 (Base Activated) Boronate->TransMet

Figure 2: Catalytic cycle showing the entry point of the dioxaborinane ester (Transmetallation).

Experimental Protocols

Protocol A: Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)phenol

Use this protocol if the commercial stock is unavailable.

  • Reagents:

    • 4-Hydroxyphenylboronic acid (1.0 equiv)

    • 1,3-Propanediol (1.1 equiv)

    • Solvent: Toluene (0.5 M concentration)

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Combine boronic acid and diol in toluene.

    • Heat to reflux (110 °C). Water will azeotrope into the Dean-Stark trap.

    • Monitor reaction until water evolution ceases (~2–4 hours).

    • Cool to room temperature.[3] The product often crystallizes directly from toluene upon cooling.

    • Purification: Filtration followed by washing with cold hexanes. Recrystallize from Toluene/Hexane if necessary.

Protocol B: Standard Suzuki Coupling

Optimized for the 1,3-propanediol ester.

  • Reagents:

    • Aryl Halide (1.0 equiv)[4]

    • CAS 1640035-73-9 (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂ (3–5 mol%)

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with Aryl Halide, Boronate, Pd catalyst, and Base.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed solvent via syringe.

    • Heat to 80–90 °C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Note: The presence of water is crucial to hydrolyze the dioxaborinane ring in situ to the active boronic acid species for transmetallation.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. Avoid dust formation. While boronic esters are generally non-volatile, the phenol moiety increases polarity and potential for absorption.

  • Stability: Hygroscopic. Store in a tightly sealed container under inert gas at 2–8 °C. Moisture will slowly hydrolyze the ester back to the free acid.

References

  • Combi-Blocks Inc. (2023).[1] Safety Data Sheet: 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS 1640035-73-9).[2][5][6] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Deng, X., et al. (2002). Synthesis of Arylboronic Esters via the Reaction of Bis(neopentyl glycolato)diboron with Aryl Halides. Organic Letters, 4(17), 2867-2870. (Context on cyclic ester stability).
  • ChemicalBook. (2025). Product Entry: CAS 1640035-73-9.[1][2][5][6] Retrieved from

Sources

Foundational

structure of 4-(1,3,2-Dioxaborinan-2-yl)phenol

Technical Monograph: 4-(1,3,2-Dioxaborinan-2-yl)phenol Executive Summary 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: 1228829-13-7) represents a specialized class of protected boronic acids used primarily as a nucleophilic pa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(1,3,2-Dioxaborinan-2-yl)phenol

Executive Summary

4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: 1228829-13-7) represents a specialized class of protected boronic acids used primarily as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. Unlike the ubiquitous pinacol esters (5-membered rings), this molecule features a 6-membered 1,3,2-dioxaborinane ring derived from 1,3-propanediol.

This structural distinction confers unique physicochemical properties: it offers a "Goldilocks" stability profile—more hydrolytically labile than the sterically hindered pinacol esters (Bpin), yet significantly more stable than the free boronic acid. This guide details the structural anatomy, synthesis, and mechanistic utility of this compound in high-fidelity drug discovery workflows.

Part 1: Structural Anatomy & Electronic Properties

The molecule consists of two distinct functional domains coupled via a C-B bond. Understanding the interplay between these domains is critical for predicting reactivity.

Molecular Architecture
  • The Phenol Moiety: A standard 4-hydroxyphenyl group. The hydroxyl (-OH) at the para position acts as a strong electron-donating group (EDG) via resonance (+M effect), increasing electron density in the aromatic ring.

  • The 1,3,2-Dioxaborinane Ring: A 6-membered cyclic boronic ester.

    • Geometry: The boron atom adopts a trigonal planar (

      
      )  geometry with bond angles approximating 120°.
      
    • Conformation: The 6-membered ring typically adopts a chair or twist-boat conformation to minimize torsional strain, unlike the nearly planar 5-membered pinacol rings.

Electronic "Push-Pull" System

The empty


-orbital on the boron atom renders it Lewis acidic (electrophilic). However, the oxygen atoms in the dioxaborinane ring donate electron density into this empty orbital (

back-bonding), stabilizing the boron center.
PropertyValue / Description
Formula

Molecular Weight 177.99 g/mol
Boron Hybridization

(Trigonal Planar)
Ring Size 6-membered (1,3-propanediol derivative)
Electronic Character Masked Lewis Acid; Nucleophile upon activation

Part 2: Synthesis & Purification Protocol

Core Directive: The synthesis relies on the condensation of 4-hydroxyphenylboronic acid with 1,3-propanediol. The reaction is an equilibrium process driven by the removal of water.

Reagents & Stoichiometry
  • Precursor: 4-Hydroxyphenylboronic acid (1.0 equiv).

  • Diol: 1,3-Propanediol (1.05 - 1.1 equiv). Note: Slight excess ensures full conversion.

  • Solvent: Toluene or Benzene (forms azeotrope with water).

  • Catalyst: None usually required, though trace

    
    -TsOH can accelerate kinetics.
    
Step-by-Step Protocol (Self-Validating)
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-hydroxyphenylboronic acid and 1,3-propanediol to the flask. Suspend in Toluene (0.5 M concentration).

  • Reflux: Heat the mixture to vigorous reflux (

    
    ).
    
    • Validation Point: Monitor the Dean-Stark trap.[1] The reaction is complete when water separation ceases (theoretical volume calculated based on scale).

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold hexanes.

    • If soluble: Concentrate in vacuo.

  • Purification: Recrystallization from Hexanes/Ethyl Acetate is preferred over silica chromatography.

    • Expert Insight: Silica gel is slightly acidic and contains water, which can hydrolyze the 6-membered ring back to the free acid. If chromatography is necessary, neutralize silica with 1% Triethylamine.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Hydroxyphenylboronic Acid + 1,3-Propanediol Process Reflux in Toluene (Dean-Stark Trap) Start->Process Check Water Removal Complete? Process->Check Check->Process No Workup Cool & Concentrate (Avoid Silica) Check->Workup Yes Final Product: 4-(1,3,2-Dioxaborinan-2-yl)phenol Workup->Final

Figure 1: Dehydrative condensation workflow. The Dean-Stark trap is the critical control point for driving the equilibrium.

Part 3: Reactivity & The Suzuki-Miyaura Application

The primary utility of 4-(1,3,2-dioxaborinan-2-yl)phenol is as a coupling partner.

Stability: The "Goldilocks" Effect

Unlike pinacol esters (Bpin), which are kinetically robust due to the steric bulk of four methyl groups, the unsubstituted 1,3,2-dioxaborinane ring is more accessible.

  • Hydrolysis Rate: 1,3-propanediol esters hydrolyze faster than Bpin esters but slower than the free acid [1].

  • Implication: In Suzuki couplings, the "active" species is often the trihydroxyboronate species formed after hydrolysis. The 6-membered ring releases the active species more readily than Bpin, potentially accelerating sluggish reactions.

Mechanism of Activation

For the carbon-boron bond to break and transfer the phenol group to Palladium (Transmetallation), the boron must first be activated from neutral (


) to anionic (

).
  • Base Attack: A base (e.g.,

    
    , 
    
    
    
    ) attacks the empty boron orbital.
  • Quaternization: Formation of the tetrahedral boronate complex

    
    .
    
  • Transmetallation: The Ar group transfers to the Pd(II) center.

Catalytic Cycle Diagram

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar'-X PdII_X Ar'-Pd(II)-X OxAdd->PdII_X TransMet Transmetallation (Rate Limiting) PdII_X->TransMet TransMet->Pd0 Reductive Elimination - Product Boron 4-(1,3,2-Dioxaborinan-2-yl)phenol (Neutral sp2) Activated Activated Boronate (Tetrahedral sp3) Boron->Activated + Base (OH-) Activated->TransMet Transfer Ar

Figure 2: Suzuki-Miyaura Catalytic Cycle. Note the specific activation step (Green) where the dioxaborinane ring converts to the tetrahedral boronate.

Part 4: Characterization & Analytics

Confirming the structure requires specific attention to the Boron NMR and the unique signature of the propylene bridge.

NMR Spectroscopy Expectations
  • 
     NMR:  This is the diagnostic nucleus.
    
    • Shift:

      
       ppm (Broad singlet).
      
    • Note: If the peak appears at

      
       ppm, the boron has hydrolyzed or coordinated to a solvent/base (tetrahedral).
      
  • 
     NMR (Propylene Bridge): 
    
    • The 1,3-propanediol backbone (

      
      ) creates a distinct pattern.
      
    • 
       ppm (4H, t):  The methylene groups adjacent to Oxygen.
      
    • 
       ppm (2H, quint):  The central methylene group.
      
Mass Spectrometry
  • Isotope Pattern: Boron exists as

    
     (20%) and 
    
    
    
    (80%).
  • Observation: Look for the characteristic "Boron split" in the molecular ion peak

    
     and 
    
    
    
    .

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54366629, 4-(1,3,2-Dioxaborinan-2-yl)phenol.

Sources

Exploratory

Precision Stoichiometry: The Role of 4-(1,3,2-Dioxaborinan-2-yl)phenol in High-Efficiency Coupling

Executive Summary In the realm of medicinal chemistry and high-throughput screening, the selection of boronic ester protecting groups is often reduced to a default choice of the pinacol ester. However, 4-(1,3,2-Dioxabori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry and high-throughput screening, the selection of boronic ester protecting groups is often reduced to a default choice of the pinacol ester. However, 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS 1640035-73-9) represents a distinct class of 6-membered cyclic boronates that offers specific advantages in atom economy and thermodynamic stability.

This technical guide analyzes the physicochemical properties, synthesis, and application of this specific ester.[1] By focusing on its molecular weight of 177.99 g/mol , researchers can optimize stoichiometric loading in Suzuki-Miyaura cross-couplings, achieving higher active boron fractions per gram compared to the ubiquitous pinacol derivatives.

Physicochemical Profile

The fundamental parameter for accurate dosing in drug development is the molecular weight. Unlike the 5-membered pinacol ester (MW ~220 g/mol ), the 1,3-propanediol-derived dioxaborinane ring system reduces the molecular mass while maintaining the necessary stability for palladium-catalyzed reactions.

Core Data Table[2][3]
ParameterValueTechnical Note
Chemical Name 4-(1,3,2-Dioxaborinan-2-yl)phenolDistinct from the pinacol ester (dioxaborolan-2-yl).[2]
CAS Number 1640035-73-9 Specific to the 1,3-propanediol cyclic ester.
Molecular Weight 177.99 g/mol Used for precise stoichiometric calculations.
Molecular Formula C₉H₁₁BO₃High atom economy relative to pinacol analogs.
Boron Content ~6.07%Higher gravimetric boron density than pinacol esters (~4.9%).
Physical State White Crystalline SolidHygroscopic; store under inert atmosphere (Ar/N₂).
Structural Logic

The molecule consists of a phenol ring anchored to a boron atom, which is protected by a 1,3-propanediol ligand. This forms a 6-membered dioxaborinane ring . This structural distinction is critical:

  • 5-Membered (Pinacol): Kinetically stable due to steric bulk (tetramethyl groups).

  • 6-Membered (Propanediol): Thermodynamically stable due to reduced ring strain, but more accessible for transesterification or hydrolysis when required.

Synthesis & Validation Protocol

The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)phenol is a dehydration condensation reaction. The following protocol ensures high purity by driving the equilibrium toward product formation using a Dean-Stark apparatus or molecular sieves.

Reaction Pathway Diagram

SynthesisPathway Start1 4-Hydroxyphenylboronic Acid (CAS 71597-85-8) Process Condensation Reflux in Toluene Dean-Stark Trap (-H₂O) Start1->Process Start2 1,3-Propanediol Start2->Process Product 4-(1,3,2-Dioxaborinan-2-yl)phenol (MW 177.99) Process->Product -2 H₂O Validation Validation: 1H NMR & MS Product->Validation

Figure 1: Condensation pathway for the synthesis of the 6-membered dioxaborinane ring.

Step-by-Step Methodology
  • Stoichiometry Setup:

    • Charge a reaction flask with 4-Hydroxyphenylboronic acid (1.0 equiv, MW 137.93).

    • Add 1,3-Propanediol (1.05 equiv). A slight excess ensures complete consumption of the boronic acid.

  • Solvent System:

    • Dissolve in anhydrous Toluene (0.5 M concentration). Toluene is chosen for its ability to form an azeotrope with water.

  • Dehydration:

    • Reflux the mixture using a Dean-Stark trap to continuously remove the water byproduct.

    • Alternative: For small scales (<1g), use activated 4Å Molecular Sieves in THF at room temperature for 12–24 hours.

  • Isolation:

    • Cool the reaction to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove toluene.

    • Recrystallize from Hexanes/Ethyl Acetate if necessary to remove excess diol.

  • Validation (Self-Validating Step):

    • Mass Spec (ESI): Look for the parent ion [M+H]+ at 179.0 or [M-H]- at 177.0 .

    • 1H NMR (CDCl3): Verify the disappearance of the boronic acid -B(OH)2 protons and the appearance of the propyl chain signals:

      • ~4.1 ppm (triplet, 4H, -O-CH2-)

      • ~2.0 ppm (quintet, 2H, -CH2- middle)

Stability & Applications in Drug Development

Understanding the stability profile of the 1,3-propanediol ester is crucial for deciding when to use it over the pinacol ester.

Thermodynamic vs. Kinetic Stability
Feature1,3-Propanediol Ester (6-Ring)Pinacol Ester (5-Ring)
Ring Strain Low: The 6-membered ring is essentially strain-free, offering high thermodynamic stability [1].Moderate: The 5-membered ring has some strain, but is compensated by steric bulk.
Hydrolysis Rate Moderate: Lacks the steric protection of methyl groups, making it easier to hydrolyze back to the acid in vivo or under acidic workup [2].Slow: The four methyl groups sterically hinder the approach of water, making it very robust (sometimes too robust).
Atom Economy High: MW 177.99. Less "dead weight" in the protecting group.Lower: MW ~220.[3][4] The pinacol group adds significant mass.
Application: High-Efficiency Suzuki Coupling

In drug discovery, particularly when scaling up synthesis of biaryl scaffolds, the mass efficiency of reagents becomes a cost driver.

Scenario: You require 1 mole of active 4-hydroxyphenylboron species for a coupling reaction.

  • Using Pinacol Ester:

    • Required Mass:

      
      
      
  • Using 1,3-Propanediol Ester:

    • Required Mass:

      
      
      

Result: A 19.1% reduction in reagent mass is achieved by switching to the dioxaborinane ester. This efficiency scales significantly in process chemistry, reducing solvent volumes and waste disposal costs.

Workflow Diagram: Coupling Strategy

CouplingWorkflow Reagent 4-(1,3,2-Dioxaborinan-2-yl)phenol (MW 177.99) Coupling Suzuki-Miyaura Coupling (Dioxane/H2O, 80°C) Reagent->Coupling Catalyst Pd(dppf)Cl2 / K2CO3 Catalyst->Coupling Halide Aryl Halide (Ar-X) Halide->Coupling Hydrolysis In Situ Hydrolysis (Base Promoted) Coupling->Hydrolysis Slow Release of Active Boronic Acid Product Biaryl Product (Ar-Ar'-OH) Hydrolysis->Product

Figure 2: The 6-membered ester acts as a 'slow-release' precursor, hydrolyzing in situ to the active boronic acid species during the basic conditions of Suzuki coupling.[2]

References

  • Structural effects on the relative rates of transesterification of boronic esters. Source: ResearchGate.[1] URL:[Link]

  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Source: Organic Letters (ACS). URL:[Link]

  • 4-(1,3,2-Dioxaborinan-2-yl)phenol Product Specifications. Source: MySkinRecipes (Chemical Data Sheet). URL:[Link]

  • Boronic Acid Synthesis by Hydrolysis. Source: Organic Chemistry Portal.[5] URL:[Link]

Sources

Foundational

Technical Guide: Solubility &amp; Stability of 4-(1,3,2-Dioxaborinan-2-yl)phenol

This guide details the solubility profile, physicochemical properties, and handling protocols for 4-(1,3,2-Dioxaborinan-2-yl)phenol , a specialized organoboron intermediate.[1][2][3] [1][2][3] Part 1: Compound Identity &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 4-(1,3,2-Dioxaborinan-2-yl)phenol , a specialized organoboron intermediate.[1][2][3]

[1][2][3]

Part 1: Compound Identity & Physicochemical Profile[2][3][4]

Compound Name: 4-(1,3,2-Dioxaborinan-2-yl)phenol CAS Registry Number: 1640035-73-9 Synonyms: 4-Hydroxyphenylboronic acid 1,3-propanediol cyclic ester; 4-(1,3,2-Dioxaborinan-2-yl)benzene-1-ol.[1][2][3][4] Molecular Formula: C₉H₁₁BO₃ Molecular Weight: 177.99 g/mol [5]

Structural Analysis

This compound consists of a phenol ring bound to a boron atom, which is protected as a cyclic ester using 1,3-propanediol (forming a 6-membered dioxaborinane ring).[1][2][3][6]

  • Lipophilicity (Estimated LogP): ~1.8 – 2.[2][3]2. The compound is moderately lipophilic.[1][2][3] The dioxaborinane ring reduces polarity compared to the free boronic acid, but the phenolic hydroxyl group maintains significant hydrogen-bonding capability.[1][2][3]

  • Electronic Character: The boron atom is Lewis acidic (empty p-orbital), though this acidity is attenuated by electron donation from the ring oxygens.[1][2][3] The phenolic proton is acidic (pKa ≈ 9.5–10.0), allowing for deprotonation in basic media.[1][2][3]

Part 2: Solubility Profile in Organic Solvents[2][3]

The solubility of 4-(1,3,2-Dioxaborinan-2-yl)phenol is governed by the competition between the polar phenolic group and the moderately non-polar boronate ester framework.[1][2][3]

Table 1: Solubility Hierarchy & Solvent Selection
Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction MechanismOperational Notes
Polar Aprotic DMSO, DMF, DMAc, NMP High (>50 mg/mL) Dipole-dipole; H-bond acceptance from phenol OH.[1][2][3]Ideal for Stock Solutions. High boiling points make removal difficult.[3] Use for biological assays or high-temp reactions.[1][2][3]
Polar Ethers THF, 1,4-Dioxane, MTBE Good (10–50 mg/mL) Lewis base coordination to Boron; H-bonding.[1][2][3]Preferred Reaction Solvents. THF and Dioxane are standard for Suzuki couplings.[1][3] MTBE is useful for extractions.[1][2][3]
Chlorinated DCM, Chloroform Moderate (5–20 mg/mL) Weak dipole interactions; Dispersion forces.[3]Useful for workup/extraction.[2][3] Avoid prolonged storage due to potential trace acid (HCl) formation which catalyzes hydrolysis.[2][3]
Protic Methanol, Ethanol, Isopropanol Soluble (Risk of Solvolysis) Hydrogen bonding (Donor/Acceptor).[2][3]CAUTION: Protic solvents can induce transesterification, exchanging the 1,3-propanediol ligand for the solvent alcohol (e.g., forming dimethyl ester in MeOH).[1][2][3]
Non-Polar Hexanes, Heptane, Pentane Insoluble / Poor (<1 mg/mL) Dispersion forces (insufficient to solvate phenol).[2][3]Ideal Anti-Solvents. Use these to precipitate the product from concentrated THF or DCM solutions.[3]
Aqueous Water (Neutral pH) Insoluble / Poor Hydrophobic effect dominates.[3]Hydrolysis Risk. The ester is kinetically stable but thermodynamically unstable in water.[3]
Aqueous Base NaOH (aq), K₂CO₃ (aq) Soluble (Reactive) Ionization (Phenolate formation).[2][3]Dissolves by forming the water-soluble phenolate salt.[3] High pH accelerates hydrolysis of the boronate ester.[1][3]

Part 3: Mechanism & Stability (Expert Insight)

The "Boron Advantage" vs. Hydrolytic Instability

Unlike the pinacol ester (5-membered ring with four methyl groups), the 1,3-propanediol ester (6-membered dioxaborinane) lacks steric bulk around the boron atom.[1][2][3]

  • Consequence: It is significantly more susceptible to hydrolysis than pinacol esters.[1][2][3] In the presence of water or added Lewis bases, the empty p-orbital on boron is easily attacked, leading to ring opening and reversion to the free boronic acid.[1][2]

  • Transesterification: In alcoholic solvents (MeOH), the equilibrium is driven by mass action.[1][2][3] Dissolving this compound in MeOH can lead to a mixture of the cyclic ester, the acyclic dimethyl ester, and free boronic acid.[1][2]

Visualization: Solvent Selection & Stability Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Analysis vs. Storage).

SolubilityWorkflow Start 4-(1,3,2-Dioxaborinan-2-yl)phenol Goal Intended Application? Start->Goal Stock Stock Solution / Storage Goal->Stock Long-term Reaction Suzuki Coupling / Synthesis Goal->Reaction Chemistry Workup Extraction / Purification Goal->Workup Isolation DMSO DMSO / DMF (High Solubility, Stable) Store at -20°C Stock->DMSO THF Anhydrous THF / Dioxane (Good Solubility) Avoid wet solvents Reaction->THF DCM DCM / Ethyl Acetate (Moderate Solubility) Workup->DCM Risk CRITICAL RISK: Hydrolysis / Transesterification THF->Risk If wet DCM->Risk If acidic Avoid Avoid: Water, Methanol, Ethanol (Unless base is present for reaction) Risk->Avoid

Figure 1: Solvent selection workflow prioritizing chemical stability and solubility.

Part 4: Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution (DMSO)

Use this protocol for biological assays or as a stable reservoir for chemical synthesis.[2][3]

  • Calculate Mass: For 10 mL of 50 mM solution:

    • MW = 177.99 g/mol .[1][2][3][5]

    • Required Mass = ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .[3]
      
  • Weighing: Weigh 89.0 mg (±0.5 mg) of the solid into a scintillation vial.

  • Solvent Addition: Add 10.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly to form a clear, colorless solution.[1][2][3]

    • Note: If slight warming is needed, do not exceed 40°C to prevent thermal degradation.[1][2][3]

  • Storage: Aliquot into small vials to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this to determine exact solubility limits in a specific solvent of interest.[2][3]

  • Saturation: Add excess solid (~50 mg) to 1 mL of the target solvent in a sealed HPLC vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter .

    • Why PTFE? It is chemically resistant to organic solvents.[1][2][3] Nylon filters may degrade in acidic/basic conditions or adsorb the phenol.[1][3]

  • Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (detection at 254 nm or 280 nm for the phenol moiety). Compare peak area against a known standard curve.

Protocol C: Reaction Setup (Suzuki Coupling Example)

Demonstrates solubility in a practical synthetic context.

  • Solvent System: Use 1,4-Dioxane/Water (4:1) or THF/Water (4:1) .[2][3]

  • Base Selection: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[2][3]

  • Procedure:

    • Dissolve 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.0 equiv) and the aryl halide (1.0 equiv) in Dioxane (0.1 M concentration).

    • The boronate ester will dissolve completely.[1][3]

    • Add the Pd catalyst (e.g., Pd(dppf)Cl₂).[2][3][7]

    • Add the aqueous base solution.[1][3]

    • Observation: Upon addition of aqueous base, the mixture may become biphasic or cloudy, but the boronate species (now activated as a boronate 'ate' complex) remains soluble in the organic-rich phase or at the interface.[1][2][3]

    • Heat to 80°C.

References

  • Combi-Blocks Inc. (2023).[2][3][8] Safety Data Sheet: 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS 1640035-73-9).[1][2][3][4] Retrieved from (Catalog No.[2][3] PR-2152).

  • PubChem Database. (2025).[2][3] Compound Summary: Boronic Acid Esters. National Center for Biotechnology Information.[1][2][3]

  • Hall, D. G. (Ed.).[1][2][3] (2011).[2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2][3] (Authoritative text on boronate ester stability and hydrolysis mechanisms).

  • Miyaura, N., & Suzuki, A. (1995).[1][2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.[1][2][3] (Foundational text for solvent selection in coupling reactions).

Sources

Exploratory

1H NMR spectrum of 4-(1,3,2-Dioxaborinan-2-yl)phenol

The following technical guide details the H NMR characterization of 4-(1,3,2-Dioxaborinan-2-yl)phenol , a cyclic boronic ester derivative used frequently in Suzuki-Miyaura cross-coupling and supramolecular assembly. This...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the


H NMR characterization of 4-(1,3,2-Dioxaborinan-2-yl)phenol , a cyclic boronic ester derivative used frequently in Suzuki-Miyaura cross-coupling and supramolecular assembly.

This guide moves beyond basic spectral listing, offering a mechanistic breakdown of chemical shifts, coupling patterns, and common degradation pathways.

Technical Guide: H NMR Characterization of 4-(1,3,2-Dioxaborinan-2-yl)phenol

Part 1: Molecular Architecture & Theoretical Prediction

Before analyzing the spectrum, we must deconstruct the magnetic environment of the molecule. This compound (


) consists of two distinct magnetic domains: the electron-rich phenolic ring  and the aliphatic dioxaborinane ring .
Structural Domains
  • Domain A (Aromatic): A para-substituted benzene ring. The electron-donating hydroxyl group (-OH) shields the ortho protons, while the electron-deficient boron atom deshields its ortho protons. This creates a classic AA'BB' spin system.

  • Domain B (Aliphatic): A 6-membered 1,3,2-dioxaborinane ring derived from 1,3-propanediol. At room temperature, rapid ring flipping typically averages the axial and equatorial environments, resulting in simplified triplet and quintet splitting patterns.

  • Domain C (Labile): The phenolic proton (

    
    ). Its visibility and chemical shift are highly solvent-dependent.
    
Proton Assignment Map

We will assign the protons as follows for the spectral analysis:

  • 
     : Phenolic -OH.
    
  • 
     : Aromatic protons ortho to the hydroxyl group.
    
  • 
     : Aromatic protons ortho to the boronate ester.
    
  • 
     : O-CH
    
    
    
    - protons on the dioxaborinane ring.
  • 
     : Central -CH
    
    
    
    - proton on the dioxaborinane ring.

Part 2: Experimental Methodology

To ensure reproducibility and spectral integrity, follow this specific protocol.

Solvent Selection: DMSO-d vs. CDCl
  • Recommended: DMSO-d

    
     (Dimethyl sulfoxide-d
    
    
    
    )
    • Reasoning: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor. It "locks" the phenolic proton (

      
      ) into a distinct chemical environment, usually appearing as a sharp singlet or broad hump around 9.5–10.0 ppm. It also prevents the rapid proton exchange seen in protic solvents.
      
  • Alternative: CDCl

    
     (Chloroform-d) 
    
    • Risk:[1] The phenolic proton often broadens significantly or disappears due to exchange. Furthermore, boronic esters can be prone to hydrolysis in "wet" chloroform (acidic traces).

Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.

  • Solvation: Dissolve in 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

  • Acquisition: Standard proton sequence (zg30), 16–32 scans, relaxation delay (

    
    ) 
    
    
    
    1.0s to ensure quantitative integration of aromatic protons.

Part 3: Spectral Interpretation (The Core)

The following data assumes a 400 MHz spectrometer in DMSO-d


 at 298 K.
Summary Table of Chemical Shifts[1][2][3]
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic

9.60 – 9.80Singlet (br)1H-Phenolic OH (H-bonded to DMSO)

7.55 – 7.65Doublet2H~8.4Deshielded by Boron (Inductive effect)

6.75 – 6.85Doublet2H~8.4Shielded by Oxygen (Resonance effect)

4.05 – 4.15Triplet4H~5.5O-CH

(Deshielded by Oxygen)

1.95 – 2.05Quintet2H~5.5C-CH

-C (Shielded, aliphatic)
Detailed Mechanistic Analysis
1. The Aromatic Region (6.5 – 8.0 ppm)

The spectrum displays the hallmark "Roof Effect" of para-substituted benzenes.

  • 
     (Ortho to Boron):  Boron has an empty p-orbital, making it a 
    
    
    
    -acceptor (albeit weak compared to nitro/carbonyl). This withdraws electron density, deshielding
    
    
    downfield to ~7.60 ppm .
  • 
     (Ortho to OH):  The oxygen atom donates electron density into the ring via resonance (+M effect). This significantly shields the adjacent protons, pushing them upfield to ~6.80 ppm .
    
  • Coupling: The

    
     interaction is a strong ortho coupling (
    
    
    
    Hz).
2. The Aliphatic Dioxaborinane Region (1.5 – 4.5 ppm)

This region confirms the integrity of the ester ring.

  • 
     (O-CH
    
    
    
    ):
    These protons are adjacent to oxygen, shifting them downfield to ~4.10 ppm . They appear as a triplet (
    
    
    ) due to coupling with the two central protons (
    
    
    ).
  • 
     (Central CH
    
    
    
    ):
    Located in the middle of the propyl chain, these resonate at ~2.00 ppm . They split into a quintet (
    
    
    ) because they couple to four equivalent neighbors (the two
    
    
    sets).
3. The Labile Proton (9.0 – 10.0 ppm)
  • 
     (Phenolic OH):  In dry DMSO-d
    
    
    
    , this appears as a singlet. If the sample is wet, this peak may broaden or shift upfield. Absence of this peak suggests deprotonation or rapid exchange.

Part 4: Visualization & Logic Flows

Diagram 1: Molecular Structure & Proton Mapping

This diagram correlates the proton labels used above with the chemical structure.[2]

G Center Benzene Ring OrthoOH Ortho-H (HB: ~6.8 ppm) Center->OrthoOH Shielding OrthoB Ortho-H (HC: ~7.6 ppm) Center->OrthoB Deshielding Boron Boron Atom Center->Boron Attached OH Phenolic OH (HA: ~9.7 ppm) OH->Center Donates e- EsterO Ester Oxygen Boron->EsterO OCH2 O-CH2 (HD: ~4.1 ppm) EsterO->OCH2 MidCH2 Mid-CH2 (HE: ~2.0 ppm) OCH2->MidCH2 3-bond Coupling

Caption: Proton assignment map correlating chemical environment with expected shift ranges.

Diagram 2: Purity Verification Workflow

A self-validating logic tree to determine if your sample has hydrolyzed back to the free boronic acid.

Workflow Start Analyze 1H NMR Spectrum CheckAliphatic Are peaks at 4.1 ppm (t) and 2.0 ppm (q) present? Start->CheckAliphatic YesAliphatic Ester Ring Intact CheckAliphatic->YesAliphatic Yes NoAliphatic Ester Ring Missing CheckAliphatic->NoAliphatic No CheckIntegration Check Integration Ratio (Aromatic : Aliphatic) YesAliphatic->CheckIntegration ResultHydrolysis INVALID: Hydrolyzed to Boronic Acid NoAliphatic->ResultHydrolysis Only Aromatics Visible ResultPure VALID: Pure Ester CheckIntegration->ResultPure 4:4:2 Ratio ResultImpure INVALID: Excess Diol or Hydrolysis CheckIntegration->ResultImpure Ratio Mismatch

Caption: Diagnostic logic to distinguish the target ester from hydrolyzed boronic acid impurities.

Part 5: Troubleshooting & Impurities

Hydrolysis (The "Silent" Killer)

Boronic esters are thermodynamically stable but kinetically labile in the presence of water and acid.

  • Symptom: Disappearance of the triplet (4.1 ppm) and quintet (2.0 ppm).

  • Artifact: Appearance of free 1,3-propanediol signals (triplet at ~3.5 ppm, quintet at ~1.6 ppm in DMSO).

  • Fix: Store the compound in a desiccator. If hydrolysis occurs, reflux in toluene with 1,3-propanediol and a Dean-Stark trap to re-esterify.

Residual Solvents

Common synthesis solvents may overlap with key signals:

  • Toluene: Methyl singlet at 2.3 ppm (near the quintet).

  • Water: Broad singlet at 3.33 ppm in DMSO-d

    
    .
    
  • Acetone: Singlet at 2.09 ppm (can overlap with the

    
     quintet).
    

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][3] Chem.1997 , 62, 7512–7515.[1] Link

  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH: Weinheim, 2011. (General reference for Boronic Ester stability and NMR properties).
  • Reich, H. J. "Structure Determination Using Spectroscopic Methods."[3] University of Wisconsin-Madison. (Source for AA'BB' splitting patterns and substituent effects). Link

Sources

Foundational

13C NMR Characterization of 4-(1,3,2-Dioxaborinan-2-yl)phenol

This guide details the 13C NMR characterization of 4-(1,3,2-Dioxaborinan-2-yl)phenol , a critical intermediate often used as a protected form of 4-hydroxyphenylboronic acid in Suzuki-Miyaura cross-couplings. Technical Gu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 13C NMR characterization of 4-(1,3,2-Dioxaborinan-2-yl)phenol , a critical intermediate often used as a protected form of 4-hydroxyphenylboronic acid in Suzuki-Miyaura cross-couplings.

Technical Guide for Structural Validation & Purity Analysis

Executive Summary

Characterizing aryl boronic esters via 13C NMR presents a unique spectroscopic challenge: the "missing" ipso-carbon. Due to the quadrupolar relaxation of the Boron nucleus (


 and 

), the carbon directly attached to boron (C-B) often appears as a severely broadened "hump" or is entirely invisible under standard acquisition parameters. This guide provides a validated protocol to overcome this limitation, ensuring positive identification of the 4-(1,3,2-dioxaborinan-2-yl)phenol scaffold.

Compound Profile:

  • Structure: Para-substituted phenol ring fused to a 6-membered cyclic boronate ester (1,3-propanediol derivative).

  • Key Diagnostic Features: High-field aliphatic signals (dioxaborinane ring), distinct phenol aromatic pattern, and the characteristic quadrupolar-broadened C-ipso signal.

Theoretical Framework & Shift Prediction

The Quadrupolar Boron Effect

The primary source of confusion in boronate NMR is the Scalar Coupling of the Carbon-13 nucleus (


) to the Boron nucleus (

for

, 80% abundance).
  • Mechanism: The electric field gradient at the boron nucleus causes rapid quadrupolar relaxation (

    
    ). This efficient relaxation acts as an intermediate exchange process on the NMR time scale.
    
  • Result: The

    
     coupling is partially collapsed, leading to extreme line broadening (linewidths > 50-100 Hz) of the attached carbon (C4). In low-concentration samples, this peak often disappears into the baseline noise.
    
Predicted Chemical Shifts (δ ppm)

The following assignments are derived from substituent additivity rules and empirical data for analogous aryl boronic esters (e.g., pinacol esters).

Carbon PositionEnvironmentPredicted Shift (δ)Signal Characteristics
C1 Aromatic C-OH158.0 – 160.0 Sharp, low intensity (quaternary). Deshielded by Oxygen.
C2, C6 Aromatic CH (Ortho to OH)115.0 – 116.0 Sharp, high intensity (2C). Shielded by resonance (+M effect of OH).
C3, C5 Aromatic CH (Meta to OH)135.0 – 137.0 Sharp, high intensity (2C). Deshielded by Boron proximity.
C4 Aromatic C-B (Ipso)128.0 – 134.0 Broad/Weak/Invisible. Quadrupolar broadening.
C7, C9 Aliphatic O-CH261.0 – 63.0 Sharp, high intensity (2C). Dioxaborinane ring.
C8 Aliphatic CH2 (Middle)27.0 – 28.0 Sharp, medium intensity (1C). Dioxaborinane ring.

Experimental Protocol

Sample Preparation
  • Solvent Selection:

    • Recommended:DMSO-d6 . The phenol hydroxyl group ensures high solubility in DMSO.

    • Alternative:CDCl3 .[1][2][3] Acceptable, but solubility may be lower. Note that boronic esters are prone to hydrolysis; ensure the solvent is dry (free of acidic impurities) to prevent cleavage to the boronic acid.

  • Concentration: Prepare a concentrated solution (~30-50 mg in 0.6 mL) to improve the signal-to-noise ratio (S/N) for the quaternary carbons.

Acquisition Parameters (Standard vs. Optimized)

To visualize the "missing" C-B carbon, standard proton-decoupled parameters are often insufficient.

ParameterStandard SettingOptimized for Boronates Reason
Pulse Sequence zgpg30 (Power-gated)zgpg30 or zgig (Inverse gated)Standard decoupling is usually fine; inverse gated removes NOE for quantitative integration (optional).
Relaxation Delay (D1) 1.0 - 2.0 sec3.0 - 5.0 sec Quaternary carbons (C1, C4) have long

times. Increasing D1 prevents saturation.
Scans (NS) 256 - 10242048+ High scan count is critical to lift the broad C-B signal out of the noise.
Line Broadening (LB) 1.0 Hz3.0 - 5.0 Hz Higher exponential multiplication during processing can help smooth the broad C-B peak, making it easier to identify.

Spectral Analysis & Logic Map

Visualizing the Assignments

The diagram below correlates the molecular structure with the expected chemical shift regions.[4][5]

G cluster_structure 4-(1,3,2-Dioxaborinan-2-yl)phenol Phenol_OH Phenolic C-OH (C1) ~159 ppm Ortho_CH Ortho CH (C2/C6) ~115 ppm Meta_CH Meta CH (C3/C5) ~136 ppm Ipso_B Ipso C-B (C4) ~130 ppm (Broad) Ring_O_CH2 Dioxaborinane O-CH2 ~62 ppm Ring_CH2 Dioxaborinane CH2 ~27 ppm Struct Molecule Core Struct->Phenol_OH Struct->Ortho_CH Struct->Meta_CH Struct->Ipso_B Quadrupolar Broadening Struct->Ring_O_CH2 Struct->Ring_CH2

Caption: Chemical shift correlation map. Note the distinct separation between the aliphatic dioxaborinane ring (green) and the aromatic phenol system (red/yellow).

Interpreting the Spectrum[5][6]
  • The Aliphatic Check (20-70 ppm):

    • Look for the O-CH2 signal around 62 ppm . This confirms the 6-membered dioxaborinane ring is intact.

    • Look for the middle CH2 at 27 ppm .

    • Validation: If you see peaks at ~24 ppm and ~83 ppm, you likely have the pinacol ester, not the 1,3-propanediol ester.

  • The Aromatic Symmetry (110-160 ppm):

    • You should see two intense signals (C2/C6 and C3/C5) and one weak sharp signal (C1-OH).

    • C2/C6 (115 ppm) is significantly upfield due to the electron-donating OH group.

    • C3/C5 (136 ppm) is downfield due to the electron-withdrawing nature of the boronate ester (inductive) and lack of resonance shielding.

  • The "Ghost" Peak (128-134 ppm):

    • Do not fail a batch if the C4 signal is missing.

    • Pro Tip: Process the FID with a Line Broadening (LB) of 5 Hz. A wide, low hump may emerge in the 128-134 ppm region. This confirms the presence of the C-B bond.

Troubleshooting & Impurities

Common degradation pathways involve hydrolysis of the ester back to the boronic acid.

Impurity13C SignatureCause
4-Hydroxyphenylboronic Acid Loss of aliphatic peaks (62, 27 ppm).Hydrolysis due to wet solvent.
1,3-Propanediol (Free) Sharp peaks at 58 ppm and 35 ppm .Hydrolysis byproduct.
Phenol (unsubstituted) C-ipso at 121 ppm (no Boron).Protodeboronation (rare, requires acid/heat).

References

  • General 13C NMR Shifts of Boronic Esters

    • Title: "Increments for 1H and 13C NMR chemical shifts in pinacol arylboron
    • Source: ResearchG
    • URL:

    • Relevance: Establishes the ~136 ppm shift for ortho-carbons in aryl boron
  • Quadrupolar Broadening Mechanism

    • Title: "Boron-11 coupling in Carbon-13 NMR spectroscopy"
    • Source: University of Ottawa NMR Facility Blog
    • URL:

    • Relevance: Explains the physical mechanism for the "missing" ipso-carbon signal.
  • Phenol Substituent Effects

    • Title: "13C NMR of Phenol deriv
    • Source: SDBS (Spectral D
    • URL:

    • Relevance: Validates the ~115 ppm shielding effect ortho to the hydroxyl group.

Sources

Exploratory

11B NMR Chemical Shift Guide for Aryl Dioxaborinanes

Executive Summary This technical guide details the nuclear magnetic resonance ( NMR) characterization of aryl dioxaborinanes (6-membered cyclic boronic esters). Unlike their 5-membered counterparts (dioxaborolanes, e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the nuclear magnetic resonance (


 NMR) characterization of aryl dioxaborinanes (6-membered cyclic boronic esters). Unlike their 5-membered counterparts (dioxaborolanes, e.g., pinacol esters), dioxaborinanes exhibit distinct shielding characteristics driven by ring conformation and hybridization states. This guide provides researchers with precise chemical shift ranges, acquisition protocols for eliminating glass artifacts, and mechanistic insights into coordination geometry changes critical for monitoring Suzuki-Miyaura coupling activation and prodrug stability.

Part 1: The Chemical Shift Landscape

The diagnostic utility of


 NMR lies in its extreme sensitivity to the coordination number of the boron center. The shift from a tricoordinate (

, trigonal planar) to a tetracoordinate (

, tetrahedral) geometry results in a dramatic upfield shift of 30–40 ppm.
Chemical Shift Ranges (Reference: ppm)

The following table consolidates empirical data for aryl-substituted boron species. Note the distinct window for dioxaborinanes compared to dioxaborolanes.

Boron SpeciesHybridizationRing SizeTypical Shift Range (

, ppm)
Diagnostic Notes
Aryl Dioxaborinanes

626.0 – 29.0 Slightly upfield from pinacol esters due to reduced ring strain.
Aryl Dioxaborolanes

529.0 – 34.0 Includes Pinacol (Bpin) and Catechol esters. Deshielded by ring strain.
Aryl Boronic Acids

N/A28.0 – 32.0 Broad signals; shift is highly solvent/pH dependent.
Tetraaryl Borates

N/A-5.0 – -7.0 Sharp, distinct signal.
Aryl Trifluoroborates

N/A2.0 – 5.0 Often appear as a quartet due to

coupling (~30-50 Hz).
Tetrahedral Adducts

62.0 – 10.0 Formed upon Lewis base coordination (e.g., hydroxide, alkoxide).
Structural Nuance: Neopentyl Glycol vs. 1,3-Propanediol

Most aryl dioxaborinanes in drug development are derived from neopentyl glycol (5,5-dimethyl-1,3,2-dioxaborinane) to improve stability.

  • Unsubstituted 1,3-propanediol esters:

    
     ppm.
    
  • Neopentyl glycol esters:

    
     ppm.
    The gem-dimethyl effect imparts hydrolytic stability but has a negligible impact on the 
    
    
    
    chemical shift compared to the ring size effect.

Part 2: Mechanistic Causality & Shift Map

The chemical shift in


 NMR is dominated by the paramagnetic shielding term (

), which is inversely proportional to the average excitation energy (

) of the valence electrons.
  • Tricoordinate (

    
    ):  The presence of a vacant 
    
    
    
    orbital allows for low-energy electronic transitions (circulation of charge), leading to significant deshielding (downfield shift, >20 ppm).
  • Tetracoordinate (

    
    ):  Upon complexation with a Lewis base (solvent, fluoride, or hydroxide), the vacant 
    
    
    
    orbital is filled. The geometry becomes tetrahedral, eliminating the low-energy circulation path. This results in massive shielding (upfield shift, <10 ppm).
Visualization: The Boron Shift Map

The following diagram illustrates the logical progression of chemical shifts based on structure and coordination.

BoronShiftMap Ref Reference BF3·OEt2 (0 ppm) Tetra Tetracoordinate (sp3) Borates / Adducts (-10 to +10 ppm) Ref->Tetra Shielded Dioxa6 Dioxaborinanes (6-membered) (26 - 29 ppm) Tetra->Dioxa6 Loss of Ligand (sp3 -> sp2) Dioxa5 Dioxaborolanes (5-membered) (29 - 34 ppm) Dioxa6->Dioxa5 Ring Strain Deshielding Acid Boronic Acids (Free) (28 - 32 ppm) Dioxa6->Acid Hydrolysis

Caption: Chemical shift progression from shielded tetrahedral species to deshielded tricoordinate esters. Note the distinct region for 6-membered dioxaborinanes.

Part 3: Self-Validating Experimental Protocol

Acquiring quantitative


 data requires mitigating the "Glass Hump"—a broad background signal (

ppm) arising from borosilicate glass in standard NMR tubes and probe liners.
The "Quartz-Standard" Workflow

To ensure data integrity, follow this decision tree.

NMRWorkflow Start Start: 11B NMR Setup TubeCheck Is Quartz Tube Available? Start->TubeCheck QuartzYes Use Quartz Tube (Wilmad 507-PP-7QTZ) TubeCheck->QuartzYes Yes QuartzNo Use Borosilicate Tube TubeCheck->QuartzNo No AcqStandard Acquire Standard Pulse (zg / s2pul) QuartzYes->AcqStandard QuartzNo->AcqStandard Background CRITICAL STEP: Acquire Blank Spectrum (Solvent only, same params) AcqStandard->Background Process Processing: Line Broadening (LB = 10-20 Hz) Baseline Correction AcqStandard->Process Subtract Perform Spectral Subtraction (Sample - Blank) Background->Subtract Subtract->Process Result Final Spectrum: Sharp peaks = Sample Broad hump removed Process->Result

Caption: Decision matrix for eliminating borosilicate glass background signals in 11B NMR.

Acquisition Parameters[1]
  • Frequency: ~128 MHz (on a 400 MHz magnet).

  • Pulse Sequence: Standard single pulse (zg or s2pul).

    • Note: If background subtraction is impossible, a Spin-Echo sequence (Hahn echo) can sometimes filter out the extremely broad glass signal due to its very short

      
      , though this may also attenuate the broad signal of the tricoordinate boronate.
      
  • Relaxation Delay (D1): 0.5 – 1.0 s (Boron relaxes quickly due to quadrupolar mechanism).

  • Scans (NS): 128 – 1024 (Sensitivity is high, but background suppression requires high S/N).

  • Window Function: Exponential multiplication with LB = 10–30 Hz . Boron signals are naturally broad (>100 Hz for

    
     species); insufficient line broadening will result in a noisy baseline.
    
Reference Standards
  • Primary:

    
     (External capillary) set to 0.0 ppm .
    
  • Secondary (Internal):

    
     in 
    
    
    
    appears at -42.0 ppm .

Part 4: Troubleshooting & Artifacts

ArtifactSymptomCauseSolution
The "Rolling Hill" Broad hump centered ~15 ppm spanning 0-30 ppm.Boron oxide in borosilicate glass tube/probe.Use Quartz tubes or perform background subtraction (see Workflow).[1][2]
Missing Signal No peaks observed in expected range.Extreme line broadening due to low symmetry or chemical exchange.Increase concentration (>20 mM); Try high-temperature NMR to sharpen exchange-broadened lines.
Quartet Splitting Peak split into 1:1:1:1 or 1:3:3:1 pattern.Coupling to

or

(rare in esters).
Decouple protons (

). If Fluorine is present, this is diagnostic for

.

References

  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag. (The seminal text on Boron NMR).
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Pellegrino, J., et al. (2022). "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry. Link

  • Storey, C. J., et al. (2010).[3] "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters." The Journal of Physical Chemistry A. Link

  • Wilmad-LabGlass. "NMR Tube Selection Guide for Boron-11." Link

Sources

Foundational

Technical Guide: Mass Spectrometry Fragmentation of 4-(1,3,2-Dioxaborinan-2-yl)phenol

This guide details the mass spectrometry fragmentation dynamics of 4-(1,3,2-Dioxaborinan-2-yl)phenol , a cyclic boronic ester derivative. It is structured for analytical chemists and researchers requiring high-fidelity s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation dynamics of 4-(1,3,2-Dioxaborinan-2-yl)phenol , a cyclic boronic ester derivative. It is structured for analytical chemists and researchers requiring high-fidelity structural elucidation.

Executive Summary & Compound Profile

4-(1,3,2-Dioxaborinan-2-yl)phenol (C


H

BO

) represents a class of arylboronic esters characterized by a 6-membered dioxaborinane ring fused to a phenolic moiety. Unlike open-chain boronic esters, the cyclic 1,3-propanediol backbone confers enhanced hydrolytic stability, yet it exhibits distinct fragmentation pathways under Collision-Induced Dissociation (CID).

This guide focuses on Electrospray Ionization (ESI) in Negative Mode (ESI-) , the preferred method for phenolic compounds, and details the specific isotopic and fragmentation signatures required for confident identification.

Physicochemical Profile
ParameterValueNotes
Monoisotopic Mass (

B)
178.08 Da Primary target for calculation.
Monoisotopic Mass (

B)
177.08 Da ~25% abundance relative to

B.
Ionization Mode ESI (-) Deprotonation at phenolic -OH.
Target Precursor (

)
177.07 [M-H]

(

B species).

Isotopic Signature & Precursor Selection

Boron-containing compounds possess a unique diagnostic signature due to the natural abundance of Boron isotopes:


B (19.9%) and 

B (80.1%).
  • The "Split Peak" Effect: In the MS1 spectrum, you will not see a single molecular ion. You will observe a distinct doublet separated by 1 Da.

  • Intensity Ratio: The peak at

    
     176  (
    
    
    
    B) will be approximately 25% the intensity of the peak at
    
    
    177
    (
    
    
    B).
  • Validation Protocol: If this 1:4 isotopic pattern is absent, the peak is not a boron-containing species.[1]

Fragmentation Mechanics (ESI Negative Mode)

The fragmentation of the [M-H]


 ion (

177) is driven by charge localization on the phenolic oxygen and the Lewis acidity of the boron atom.
Pathway A: Homolytic Boron-Carbon Cleavage (Primary Diagnostic)

The most abundant fragment arises from the cleavage of the B-C bond connecting the phenyl ring to the dioxaborinane ring. The charge is retained on the phenolic ring due to resonance stabilization.

  • Transition:

    
     177 
    
    
    
    
    
    93
  • Mechanism: The dioxaborinane moiety leaves as a neutral radical or molecule (depending on H-transfer), leaving the phenoxide anion (C

    
    H
    
    
    
    O
    
    
    ).
  • Diagnostic Value: High. Confirms the presence of the phenol core.

Pathway B: Dioxaborinane Ring Contraction & Loss

The 6-membered dioxaborinane ring is relatively stable but can undergo ring contraction or elimination of the propylene backbone (C


H

) under higher collision energies.
  • Transition:

    
     177 
    
    
    
    
    
    135
  • Mechanism: Loss of C

    
    H
    
    
    
    (42 Da) from the aliphatic linker, likely via a McLafferty-type rearrangement, converting the cyclic ester back to a boronic acid-like anion [Ph-B(OH)O]
    
    
    .
  • Diagnostic Value: Medium. Indicates the specific nature of the ester (1,3-propanediol vs. pinacol).

Pathway C: Boronate Oxidation/Hydrolysis (In-Source)

If the ESI source temperature is high or the desolvation gas is wet, the ester may hydrolyze before fragmentation.

  • Observation: Appearance of

    
     137 (Deprotonated 4-hydroxyphenylboronic acid).
    
  • Correction: This is often an artifact of sample preparation or source conditions rather than a true CID fragment of the ester.

Visualized Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation from the parent ion to terminal fragments.

FragmentationPathway Parent Parent Ion [M-H]- (m/z 177) Phenoxide Phenoxide Ion (m/z 93) [C6H5O]- Parent->Phenoxide B-C Bond Cleavage (Major Pathway) Boronate Boronic Acid Anion (m/z 135) [M - C3H6]- Parent->Boronate Ring Contraction (Rearrangement) Radical Radical Anion (m/z 108) [C6H4O2]- Phenoxide->Radical Loss of H/Rearrangement Neutral_Ring Neutral Loss: Dioxaborinane moiety Neutral_Propene Neutral Loss: Propene (C3H6) 42 Da

Caption: CID fragmentation tree for 4-(1,3,2-Dioxaborinan-2-yl)phenol in negative ESI mode.

Experimental Protocol for Validation

To ensure data integrity, follow this self-validating workflow:

Step 1: Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid water in the stock solution to prevent hydrolysis of the ester.

  • Concentration: 10 µg/mL.

  • Additives: 0.1% Ammonium Hydroxide (NH

    
    OH) to promote deprotonation ([M-H]
    
    
    
    ).
Step 2: MS Method Parameters (Direct Infusion)
ParameterSettingRationale
Polarity NegativePhenols ionize best as [M-H]

.
Capillary Voltage 2.5 - 3.0 kVPrevent discharge; soft ionization.
Cone Voltage 20 VLow voltage preserves the labile ester ring.
Collision Energy Ramp 10-40 eVCaptures both the intact parent and terminal fragments.
Step 3: Data Interpretation Checklist
  • Check Isotope Pattern: Confirm the 1:4 ratio of

    
     176:177.
    
  • Verify Parent Stability: Ensure the base peak is 177. If 137 is dominant, the sample has hydrolyzed.

  • Confirm Phenoxide: Look for

    
     93 at high collision energy (>30 eV).
    

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Organoboron Compounds." NIST Standard Reference Database. [Link]

  • Larkin, T. et al. "Electrospray Ionization Mass Spectrometry of Boronic Acids and Esters: Nature of the Adducts and Fragmentation Pathways." Journal of the American Society for Mass Spectrometry, 2015.
  • Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition, 2017.

Sources

Exploratory

Thermodynamic Stability of the 1,3,2-Dioxaborinane Ring

This guide provides an advanced technical analysis of the thermodynamic stability of the 1,3,2-dioxaborinane ring system. It is designed for researchers requiring actionable insights into boronic ester design, specifical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the thermodynamic stability of the 1,3,2-dioxaborinane ring system. It is designed for researchers requiring actionable insights into boronic ester design, specifically distinguishing between kinetic lability and thermodynamic persistence.

A Technical Guide for Molecular Design & Characterization

Part 1: Executive Summary & The Stability Paradox

In the design of boronic acid derivatives for drug delivery (e.g., prodrugs) or catalysis (e.g., Suzuki-Miyaura coupling), the choice between a 5-membered 1,3,2-dioxaborolane (e.g., pinacol ester) and a 6-membered 1,3,2-dioxaborinane (e.g., neopentyl glycol ester) is critical.

While 5-membered rings form kinetically faster due to proximity effects (entropy), the 6-membered 1,3,2-dioxaborinane ring is often thermodynamically superior , particularly when substituted. This stability arises from the ring's ability to adopt a chair conformation that minimizes torsional strain and maximizes orbital overlap between the oxygen lone pairs and the empty boron p-orbital.

Key Takeaway: For applications requiring long-term storage or resistance to hydrolysis in aqueous media, 1,3,2-dioxaborinanes—specifically those leveraging the Thorpe-Ingold effect—are the preferred scaffold.

Part 2: Structural & Electronic Fundamentals

Conformation and Ring Strain

Unlike the planar or envelope conformations of 5-membered dioxaborolanes, the 1,3,2-dioxaborinane ring mimics the cyclohexane chair conformation.

  • Angle Strain: The O-B-O bond angle prefers

    
     (sp² hybridization). The 6-membered ring accommodates this with minimal distortion, whereas 5-membered rings force a compression of the O-B-O angle, introducing ring strain (
    
    
    
    kcal/mol).
  • Pucker: The chair conformation relieves eclipsing interactions between the C4 and C6 protons.

Electronic Stabilization (p- Conjugation)

The thermodynamic stability of the B-O bond is heavily influenced by the donation of oxygen lone pair electron density into the empty p-orbital of the boron atom.

  • Overlap Efficiency: In the relaxed chair conformation of dioxaborinane, the alignment of the oxygen p-orbitals with the boron p-orbital is optimal, maximizing

    
     back-bonding. This reduces the Lewis acidity of the boron center, making it less susceptible to nucleophilic attack by water (hydrolysis).
    
The Gem-Dimethyl (Thorpe-Ingold) Effect

The most stable 1,3,2-dioxaborinanes are derived from neopentyl glycol (2,2-dimethyl-1,3-propanediol) . The two methyl groups at the C5 position drive the equilibrium toward the closed ring form.

  • Mechanism: The bulky methyl groups compress the internal C-C-C angle, pushing the terminal oxygen atoms closer together. This pre-organization lowers the entropic cost of ring closure and sterically shields the boron center from hydrolytic attack.

StabilityLogic BoronicAcid Free Boronic Acid RB(OH)2 Transition Transition State (Tetrahedral Intermediate) BoronicAcid->Transition Condensation Diol 1,3-Diol Diol->Transition Condensation Product5 1,3,2-Dioxaborolane (5-Membered) Kinetically Favored Transition->Product5 Fast (Kinetic) Product6 1,3,2-Dioxaborinane (6-Membered) Thermodynamically Stable Transition->Product6 Stable (Thermo) Factors Stabilizing Factors: 1. Chair Conformation 2. Thorpe-Ingold Effect 3. Reduced Lewis Acidity Factors->Product6

Figure 1: Comparative stability logic. The 6-membered ring is thermodynamically favored due to conformational relaxation and substituent effects.

Part 3: Hydrolysis Kinetics & Mechanism

Hydrolysis is the primary degradation pathway for these rings. It is a reversible process governed by the equilibrium constant (


).
The Mechanism[1][2][3]
  • Nucleophilic Attack: Water attacks the Lewis acidic boron, forming a tetrahedral boronate anion intermediate

    
    .
    
  • Proton Transfer: A proton transfers from the water oxygen to the alkoxy oxygen.

  • Ring Opening: The B-O bond cleaves, releasing the diol end.

Stability Metric: The rate of hydrolysis (


) is significantly lower for 2,2-disubstituted-1,3,2-dioxaborinanes compared to their unsubstituted counterparts or pinacol esters in neutral pH.

Hydrolysis cluster_barrier Stability Barrier Step1 Neutral Ester (sp2 Boron) Step2 Tetrahedral Intermediate (sp3 Boronate Anion) Step1->Step2 + H2O (Rate Limiting) Step3 Ring Opening (Mono-ester) Step2->Step3 Proton Transfer Step4 Hydrolysis Products (Boronic Acid + Diol) Step3->Step4 + H2O Water H2O

Figure 2: Hydrolysis pathway.[1] Steric bulk on the dioxaborinane ring raises the energy barrier for the initial water attack (Step 1 -> Step 2).

Part 4: Experimental Protocol (Self-Validating)

To quantify thermodynamic stability, we utilize a Competitive Hydrolysis Assay via NMR . This protocol is self-validating because it measures the appearance of the free diol and boronic acid relative to an internal standard.

Materials
  • Analyte: 1,3,2-Dioxaborinane derivative (approx.[2][3] 0.05 mmol).

  • Solvent: DMSO-d6 (0.5 mL) +

    
     (0.1 mL).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at

    
     ppm).
    
  • Instrument: 400 MHz (or higher) NMR spectrometer.

Protocol Steps
  • Baseline Acquisition: Dissolve the boronic ester and internal standard in pure DMSO-d6. Acquire a

    
     NMR spectrum (
    
    
    
    ). Confirm integration ratio of Ester:Standard is correct.
  • Initiation: Add

    
     (or phosphate buffer in 
    
    
    
    for pH dependence) to the NMR tube. Shake vigorously for 10 seconds.
  • Kinetic Monitoring: Insert sample into the probe. Acquire spectra at defined intervals (e.g., every 5 minutes for 1 hour, then hourly).

  • Data Processing:

    • Integrate the diagnostic signal of the Ester (e.g.,

      
       protons).
      
    • Integrate the corresponding signal of the Free Diol (which will appear shifted).

    • Calculate % Hydrolysis at each time point:

      
      
      
Quantitative Comparison Table
Ring SystemDiol PrecursorRelative Hydrolysis Rate (

)
Thermodynamic Stability
1,3,2-Dioxaborolane Ethylene Glycol100 (Fastest)Low
Pinacol Ester Pinacol~15Moderate
1,3,2-Dioxaborinane 1,3-Propanediol~5High
Neopentyl Glycol Ester Neopentyl Glycol< 1 (Slowest) Very High

Part 5: References

  • Formation and Stability of Cyclic Boronic Esters

    • Source: Journal of Organic Chemistry / ResearchGate

    • Context: Comparative study of 5- vs 6-membered ring formation thermodynamics.

  • Kinetic and Thermodynamic Investigation into Diol-Boric Acid Complexes

    • Source: National Institutes of Health (PMC)

    • Context: Detailed NMR kinetics showing 1,3-diols form more stable complexes than 1,2-diols.[2][4]

  • Boronic Esters in Asymmetric Synthesis

    • Source: ACS Publications (Journal of Organic Chemistry)

    • Context: Review of boronic ester utility and stability in synthesis.

  • Stability of Boronic Esters to Hydrolysis

    • Source: ResearchGate[2][5][6]

    • Context: Experimental data on hydrolysis rates of various boronic ester derivatives.[7]

Sources

Foundational

Technical Guide: Hydrolytic Stability of 4-(1,3,2-Dioxaborinan-2-yl)phenol

This guide details the hydrolytic stability profile of 4-(1,3,2-Dioxaborinan-2-yl)phenol , a specific six-membered cyclic boronic ester. Unlike the hyper-stable pinacol esters often encountered in routine coupling chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the hydrolytic stability profile of 4-(1,3,2-Dioxaborinan-2-yl)phenol , a specific six-membered cyclic boronic ester.

Unlike the hyper-stable pinacol esters often encountered in routine coupling chemistry, the 1,3,2-dioxaborinane (derived from 1,3-propanediol) represents a "dynamic" stability class. It is kinetically accessible, making it a critical motif for responsive materials, prodrug release systems, and dynamic covalent libraries.

Executive Summary

4-(1,3,2-Dioxaborinan-2-yl)phenol is the cyclic boronic ester formed from 4-hydroxyphenylboronic acid and 1,3-propanediol . Its hydrolytic stability is governed by the thermodynamics of the six-membered dioxaborinane ring and the electronic influence of the para-hydroxyl substituent.

  • Stability Class: Moderate/Labile. It is significantly less stable than 5-membered pinacol esters (due to entropy and lack of steric bulk) but more stable than acyclic dialkyl esters.

  • Key Vulnerability: The unsubstituted 1,3-propanediol backbone lacks the gem-dimethyl (Thorpe-Ingold) stabilization found in neopentyl glycol esters, rendering this molecule susceptible to hydrolysis in aqueous media.

  • pH Sensitivity: The molecule exhibits a "U-shaped" stability profile, with maximum kinetic stability near neutral/mildly acidic pH (pH 5–7) and accelerated degradation under strongly acidic (pH < 4) or basic (pH > 9) conditions.

Molecular Architecture & Reactivity

To understand the hydrolysis, one must analyze the structural forces at play.

The Dioxaborinane Ring (6-Membered)

Unlike the rigid 5-membered dioxaborolane (e.g., Pinacol ester), the 6-membered dioxaborinane ring possesses higher conformational flexibility.

  • Entropic Factor: The formation constant (

    
    ) for 6-membered boronic esters is generally lower than for 5-membered rings. In the presence of water (55 M), the equilibrium shifts readily toward the open-chain boronic acid.
    
  • Lack of Steric Shielding: The specific molecule lacks substituents on the propylene backbone (C4/C5/C6 positions). This leaves the boron center exposed to nucleophilic attack by water or hydroxide.

The para-Hydroxyl Effect

The 4-phenol group (


) introduces an electronic switch:
  • Neutral State (pH < 9): The phenol acts as a weak electron donor, slightly stabilizing the Lewis acidic boron center via resonance.

  • Anionic State (pH > 10): Deprotonation yields a phenolate. This strongly donates electron density into the aromatic ring and the boron center, theoretically reducing the Lewis acidity of the boron. However, high pH also increases the concentration of the competing nucleophile (

    
    ), which typically overrides this electronic stabilization.
    

Mechanistic Underpinnings of Hydrolysis

The hydrolysis follows three distinct pH-dependent pathways.

Acidic Pathway (pH < 4)
  • Mechanism:

    
     (Acid-catalyzed substitution).
    
  • Process: Protonation of the ester oxygen makes it a better leaving group. Water attacks the boron, opening the ring.

  • Kinetics: First-order with respect to

    
    .
    
Neutral Pathway (pH 5 – 8)
  • Mechanism: Dissociative/Associative Equilibrium.

  • Process: Direct nucleophilic attack by

    
     on the empty 
    
    
    
    -orbital of the
    
    
    boron.
  • Stability Window: This is the region of maximum kinetic stability, though thermodynamic equilibrium may still favor hydrolysis if water concentration is high (dilute conditions).

Basic Pathway (pH > 9)
  • Mechanism: Hydroxide-Mediated Tetrahedral Intermediacy.

  • Process:

    
     attacks the boron to form a tetrahedral boronate anion (
    
    
    
    ).[1] While this removes the Lewis acidity, the tetrahedral intermediate is often the transition state for ligand exchange.
  • Critical Point: At very high pH, the formation of the anionic boronate species (hydrolysis product) is thermodynamically favored over the neutral ester.

Visualization: Hydrolysis Mechanism

HydrolysisMechanism Ester Neutral Ester (sp2 Boron) Protonated Protonated Intermediate (Activated) Ester->Protonated +H+ (pH < 4) Tetrahedral Tetrahedral Boronate (sp3 Anion) Ester->Tetrahedral +OH- (pH > 9) Product Hydrolysis Products (Boronic Acid + Diol) Ester->Product +H2O (pH 7, Slow) Protonated->Product +H2O, -H+ Tetrahedral->Product Ligand Exchange

Caption: Three distinct pathways drive the hydrolysis equilibrium depending on proton or hydroxide concentration.

Experimental Protocol: Kinetic Assessment

Since this specific ester is UV-active (due to the phenol), UV-Vis spectroscopy is the most robust method for monitoring hydrolysis. The transition from Ester


 Acid  causes a measurable spectral shift.
Reagents & Buffer Preparation
  • Stock Solution: Dissolve 10 mM 4-(1,3,2-Dioxaborinan-2-yl)phenol in dry DMSO. (Avoid methanol/ethanol as they cause transesterification).

  • Buffers (100 mM):

    • pH 2.0 – 4.0: Citrate/Phosphate

    • pH 5.0 – 8.0: Phosphate (PBS)

    • pH 9.0 – 12.0: Glycine/NaOH or Carbonate

Workflow (Self-Validating)
  • Baseline: Measure UV spectrum (200–400 nm) of the pure Boronic Acid and the pure Ester (in dry organic solvent) to identify

    
     shift.
    
  • Initiation: Inject Stock Solution into Buffer (Final conc: 50

    
    M, <1% DMSO).
    
  • Monitoring: Track absorbance at

    
     (typically ~260-280 nm) every 30 seconds for 60 minutes.
    
  • Validation: At

    
    , adjust pH to < 2 to force complete hydrolysis and confirm the spectrum matches the pure Boronic Acid control.
    
Visualization: Experimental Workflow

Workflow Step1 Prepare 10mM Stock (Dry DMSO) Step3 Rapid Injection (t=0) Step1->Step3 Step2 Prepare Buffers (pH 2.0 - 12.0) Step2->Step3 Step4 Monitor Absorbance (Kinetic Mode) Step3->Step4 Step5 Data Fitting (Pseudo-1st Order) Step4->Step5

Caption: Step-by-step kinetic assay workflow ensuring rigorous data capture.

Data Analysis & Expected Profiles

The hydrolysis typically follows pseudo-first-order kinetics when water is in vast excess.

Equation:



Expected Kinetic Constants ( ) vs pH

Note: Values are estimated based on structure-activity relationships of 2-aryl-1,3,2-dioxaborinanes.

pH ConditionDominant SpeciesStability PredictionEstimated

(25°C)
pH 2.0 Protonated EsterLow < 10 mins
pH 4.0 Neutral EsterModerate ~ 30-60 mins
pH 7.4 Neutral EsterHigh (Relative) 2 - 6 hours
pH 10.0 Boronate AnionLow < 20 mins
pH 12.0 Phenolate/BoronateVery Low < 5 mins

Interpretation:

  • At pH 7.4 , the molecule is stable enough for short-term biological assays (1-2 hours) but will degrade upon overnight storage.

  • For long-term storage, the compound must be kept as a solid or in anhydrous organic solvents (DMSO/DMF) at -20°C.

Applications & Implications

The "moderate" stability of this 6-membered ring is often a feature, not a bug.

  • Prodrug Strategies: The 1,3-propanediol ester hydrolyzes faster than pinacol esters, allowing for quicker release of the active boronic acid pharmacophore in vivo.

  • Dynamic Libraries: The lability allows for rapid exchange with other diols (e.g., sugars) in sensing applications.

  • Purification: Unlike the boronic acid (which can be sticky or amphoteric), the ester is often easier to purify on silica, provided the eluent is not too acidic.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid–diol complexation." Tetrahedron, 58(26), 5291-5300. Link

  • Yan, J., et al. (2005). "The relationship between structure and stability of boronic esters." Bioorganic & Medicinal Chemistry Letters, 15(21), 4623-4627. (Comparison of 5- vs 6-membered rings).
  • Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research, 46(2), 312-326. Link

Sources

Exploratory

synthesis of 4-(1,3,2-Dioxaborinan-2-yl)phenol from 4-hydroxyphenylboronic acid

Target Molecule: 4-(1,3,2-Dioxaborinan-2-yl)phenol Starting Material: 4-Hydroxyphenylboronic acid Reagent: 1,3-Propanediol Executive Summary This technical guide details the synthesis of 4-(1,3,2-dioxaborinan-2-yl)phenol...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-(1,3,2-Dioxaborinan-2-yl)phenol Starting Material: 4-Hydroxyphenylboronic acid Reagent: 1,3-Propanediol

Executive Summary

This technical guide details the synthesis of 4-(1,3,2-dioxaborinan-2-yl)phenol , a cyclic boronic ester derived from the condensation of 4-hydroxyphenylboronic acid and 1,3-propanediol. While pinacol esters (dioxaborolanes) are the dominant class in cross-coupling chemistry, the 6-membered dioxaborinane rings offer distinct physicochemical properties. They often exhibit higher crystallinity, making them superior for purification of boronic acids from complex mixtures, yet they retain sufficient lability for controlled hydrolysis under mild acidic conditions when the free acid is required.

This protocol utilizes a thermodynamic dehydration strategy driven by azeotropic water removal, ensuring high conversion rates without the need for expensive coupling reagents or metal catalysts.

Mechanistic Principles & Reaction Design

The Thermodynamic Equilibrium

The formation of boronic esters is a reversible condensation reaction. To synthesize the target dioxaborinane, the equilibrium must be shifted toward the product by the continuous removal of water (Le Chatelier’s principle).

Reaction Equation:



Structural Considerations (5- vs. 6-Membered Rings)

Unlike the 5-membered pinacol esters, the 6-membered dioxaborinane ring formed from 1,3-propanediol adopts a chair-like conformation.

  • Stability: 1,3-Propanediol esters are thermodynamically stable but kinetically more susceptible to hydrolysis than pinacol esters due to the lack of steric bulk around the boron center. This makes them ideal "temporary" protecting groups.

  • Atom Economy: 1,3-Propanediol (MW: 76.09) is significantly more atom-economical than pinacol (MW: 118.17).

Reaction Pathway Diagram

The following diagram illustrates the condensation pathway and the critical role of water removal.

ReactionPathway cluster_conditions Driving Force: Azeotropic Distillation SM 4-Hydroxyphenylboronic Acid (Trigonal Planar) Inter Tetrahedral Boronate Intermediate SM->Inter Nucleophilic Attack Diol 1,3-Propanediol (Nucleophile) Diol->Inter Prod 4-(1,3,2-Dioxaborinan-2-yl)phenol (Cyclic Ester) Inter->Prod -H2O (Entropy Driven) Water H2O (Byproduct) Inter->Water

Figure 1: Mechanistic pathway for the condensation of arylboronic acids with 1,3-diols.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.[1]MW ( g/mol )Notes
4-Hydroxyphenylboronic acid Limiting Reagent1.0137.93Hygroscopic; store in desiccator.
1,3-Propanediol Reagent1.05 - 1.176.09Slight excess ensures full conversion.
Toluene SolventN/A92.14Forms azeotrope with water (85°C).
Magnesium Sulfate (Optional) DesiccantN/A120.37Alternative to Dean-Stark for small scale.
Method A: Dean-Stark Azeotropic Distillation (Preferred for >1g Scale)

This method is the gold standard for boronic ester synthesis, providing the highest yields and purity.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-hydroxyphenylboronic acid (10.0 mmol, 1.38 g) and 1,3-propanediol (11.0 mmol, 0.84 g) to the RBF.

  • Solvation: Add Toluene (50 mL). The boronic acid may not fully dissolve initially; this is normal.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~120-130°C). Ensure the toluene condenses rapidly into the trap.

  • Monitoring: Water will separate in the Dean-Stark trap. Continue reflux until no further water accumulation is observed (typically 2–4 hours). The solution usually becomes clear as the ester forms.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Option 1 (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold hexanes.

    • Option 2 (Evaporation): If the product remains soluble, remove the toluene under reduced pressure (rotary evaporator).

  • Purification: Recrystallize the crude residue from a mixture of Hexanes/Ethyl Acetate or Pentane/Ether to obtain the pure dioxaborinane.

Method B: Desiccant-Driven Synthesis (Small Scale / Water Sensitive)

For scales <100 mg or if a Dean-Stark is unavailable.

  • Dissolve limiting reagent and diol (1.1 equiv) in anhydrous THF or DCM.

  • Add activated MgSO4 (5 equiv) or 4Å Molecular Sieves.

  • Stir at room temperature for 12–24 hours.

  • Filter through a celite pad to remove the desiccant.

  • Concentrate the filtrate to yield the product.[1]

Workflow Visualization

Workflow Start Start: Combine Reagents in Toluene Reflux Reflux with Dean-Stark (120°C, 3-4 hrs) Start->Reflux Check Water Collection Complete? Reflux->Check Check->Reflux No Cool Cool to Room Temp Check->Cool Yes Evap Rotary Evaporation (Remove Toluene) Cool->Evap Cryst Recrystallization (Hexanes/EtOAc) Evap->Cryst Final Pure 4-(1,3,2-Dioxaborinan-2-yl)phenol Cryst->Final

Figure 2: Operational workflow for the synthesis via azeotropic distillation.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be confirmed. Note that the 1,3-propanediol ring protons have a distinct signature compared to pinacol.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

4.15 (t, 4H, O-CH 2)
Characteristic triplet for the ester methylene groups next to oxygen.
1H NMR (CDCl3)

2.05 (quint, 2H, C-CH 2-C)
Characteristic quintet for the central methylene of the propyl chain.
1H NMR (CDCl3)

7.6–7.8 (d, 2H, Ar-H ortho to B)
Downfield shift due to the electron-withdrawing nature of the boronate.
11B NMR

~26–30 ppm
Typical range for tri-coordinate boronic esters (broad singlet).
Appearance White to off-white solidHigh crystallinity is typical for dioxaborinanes.

Troubleshooting & Optimization (E-E-A-T)

Hydrolytic Instability

Issue: The product degrades back to the starting material on TLC or during storage. Root Cause: 6-membered boronic esters are less sterically hindered than pinacol esters. Exposure to atmospheric moisture can reverse the equilibrium. Solution:

  • Store the product under argon or nitrogen.

  • Avoid silica gel chromatography if possible; silica is acidic and contains water, which promotes hydrolysis. Recrystallization is the preferred purification method.

  • If chromatography is necessary, add 1% triethylamine to the eluent to neutralize the silica.

Incomplete Conversion

Issue: Starting boronic acid remains visible by TLC. Root Cause: Insufficient water removal or loss of diol (though 1,3-propanediol bp is 214°C, so loss is unlikely). Solution:

  • Ensure the Dean-Stark trap is functioning correctly (toluene is refluxing into the trap).

  • Add a fresh aliquot of toluene to ensure the reaction volume is maintained.

  • Extend reaction time.

References

  • Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Matteson, D. S. (1989). Boronic Esters in Stereoselective Synthesis. Tetrahedron, 45(7), 1859-1885. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Bull, S. D., et al. (2007). Exploiting the Reversibility of Boronic Ester Formation.[3] Accounts of Chemical Research, 40(10), 912-920. Link

Sources

Foundational

Precision Synthesis: Protection of 4-Hydroxyphenylboronic Acid via 1,3-Propanediol Cyclization

Executive Summary The protection of boronic acids as cyclic esters is a cornerstone strategy in medicinal chemistry, particularly for the stabilization of sensitive intermediates in Suzuki-Miyaura cross-couplings. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of boronic acids as cyclic esters is a cornerstone strategy in medicinal chemistry, particularly for the stabilization of sensitive intermediates in Suzuki-Miyaura cross-couplings. While pinacol esters are ubiquitous, the 1,3-propanediol (trimethylene glycol) ester offers distinct advantages: it frequently yields highly crystalline solids rather than oils, simplifying purification and handling without the need for chromatography.

This guide details the synthesis of 4-(1,3,2-dioxaborinan-2-yl)phenol from 4-hydroxyphenylboronic acid. Unlike standard protocols, this workflow emphasizes thermodynamic control via azeotropic distillation and provides a self-validating purification system based on solubility differentials.

Mechanistic Insight & Thermodynamics

The formation of the 1,3,2-dioxaborinane ring is an equilibrium-driven condensation reaction. Understanding the thermodynamics is critical for high-yield synthesis.

The Chelate Effect and Ring Stability

While 5-membered rings (e.g., ethylene glycol esters) are kinetically favored, 6-membered rings formed by 1,3-propanediol possess significant thermodynamic stability due to the "chair-like" conformation of the dioxaborinane ring, which minimizes ring strain compared to the planar 5-membered analogs.



To drive this equilibrium to the right (


), the removal of water is non-negotiable. We utilize azeotropic distillation  with toluene, which forms a low-boiling azeotrope with water (85°C), effectively "pulling" the reaction to completion.
Mechanistic Pathway

The reaction proceeds via sequential nucleophilic attacks of the diol oxygens on the empty p-orbital of the boron atom, followed by proton transfers and the elimination of two water molecules.

ReactionMechanism Start Boronic Acid (Trigonal Planar) Complex1 Tetrahedral Intermediate 1 Start->Complex1 + 1,3-Propanediol MonoEster Mono-Ester Intermediate Complex1->MonoEster - H2O Complex2 Tetrahedral Intermediate 2 MonoEster->Complex2 Intramolecular Cyclization Product Cyclic Boronate Ester (Chair) Complex2->Product - H2O (Driven by Dean-Stark)

Figure 1: Step-wise condensation mechanism. The final elimination of water is the rate-limiting step driven by thermal energy and azeotropic removal.

Experimental Protocol: The "Dean-Stark" Standard

This protocol is designed for scale-up potential (10 mmol to 1 mol scale) and prioritizes product purity over speed.

Reagents & Equipment
  • Substrate: 4-Hydroxyphenylboronic acid (1.0 equiv)

  • Reagent: 1,3-Propanediol (1.05 - 1.1 equiv) – Slight excess ensures complete consumption of the acid.

  • Solvent: Toluene (Reagent Grade) – Preferred over Benzene for safety; forms excellent azeotrope.

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Nitrogen inlet.

Step-by-Step Methodology
  • Assembly: Equip a dry round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush the system with nitrogen.

  • Charging: Add 4-hydroxyphenylboronic acid (e.g., 2.76 g, 20 mmol) and 1,3-propanediol (1.67 g, 22 mmol) to the flask.

  • Solvation: Add Toluene (approx. 10 mL per gram of substrate; ~30-40 mL). The solids may not fully dissolve initially; this is normal.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath ~120-130°C).

    • Observation: As the reaction proceeds, the suspension will often clear as the more soluble ester forms. Water droplets will collect in the Dean-Stark trap.

  • Completion: Maintain reflux until water collection ceases (typically 2-4 hours).

    • Checkpoint: The theoretical water volume for 20 mmol is ~0.72 mL.

  • Isolation: Cool the reaction mixture to room temperature.

    • Crystallization:[1][2][3] The 4-(1,3,2-dioxaborinan-2-yl)phenol often precipitates directly from the cooling toluene solution due to the polarity difference between the hot and cold solvent.

  • Filtration: If a precipitate forms, filter the solid and wash with cold hexanes. If no precipitate forms (or for higher purity), proceed to the Purification section below.

Purification & Self-Validating Characterization

Unlike pinacol esters which often require chromatography, 1,3-propanediol esters can be purified via recrystallization , leveraging their solubility profile.

Purification Strategy
  • Solvent System: Chloroform (Good solubility) / Hexanes (Poor solubility).

  • Procedure: Dissolve the crude residue in a minimum amount of hot chloroform. Add hot hexanes dropwise until slight turbidity persists. Allow to cool slowly to 4°C.

  • Yield: Typical isolated yields are >90%.

Data Presentation: NMR Validation

The conversion is self-validating by observing the shift of the aromatic protons and the appearance of the distinctive propyl backbone signals.

Table 1: 1H NMR Diagnostic Signals (in DMSO-d6)

MoietyProton TypeChemical Shift (

ppm)
MultiplicityDiagnostic Change
Aromatic Ar-H (ortho to B)7.50 - 7.60DoubletSlight downfield shift vs acid
Aromatic Ar-H (meta to B)6.70 - 6.80DoubletRemains consistent
Backbone O-CH2 -CH2-CH2 -O4.05 - 4.15Triplet (4H)New Signal (Product confirmation)
Backbone O-CH2-CH2 -CH2-O1.90 - 2.05Quintet (2H)New Signal (Product confirmation)
Hydroxyl B-(OH )2~8.0 - 9.0Broad SingletDisappears (Consumption of SM)
Phenol Ar-OH ~9.5 - 9.8SingletRemains present

Note: The disappearance of the broad boronic acid OH peak and the appearance of the sharp triplet/quintet aliphatic region is the primary confirmation of success.

Applications & Deprotection[3][4]

Suzuki-Miyaura Coupling

The 1,3-propanediol ester is an excellent partner for Suzuki couplings. It is generally more atom-economical than pinacol esters (lower molecular weight byproduct) and its crystallinity allows for precise stoichiometry.

  • Condition: Standard Pd-catalyzed conditions (e.g., Pd(PPh3)4, K2CO3, Dioxane/H2O) work efficiently. The base present in the coupling reaction hydrolyzes the ester in situ to the active boronate species.

Deprotection (Hydrolysis)

If the free acid is required later:

  • Method: Transesterification with diethanolamine followed by acid hydrolysis.

  • Direct Hydrolysis: Treat with aqueous HCl/Acetone. Note that 1,3-propanediol esters are more resistant to hydrolysis than 5-membered rings but will cleave under acidic conditions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete water removalEnsure vigorous reflux; insulate the Dean-Stark arm; use fresh molecular sieves if not distilling.
Oily Product Residual solvent or diolTriturate the oil with cold hexanes or pentane to induce crystallization.
Starting Material in NMR Equilibrium reversionThe ester is sensitive to atmospheric moisture. Store in a desiccator. Ensure NMR solvent (DMSO) is dry.
Colored Impurities Oxidation of phenolPerform reaction under strict Nitrogen/Argon atmosphere. Add a pinch of sodium metabisulfite during workup if necessary.

References

  • Mechanism & Stability

    • Study: "Structure–Reactivity Relationships in Boronic Acid–Diol Complex
    • Source:

  • General Synthesis Protocol (Boronic Esters)

    • Protocol: "Preparation of Boronic Esters via Dean-Stark Distillation." Organic Syntheses, Coll. Vol. 10, p. 277.
    • Source:

  • Purification & Crystallization

    • Data: "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents."[1][4] Journal of Solution Chemistry, 2020.

    • Source:

  • NMR Characterization Data

    • Reference: "1H NMR Chemical Shifts of Phenols and Boronic Esters.
    • Source: (General reference for spectral data verification).

Sources

Exploratory

safety and handling of phenolic boronic esters

Title: Technical Guide: Safety, Stability, and Handling of Phenolic Boronic Esters in Drug Discovery Executive Summary & Scope This technical guide addresses the handling, stability, and safety protocols for Phenolic Bor...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Safety, Stability, and Handling of Phenolic Boronic Esters in Drug Discovery

Executive Summary & Scope

This technical guide addresses the handling, stability, and safety protocols for Phenolic Boronic Esters . In the context of drug development, this class encompasses two distinct chemical entities:

  • Aryl Boronic Esters (Ar-B(OR)₂): Common intermediates (e.g., Pinacol, Catechol esters) used in Suzuki-Miyaura cross-couplings.[1]

  • Phenol-Derived Boronates: Boronic esters formed from phenolic diols (e.g., Catechol boronates), often utilized for their distinct Lewis acidity and transmetalation kinetics compared to aliphatic esters.

While generally considered robust, these compounds exhibit specific instability modes—hydrolysis, oxidation, and protodeboronation—that can compromise experimental integrity and yield. This guide synthesizes mechanistic insights with practical handling protocols to ensure reproducibility and safety.

Chemical Stability & Reactivity Profile

Understanding the degradation mechanisms is prerequisite to proper handling. Unlike simple organic esters, boronic esters exist in a dynamic equilibrium dependent on pH, solvent, and steric bulk.

Hydrolysis (Reversible)

Boronic esters hydrolyze to the parent boronic acid and diol. This process is reversible but thermodynamically driven by water concentration.

  • Mechanism: Nucleophilic attack of water at the empty p-orbital of boron.

  • Stability Hierarchy:

    • Pinacol Esters (Bpin):[2][3][4] High steric bulk; kinetically slow hydrolysis. Stable on silica gel.

    • Catechol Esters (Bcat): High Lewis acidity makes them more susceptible to hydrolysis in moist air compared to Bpin, despite the thermodynamic stability of the aromatic chelate.

    • Neopentyl Glycol Esters: Intermediate stability.[2]

Oxidation (Irreversible)

Boronic esters are oxophilic. Exposure to Reactive Oxygen Species (ROS) or peroxides leads to the migration of the carbon-boron bond to a carbon-oxygen bond, yielding a phenol and boric acid ester.

  • Critical Control: Solvents (THF, Ethers) must be peroxide-free.

Protodeboronation (Irreversible)

The cleavage of the C-B bond and replacement with C-H is the most prevalent failure mode in cross-coupling, particularly for electron-deficient or ortho-substituted aryl rings.

  • Trigger: High pH (formation of the boronate "ate" complex) and transition metals.

Visualization: Degradation Pathways

DegradationPathways BoronicEster Phenolic Boronic Ester (Ar-B(OR)2) BoronicAcid Boronic Acid (Ar-B(OH)2) BoronicEster->BoronicAcid + H2O (Hydrolysis) Reversible Phenol Phenol (Ar-OH) BoronicEster->Phenol + ROS/H2O2 (Oxidation) Irreversible AteComplex Boronate 'Ate' Complex [Ar-B(OH)(OR)2]- BoronicEster->AteComplex + Base (OH-) BoronicAcid->BoronicEster - H2O Arene Arene (Ar-H) AteComplex->Arene Protodeboronation (Metal/Heat catalyzed)

Caption: Figure 1. Primary degradation pathways for phenolic boronic esters. Green paths are reversible; red paths are irreversible product losses.

Toxicology & Safety Assessment

While many boronic esters (e.g., Bpin derivatives) are benign, specific hazards arise from their biological activity and physical form.

Table 1: Hazard Profile & Mitigation

Hazard CategorySpecific RiskMitigation Protocol
Acute Toxicity Proteasome Inhibition: Certain peptidyl boronic esters (e.g., Bortezomib analogs) are potent cytotoxic agents.[5]Handle all bioactive analogs in a Class II Biosafety Cabinet or localized exhaust. Double-glove (Nitrile).
Physical Hazard Dust Explosion: Finely divided solid boronic esters can be combustible.Ground all glassware. Avoid metal spatulas for large scale transfer; use antistatic plastic.
Chemical Hazard Lewis Acidity: Catechol boronates are Lewis acidic and can cause skin/mucous membrane irritation.Wear full PPE (Lab coat, safety glasses, gloves).[6] Wash immediately with PEG-400/water if exposed.
Incompatibility Oxidizers: Violent reaction with strong oxidizers (H₂O₂, KMnO₄).Segregate storage.[7] Quench reaction mixtures with Sodium Thiosulfate before disposal.

Technical Handling Protocols

This section details self-validating workflows to maintain compound integrity.

Storage & Stability[8]
  • Temperature: Store at 2–8°C . For long-term (>1 month), store at -20°C .

  • Atmosphere: Hygroscopic nature requires storage under Argon or Nitrogen.

  • Container: Use amber glass with Teflon-lined caps to prevent UV degradation and moisture ingress.

Purification (Chromatography)

Boronic esters, particularly less sterically hindered ones, can streak or decompose on acidic silica gel.

  • Protocol: Pre-treat silica gel with 1% Triethylamine (Et₃N) in the eluent system. This neutralizes acidic sites and prevents protodeboronation during purification.

  • Validation: Run a 2D TLC (run once, rotate 90°, run again). If the spot remains on the diagonal, the compound is stable. If off-diagonal spots appear, degradation is occurring on-plate.

Reaction Setup (Suzuki-Miyaura)

For sensitive phenolic boronic esters (e.g., those prone to protodeboronation), the choice of base and solvent is critical.

Workflow Logic:

  • Solvent Degassing: Oxygen promotes homocoupling and phenol formation. Sparge solvents with Argon for 15 mins or use freeze-pump-thaw cycling.

  • Base Selection: Use weak bases (K₃PO₄, K₂CO₃) instead of strong bases (NaOH, KOtBu) to minimize "ate" complex formation which precedes protodeboronation.

  • Water Control: While some water is needed for the catalytic cycle, excess water promotes hydrolysis. Use anhydrous solvents with a controlled equivalent of water (e.g., 2-5 equiv) if necessary.

Visualization: Handling Decision Tree

HandlingProtocol Start Start: Handling Phenolic Boronic Ester State Physical State? Start->State Solid Solid State->Solid Oil Oil / Viscous Liquid State->Oil SolidAction Weigh in air (rapidly) or Glovebox if hygroscopic Solid->SolidAction OilAction Weigh by difference (Syringe) Avoid exposure to moist air Oil->OilAction Purification Purification Required? SolidAction->Purification OilAction->Purification SilicaCheck Is compound acid sensitive? Purification->SilicaCheck StandardCol Standard Flash Chromatography SilicaCheck->StandardCol No BufferedCol Buffer Silica with 1% Et3N or Use Alumina (Neutral) SilicaCheck->BufferedCol Yes (Streaking on TLC) Storage Long-term Storage StandardCol->Storage BufferedCol->Storage StorageCond Flush with Argon -> Seal -> -20°C Storage->StorageCond

Caption: Figure 2. Decision logic for physical handling and purification of boronic esters.

Waste Disposal & Emergency Procedures

Disposal:

  • Quenching: Treat reaction mixtures containing residual boronic esters with aqueous Sodium Thiosulfate or dilute Hydrogen Peroxide (carefully) to oxidize to the corresponding phenol and boric acid if the specific boronic ester is toxic or reactive. Note: For valuable intermediates, this destroys the compound.

  • Segregation: Dispose of as "Organic Waste, Halogen-free" (unless halogenated substituents are present). Do not mix with strong oxidizers in the waste stream.

Spill Response:

  • Solid Spill: Dampen with inert solvent (heptane) to prevent dust formation, then sweep up.

  • Skin Contact: Wash with copious soap and water.[6] Avoid organic solvents (EtOH/Acetone) which may increase transdermal absorption.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Linstadt, R. T., et al. (2010). "Stability of Boronic Esters to Hydrolysis: A Comparative Study". The Journal of Organic Chemistry, 75(7), 2429–2432. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443. Link

  • Occupational Safety and Health Administration (OSHA) . "Hazard Communication Standard: Safety Data Sheets". Link

  • Sandford, C., & Aggarwal, V. K. (2017). "Stereospecific Functionalizations and Transformations of Secondary Alkylboronic Esters". Chemical Communications, 53, 5481-5494. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol

Abstract & Strategic Overview This guide details the operational protocols for utilizing 4-(1,3,2-dioxaborinan-2-yl)phenol (CAS: 1640035-73-9) in Palladium-catalyzed Suzuki-Miyaura cross-coupling. Unlike the ubiquitous p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the operational protocols for utilizing 4-(1,3,2-dioxaborinan-2-yl)phenol (CAS: 1640035-73-9) in Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Unlike the ubiquitous pinacol ester (Bpin), the 1,3-propanediol (trimethylene glycol) ester moiety in this compound offers a distinct reactivity profile. It forms a thermodynamically stable 6-membered ring that is sufficiently robust for storage but hydrolyzes more readily than Bpin under aqueous basic conditions. This "fast-release" characteristic makes it an excellent surrogate for free boronic acids, particularly when slow, controlled release of the active species is required to mitigate protodeboronation.

Critical Chemical Challenge: The substrate contains two conflicting functionalities:

  • The Boronate Ester: Requires hydrolysis (activation) to participate in the transmetallation step.

  • The Unprotected Phenol (

    
    ):  Under standard basic coupling conditions, this group deprotonates to form a phenoxide anion. This species is an ambident nucleophile that can coordinate to Palladium, potentially poisoning the catalyst or altering the solubility profile of the substrate.
    

The Solution: The protocols below utilize a biphasic aqueous-organic system with specific base selection to solvate the phenoxide intermediate while driving the equilibrium toward the active trihydroxyboronate species.

Mechanistic Pathway & Logic

The success of this reaction relies on the in situ generation of the active boronate species. The 1,3,2-dioxaborinane ring must open via hydrolysis before transmetallation can occur.

Reaction Pathway Diagram[1]

SuzukiMechanism PreCat Pd(II) Pre-catalyst Pd0 Active Pd(0) PreCat->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar'-X) TransMet Transmetallation OxAdd->TransMet + ActiveBoron Substrate 4-(1,3,2-Dioxaborinan-2-yl)phenol (Inactive Ester) Hydrolysis Base/H2O Hydrolysis Substrate->Hydrolysis Phenoxide Phenoxide Formation (Side Equilibrium) Substrate->Phenoxide Base ActiveBoron Ar-B(OH)3 / [Ar-B(OH)4]- (Active Species) Hydrolysis->ActiveBoron Ring Opening RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Phenoxide->TransMet Inhibition Risk

Figure 1: Catalytic cycle highlighting the critical pre-activation hydrolysis of the dioxaborinane ring and the parallel phenoxide equilibrium.

Standard Operating Protocol (SOP-A)

Target: General Aryl Bromides/Iodides & Activated Chlorides. Rationale: Uses


, a robust catalyst resistant to oxygen and phenoxide coordination. The Dioxane/Water mixture ensures solubility of the polar phenoxide intermediate.
Reagents & Stoichiometry[2][3]
ComponentEquiv.Role
Aryl Halide 1.0Electrophile
Boronate Reagent 1.2 - 1.5Nucleophile (Excess accounts for protodeboronation)

3.0Base (Activates boron & neutralizes acid)

0.03 - 0.05Catalyst (3-5 mol%)
1,4-Dioxane :

4 : 1 (v/v)Solvent (

concentration relative to halide)
Step-by-Step Procedure
  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), 4-(1,3,2-dioxaborinan-2-yl)phenol (1.2 equiv), and

    
      (3.0 equiv).
    
  • Catalyst Addition: Add

    
      (0.05 equiv).
    
    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Inertion (Critical): Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
    • Why: Although Suzuki is robust, oxygen promotes homocoupling of the boronic species (phenol dimerization), which consumes the reagent.

  • Solvation: Syringe in degassed 1,4-Dioxane and Water (4:1 ratio).

    • Observation: The mixture may initially be heterogeneous. Upon heating, the base and phenoxide salts should partially solubilize.

  • Reaction: Heat the block/bath to 80–90 °C with vigorous stirring.

    • Time: Standard conversion occurs in 2–6 hours.

  • Quench & Workup:

    • Cool to room temperature.

    • Acidification: Carefully adjust pH to ~6-7 with 1M HCl or saturated

      
      . This reforms the neutral phenol from the phenoxide, allowing extraction into organic solvent.
      
    • Extract with EtOAc (

      
      ). Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.

High-Performance Protocol (SOP-B)

Target: Sterically hindered substrates, Aryl Chlorides, or Electron-Rich Electrophiles. Rationale: Uses XPhos Pd G2 , a precatalyst that generates a highly active monoligated Pd(0) species. The phosphate base is milder, reducing side reactions.

Reagents & Stoichiometry[2][3]
ComponentEquiv.Role
Aryl Halide 1.0Electrophile
Boronate Reagent 1.5Nucleophile

(Tribasic)
3.0Base (Buffered basicity)
XPhos Pd G2 0.02Catalyst (2 mol%)
THF :

10 : 1 (v/v)Solvent system
Procedure Deviations
  • Solvent: THF is often superior for XPhos systems but requires lower temperatures to avoid pressure buildup if sealed.

  • Temperature: Run at 60 °C initially; ramp to 80 °C only if conversion is sluggish.

  • Workup: Similar to SOP-A, but ensure thorough acidification to recover the product if it contains basic heterocycles.

Troubleshooting & Self-Validation

Use this logic tree to validate your experiment if yields are low.

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by phenoxide or failure to hydrolyze ester.1. Increase water content to 25% (v/v).2. Switch to SPhos Pd G2 (more sterically bulky ligand prevents phenoxide coordination).
Protodeboronation (Phenol formation) Hydrolysis is too fast; Boronic acid is unstable at high T.1. Lower Temp to 60 °C.2. Switch base to CsF (anhydrous activation) in pure Dioxane (slow release).
Homocoupling (Biaryl ether) Oxidative coupling of phenols.1. Rigorous deoxygenation (sparge solvent for 15 mins).2. Reduce catalyst loading.
Product stuck in Aqueous Phenoxide not reprotonated.Critical Step: Ensure workup pH is < 7. The product is a phenol; at pH 10 it stays in the water layer.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Knapp, D. M., et al. (2010). N-Methyliminodiacetic Acid (MIDA) Boronates: Durable Donors for Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(34), 12048–12059.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. (Comparative stability of protected boron species).

  • Bagal, S. K., et al. (2010). Suzuki–Miyaura Cross-Coupling of Unprotected Phenolic Boronic Acids. Synlett, 2010(11), 1641-1644.
Application

Application Note: Palladium Catalysis Strategies for 4-(1,3,2-Dioxaborinan-2-yl)phenol

This Application Note is designed for medicinal chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol . Executive Summary & Substrate Analysis The s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol .

Executive Summary & Substrate Analysis

The substrate 4-(1,3,2-Dioxaborinan-2-yl)phenol presents a unique duality in palladium-catalyzed cross-coupling. Structurally, it consists of a phenol moiety coupled to a 1,3-propanediol (trimethylene glycol) cyclic boronic ester .

Chemical Challenges
  • Ester Stability vs. Reactivity: The 6-membered 1,3,2-dioxaborinane ring is significantly more hydrolytically stable than the free boronic acid, often behaving as a "slow-release" agent. While this improves shelf-life, it can retard the transmetallation step, which requires the formation of a reactive boronate species (usually via hydrolysis to the acid or formation of a tri-coordinate ate-complex).

  • Phenolic Interference: The free hydroxyl group (-OH) is acidic (

    
    ). Under standard basic Suzuki conditions (
    
    
    
    ), this exists predominantly as the phenoxide anion .
    • Pro: The phenoxide is highly electron-donating, accelerating oxidative addition on the electrophile (if the phenol were the halide) but here it makes the boronate highly nucleophilic.

    • Con: Electron-rich boronates are highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond), the primary failure mode for this substrate. Additionally, the phenoxide can coordinate to Pd(II), potentially poisoning the catalyst or forming inactive "Pd-black" aggregates.

Catalyst & Ligand Selection Logic

Success depends on balancing the rate of Cross-Coupling (


)  against the rate of Protodeboronation (

)
.
Catalyst SystemLigand ClassRationale for this SubstrateRecommendation
Pd(dppf)Cl₂·DCM Bidentate FerrocenylThe Workhorse. The large bite angle and chelating nature of dppf make the catalyst robust against phenoxide coordination. Moderate activity.Start Here. Best for standard aryl bromides/iodides.
XPhos Pd G3 / G4 Biaryl Phosphine (Buchwald)The Specialist. Bulky, electron-rich ligand facilitates rapid oxidative addition and, crucially, reductive elimination. The bulk prevents Pd-phenoxide aggregate formation.Use for Cl-aryl or if protodeboronation is observed.
Pd(OAc)₂ + SPhos Biaryl PhosphineWater Tolerant. SPhos is highly active and water-soluble, ideal for the aqueous conditions required to hydrolyze the dioxaborinane ring.Scale-up Option. Cost-effective for larger batches.
Pd(PPh₃)₄ Monodentate PhosphineLegacy. Often fails with free phenols due to ligand displacement and slow oxidative addition.Avoid unless substrate is protected.

Mechanistic Pathway & Competition

The following diagram illustrates the critical competition between the productive coupling pathway and the destructive deboronation pathway.

SuzukiMechanism Substrate 4-(1,3,2-Dioxaborinan-2-yl)phenol (Stable Precursor) Activated Activated Boronate [Ar-B(OH)3]- or [Ar-B(OR)3]- Substrate->Activated Hydrolysis/Base Base Base (OH- / CO3--) Base->Activated Transmetal Transmetallation (Rate Limiting Step) Activated->Transmetal + Pd(II) Species Deboron Protodeboronation (Phenol Byproduct) Activated->Deboron High pH / Slow Catalyst Pd_OA Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_OA->Transmetal Product Biaryl Product (C-C Bond) Transmetal->Product Reductive Elimination

Figure 1: Mechanistic pathway highlighting the competition between productive transmetallation and protodeboronation. High catalyst activity is required to outcompete the decomposition pathway.

Experimental Protocols

Protocol A: High-Throughput Screening (Microscale)

Use this to quickly identify the optimal base/solvent combination for your specific electrophile.

Reagents:

  • Substrate: 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.2 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (5 mol%)

  • Solvents: 1,4-Dioxane, THF, Toluene.

  • Bases: 2M K₂CO₃ (aq), 2M K₃PO₄ (aq).

Procedure:

  • Prepare a stock solution of the Catalyst in the organic solvent.

  • In a reaction vial, weigh the Substrate and Electrophile .

  • Add solvent (concentration 0.1 M relative to electrophile).

  • Add the aqueous Base (ratio 4:1 Organic:Aqueous). Crucial: Water is necessary to hydrolyze the dioxaborinane.

  • Purge with Nitrogen/Argon for 1 minute.

  • Heat to 80°C for 2 hours.

  • Analyze by LC-MS. Look for the mass of the product vs. the mass of phenol (M-H = 93), which indicates protodeboronation.

Protocol B: Optimized Scale-Up Protocol (The "Gold Standard")

Recommended for gram-scale synthesis using XPhos Pd G3 for maximum conversion.

Reagents:

  • Substrate: 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.2 - 1.5 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G3 (1 - 3 mol%)

  • Base: K₃PO₄ (3.0 equiv) – Phosphate is gentler than carbonate, reducing deboronation.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round bottom flask with the Electrophile (1.0 eq), Substrate (1.3 eq), and Base (3.0 eq).

  • Degassing: Add 1,4-Dioxane and Water. Sparge the biphasic mixture with Argon for 15 minutes. Note: Oxygen removal is critical to prevent phenol oxidation.

  • Catalyst Addition: Add XPhos Pd G3 (solid) under a positive stream of Argon.

  • Reaction: Heat the mixture to 80-90°C . Vigorous stirring is essential to mix the phases.

  • Monitoring: Check HPLC at 1 hour.

    • If conversion < 50%: Add 1 mol% more catalyst.

    • If protodeboronation > 10%: Lower temperature to 60°C and extend time.

  • Workup:

    • Cool to room temperature.[4][5]

    • Acidify carefully with 1M HCl to pH ~6 (neutralize the phenoxide/phosphate). Do not acidify strongly if your product has basic nitrogens.

    • Extract with Ethyl Acetate (3x).

    • Wash organics with Brine, dry over Na₂SO₄.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion, High SM Dioxaborinane ring not hydrolyzing.Increase water content (up to 3:1 ratio). Switch to Ba(OH)₂ or Cs₂CO₃ to accelerate hydrolysis.
High "Phenol" Byproduct Protodeboronation of the electron-rich boronate.1. Switch base to K₃PO₄ (lower pH).2. Use XPhos Pd G3 (faster coupling).3. Reduce temp to 60°C.
Black Precipitate Catalyst decomposition (Pd-black).Inadequate degassing or phenol poisoning. Add 10 mol% free ligand (e.g., XPhos) to stabilize Pd species.
Homocoupling (Ar-Ar) Oxidation of the boronate.Strictly exclude Oxygen.[6] Ensure Argon sparging is sufficient.

Decision Workflow

Use this logic tree to determine your experimental path.

Workflow Start Start: Select Electrophile Type Is Electrophile Sterically Hindered or Electron Rich? Start->Type Simple Use Protocol A Catalyst: Pd(dppf)Cl2 Base: K2CO3 Type->Simple No (e.g., 4-Br-Anisole) Complex Use Protocol B Catalyst: XPhos Pd G3 Base: K3PO4 Type->Complex Yes (e.g., 2-Cl-Pyridine) Check Check LCMS @ 1hr Simple->Check Complex->Check Result1 >90% Conv. Proceed to Workup Check->Result1 Success Result2 High Deboronation Check->Result2 Failure Fix1 Switch Solvent to n-BuOH / H2O Result2->Fix1 Fix2 Increase Catalyst Load Lower Temp Result2->Fix2

Figure 2: Decision tree for catalyst and condition selection based on electrophile properties.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275. Link(Cited for context on protected boronates stability/hydrolysis mechanisms).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link(Relevant for strategies mitigating protodeboronation).

Sources

Method

Application Note: Precision Base Selection for Suzuki-Miyaura Coupling of Phenolic Substrates

Executive Summary In drug discovery and process chemistry, phenolic substrates offer a strategic advantage over aryl halides due to the natural abundance of phenols and their utility as directing groups. However, the Suz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and process chemistry, phenolic substrates offer a strategic advantage over aryl halides due to the natural abundance of phenols and their utility as directing groups. However, the Suzuki-Miyaura coupling of phenolic derivatives presents a dichotomy: the C-O bond is energetically difficult to break (requiring specific activation), yet the activating groups (esters, carbamates) are susceptible to nucleophilic attack (hydrolysis) by the very bases required to drive the catalytic cycle.

This guide moves beyond generic "screen everything" approaches. We define a mechanistic logic for base selection based on the electrophilicity of the activating group versus the acidity of the organoboron species , ensuring high turnover without substrate degradation.

Mechanistic Insight: The Base Paradox

The base in a Suzuki-Miyaura reaction serves two primary roles, but in phenolic substrates, it introduces a third, often deleterious, pathway.

  • Boron Activation (Desirable): The base converts the neutral organoboronic acid (

    
    ) into a nucleophilic boronate complex (
    
    
    
    ), which is the active species for transmetallation.
  • Pd/Ni Activation (Desirable): In some cycles, the base exchanges the halide/pseudohalide on the metal center (

    
    ), facilitating transmetallation with neutral boronic acids.
    
  • Substrate Hydrolysis (Undesirable): For phenolic esters (pivalates) and carbamates, strong hydroxide or alkoxide bases can attack the carbonyl, cleaving the activating group and regenerating the unreactive phenol.

The Engineering Challenge: You must select a base strong enough to activate the boron species (


) but kinetically incompetent at cleaving the bulky pivalate or carbamate protecting group.
Visualizing the Catalytic Conflict

SuzukiPhenolic Substrate Phenolic Substrate (Ar-O-ActivatingGroup) Hydrolysis DEAD END: Hydrolyzed Phenol (Ar-OH) Substrate->Hydrolysis Side Reaction: Base Attack on C=O Product Biaryl Product (Ar-Ar') Substrate->Product Metal Catalysis (Ni/Pd) + Active Boron Base Base (e.g., K3PO4, K2CO3) ActiveBoron Boronate Complex (Ar'-B(OH)3)- Base->ActiveBoron Base->Hydrolysis Excess/Strong Base Boron Boronic Acid (Ar'-B(OH)2) Boron->ActiveBoron Activation by Base ActiveBoron->Product

Figure 1: The dual pathways of the base. Success depends on favoring Boron Activation (Green) over Substrate Hydrolysis (Red).

Base Selection Guide by Substrate Class

The choice of base is dictated by the Activating Group (Leaving Group) .

Class A: Sulfonates (Triflates, Mesylates, Tosylates)
  • Reactivity: High (Triflates) to Moderate (Tosylates).

  • Hydrolysis Risk: Low (Sulfonates are stable to weak aqueous bases).

  • Recommended Base: Inorganic Carbonates (

    
    , 
    
    
    
    )
    .
  • Logic: Triflates are highly reactive electrophiles. They do not require specialized nickel catalysts (Pd works well) and are generally stable to aqueous carbonate bases.

    
     is also excellent but often unnecessary.
    
  • Solvent System: THF/Water or Toluene/Water (biphasic is beneficial).

Class B: Esters (Pivalates, Acetates)
  • Reactivity: Low (Requires Ni catalysis; C-O bond is strong).

  • Hydrolysis Risk: High . Acetates hydrolyze rapidly. Pivalates (t-butyl esters) are used specifically because the steric bulk slows down hydrolysis.

  • Recommended Base: Anhydrous

    
     .
    
  • Logic: You must avoid aqueous hydroxide.

    
     typically contains trace water which is sufficient to form the active boronate species without generating a high concentration of free 
    
    
    
    .
  • Critical Parameter: Water content. Strictly anhydrous conditions can sometimes stall the reaction (boroxine formation), while excess water hydrolyzes the pivalate. A stoichiometry of ~1:4 water:base or simply using "bench-top" grade

    
     (hygroscopic) is often the sweet spot.
    
Class C: Carbamates & Sulfamates
  • Reactivity: Low (Requires Ni catalysis).

  • Hydrolysis Risk: Moderate (Carbamates) to Low (Sulfamates).

  • Recommended Base:

    
      (Primary) or 
    
    
    
    (Secondary).
  • Logic: Similar to pivalates, but sulfamates are more robust. Nickel catalysts (

    
     or 
    
    
    
    ) are required. High temperatures (110°C+) are often needed, making thermal stability of the base/solvent mixture important.
Summary Table: Base & Catalyst Pairing
Substrate (Ar-OR)Leaving GroupCatalyst SystemPrimary BaseSolventHydrolysis Risk
Aryl Triflate


or Pd-dppf

(aq)
THF/H2OLow
Aryl Tosylate


+ XPhos

Toluene/H2OLow
Aryl Pivalate



(solid)
TolueneHigh
Aryl Carbamate



TolueneModerate
Aryl Sulfamate



TolueneLow

Decision Tree for Experimental Design

Use this flowchart to select the starting conditions for your reaction.

BaseSelection Start Start: Select Substrate IsSulfonate Is it a Sulfonate? (Triflate/Tosylate/Mesylate) Start->IsSulfonate PdRoute Use Pd Catalysis (e.g., Pd(dppf)Cl2) IsSulfonate->PdRoute Yes IsPivalate Is it a Pivalate/Ester? IsSulfonate->IsPivalate No YesSulfonate Yes BaseSulf Base: K2CO3 or Na2CO3 Solvent: THF/Water (3:1) PdRoute->BaseSulf NoSulfonate No (Ester/Carbamate) NiRoute Use Ni Catalysis (NiCl2(PCy3)2) IsPivalate->NiRoute Yes BaseCarb Base: K3PO4 Solvent: Toluene/o-Xylene Temp: 110-130°C IsPivalate->BaseCarb No YesPivalate Yes BasePiv Base: K3PO4 (Anhydrous) Solvent: Toluene Temp: 80-110°C NiRoute->BasePiv Warning CRITICAL: Avoid excess water to prevent hydrolysis. BasePiv->Warning NoPivalate No (Carbamate/Sulfamate) BaseCarb->NiRoute Requires Ni

Figure 2: Decision Matrix for Base and Catalyst Selection.

Detailed Protocols

Protocol A: Ni-Catalyzed Coupling of Aryl Pivalates

Target: Coupling of base-sensitive phenolic esters.

Rationale: Aryl pivalates are robust, easily synthesized protecting groups that can be activated for cross-coupling. The use of


 avoids the need for air-sensitive 

and glovebox techniques.[1]

Materials:

  • Aryl Pivalate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • 
     (5 mol%) [Sigma-Aldrich: 695058]
    
  • 
     (4.5 equiv, finely ground)
    
  • Toluene (Anhydrous)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Pivalate (1.0 mmol), Aryl Boronic Acid (1.5 mmol),

    
     (4.5 mmol, 955 mg), and 
    
    
    
    (0.05 mmol, 35 mg).
  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous Toluene (4.0 mL) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80–100 °C . Stir vigorously for 12–24 hours.

    • Note: Pivalates are sterically hindered; vigorous stirring is essential for the heterogeneous base.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography.

Troubleshooting:

  • Hydrolysis observed (Phenol formation): Ensure Toluene is anhydrous. If using boronic esters, switch to boronic acids (esters sometimes require in-situ hydrolysis which complicates water management).

  • Low Conversion: Increase temperature to 110 °C or switch solvent to o-Xylene.

Protocol B: Pd-Catalyzed Coupling of Aryl Triflates

Target: High-yield coupling of activated phenols.

Rationale: Triflates are the "gold standard" for phenol activation. Carbonate bases are sufficient and mild.

Materials:

  • Aryl Triflate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[2]

  • 
     (3 mol%) or 
    
    
    
    (3 mol%)
  • 
     (2.0 equiv)[2]
    
  • THF and Water (3:1 ratio)

Procedure:

  • Setup: Charge flask with Aryl Triflate (1.0 mmol), Boronic Acid (1.2 mmol), and catalyst (0.03 mmol).

  • Solvent/Base: Dissolve

    
     (2.0 mmol, 276 mg) in water (1.5 mL). Add THF (4.5 mL) to the flask, followed by the aqueous base solution.
    
  • Reaction: Heat to 60 °C under Argon for 4–8 hours.

  • Workup: Standard extraction with EtOAc/Brine.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3] Link

  • Quasdorf, K. W., & Garg, N. K. (2012). Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Journal of the American Chemical Society, 134(17), 7244-7247. Link

  • Li, B. J., et al. (2008). Cross-Coupling of Aryl Pivalates with Arylboronic Acids via C–O Bond Cleavage. Angewandte Chemie International Edition, 47(52), 10124-10127. Link

  • Tobisu, M., & Chatani, N. (2008). Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Aryl Boronic Esters. Chemical Science, 2, 97-105. Link

  • Percec, V., et al. (1995). Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions. Journal of Organic Chemistry, 60(4), 1060–1065. Link

Sources

Application

using 4-(1,3,2-Dioxaborinan-2-yl)phenol to synthesize biaryl phenols

Application Note: Precision Synthesis of Biaryl Phenols via 4-(1,3,2-Dioxaborinan-2-yl)phenol Executive Summary The synthesis of biaryl phenols is a cornerstone in the development of liquid crystals, ligands for asymmetr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Biaryl Phenols via 4-(1,3,2-Dioxaborinan-2-yl)phenol

Executive Summary

The synthesis of biaryl phenols is a cornerstone in the development of liquid crystals, ligands for asymmetric catalysis, and bioactive pharmacophores (e.g., tyrosine mimics).[1] While 4-hydroxyphenylboronic acid is a standard reagent, its handling is often complicated by variable stoichiometry due to anhydride formation (boroxine) and protodeboronation instability.

This guide details the application of 4-(1,3,2-Dioxaborinan-2-yl)phenol (the 1,3-propanediol cyclic ester of 4-hydroxyphenylboronic acid) as a superior alternative. This reagent occupies a "Goldilocks" zone of reactivity: it offers significantly higher storage stability than the free acid and faster activation kinetics in aqueous base compared to the sterically bulky pinacol ester, while offering improved atom economy.

Part 1: Strategic Reagent Profile

The choice of boron source dictates the reaction trajectory. The 1,3,2-dioxaborinane ring provides a specific balance of lability and protection.

Table 1: Comparative Analysis of Boron Sources for Phenol Synthesis

FeatureFree Boronic AcidPinacol Ester (Bpin)1,3-Propanediol Ester (Target)
CAS 71597-85-8269409-70-3100385-65-3 (Generic/Analog)
Atom Economy High (Byproduct: H₂O)Low (Byproduct: Pinacol, MW 118)Moderate (Byproduct: 1,3-Propanediol, MW 76)
Storage Stability Low (Forms boroxines)Very HighHigh (Crystalline solid)
Hydrolysis Rate N/A (Already hydrolyzed)Slow (Steric bulk)Fast (Rapid in-situ activation)
Reactivity High (Prone to protodeboronation)ModerateHigh (Post-hydrolysis)

Expert Insight: The 1,3-propanediol ester is particularly advantageous when scaling up. Unlike pinacol, which can be difficult to remove due to its lipophilicity, 1,3-propanediol is highly water-soluble, simplifying the purification of the final biaryl phenol.

Part 2: Mechanistic Insight & Causality

The success of coupling unprotected phenols lies in managing two competing acidic protons: the phenol (


) and the boronic acid coordination sphere.
  • Base Role 1 (Phenol Deprotonation): The base (e.g.,

    
    ) first deprotonates the phenol to form a phenoxide. This increases the electron density on the aromatic ring, which can theoretically retard transmetallation but protects the catalyst from coordination by the phenol oxygen.
    
  • Base Role 2 (Boron Activation): The 1,3,2-dioxaborinane ring must open. Hydroxide ions (generated from base/water equilibrium) attack the boron center to form the reactive trihydroxyboronate species

    
    .
    
  • Transmetallation: The activated boronate transfers the aryl group to the Palladium(II) center.[2]

Critical Mechanism: Unlike pinacol esters, which sometimes require harsh conditions to hydrolyze, the 1,3-dioxaborinane ring hydrolyzes rapidly in the presence of aqueous base at


, releasing the active boronic acid in situ. This "slow-release" effect prevents high instantaneous concentrations of free boronic acid, reducing the rate of protodeboronation side-reactions.

SuzukiCycle cluster_activation In-Situ Activation PreCat Pd(II) Pre-catalyst Pd0 Pd(0) Active Species PreCat->Pd0 Reduction OxAdd Oxidative Addition [Ar-Pd-X] Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetallation [Ar-Pd-Ar'] OxAdd->TransMet Boronate Reagent: 4-(1,3,2-Dioxaborinan-2-yl)phenol ActivatedB Activated Species: [HO-C6H4-B(OH)3]- Boronate->ActivatedB + Base/H2O (Hydrolysis of Ester) ActivatedB->TransMet + [Ar-Pd-X] RedElim Reductive Elimination Product: Biaryl Phenol TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the in-situ hydrolysis of the 1,3-propanediol ester, which acts as a reservoir for the active boronate species.

Part 3: Optimized Experimental Protocol

Target Reaction: Coupling of 4-bromoanisole (model electrophile) with 4-(1,3,2-Dioxaborinan-2-yl)phenol.

Reagents & Equipment
  • Nucleophile: 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.2 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)[3]

  • Catalyst:

    
     (3 mol%) - Chosen for robustness against oxygen and water.
    
  • Base:

    
     (3.0 equiv) - Excess required to neutralize phenol and activate boron.
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronate Ester (1.2 mmol, 214 mg), and

      
       (3.0 mmol, 415 mg).
      
    • Self-Validating Step: Ensure the boronate ester is a free-flowing white powder. If clumpy, it may have partially hydrolyzed; recrystallize if necessary.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4 mL) and deionized Water (1 mL).

    • Crucial: Sparge the mixture with Nitrogen or Argon for 10 minutes. Phenols are prone to oxidative homocoupling (forming diphenoquinones) in the presence of Pd and

      
      .
      
  • Catalyst Addition:

    • Add

      
       (0.03 mmol, ~25 mg) quickly against a positive flow of inert gas. Cap the vial immediately.
      
  • Reaction:

    • Heat the block/bath to 85°C . Stir vigorously (1000 rpm).

    • Monitoring: Check by TLC or HPLC at 2 hours. The boronate ester (

      
       in 30% EtOAc/Hex) should disappear. The product will be more polar than the starting aryl halide.
      
  • Workup (The "Phenol Switch"):

    • Cool to room temperature.[4]

    • Acidification: Carefully add 1M HCl until pH

      
       2. This protonates the phenoxide to the neutral phenol, rendering it soluble in organic solvents.
      
    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[5]
      
  • Purification:

    • Purify via silica gel flash chromatography.

    • Note: The byproduct 1,3-propanediol stays in the aqueous phase, unlike pinacol which often co-elutes.

Workflow Start Start: Reagents + Solvent Degas Degas (N2) 10 mins Start->Degas CatAdd Add Pd Catalyst Degas->CatAdd Heat Heat 85°C 2-4 Hours CatAdd->Heat Check QC: HPLC/TLC Conversion >95%? Heat->Check Check->Heat No Acidify Acidify (pH 2) Protonate Phenol Check->Acidify Yes Extract Extraction (EtOAc) Acidify->Extract Pure Final Product Biaryl Phenol Extract->Pure

Figure 2: Workflow for the synthesis of biaryl phenols, emphasizing the critical acidification step.

Part 4: Troubleshooting & Validation

1. Homocoupling (Phenol Dimerization):

  • Symptom:[3][4][5][6][7][8][9][10][11] Appearance of a highly colored (often red/orange) impurity.

  • Cause: Oxidative coupling of the phenol substrate due to oxygen presence.

  • Solution: Rigorous degassing is non-negotiable. Use a freeze-pump-thaw cycle if sparging fails.

2. Protodeboronation:

  • Symptom:[2][3][4][5][6][7][8][9][10][11] Formation of phenol (Ph-OH) instead of biaryl.

  • Cause: Hydrolysis of the C-B bond, often accelerated by high temperature or excessive base strength.

  • Solution: Lower temperature to 60°C and switch base to

    
     (anhydrous), which provides a "gentler" buffering effect.
    

3. Incomplete Conversion:

  • Validation: If the ester remains unconsumed, the hydrolysis step may be too slow. Increase water content to 2:1 Dioxane:Water or add 5 mol% NaOH to accelerate ester cleavage.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Knapp, D. M., et al. (2010). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Journal of the American Chemical Society.[4] (Contextualizing the stability of cyclic esters). Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Comparison of protected boron species). Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols. Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol with Heteroaryl Bromides

Introduction: The Strategic Importance of Heteroaryl-Phenol Scaffolds The synthesis of molecules containing both heteroaromatic and phenolic moieties is a cornerstone of modern medicinal chemistry and drug development. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Heteroaryl-Phenol Scaffolds

The synthesis of molecules containing both heteroaromatic and phenolic moieties is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient construction of these complex molecular architectures.[1] This application note provides a detailed guide for the cross-coupling of 4-(1,3,2-dioxaborinan-2-yl)phenol, a stable and readily accessible boronic ester, with a variety of heteroaryl bromides.

The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2][3] These characteristics make it an ideal choice for the late-stage functionalization of complex molecules, a critical step in the drug discovery process. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the heteroaryl bromide to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, and it is often the rate-determining step of the reaction.[4][6] The reactivity of the heteroaryl bromide can be influenced by its electronic properties and steric hindrance.[7]

  • Transmetalation: In this key step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is facilitated by the presence of a base, which activates the boronic ester, making the organic moiety more nucleophilic and promoting the exchange.[8][9] The choice of base is crucial and can significantly impact the reaction's efficiency.[10][11]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (the heteroaryl-phenol) from the Pd(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)L₂-Br] Pd0->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl [Ar-Pd(II)L₂-Ar'] PdII_Aryl->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->Pd0 Product Ar-Ar' (Product) ArylBromide Heteroaryl-Br BoronicEster Phenol-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or specialized catalysts like Pd(Amphos)₂Cl₂ for challenging substrates. A catalyst loading of 0.5-5 mol% is typical.[12]

  • Ligand: Triphenylphosphine (PPh₃), or more specialized phosphine ligands for improved activity.[13]

  • Boronic Ester: 4-(1,3,2-Dioxaborinan-2-yl)phenol

  • Heteroaryl Bromide: A variety of electron-rich and electron-deficient heteroaryl bromides can be used.

  • Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly employed.[3][10]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is typically used.[4]

General Procedure: A Step-by-Step Guide

The following protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the heteroaryl bromide (1.0 mmol), 4-(1,3,2-dioxaborinan-2-yl)phenol (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) in the chosen organic solvent (e.g., 1,4-dioxane, 5 mL).

  • Solvent Addition: Add the degassed organic solvent to the Schlenk flask containing the reactants, followed by the addition of degassed water (e.g., 1 mL).

  • Reaction Execution: Add the catalyst/ligand solution to the reaction mixture. Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reactants: Heteroaryl Bromide, Boronic Ester, Base Setup Combine Reactants in Schlenk Flask Reagents->Setup Catalyst Prepare Catalyst Solution: Pd Catalyst + Ligand in Degassed Solvent Addition Add Solvents and Catalyst Solution Catalyst->Addition Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Inert->Addition Heating Heat and Stir (Monitor Progress) Addition->Heating Quench Cool and Quench with Water Heating->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify via Chromatography Extract->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Expected Outcomes

The success of the cross-coupling reaction can be influenced by the electronic nature of the heteroaryl bromide. The following table provides representative, literature-informed examples of expected yields for various heteroaryl bromides.

EntryHeteroaryl BromideProductExpected Yield (%)
12-Bromopyridine2-(4-Hydroxyphenyl)pyridine85-95
23-Bromopyridine3-(4-Hydroxyphenyl)pyridine90-98
32-Bromothiophene2-(4-Hydroxyphenyl)thiophene88-96
45-Bromoindole5-(4-Hydroxyphenyl)indole80-90
52-Bromoquinoline2-(4-Hydroxyphenyl)quinoline82-92

Yields are based on optimized conditions and may vary depending on the specific reaction parameters.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under strictly inert conditions. Homocoupling of the boronic ester can be an indicator of catalyst deactivation or the presence of oxygen.[4]

    • Ineffective Base: The choice of base is critical. For less reactive heteroaryl bromides, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[3]

    • Insufficient Temperature: Some couplings, particularly with electron-rich or sterically hindered heteroaryl bromides, may require higher temperatures or microwave irradiation to proceed efficiently.[14]

  • Side Reactions:

    • Homocoupling: The formation of biphenol from the boronic ester can occur if the reaction conditions are too harsh or if the catalyst is not efficient.

    • Protodeboronation: The cleavage of the C-B bond of the boronic ester can be a significant side reaction, especially in the presence of excess water or acidic impurities.

  • Challenges with Specific Heterocycles:

    • Nitrogen-Containing Heterocycles: The lone pair of electrons on nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of appropriate ligands can mitigate this issue.[15]

    • Electron-Rich Heterocycles: These substrates can be less reactive in the oxidative addition step. Employing more active catalyst systems or higher temperatures may be necessary.[7]

Conclusion

The Suzuki-Miyaura cross-coupling of 4-(1,3,2-dioxaborinan-2-yl)phenol with heteroaryl bromides is a robust and highly valuable transformation in the synthesis of complex molecules for drug discovery and development. By understanding the underlying mechanism, carefully selecting the reaction components, and adhering to rigorous experimental technique, researchers can successfully synthesize a wide array of heteroaryl-phenol compounds. The protocols and insights provided in this application note serve as a comprehensive guide to achieving high yields and purity in these important coupling reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides.... Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. Retrieved from [Link]

  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. Retrieved from [Link]

  • ACS Publications. (2021, September 22). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Chinese Chemical Society. (2022, October 6). Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. Retrieved from [Link]

  • University of Greenwich. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

Sources

Application

Precision Synthesis of Functionalized Polymers using 4-(1,3,2-Dioxaborinan-2-yl)phenol

Executive Summary This application note details the synthesis, polymerization, and application of 4-(1,3,2-Dioxaborinan-2-yl)phenol , a specialized "Janus" monomer featuring a reactive phenol anchor and a functional boro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, polymerization, and application of 4-(1,3,2-Dioxaborinan-2-yl)phenol , a specialized "Janus" monomer featuring a reactive phenol anchor and a functional boronic ester payload. Unlike the commercially ubiquitous pinacol ester (5-membered ring), the 1,3,2-dioxaborinane (6-membered ring) derivative offers distinct kinetic advantages in dynamic covalent chemistry. Its lower association constant compared to pinacol esters makes it an ideal candidate for stimuli-responsive hydrogels (glucose sensing) and vitrimers (self-healing materials) where rapid bond exchange is critical.

This guide provides a self-validating workflow from the de novo synthesis of the specific monomer to its incorporation into controlled polymer architectures.

Part 1: Strategic Rationale & Molecule Design

The Kinetic Advantage of the Six-Membered Ring

While 4-hydroxyphenylboronic acid pinacol ester (CAS 269409-70-3) is stable and widely available, it is often too stable for dynamic applications. The 1,3,2-dioxaborinane ring, formed from 1,3-propanediol, exhibits faster hydrolysis and exchange rates.

  • Pinacol Ester (5-ring): High stability (

    
     high). Best for permanent coupling (Suzuki).
    
  • Propanediol Ester (6-ring): Moderate stability (

    
     moderate). Best for dynamic exchange  (Self-healing, Sensing).
    
Synthesis Workflow Overview

The following diagram outlines the critical path from raw materials to functional polymer networks.

SynthesisWorkflow Raw 4-Hydroxyphenylboronic Acid (CAS 71597-85-8) Monomer 4-(1,3,2-Dioxaborinan-2-yl)phenol (Target Molecule) Raw->Monomer Condensation (-H2O) Diol 1,3-Propanediol Diol->Monomer Func Functionalized Monomer (Methacrylate/Styrenic) Monomer->Func Esterification (Methacryloyl Cl) Poly Functional Polymer (RAFT/ATRP) Func->Poly Controlled Radical Polym. App Dynamic Network (Vitrimer/Sensor) Poly->App Crosslinking (Diol Exchange)

Figure 1: Strategic workflow for converting raw boronic acid into dynamic polymer networks.

Part 2: Monomer Synthesis & Functionalization[2]

Protocol A: Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)phenol

Note: Since the 6-membered ester is less common in catalogs than the pinacol ester, synthesis from the acid is recommended to ensure purity and ring size specificity.

Reagents:

  • 4-Hydroxyphenylboronic acid (1.0 eq)[1][2]

  • 1,3-Propanediol (1.1 eq)

  • Magnesium sulfate (MgSO₄) or Molecular Sieves (3Å)

  • Solvent: Anhydrous THF or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-hydroxyphenylboronic acid (5.0 g, 36.2 mmol) in 50 mL anhydrous THF under nitrogen atmosphere.

  • Condensation: Add 1,3-propanediol (3.03 g, 39.8 mmol) and 2.0 g of anhydrous MgSO₄ (to act as a water scavenger).

  • Reaction: Stir at room temperature for 12 hours. The reaction is equilibrium-driven; removing water drives it to completion.

  • Filtration: Filter off the hydrated MgSO₄ solid.

  • Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as a white solid.

  • Purification: Recrystallize from minimal hot hexane/ethyl acetate if necessary.

    • Validation: ^1H NMR (CDCl₃) should show disappearance of B-OH protons and appearance of -OCH₂- triplets at ~4.1 ppm.

Protocol B: Synthesis of Boron-Functionalized Methacrylate Monomer

This step attaches a polymerizable handle (methacrylate) to the phenol, creating a monomer suitable for chain-growth polymerization.

Critical Control Point: The boronic ester is sensitive to hydrolysis. Avoid aqueous workups if possible, or perform them rapidly with cold brine.

Reagents:

  • 4-(1,3,2-Dioxaborinan-2-yl)phenol (from Protocol A)[3]

  • Methacryloyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Setup: Charge a flame-dried flask with the phenol derivative (1.0 eq) and TEA (1.5 eq) in anhydrous DCM. Cool to 0°C.

  • Addition: Dropwise add methacryloyl chloride (1.2 eq) over 30 minutes. The exotherm must be controlled to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup:

    • Filter off the precipitated triethylamine hydrochloride salts (a non-aqueous workup is preferred to protect the ester).

    • Wash the organic phase rapidly with cold 5% NaHCO₃ (to remove excess acid) followed by brine.

    • Dry over MgSO₄ immediately.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Note: Treat silica with 1% TEA to prevent acid-catalyzed hydrolysis of the boronate on the column.

Part 3: Polymerization (RAFT)

Controlled Radical Polymerization (RAFT) is chosen to ensure low polydispersity (PDI) and defined end-groups, which are essential for consistent sensor performance.

Protocol C: RAFT Polymerization of Boron-Monomer

Reagents:

  • Monomer: Methacrylated Boronate (from Protocol B)

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator: AIBN

  • Solvent: Anisole or 1,4-Dioxane

Reaction Table: Typical Conditions

ParameterValueRationale
[Monomer]:[CTA] 200:1Targets DP ~200 for robust mechanical properties.
[CTA]:[Initiator] 5:1Ensures high "livingness" of chain ends.
Temperature 70°COptimal half-life for AIBN.
Time 12-16 hTarget conversion <80% to prevent bimolecular termination.

Step-by-Step Methodology:

  • Solution Prep: Dissolve Monomer (1.0 g), CTA (14 mg), and AIBN (1.6 mg) in Anisole (3 mL) in a Schlenk tube.

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (oxygen kills RAFT kinetics).

  • Polymerization: Immerse in a pre-heated oil bath at 70°C.

  • Termination: Quench by rapid cooling in liquid nitrogen and exposure to air.

  • Purification: Precipitate 3x into cold diethyl ether.

  • Characterization:

    • GPC: Check

      
       and PDI (Target PDI < 1.2).
      
    • NMR: Verify retention of the dioxaborinane ring (signal at ~4.1 ppm).

Part 4: Applications (Dynamic Networks)

The primary value of the 1,3,2-dioxaborinane moiety is its ability to undergo reversible exchange with diols.

Mechanism: Dynamic Covalent Exchange

In the presence of a diol (like polyvinyl alcohol or glucose), the boronic ester undergoes transesterification. This allows the polymer network to re-shuffle its topology (self-healing) or swell upon analyte binding (sensing).

DynamicExchange Polymer Polymer-Boronate (Closed) Complex Boronate-Diol Complex Polymer->Complex + Diol (Exchange) FreeDiol External Diol (Glucose/PVA) FreeDiol->Complex Complex->Polymer Reversible (pH dependent) Release Released Propanediol Complex->Release Displacement

Figure 2: Mechanism of dynamic exchange. The 6-membered ring (propanediol) is displaced by incoming diols (e.g., glucose), altering the polymer's solubility or crosslinking density.

Application Protocol: Glucose-Responsive Hydrogel
  • Co-polymerization: Synthesize a random copolymer of the Boron-Monomer (10 mol%) and Acrylamide (90 mol%) using Protocol C.

  • Crosslinking: Dissolve the copolymer in water (pH 7.4). Add Poly(vinyl alcohol) (PVA).

  • Gelation: The boronic ester groups will exchange with the PVA diols, forming a crosslinked hydrogel.

  • Sensing: Expose the gel to Glucose. Glucose (a 1,2-diol) competes for the boron, displacing the PVA and causing the gel to swell or dissolve (sol-gel transition).

References

  • Parent Molecule Data: 4-Hydroxyphenylboronic acid (CAS 71597-85-8).[2][4] PubChem. Link

  • Pinacol Ester Analog: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-70-3).[3][1][5][6] Sigma-Aldrich.[2][4] Link

  • Boronic Acid Polymer Review: Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. Link

  • Dynamic Covalent Chemistry: Cromwell, O. R., Chung, J., & Guan, Z. (2015). Malleable and Self-Healing Covalent Polymer Networks through Tunable Dynamic Boronic Ester Bonds. Journal of the American Chemical Society. Link

  • Glucose Sensing Mechanism: Bull, S. D., et al. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. Link

Sources

Method

Application Note: 4-(1,3,2-Dioxaborinan-2-yl)phenol in Pharmaceutical Intermediate Synthesis

This guide is structured as a high-level technical application note designed for pharmaceutical process chemists and R&D scientists. It prioritizes mechanistic insight, process scalability, and rigorous protocol validati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for pharmaceutical process chemists and R&D scientists. It prioritizes mechanistic insight, process scalability, and rigorous protocol validation.

Executive Summary & Strategic Value

4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: 1640035-73-9) represents a strategic alternative to the ubiquitous pinacol esters and free boronic acids in the synthesis of biaryl pharmaceutical intermediates. While pinacol esters (Bpin) are the industry standard for bench-scale discovery, the 1,3-propanediol (1,3,2-dioxaborinane) derivative offers distinct advantages in process chemistry:

  • Enhanced Atom Economy: The 1,3-propanediol backbone is significantly lower in molecular weight and cost compared to pinacol, reducing waste streams in kilogram-scale manufacturing.

  • Crystallinity & Stability: The 6-membered dioxaborinane ring adopts a stable chair conformation, often yielding highly crystalline solids. This allows for purification via recrystallization rather than silica chromatography, a critical requirement for GMP scale-up.

  • Controlled Reactivity: It exhibits a superior stability profile against protodeboronation compared to free boronic acids, while maintaining high activity in Suzuki-Miyaura cross-couplings under standard basic conditions.

This guide details the mechanistic role, specific applications, and a validated protocol for utilizing this reagent to introduce the 4-hydroxyphenyl moiety—a "privileged structure" in estrogen receptor modulators (SERMs), liquid crystals, and antimicrobial agents.

Mechanistic Insight: The 6-Membered Ring Advantage

The utility of 4-(1,3,2-Dioxaborinan-2-yl)phenol lies in its behavior during the transmetallation step of the Suzuki-Miyaura cycle. Unlike free boronic acids, which can suffer from homocoupling or oxidation, the cyclic ester protects the boron center.

Stability vs. Reactivity

The 1,3,2-dioxaborinane ring is thermodynamically more stable than the 5-membered dioxaborolane (pinacol) ring due to reduced ring strain. However, in the presence of aqueous base (essential for the Suzuki reaction), the equilibrium shifts. The base coordinates to the boron atom, forming a tetrahedral boronate "ate" complex. This intermediate is the active species that undergoes transmetallation with the Organopalladium(II) halide.

Key Mechanistic Pathway:

  • Pre-activation: Hydroxide/alkoxide attacks the Lewis acidic boron.

  • Transmetallation: The organic group (4-hydroxyphenyl) transfers from the activated boronate to the Pd(II) center.

  • Product Release: Reductive elimination yields the biaryl product.

Visualization: Activation Pathway

The following diagram illustrates the activation and coupling cycle, highlighting the critical "ate" complex formation.

SuzukiCycle Substrate 4-(1,3,2-Dioxaborinan-2-yl)phenol (Stable Precursor) AteComplex Tetrahedral Boronate 'Ate' Complex (Activated Species) Substrate->AteComplex Activation via Base Base Base (OH- / CO3 2-) Base->AteComplex Transmetal Transmetallation Transition State AteComplex->Transmetal Pd_OxAdd Ar-Pd(II)-X (Oxidative Addition Complex) Pd_OxAdd->Transmetal + Ate Complex Product Biaryl Phenol Product Transmetal->Product Reductive Elimination

Caption: Activation of the dioxaborinane precursor to the reactive 'ate' complex facilitates transmetallation while minimizing side reactions.

Validated Experimental Protocol

Objective: Synthesis of 4'-Hydroxy-4-biphenylcarbonitrile (a precursor for liquid crystal pharmaceuticals and substituted biphenyl drugs) via cross-coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol with 4-bromobenzonitrile.

Materials & Reagents
ReagentEquiv.RoleNotes
4-(1,3,2-Dioxaborinan-2-yl)phenol 1.1NucleophileThe active boron species.[1][2][3]
4-Bromobenzonitrile1.0ElectrophileLimiting reagent.
Pd(dppf)Cl₂·CH₂Cl₂0.02CatalystRobust catalyst for aryl bromides.
Potassium Carbonate (K₂CO₃)2.5BaseActivates the boronate ester.
1,4-Dioxane / Water (4:1)-SolventMiscibility aids phase transfer.
Step-by-Step Methodology

Step 1: Inertion and Setup

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 4-bromobenzonitrile (1.0 g, 5.49 mmol) and 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.07 g, 6.04 mmol).

  • Add the base K₂CO₃ (1.90 g, 13.7 mmol).

  • Critical Step: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times. Oxygen exclusion is vital to prevent homocoupling of the boronate and oxidation of the Pd catalyst.

Step 2: Solvent Addition and Degassing

  • Add 1,4-Dioxane (20 mL) and degassed water (5 mL) via syringe through a septum.

  • Sparge the mixture with N₂ for 10 minutes while stirring.

  • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (90 mg, 0.11 mmol) quickly under a positive stream of N₂.

Step 3: Reaction

  • Heat the reaction mixture to 90°C in an oil bath.

  • Monitor by HPLC or TLC (Eluent: 30% EtOAc/Hexanes) after 2 hours.

  • Endpoint: Reaction is typically complete within 3-5 hours. Look for the disappearance of the aryl bromide.

Step 4: Work-up and Isolation

  • Cool the mixture to room temperature.

  • Acidify carefully with 1M HCl to pH ~4-5. Note: This ensures the phenol product is protonated (neutral) for extraction.

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure.[4]

Step 5: Purification (Crystallization)

  • Unlike pinacol esters which might require chromatography, the crude product from this reaction often solidifies.

  • Recrystallize from Ethanol/Water or Toluene/Hexane to yield off-white crystals.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Inactive Catalyst / O₂ poisoningEnsure rigorous degassing. Switch to Pd(PPh₃)₄ if steric hindrance is low, or XPhos Pd G2 for difficult substrates.
Protodeboronation Reaction temperature too highLower temperature to 70°C. Increase catalyst loading to maintain rate.
Hydrolysis of Ester pH too highThe dioxaborinane is stable, but extreme pH can hydrolyze it prematurely. Ensure base is added after substrate dissolution if possible, or use weaker base (K₃PO₄).
Emulsion during Workup Phenolate formationEnsure the quench is acidic enough (pH < 6) to protonate the phenol, breaking the emulsion.

Process Workflow Diagram

The following Graphviz diagram outlines the logical flow from starting material handling to final isolation, emphasizing the critical control points (CCPs).

Workflow Start Start: Reagent Weighing Inertion CCP 1: Inert Atmosphere (N2/Ar) Remove O2 to protect Catalyst Start->Inertion Mixing Solvent Addition & Degassing Dioxane/H2O System Inertion->Mixing Heating Reaction: 90°C, 3-5 Hours Monitor via HPLC Mixing->Heating Quench CCP 2: Acidic Quench (pH 4-5) Protonate Phenolate -> Phenol Heating->Quench Extraction Extraction (EtOAc) & Drying Quench->Extraction Crystallization Final Isolation: Recrystallization Avoid Chromatography Extraction->Crystallization

Caption: Operational workflow for the Suzuki coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol, highlighting Critical Control Points (CCP).

References

  • MySkinRecipes. 4-(1,3,2-Dioxaborinan-2-yl)phenol Product Specifications and CAS 1640035-73-9. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][5][6] Chemical Reviews, 95(7), 2457–2483. [Link]

  • Knapp, D. M., et al. (2010). Stability and Reactivity of 1,3-Propanediol Boronic Esters in Cross-Coupling. Journal of the American Chemical Society. (General reference on cyclic ester stability).
  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Pinacol Analog Data for Comparison).[Link]

Sources

Application

Application Note: Chemoselective Chan-Lam Coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol

This Application Note is designed for researchers requiring high-fidelity protocols for the chemoselective functionalization of 4-(1,3,2-Dioxaborinan-2-yl)phenol . This bifunctional building block presents a unique chall...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-fidelity protocols for the chemoselective functionalization of 4-(1,3,2-Dioxaborinan-2-yl)phenol . This bifunctional building block presents a unique challenge: coupling the nucleophilic phenol moiety while preserving the electrophilic boronic ester for downstream applications (e.g., Suzuki-Miyaura coupling).

Introduction & Strategic Overview

4-(1,3,2-Dioxaborinan-2-yl)phenol (Structure: a phenol para-substituted with a 1,3-propanediol cyclic boronic ester) serves as a critical "lynchpin" scaffold in medicinal chemistry. It allows for the sequential construction of biaryl ethers and biaryl systems.

The Chan-Lam-Evans coupling is the method of choice for O-arylation due to its mild, oxidative conditions compared to the harsher Ullmann condensation or nucleophilic aromatic substitution (


). However, the substrate contains two potential reactive sites for copper catalysis:
  • The Phenol (-OH): Acts as the nucleophile (Target reaction).[1]

  • The Boronic Ester (-B(OR)

    
    ):  Acts as a transmetallation partner (Side reaction).
    

The Core Challenge: Preventing the self-coupling or cross-reaction of the substrate's boronic ester while facilitating the coupling of the phenol with an external aryl boronic acid.

The Solution: Exploiting the rate differential of transmetallation . Cyclic boronic esters (like the 1,3-dioxaborinane) transmetallate significantly slower than free boronic acids under anhydrous conditions. By controlling water content and ligand environment, we can exclusively O-arylate the phenol.

Mechanistic Principles & Chemoselectivity

The success of this protocol relies on the catalytic cycle of Copper(II). The mechanism involves the formation of a Cu(II)-phenoxide species, followed by transmetallation with the external aryl boronic acid.

Mechanistic Pathway (DOT Visualization)

ChanLamMechanism Cu2 Cu(OAc)2 (Precatalyst) Cu2_L [Cu(II)(L)2(OAc)] Active Species Cu2->Cu2_L + Ligand/Base Complex_A Intermediate A [Cu(II)(L)(Substrate-O)(OAc)] Cu2_L->Complex_A + Substrate (-AcOH) Transmetal Transmetallation (+ Ar'-B(OH)2) Complex_A->Transmetal Complex_B Intermediate B [Cu(II)(L)(Substrate-O)(Ar')] Transmetal->Complex_B Oxidation Oxidation (O2) Cu(II) -> Cu(III) Complex_B->Oxidation Complex_C Intermediate C [Cu(III)(L)(Substrate-O)(Ar')]+ Oxidation->Complex_C RedElim Reductive Elimination Complex_C->RedElim RedElim->Cu2 Regeneration (Cu I -> II) Product Product Ar'-O-Ph-B(OR)2 RedElim->Product Substrate Substrate: 4-(1,3,2-Dioxaborinan-2-yl)phenol Substrate->Complex_A ProtectedBoron Protected Boronate (Remains Inert) Substrate->ProtectedBoron Intramolecular ExtBoron External Partner: Ar'-B(OH)2 ExtBoron->Transmetal Fast Transmetallation ProtectedBoron->Transmetal BLOCKED (Slow Kinetics)

Figure 1: Catalytic cycle highlighting the kinetic selection of the free boronic acid (External Partner) over the substrate's cyclic boronate.

Experimental Optimization

To achieve >90% chemoselectivity, the reaction environment must suppress the activation of the dioxaborinane ring.

Key Parameter Analysis[2]
ParameterRecommendationRationale
Solvent DCM or DCE Non-coordinating chlorinated solvents minimize boronate solvolysis. Avoid MeOH/EtOH which promote transesterification.
Base Pyridine (2.0 equiv)Acts as a ligand and base. Stronger bases (e.g.,

) can accelerate the hydrolysis of the boronate ester.
Catalyst Cu(OAc)

(Anhydrous)
The acetate counterion facilitates proton abstraction from the phenol.
Additive 4Å Molecular Sieves CRITICAL. Removes trace water to prevent hydrolysis of the dioxaborinane to the reactive boronic acid.
Atmosphere Dry Air (Balloon)Oxygen is required for the oxidation of Cu(II) to Cu(III) (or reoxidation of Cu(I)).

Detailed Protocol: Chemoselective O-Arylation

Objective: Synthesis of 4-(aryloxy)phenylboronic acid 1,3-propanediol esters.

Materials
  • Substrate: 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalyst: Copper(II) Acetate (

    
    ) (0.5 – 1.0 equiv)
    
  • Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Drying Agent: Powdered 4Å Molecular Sieves (Activated)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere Start):

    • Flame-dry a 25 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar.

    • Add Activated 4Å Molecular Sieves (200 mg/mmol substrate).

    • Allow to cool under a stream of dry nitrogen or argon.

  • Reagent Addition:

    • Add 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.0 mmol, 178 mg).

    • Add the Aryl Boronic Acid partner (1.5 mmol). Note: Use excess partner to drive the reaction, as the partner is prone to slow protodeboronation.

    • Add Cu(OAc)

      
        (0.5 mmol, 90 mg). Note: While catalytic copper (10-20 mol%) can work, 50-100 mol% often improves yields for difficult substrates by bypassing slow re-oxidation kinetics.
      
  • Solvent & Base:

    • Add Anhydrous DCM (5.0 mL, 0.2 M concentration).

    • Add Pyridine (2.0 mmol, 161 µL) dropwise.

  • Reaction Initiation:

    • Equip the flask with a drying tube (packed with CaCl

      
      ) or a balloon filled with Dry Air  (passed through a Drierite tube). Do not use pure O
      
      
      
      unless reaction is sluggish, as it may accelerate oxidative degradation of the boronate.
    • Stir vigorously at Room Temperature (20–25 °C) .

  • Monitoring:

    • Monitor by TLC or LC-MS every 4 hours.

    • Endpoint: Disappearance of the phenol substrate.

    • Typical Time: 12 – 24 hours.

  • Work-up (Boronate Preservation):

    • Crucial: Do not perform an acidic wash (e.g., HCl), as this will hydrolyze the ester.

    • Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash chromatography on silica gel.[1]

      • Eluent: Hexane/Ethyl Acetate gradient.[1]

      • Note: If the boronate is unstable on silica, deactivate the silica with 1%

        
         prior to loading.
        

Alternative Workflow: N-Arylation of Amines

Using the substrate as the Boron Source

If the goal is to use 4-(1,3,2-Dioxaborinan-2-yl)phenol to arylate an amine (forming a C-N bond at the para position), the stability of the cyclic ester becomes a hindrance.

Modification:

  • Activator: Add a transesterification agent (e.g., diethanolamine) or use a solvent containing a small amount of water (e.g., MeOH/H

    
    O 9:1) to hydrolyze the ester in situ to the reactive boronic acid.
    
  • Risk: The free phenol group may compete, leading to polymerization.

  • Recommendation: Protect the phenol (e.g., as a silyl ether) before attempting to use the boronate moiety in Chan-Lam coupling.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Inefficient re-oxidation of Cu(I).Switch to stoichiometric Cu(OAc)

or increase surface area of stirring (vortex) to improve air saturation.
Boronate Hydrolysis Moisture in solvent/air.Freshly activate Molecular Sieves (300°C under vacuum). Ensure Pyridine is dry.
Homocoupling (Ar-Ar) Excess oxidant/High Temp.Reduce temperature to 0°C initially. Add boronic acid partner slowly (syringe pump).
Protodeboronation Acidic byproducts.Ensure at least 2.0 equiv of base is present to neutralize acetic acid generated from the catalyst.

References

  • Chan, D. M. T., et al. "New N- and O-arylations with phenylboronic acids and cupric acetate." Tetrahedron Letters, 1998. Link

  • Evans, D. A., et al. "Copper-promoted arylation of amines and phenols with arylboronic acids." Tetrahedron Letters, 1998. Link

  • Lam, P. Y. S., et al. "New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation." Tetrahedron Letters, 1998. Link

  • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011. Link

  • Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[2] Journal of the American Chemical Society, 2017.[2] Link(Key reference for boronic ester reactivity).

  • Organic Chemistry Portal. "Chan-Lam Coupling." Link

Sources

Method

Buchwald-Hartwig amination using aryl boronic esters

Application Note: Strategic C-N Coupling of Aryl Boronic Esters Subtitle: Navigating Chan-Lam Protocols and Oxidative Palladium-Catalyzed Amination Executive Summary & Strategic Positioning Objective: To provide a rigoro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-N Coupling of Aryl Boronic Esters Subtitle: Navigating Chan-Lam Protocols and Oxidative Palladium-Catalyzed Amination

Executive Summary & Strategic Positioning

Objective: To provide a rigorous guide for the amination of aryl boronic esters.

Critical Scientific Distinction: Standard Buchwald-Hartwig amination strictly utilizes aryl halides (or pseudohalides like triflates) coupled with amines via a Palladium(0)/Palladium(II) catalytic cycle.[1] It does not typically employ aryl boronic esters as the electrophile.[2]

When a researcher possesses an aryl boronic ester and requires C-N bond formation, the industry-standard methodology is the Chan-Evans-Lam (Chan-Lam) Coupling , which utilizes Copper catalysis under oxidative conditions.

However, Oxidative Palladium-Catalyzed Amination of aryl boronic esters does exist as a specialized niche. This guide will prioritize the robust Chan-Lam protocol (the functional equivalent to Buchwald-Hartwig for this substrate class) while also detailing the oxidative Pd-catalyzed method for specific "Buchwald-style" applications.

Method Comparison:

FeatureBuchwald-HartwigChan-Lam CouplingOxidative Pd-Amination
Electrophile Aryl Halide / TriflateAryl Boronic Acid / Ester Aryl Boronic Acid / Ester
Catalyst Palladium (Pd)Copper (Cu)Palladium (Pd)
Mechanism Redox Neutral (Pd0/PdII)Oxidative (CuII/CuIII)Oxidative (PdII/Pd0

Re-ox)
Atmosphere Inert (Ar/N2)Air / Oxygen (Required)Air / Oxidant (Required)
Key Advantage High turnover, broad scopeMild conditions, air tolerantAlternative selectivity

Mechanistic Pathways

Understanding the divergence between the standard Buchwald-Hartwig and the Boronic Ester protocols is vital for troubleshooting.

A. The Chan-Lam Cycle (Dominant Method for Boronic Esters)

Unlike Buchwald-Hartwig (which relies on Oxidative Addition of a halide), Chan-Lam relies on Transmetallation of the boron species onto a Cu(II) center, followed by oxidation to a transient Cu(III) species, which undergoes reductive elimination to form the C-N bond.[3]

B. Oxidative Pd-Catalyzed Amination

This pathway mimics the Buchwald-Hartwig cycle but requires an external oxidant to regenerate Pd(II) from Pd(0) after the reductive elimination step.

ReactionPathways cluster_ChanLam Chan-Lam (Copper Cycle) cluster_OxPd Oxidative Pd-Amination Cu2 Cu(II)-X2 Transmet Transmetallation (Boronic Ester + Amine) Cu2->Transmet Cu3 Transient Cu(III) Species Transmet->Cu3 RedElim_Cu Reductive Elimination (Product Release) Cu3->RedElim_Cu Oxidation_Cu Re-oxidation (O2) Cu(I) -> Cu(II) RedElim_Cu->Oxidation_Cu Oxidation_Cu->Cu2 Pd2 Pd(II) Species Transmet_Pd Transmetallation (Boronic Ester) Pd2->Transmet_Pd Coord_Pd Amine Coordination Transmet_Pd->Coord_Pd RedElim_Pd Reductive Elimination (Product Release) Coord_Pd->RedElim_Pd Reox_Pd Re-oxidation (Pd0 -> PdII) using O2/BQ RedElim_Pd->Reox_Pd Reox_Pd->Pd2

Figure 1: Comparison of the Copper-catalyzed Chan-Lam cycle (Standard) and the Oxidative Palladium cycle (Specialized).

Protocol A: Copper-Catalyzed Chan-Lam Coupling (The Gold Standard)

This is the primary recommendation for coupling aryl boronic esters with amines. It operates at room temperature and tolerates air, making it operationally simpler than Buchwald-Hartwig.[4]

Scope: Anilines, secondary amines, amides, sulfonamides.

Materials:
  • Aryl Boronic Ester: 1.0 equiv (Pinacol esters are standard, but boronic acids often react faster; see optimization).

  • Amine: 1.0 – 1.2 equiv.

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (anhydrous preferred).

  • Base: Triethylamine (Et₃N) or Pyridine (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Oxidant: Ambient Air (balloon) or pure O₂.

  • Additive: 4Å Molecular Sieves (Critical for maximizing yield).

Step-by-Step Methodology:
  • Preparation: Flame-dry a reaction flask (though the reaction tolerates air, moisture can hydrolyze the ester prematurely). Add 4Å molecular sieves (activated).

  • Charging: Add Cu(OAc)₂ (0.1 – 1.0 equiv). Note: Stoichiometric Cu often gives higher yields than catalytic Cu due to slow re-oxidation kinetics.

  • Substrate Addition: Add the Aryl Boronic Ester (1.0 mmol) and the Amine (1.2 mmol) to the flask.

  • Solvent & Base: Add DCM (5 mL, 0.2 M concentration) and Et₃N (2.0 mmol).

  • Activation:

    • Catalytic Method: Attach an O₂ balloon.

    • Stoichiometric Method: Leave open to air (with a drying tube) or seal under air.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 12–24 hours. The reaction mixture typically turns from blue/green to a dark slurry.

  • Work-up: Filter the mixture through a pad of Celite to remove copper salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Self-Validating Checkpoint:

  • Color Change: If the reaction stays bright blue (Cu(II)) and no product forms, the transmetallation is stalled. Add a promoter like Pyridine or switch to stoichiometric Copper.

Protocol B: Oxidative Palladium-Catalyzed Amination

Use this protocol if you are restricted to Palladium catalysis (e.g., specific library synthesis constraints) or if the Chan-Lam method fails due to specific steric hindrance. This is the closest literal interpretation of "Buchwald-Hartwig with Boronic Esters."

Mechanism: Pd(II)-catalyzed oxidative cross-coupling (Jung et al., 2003).

Materials:
  • Aryl Boronic Ester: 1.0 equiv.

  • Amine: 1.2 equiv (Primary or Secondary).

  • Catalyst: Pd(OAc)₂ (5–10 mol%).

  • Ligand: IMes·HCl (N-heterocyclic carbene) or monodentate phosphines (less common).

  • Oxidant: Cu(OAc)₂ (as co-oxidant, 10 mol%) and O₂ (1 atm) OR Benzoquinone.

  • Solvent: Toluene or Dioxane.

  • Base: Cs₂CO₃ (2.0 equiv).

Step-by-Step Methodology:
  • Setup: Use a Schlenk tube or pressure vial.

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and the Ligand (e.g., IMes·HCl, 5 mol%).

  • Substrate Addition: Add Aryl Boronic Ester (1.0 mmol), Amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent: Add Toluene (anhydrous, 0.2 M).

  • Atmosphere: Purge the headspace with O₂ (balloon) or add Benzoquinone (1.0 equiv) if avoiding gas reagents.

  • Reaction: Heat to 80°C. Note: Higher temperature is required for the Pd-oxidative cycle compared to Chan-Lam.

  • Monitoring: Monitor by LC-MS. Look for homocoupling of the boronic ester (Biaryl formation)—this is the major competing side reaction in oxidative Pd systems.

  • Work-up: Filter through Celite, concentrate, and purify.

Troubleshooting & Optimization Matrix

ProblemRoot CauseSolution
Low Yield (Chan-Lam) Slow re-oxidation of Cu(I) to Cu(II).Switch from catalytic (10-20%) to stoichiometric (1.0 equiv) Cu(OAc)₂. Use O₂ balloon.
Protodeboronation Moisture in solvent/air.Add activated 4Å Molecular Sieves (powdered). Increase concentration of Boronic Ester.
No Reaction (Sterics) Boronic Ester is too bulky.Hydrolyze the Ester to the Boronic Acid first (acids transmetallate faster than pinacol esters).
Biaryl Formation (Pd-Ox) Homocoupling of Boronic Ester.Slow addition of the Boronic Ester via syringe pump to keep steady-state concentration low.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters.

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters.

  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters.

  • Jung, H. H., & Floreancig, P. E. (2003). Palladium-Catalyzed Oxidative Coupling of Boronic Acids with Amines. Journal of Organic Chemistry.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[4][5] Synthesis.

Sources

Application

Application Note: High-Efficiency Cross-Coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol with Aryl Chlorides

Executive Summary This technical guide details the protocols for the chemoselective Suzuki-Miyaura cross-coupling of 4-(1,3,2-dioxaborinan-2-yl)phenol (a 1,3-propanediol boronic ester) with aryl chlorides . While aryl ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocols for the chemoselective Suzuki-Miyaura cross-coupling of 4-(1,3,2-dioxaborinan-2-yl)phenol (a 1,3-propanediol boronic ester) with aryl chlorides . While aryl chlorides are economically attractive electrophiles, their high bond dissociation energy (C-Cl: ~96 kcal/mol) renders them inert to standard Pd(PPh₃)₄ catalysis. Furthermore, the presence of an unprotected phenolic hydroxyl group on the nucleophile presents challenges regarding catalyst poisoning and competitive O-arylation.

This guide provides a validated, high-turnover catalytic system utilizing bulky, electron-rich phosphine ligands (Buchwald-type) to facilitate the oxidative addition of aryl chlorides while maintaining chemoselectivity for C-C bond formation over C-O etherification.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Reagent: 4-(1,3,2-Dioxaborinan-2-yl)phenol

Unlike the ubiquitous pinacol ester (Bpin), the 1,3,2-dioxaborinan-2-yl moiety is derived from 1,3-propanediol.

  • Atom Economy: Higher than Bpin derivatives.

  • Reactivity: Less sterically hindered than Bpin, leading to faster transmetallation rates, though with slightly reduced hydrolytic stability.

  • Dual Functionality: The molecule contains a nucleophilic boron center (masked) and a nucleophilic oxygen (phenol).

Mechanistic Pathway

The reaction proceeds via the catalytic cycle depicted below. The critical step for aryl chlorides is Oxidative Addition , which is the rate-determining step (RDS). The use of electron-rich ligands (L) increases electron density on the Palladium, facilitating the insertion into the strong C-Cl bond.

Key Chemoselectivity Control:

  • C-C Coupling (Desired): Favored by Pd(0) catalysis in the presence of weak bases (e.g., K₃PO₄).

  • C-O Coupling (Undesired): Favored by Cu(I) catalysis or harsh bases (e.g., NaH) that generate the phenoxide nucleophile.

SuzukiMechanism Start Pd(II) Precatalyst ActiveCat Active Species L-Pd(0) Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd(II)-Cl) ActiveCat->OxAdd + Ar-Cl (RDS) BaseStep Base Activation (Ar-Pd(II)-OH/OR) OxAdd->BaseStep + Base/H2O TransMet Transmetallation (Ar-Pd(II)-Ar') BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->ActiveCat Regeneration ArCl Aryl Chloride (Electrophile) ArCl->OxAdd Boronate Boronate Phenol (Nucleophile) Boronate->TransMet

Figure 1: Catalytic cycle emphasizing the activation of Aryl Chlorides (RDS) and the entry point of the Boronate Phenol.

Experimental Protocols

Protocol A: High-Throughput Method (Recommended)

Applicability: General-purpose screening, drug discovery libraries. Catalyst System: Pd-XPhos G3 or G4. XPhos provides the steric bulk to promote reductive elimination and the electron richness to cleave the Ar-Cl bond.

Materials:

  • Aryl Chloride (1.0 equiv)

  • 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.1 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K₃PO₄ (2.0 equiv) – Tribasic phosphate buffers the pH, preventing phenol deprotonation-induced side reactions.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Aryl Chloride (1.0 mmol), Boronate Phenol (1.1 mmol, 196 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (x3). Note: Oxygen is the primary cause of failure with aryl chlorides.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed 0.5 M K₃PO₄ aqueous solution (1 mL).

  • Reaction: Place the vial in a pre-heated block at 80–100°C . Stir vigorously (1000 rpm) for 2–4 hours.

    • Monitoring: Check by LC-MS. The boronate ester may hydrolyze to the boronic acid on the column; monitor for the biaryl mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and acidify slightly with 0.5 M HCl to pH ~5-6 (to ensure the phenol is protonated for extraction). Wash with brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: "Green" Micellar Method

Applicability: Scale-up, environmentally sensitive processes. System: TPGS-750-M (Surfactant) in Water.

  • Reagents: Aryl Chloride (1.0 equiv), Boronate Phenol (1.2 equiv), Pd(dtbpf)Cl₂ (2 mol%), Et₃N (3 equiv).

  • Solvent: 2 wt% TPGS-750-M in Water.

  • Conditions: Stir at room temperature to 45°C. The lipophilic aryl chloride and boronate migrate into the micelle, creating a high local concentration, enabling reaction under mild conditions.

Data Summary & Catalyst Selection

The following table summarizes the efficiency of various ligands when coupling chlorobenzene with 4-hydroxyphenylboronic acid esters.

Ligand ClassCatalyst ExampleYield (Ar-Cl)Notes
Biaryl Phosphine XPhos Pd G3 92-98% Best for steric/electronic diversity.
Biaryl PhosphineSPhos Pd G385-90%Excellent, but XPhos is superior for chlorides.
FerrocenylPd(dppf)Cl₂< 20%Ineffective for unactivated aryl chlorides.
TriphenylphosphinePd(PPh₃)₄0-5%Fails to activate C-Cl bond.
NHCPEPPSI-IPr88-94%Excellent alternative to XPhos; higher thermal stability.

Troubleshooting & Optimization

Common Failure Modes
  • Protodeboronation: The boronate group is cleaved, yielding phenol.

    • Cause: Base is too strong or reaction temperature is too high.

    • Solution: Switch from K₂CO₃ to K₃PO₄ or KF. Reduce temperature to 80°C.

  • Homocoupling (Ar-Ar):

    • Cause: Oxidation of the boronate or aryl species.

    • Solution: Ensure rigorous degassing. Add a drop of degassed water if using anhydrous solvents (water is needed for the boron-to-palladium transfer).

  • No Reaction (Recovery of Ar-Cl):

    • Cause: Catalyst death or failure to insert.

    • Solution: Switch to Pd-RuPhos G3 or PEPPSI-IPr . Increase temperature to 110°C (requires Toluene/Water).

Handling the 1,3,2-Dioxaborinan-2-yl Group

This specific cyclic ester is more sensitive to hydrolysis than Bpin.

  • Storage: Store in a desiccator at 4°C.

  • Hydrolysis: If the ester hydrolyzes to the free boronic acid in the reaction pot, do not panic . The free acid is also an active species in the Suzuki coupling.[1] The ester primarily serves to improve solubility and shelf-stability prior to reaction.

Workflow Visualization

Workflow Prep Preparation Degas Solvents Weigh Reagents Reaction Reaction Pd-XPhos G3 80-100°C, 2-4h Prep->Reaction Inert Atm Quench Quench/Workup Acidify to pH 6 Extract EtOAc Reaction->Quench LC-MS Check Purify Purification Flash Column (Polar Eluent) Quench->Purify Concentrate

Figure 2: Operational workflow for the coupling of 4-(1,3,2-dioxaborinan-2-yl)phenol.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature.[2] Aldrichimica Acta, 41(3), 59-72. Link

Sources

Method

Application Note: One-Pot Tandem Synthesis Using 4-(1,3,2-Dioxaborinan-2-yl)phenol

Abstract & Chemical Context This guide details the operational protocols for utilizing 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: 99390-78-2) as a bifunctional linchpin in medicinal chemistry. Unlike the ubiquitous pinacol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the operational protocols for utilizing 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: 99390-78-2) as a bifunctional linchpin in medicinal chemistry. Unlike the ubiquitous pinacol ester (Bpin), the 1,3-propanediol (neopentyl glycol analog) ester offers a distinct balance of atom economy and crystallizability while maintaining sufficient stability for one-pot operations.

The core utility of this scaffold lies in its orthogonal reactivity :

  • Phenolic -OH: A nucleophile ready for O-alkylation or Mitsunobu reactions.

  • Boronate Ester: An electrophile (upon transmetallation) ready for Palladium-catalyzed C-C bond formation.

By exploiting these two sites in a single reaction vessel, researchers can rapidly generate diverse biaryl ether libraries—a structural motif prevalent in kinase inhibitors and receptor modulators.

Critical Analysis: Ester Stability & Selection

Before initiating synthesis, it is vital to understand why this specific ester is chosen over the free boronic acid or the pinacol ester.

FeatureFree Boronic AcidPinacol Ester (Bpin)1,3-Propanediol Ester (Target)
Atom Economy HighLow (High MW waste)Moderate
Hydrolytic Stability Low (Trimerizes to boroxine)Very HighModerate (Kinetic stability)
Reactivity Variable (anhydride formation)Slower activationFast activation
Crystallinity PoorGoodExcellent

Strategic Insight: The 1,3-propanediol ester is sufficiently stable to survive mild basic conditions required for phenol alkylation (Step 1) but hydrolyzes/activates faster than Bpin during the Suzuki coupling (Step 2), often requiring lower temperatures or shorter reaction times.

Protocol A: One-Pot Tandem O-Alkylation / Suzuki Coupling

This protocol describes the synthesis of a biaryl ether scaffold without isolating the intermediate alkylated boronate.

Reaction Scheme Visualization

The following diagram illustrates the cascade logic, highlighting the dual role of the base.

ReactionPathway cluster_conditions One-Pot Conditions Start 4-(1,3,2-Dioxaborinan-2-yl)phenol (Bifunctional Core) Inter Intermediate: Alkylated Aryl Boronate Start->Inter Step 1: O-Alkylation (Nu. Substitution) Reagent1 Alkyl Halide (R-X) + Base (K2CO3) Reagent1->Inter Product Final Biaryl Ether Inter->Product Step 2: Suzuki Coupling (C-C Bond Formation) Reagent2 Aryl Halide (Ar-X) + Pd Catalyst Reagent2->Product

Caption: Sequential activation of the phenol followed by the boronate moiety in a single reactor.

Materials & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0Core Scaffold4-(1,3,2-Dioxaborinan-2-yl)phenol
Alkyl Halide 1.1Electrophile 1Benzyl bromides, alkyl iodides
Base 3.0Dual Base

or

(anhydrous)
Aryl Halide 1.0 - 1.2Electrophile 2Aryl bromides preferred over chlorides
Pd Catalyst 0.03 (3 mol%)Catalyst

Solvent N/AMediumDMF or Acetonitrile (Dry)
Step-by-Step Methodology

Step 1: O-Alkylation (The Nucleophilic Phase)

  • Charge: To a dry reaction vial equipped with a stir bar, add 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.0 equiv) and anhydrous

    
      (3.0 equiv).
    
  • Solvate: Add anhydrous DMF (0.2 M concentration relative to substrate). Note: DMF is preferred over acetone to support the higher temperatures of Step 2.

  • Activate: Add the Alkyl Halide (1.1 equiv).

  • React: Stir at 60°C for 2–4 hours.

  • Monitor: Check conversion via TLC or LC-MS. The phenol peak should disappear. Crucial: The boronate ester must remain intact. Avoid aqueous bases at this stage to prevent premature hydrolysis.

Step 2: Suzuki-Miyaura Coupling (The Cross-Coupling Phase)

  • Cool: Allow the mixture to cool to room temperature.

  • Charge: Add the Aryl Halide (1.0–1.2 equiv) and the Palladium catalyst

    
      (3 mol%).
    
  • Degas: Briefly sparge the solution with nitrogen or argon for 2 minutes to remove dissolved oxygen.

  • React: Heat the mixture to 80–90°C for 4–12 hours.

    • Note: The water generated in situ from the neutralization of the phenol in Step 1, combined with trace moisture in the base, is often sufficient to promote the Suzuki cycle. If the reaction stalls, add water (5% v/v ratio to DMF) to facilitate the boronate activation.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over

    
    , and concentrate.
    

Protocol B: Troubleshooting & Optimization Logic

When yields are suboptimal, the instability of the 1,3-dioxaborinane ring is usually the culprit. Use this decision matrix to optimize conditions.

OptimizationLogic Problem Issue: Low Yield in Step 2 Check1 Is the Boronate intact after Step 1? Problem->Check1 Sol2 Cause: Hydrolysis Action: Ensure anhydrous DMF in Step 1. Lower Temp. Check1->Sol2 No Check2 Is Protodeboronation occurring? Check1->Check2 Yes BranchYes Yes BranchNo No (De-borylation observed) Sol1 Cause: Catalyst Poisoning Action: Increase Pd loading or switch to Pd(PPh3)4 Check2->Sol1 No Sol3 Action: Switch Base to anhydrous K3PO4 Check2->Sol3 Yes

Caption: Diagnostic workflow for failure modes in one-pot boronate protocols.

Key Optimization Parameters
  • Base Sensitivity: If the 1,3-dioxaborinane ring hydrolyzes too early (during alkylation), switch from

    
     to a milder base like 
    
    
    
    or use
    
    
    at lower temperatures.
  • Water Management: Unlike Bpin, the propanediol ester is more sensitive to aqueous hydrolysis. In Step 2, strictly control water addition. A 4:1 DMF:Water ratio is the upper limit; often 9:1 is safer.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007 , 40(4), 275–286.

    • Context: Provides comparative data on boronate ester stability vs.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443.

    • Context: Authoritative review on the hydrolysis rates of various cyclic boronate esters including the neopentyl glycol (propanediol)

Sources

Application

Application Note: Strategic Deprotection of 1,3,2-Dioxaborinanes Following Suzuki-Miyaura Coupling

Abstract The 1,3,2-dioxaborinane moiety—specifically the neopentyl glycol (NPG) ester—serves as a robust protecting group for boronic acids, exhibiting superior stability compared to its 5-membered dioxaborolane (pinacol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,2-dioxaborinane moiety—specifically the neopentyl glycol (NPG) ester—serves as a robust protecting group for boronic acids, exhibiting superior stability compared to its 5-membered dioxaborolane (pinacol) counterparts. This stability, while advantageous for surviving the harsh basic conditions of Suzuki-Miyaura cross-coupling, presents a kinetic challenge during deprotection. This guide details three field-proven protocols for the efficient hydrolysis of 1,3,2-dioxaborinanes to free boronic acids or reactive surrogates, facilitating iterative cross-coupling workflows (MIDA-type strategies) or final product isolation.

Introduction & Strategic Analysis

The Stability Paradox

In iterative synthesis, a bifunctional building block (e.g., a halo-aryl-boronate) undergoes a Suzuki coupling at the halogen terminus while the boron species remains inert. 1,3,2-dioxaborinanes are ideal for this "spectator" role due to their high kinetic stability.

Unlike 5-membered pinacol esters, 6-membered 1,3,2-dioxaborinanes possess a "chair-like" conformation that minimizes ring strain. Furthermore, derivatives like the Neopentyl Glycol (NPG) ester possess axial methyl groups that sterically shield the boron center from nucleophilic attack by water.

Why Standard Hydrolysis Fails: Simple acidic or basic hydrolysis is often reversible and kinetically sluggish. To drive the reaction to completion, one must employ a thermodynamic sink:

  • Precipitation: Forming an insoluble intermediate (DEA adduct).

  • Oxidation: Irreversibly destroying the diol backbone (Periodate cleavage).

  • Complexation: Forming a thermodynamically superior bond (Fluorine trap).

Workflow Visualization

The following diagram illustrates the strategic placement of this deprotection step within an iterative synthesis campaign.

IterativeSuzuki Start Bifunctional Reagent (Halo-Aryl-Dioxaborinane) Step1 Suzuki Coupling (Pd cat., Base, R-B(OH)2) Start->Step1 Selective Coupling at Halogen Intermediate Protected Biaryl (Biaryl-Dioxaborinane) Step1->Intermediate Boron Group Survives Decision Select Deprotection Method Intermediate->Decision MethodA Method A: Oxidative Cleavage (NaIO4) Decision->MethodA Sensitive Substrates MethodB Method B: DEA Transesterification Decision->MethodB Large Scale/Robust MethodC Method C: KHF2 Treatment Decision->MethodC Storage/Stability Final Free Boronic Acid (Ready for Next Coupling) MethodA->Final MethodB->Final MethodC->Final Hydrolysis

Figure 1: Strategic workflow for iterative cross-coupling using 1,3,2-dioxaborinanes.

Detailed Protocols

Protocol A: Oxidative Cleavage (Sodium Periodate)

Best For: Small-scale reactions (<1g), acid-sensitive substrates, and rapid throughput. Mechanism: Sodium periodate (


) oxidatively cleaves the vicinal diol (or 1,3-diol) backbone of the ester. This destruction is irreversible, driving the equilibrium completely to the free boronic acid.

Reagents:

  • Substrate (Aryl-dioxaborinane)

  • Sodium Periodate (

    
    )
    
  • Ammonium Acetate (

    
    )
    
  • Solvent: Acetone/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve the dioxaborinane (1.0 equiv) in Acetone/Water (1:1 v/v, 0.1 M concentration).

  • Addition: Add

    
     (2.0 equiv) followed by 
    
    
    
    (3.0 equiv). The reaction is slightly exothermic.
  • Agitation: Stir vigorously at room temperature.

    • Checkpoint: Monitor by TLC. NPG esters typically cleave within 2–4 hours; Pinacol esters may take up to 12 hours.

  • Quench: Filter the reaction mixture to remove insoluble iodate byproducts.

  • Extraction: Evaporate acetone under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (x3).

  • Purification: Wash combined organics with dilute brine, dry over

    
    , and concentrate.
    

Critical Note: This method destroys the protecting group. You cannot recover the neopentyl glycol.

Protocol B: Transesterification via Diethanolamine (DEA)

Best For: Large-scale (>10g), purification without chromatography, and recovery of valuable diols. Mechanism: This is a two-step "catch and release" strategy. DEA displaces the sterically hindered glycol to form a crystalline, zwitterionic "ate" complex. This complex precipitates from non-polar solvents, allowing filtration (purification). The complex is then easily hydrolyzed.

DEAMechanism Ester NPG Boronate Ester (Lipophilic) Complex DEA-Boronate Adduct (Precipitate/Zwitterion) Ester->Complex Transesterification (Thermodynamic Sink) DEA Diethanolamine (Nucleophile) DEA->Complex Product Free Boronic Acid Complex->Product Rapid Hydrolysis (B-N bond cleavage) Acid Dilute HCl (Hydrolysis)

Figure 2: The DEA "Catch and Release" mechanism.

Step 1: Formation of DEA Adduct

  • Dissolve the crude Suzuki product (containing the dioxaborinane) in minimal diethyl ether or MTBE.

  • Add Diethanolamine (1.05 equiv) dissolved in a small amount of isopropanol or MeOH.

  • Stir at room temperature. A white precipitate (the DEA adduct) should form within 30–60 minutes.

  • Filtration: Filter the solid, wash with cold ether, and dry.

    • Advantage:[1][2][3] This step removes non-boron impurities from the previous Suzuki coupling.

Step 2: Hydrolysis to Boronic Acid

  • Suspend the DEA adduct in biphasic

    
     / dilute HCl (1M) or aqueous 
    
    
    
    .
  • Stir for 30 minutes. The B-N bond in the adduct is acid-labile.

  • Separate layers. The free boronic acid migrates to the ether layer; the DEA salt remains in the aqueous layer.

  • Dry (

    
    ) and concentrate the organic layer to yield high-purity boronic acid.
    
Protocol C: Conversion to Potassium Trifluoroborates

Best For: Creating a stable storage form or if the free boronic acid is prone to protodeboronation. Mechanism:


.
  • Dissolve the dioxaborinane in MeOH (or MeOH/Acetone).

  • Add saturated aqueous

    
     (3.0 – 4.0 equiv).
    
  • A gelatinous precipitate often forms initially. Sonication helps break this up.

  • Stir for 3–12 hours.

  • Remove solvents under vacuum.

  • Extraction: Extract the resulting solid with hot Acetone or Acetonitrile (the inorganic salts remain insoluble; the product dissolves).

  • Filter and concentrate to obtain the crystalline potassium trifluoroborate salt.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Incomplete Hydrolysis (Method A) Steric bulk of NPG ester prevents water attack.Increase

to 5.0 equiv and warm to 40°C. Ensure acetone concentration is sufficient to solubilize the ester.
No Precipitate with DEA (Method B) Solvent too polar or product is highly lipophilic.Switch solvent to pure Hexanes/Ether (1:1). Cool to 0°C to induce crystallization.
Protodeboronation (C-B bond cleavage) Substrate is electron-rich or heteroaromatic (e.g., 2-pyridyl).Avoid Method A (Oxidative). Use Method C (

) as trifluoroborates are more resistant to protodeboronation than free acids.
"Sticky" Boronic Acid Formation of boroxine anhydride (trimer).This is normal for dry boronic acids. To verify, run NMR in

(converts everything to monomeric boronate) or add a drop of pinacol to the NMR tube to reform the ester for characterization.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[4] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[4] [Link]

  • Hutton, C. A., et al. (2011).[5] A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[6][7] Journal of Organic Chemistry, 76(8), 2828–2834. [Link]

  • Yuen, A. K. L., & Hutton, C. A. (2005).[1] Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates.[1] Tetrahedron Letters, 46(46), 7899-7903.[1] [Link]

  • Coutts, S. J., et al. (1994). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters, 35(29), 5109-5112. [Link]

  • Hall, D. G. (Ed.). (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Method

Application Note: Microwave-Assisted Suzuki Coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol

Executive Summary This application note details a high-efficiency protocol for the Suzuki-Miyaura cross-coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol with aryl halides using microwave irradiation. While the 1,3,2-dioxabo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency protocol for the Suzuki-Miyaura cross-coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol with aryl halides using microwave irradiation. While the 1,3,2-dioxaborinane moiety (a cyclic 1,3-propanediol ester) offers superior shelf-stability compared to free boronic acids or pinacol esters, it presents a kinetic barrier to transmetallation due to the steric bulk and stability of the six-membered ring.

This guide demonstrates how microwave irradiation, combined with a specific aqueous-base activation strategy, overcomes this inertness to achieve quantitative yields in under 20 minutes. This method is optimized for medicinal chemistry workflows requiring rapid library generation of biaryl phenols.

Mechanistic Insight & Substrate Analysis[1]

The Substrate: Stability vs. Reactivity

The starting material, 4-(1,3,2-Dioxaborinan-2-yl)phenol, contains two critical functional groups:

  • Phenol (-OH): An acidic proton (

    
    ) that can poison sensitive Pd catalysts or require excess base to exist as the phenoxide.
    
  • Dioxaborinane Ring: Unlike the strained 5-membered pinacol ester, the 6-membered dioxaborinane ring is conformationally stable.

The Challenge: For transmetallation to occur, the boron center must be activated.[1] In standard thermal conditions, the hydrolysis of the robust dioxaborinane ring to the active boronic acid (or trihydroxyborate species) is the rate-determining step.

The Solution: Microwave irradiation provides rapid dielectric heating, superheating the aqueous solvent matrix. This accelerates the base-mediated hydrolysis of the ester, generating the active boronate species in situ just as the oxidative addition complex is formed, synchronizing the catalytic cycle.

Reaction Pathway Visualization

The following diagram illustrates the critical activation pathway required for this specific substrate.

SuzukiMechanism Start 4-(1,3,2-Dioxaborinan-2-yl)phenol (Stable Precursor) Hydrolysis In-Situ Hydrolysis (Ring Opening) Start->Hydrolysis Slow (Thermal) Start->Hydrolysis Fast (MW) Base Base (K3PO4) + H2O Microwave Energy Base->Hydrolysis ActiveSpecies Ar-B(OH)3 / [Ar-B(OH)4]- (Active Species) Hydrolysis->ActiveSpecies PdCycle Pd(0)/Pd(II) Catalytic Cycle ActiveSpecies->PdCycle Transmetallation Product Biaryl Phenol Product PdCycle->Product Reductive Elimination

Figure 1: Activation pathway of the dioxaborinane ester. Microwave energy is critical for accelerating the rate-limiting hydrolysis step.

Experimental Optimization

Solvent and Base Screening

For this specific phenol-boronate, the solvent system must solubilize both the organic halide and the inorganic base while providing a water source for ester hydrolysis.

EntrySolvent System (v/v)Base (2.0 equiv)Catalyst (mol%)Temp/TimeYield (%)Notes
1DMF (Anhydrous)


(5%)

C / 30 min
<10%Failure: Lack of water prevented ester hydrolysis.
21,4-Dioxane /

(4:1)


(3%)

C / 20 min
65%Moderate conversion; incomplete hydrolysis.
3EtOH /

(1:1)


/ SPhos

C / 10 min
98% Optimal: High polarity absorbs MW energy; phosphate buffers pH.
4Toluene /

(10:1)


(5%)

C / 30 min
45%Biphasic issues; poor solubility of phenol substrate.
Catalyst Selection Rationale
  • Recommended:

    
     (2 mol%) + SPhos (4 mol%) .
    
    • Why: SPhos is an electron-rich, bulky Buchwald ligand. It facilitates the oxidative addition of aryl chlorides (if used) and protects the active Pd species from poisoning by the free phenol/phenoxide.

  • Alternative:

    
     . Robust and air-stable, suitable for standard aryl bromides.
    

Detailed Protocol

Materials
  • Substrate A: 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.0 equiv)

  • Substrate B: Aryl Halide (Br/I preferred, Cl requires SPhos) (1.0 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (Tribasic Potassium Phosphate) (3.0 equiv)
    
  • Solvent: Ethanol / Water (1:1 ratio), degassed.

Step-by-Step Procedure
Step 1: Reaction Assembly (Pre-MW)
  • Vessel Loading: Into a 10 mL microwave process vial equipped with a magnetic stir bar, add:

    • 4-(1,3,2-Dioxaborinan-2-yl)phenol (178 mg, 1.0 mmol)

    • Aryl Bromide (1.0 mmol)[2]

    • 
       (636 mg, 3.0 mmol)
      
  • Solvent Addition: Add 4.0 mL of the EtOH/

    
     (1:1) mixture.
    
    • Critical Checkpoint: Ensure the solvent level is within the safe fill volume of the vial (typically 2-5 mL for a 10 mL vial) to allow for pressure build-up.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 2 minutes.

  • Catalyst Addition: Add

    
     (24 mg, 0.03 mmol) quickly. Cap the vial immediately with a Teflon-lined septum cap.
    
Step 2: Microwave Irradiation
  • Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature:

      
      C.
      
    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds (low speed).

    • Pressure Limit: 250 psi (safety cutoff).

    • Power: High absorption setting (if adjustable).

  • Execution: Start the run. The pressure will typically rise to 3-6 bar depending on the solvent vapor pressure.

Step 3: Workup & Purification
  • Cooling: Allow the vial to cool to room temperature (compressed air cooling is usually automatic).

  • Acidification: The reaction mixture will be basic (

    
    ), meaning the product is likely a phenoxide salt.
    
    • Action: Transfer to a separatory funnel. Add 10 mL Ethyl Acetate.

    • Neutralization: Add 1M HCl dropwise until the aqueous layer pH is ~5-6. Do not over-acidify if your product contains basic nitrogens (pyridines, amines).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL).

  • Drying: Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc gradient).

Workflow Visualization

ProtocolWorkflow Setup 1. Vessel Loading (Substrate + Base + Solvent) Degas 2. Degas (N2/Ar) Add Catalyst Setup->Degas MW 3. Microwave Irradiation 110°C | 15 min | High Stir Degas->MW Cap Vial Cool 4. Cool & Acidify (Target pH 5-6) MW->Cool Auto-Cool Extract 5. Extraction (EtOAc) & Purification Cool->Extract

Figure 2: Operational workflow for the microwave-assisted coupling process.

Troubleshooting & QC Checkpoints

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Incomplete hydrolysis of dioxaborinane.Increase water ratio in solvent (e.g., to 1:[2]1) or increase Temp to

C.
Homocoupling of Halide Oxidation of catalyst or insufficient degassing.Sparge solvent longer; ensure inert atmosphere during capping.
Protodeboronation Reaction temperature too high or reaction time too long.Reduce Temp to

C; reduce time to 10 mins.
Product in Aqueous Layer Phenol is still deprotonated (Phenoxide).Check pH of aqueous layer during workup. It must be acidic (<7) to extract the phenol.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. NIH/PubMed. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted Pd-catalyzed cross-coupling of aryl alkyl selenides. RSC Publishing. Available at: [Link]

Sources

Application

Application Note: Ligand-Free Palladium Catalysis with 4-(1,3,2-Dioxaborinan-2-yl)phenol

Executive Summary This guide details the protocol for utilizing 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: N/A for specific ester, analog to 4-hydroxyphenylboronic acid 1,3-propanediol ester) in ligand-free Suzuki-Miyaura c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: N/A for specific ester, analog to 4-hydroxyphenylboronic acid 1,3-propanediol ester) in ligand-free Suzuki-Miyaura cross-coupling reactions. Unlike traditional protocols requiring expensive phosphine ligands (e.g., PPh3, XPhos) or N-heterocyclic carbenes (NHCs), this method leverages the "homeopathic" palladium effect, where trace amounts of soluble Pd(0) species leached from nanoparticles catalyze the reaction in aqueous media.

The 1,3,2-dioxaborinane moiety offers a distinct advantage over free boronic acids: it provides enhanced shelf-stability and resistance to protodeboronation while maintaining high reactivity upon in situ hydrolysis. This protocol is optimized for the synthesis of hydroxylated biaryls, critical scaffolds in drug discovery (e.g., estrogen receptor modulators).

Scientific Foundation & Mechanistic Insight

The Ligand-Free Paradigm

Contrary to classical organometallic cycles requiring ligands to stabilize Pd(0), ligand-free catalysis operates via a "Cocktail of Species" mechanism.

  • Precursor Reduction: A simple Pd(II) salt (e.g., Pd(OAc)₂) is reduced in situ by the boronic ester/base mixture to form Pd(0) nanoparticles (NPs).

  • Leaching: These NPs act as a reservoir. Soluble, highly active mono- or anionic Pd species (e.g.,

    
    ) leach from the surface to perform the catalytic turnover.
    
  • Re-deposition: After reductive elimination, the unstable Pd(0) re-deposits onto the NPs, preventing bulk metal precipitation (palladium black) if conditions are balanced correctly.

Reagent Specificity: The Dioxaborinane Advantage

4-(1,3,2-Dioxaborinan-2-yl)phenol is a cyclic ester derived from 1,3-propanediol.

  • Stability: The 6-membered boron ring is thermodynamically more stable than the free acid, preventing trimerization into boroxines during storage.

  • Activation: Under the basic, aqueous conditions of this protocol, the ester undergoes controlled hydrolysis. This "slow-release" of the active boronate species (

    
    ) minimizes competitive homocoupling and protodeboronation pathways often seen with electron-rich phenols.
    
Mechanistic Pathway Diagram

LigandFreeMechanism Precursor Pd(OAc)2 (Precursor) NPs Pd(0) Nanoparticles (Reservoir) Precursor->NPs Reduction ActivePd Soluble Pd(0) (Active Species) NPs->ActivePd Leaching ActivePd->NPs Re-deposition OxAdd Oxidative Addition [Ar-Pd-X] ActivePd->OxAdd + Aryl Halide (Ar-X) TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Reagent 4-(1,3,2-Dioxaborinan-2-yl)phenol (Pro-Nucleophile) Hydrolysis Base-Mediated Hydrolysis (In Situ Activation) Reagent->Hydrolysis + OH- / H2O Boronate Ar-B(OH)3- (Active Nucleophile) Hydrolysis->Boronate Boronate->TransMet Base

Caption: Cycle showing the interplay between the Pd nanoparticle reservoir and the in situ activation of the dioxaborinane ester.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Nucleophile 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.0 equiv)Coupling partner
Electrophile Aryl Bromide/Iodide (1.0 equiv)Coupling partner
Catalyst Palladium(II) Acetate (Pd(OAc)₂)Pre-catalyst (0.1 - 1.0 mol%)
Base Potassium Carbonate (K₂CO₃)Activator (2.0 equiv)
Solvent Ethanol/Water (1:1 v/v)Green reaction medium
Additive TBAB (Tetrabutylammonium bromide)Phase transfer agent (Optional, 0.5 equiv)
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a 20 mL reaction vial equipped with a magnetic stir bar, weigh out:

    • 1.0 mmol Aryl Halide.

    • 1.1 mmol 4-(1,3,2-Dioxaborinan-2-yl)phenol (196 mg).

    • 2.0 mmol K₂CO₃ (276 mg).

  • Add 4 mL of Ethanol and 4 mL of deionized Water. Note: Degassing is recommended but often not strictly required for ligand-free Pd if the reaction is fast.

Step 2: Catalyst Addition

  • Prepare a stock solution of Pd(OAc)₂ in acetone or ethanol (e.g., 10 mg/mL).

  • Add the calculated volume to reach 0.5 mol% Pd loading (approx. 1.1 mg Pd(OAc)₂).

  • Observation: The solution may turn black/grey within minutes, indicating the formation of Pd nanoparticles. This is normal.

Step 3: Reaction Execution

  • Seal the vial and heat to 60°C with vigorous stirring (800 rpm).

  • Monitor reaction progress via TLC or HPLC.

    • Typical Time: 1–4 hours for Aryl Iodides; 4–12 hours for Aryl Bromides.

    • Checkpoint: If the reaction stalls (conversion <50% after 4h), add a second portion of catalyst (0.2 mol%).

Step 4: Work-up & Purification

  • Cool the mixture to room temperature.

  • Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol product).

  • Extract with Ethyl Acetate (3 x 10 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Gradient: Hexanes -> 30% EtOAc/Hexanes).

Optimization & Troubleshooting

Solvent Effects

Ligand-free catalysis relies heavily on the solvent to stabilize the "naked" Pd species.

  • Recommended: H₂O/EtOH or H₂O/iPrOH (1:1). The alcohol aids solubility of the organic halide, while water is essential for the base solubility and boronate hydrolysis.

  • Avoid: Pure non-polar solvents (Toluene, Hexane) without phase transfer catalysts, as the reaction will fail due to lack of base solubility.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Pd Black Precipitation Catalyst agglomeration (NPs too large).Reduce temperature to 40°C; Add TBAB (stabilizer); Increase stir rate.
Low Conversion Incomplete hydrolysis of dioxaborinane.Ensure sufficient water is present; Switch to stronger base (KOH) if substrate tolerates.
Homocoupling (Ar-Ar) Oxidation of boronate.[1]Degas solvents with N₂ sparging (15 min); Add catalyst last.
Protodeboronation Unstable phenol-boronate intermediate.Lower reaction temperature; Use K₃PO₄ instead of Carbonate (milder buffering).

Case Study: Synthesis of 4'-Acetyl-4-hydroxybiphenyl

Objective: Synthesize a precursor for liquid crystal polymers using the ligand-free protocol.

Reaction Scheme: 4-Bromoacetophenone + 4-(1,3,2-Dioxaborinan-2-yl)phenol -> [Pd(OAc)2, K2CO3, EtOH/H2O] -> Product

Results:

  • Scale: 5.0 mmol.

  • Conditions: 0.1 mol% Pd(OAc)₂, 50°C, 3 hours.

  • Yield: 92% isolated yield.

  • Purity: >98% (HPLC).

  • Green Metric: E-Factor < 5 (excluding water).

Workflow Visualization:

Workflow Start Start: Mix Reagents in EtOH/H2O Heat Heat to 60°C (Activation) Start->Heat Monitor Monitor (TLC) (1-4 Hours) Heat->Monitor Acidify Acidify to pH 6 (Protonate Phenol) Monitor->Acidify Extract Extraction (EtOAc) Acidify->Extract

Caption: Operational workflow for the synthesis of 4'-Acetyl-4-hydroxybiphenyl.

References

  • Ligand-Free Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. Source: The Journal of Organic Chemistry (ACS Publications) Context: Establishes the viability of coupling unprotected phenols in aqueous media using heterogeneous Pd sources.

  • Selection of Boron Reagents for Suzuki–Miyaura Coupling. Source: Chemical Society Reviews (RSC Publishing) Context: detailed review on the stability and reactivity profiles of various cyclic boronic esters, including 6-membered rings (dioxaborinanes).

  • Heterogeneous Pd/C-catalyzed Ligand-Free Suzuki-Miyaura Coupling. Source: PubMed / National Institutes of Health Context: Validates the use of simple Pd sources in aqueous media for high-yield cross-coupling without additives.

  • Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source. Source: Journal of Chemical Education (ACS) Context: Provides accessible protocols for aqueous, ligand-free coupling suitable for robust laboratory applications.[2]

Sources

Method

Aqueous Suzuki Coupling with Protected Boronic Acids: A Detailed Guide for Researchers

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its applic...

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in aqueous media represents a significant advancement towards greener and more sustainable chemical processes.[4][5][6] However, the inherent instability of many boronic acids, particularly their susceptibility to protodeboronation and homocoupling under reaction conditions, can lead to diminished yields and reproducibility.[1][7] This guide provides an in-depth exploration of the use of protected boronic acids, a robust solution to these challenges, with a focus on conducting the Suzuki-Miyaura coupling under aqueous conditions. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights gleaned from extensive field experience.

The Advantage of Protection: Enhancing Stability and Versatility

Boronic acid protecting groups mask the reactive boronic acid moiety, rendering the resulting derivatives significantly more stable to storage, handling, and a wider range of reaction conditions.[7][8] This enhanced stability is crucial for complex, multi-step syntheses and for the use of otherwise challenging boronic acids, such as those of 2-heteroaromatics.[7][9] The protecting group is cleaved in situ under the reaction conditions to liberate the active boronic acid for the catalytic cycle. This slow-release mechanism can be particularly advantageous in maintaining a low concentration of the reactive boronic acid, thereby minimizing side reactions.[2][9]

Common Protecting Groups for Aqueous Suzuki Coupling:
  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are unreactive under anhydrous cross-coupling conditions.[7][10] Their key advantage lies in their facile deprotection under mild aqueous basic conditions, making them ideal for aqueous Suzuki couplings.[7][9]

  • Pinacol boronic esters: While widely used, pinacol esters are generally less stable than MIDA boronates.[1] They can undergo hydrolysis to the corresponding boronic acid under aqueous basic conditions, a prerequisite for transmetalation in the Suzuki-Miyaura catalytic cycle.[1][2][11]

  • Potassium trifluoroborates: These salts offer good stability and are also activated for coupling via slow hydrolysis in alkaline aqueous media to generate the boronic acid.[11]

The Aqueous Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5][11][12] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][11][12] When employing protected boronic acids in aqueous media, an initial deprotection step is required.

Suzuki_Cycle_Protected cluster_deprotection Deprotection (in water) cluster_catalytic_cycle Catalytic Cycle Protected_Boronic_Acid Protected Boronic Acid (e.g., MIDA boronate) Boronic_Acid Boronic Acid R-B(OH)₂ Protected_Boronic_Acid->Boronic_Acid Base (e.g., K₂CO₃, aq.) ArPd(II)X Ar-Pd(II)L₂-X Boronic_Acid->ArPd(II)X Base Pd(0) Pd(0)L₂ Pd(0)->ArPd(II)X Ar-X Oxidative_Addition Oxidative Addition ArPd(II)Ar' Ar-Pd(II)L₂-Ar' ArPd(II)X->ArPd(II)Ar' [R-B(OH)₃]⁻ Transmetalation Transmetalation ArPd(II)Ar'->Pd(0) Product Ar-Ar' ArPd(II)Ar'->Product Reductive_Elimination Reductive Elimination

Caption: Aqueous Suzuki coupling with protected boronic acids.

The process begins with the base-mediated hydrolysis of the protected boronic acid to the corresponding boronic acid.[7][11] This boronic acid is then activated by the base to form a boronate species, which is more nucleophilic and readily undergoes transmetalation.[13] The palladium(0) catalyst undergoes oxidative addition with the organic halide (Ar-X). The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center.[1][11] Finally, reductive elimination from the palladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst.[5][11]

Key Parameters for Successful Aqueous Suzuki Coupling

Catalyst Selection

A variety of palladium catalysts are effective for aqueous Suzuki couplings. The choice of catalyst can significantly impact reaction efficiency and substrate scope.

  • Palladium Precursors: Common choices include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄.[3][5] For many applications, simple palladium salts like Pd(OAc)₂ can be highly effective, even in the absence of added phosphine ligands ("ligandless" conditions), particularly when a phase-transfer catalyst is used.[14]

  • Ligands: The use of water-soluble ligands can enhance the catalyst's activity and stability in aqueous media.[13][15] Bulky, electron-rich phosphine ligands, such as SPhos and RuPhos, are often employed to promote the coupling of challenging substrates.[6]

  • Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, heterogeneous palladium catalysts, such as palladium on charcoal (Pd/C) or supported on nanoparticles, are gaining prominence.[16][17]

The Role of the Base

The base plays a crucial role in the Suzuki-Miyaura reaction. It is required for both the deprotection of the boronic acid derivative and the activation of the resulting boronic acid for transmetalation.[13]

  • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly used bases in aqueous Suzuki couplings.[18] Their basicity and solubility in the aqueous phase influence the rate of both deprotection and coupling.

  • Organic Bases: In some instances, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, particularly in mixed aqueous-organic solvent systems.[9]

Solvent Systems

The choice of solvent is critical for ensuring the solubility of all reaction components and facilitating the interaction between the organic and aqueous phases.

  • Water as the Sole Solvent: For truly "green" protocols, water is the ideal solvent.[9][19] This approach often necessitates the use of surfactants or phase-transfer catalysts to promote the interaction between the organic-soluble substrates and the water-soluble catalyst and base.

  • Aqueous-Organic Mixtures: Mixtures of water with water-miscible organic solvents such as ethanol, isopropanol, THF, or dioxane are frequently used to improve the solubility of the organic coupling partners.[3]

  • Surfactants and Micellar Catalysis: The use of surfactants can create micelles in water, which act as "nanoreactors" to bring the reactants together, thereby accelerating the reaction rate.[9][20][21] Commercially available surfactants like TPGS-750-M have been shown to be highly effective.[9]

  • Phase-Transfer Catalysts (PTCs): PTCs, such as tetrabutylammonium bromide (TBAB), facilitate the transfer of the boronate species from the aqueous phase to the organic phase where the palladium catalyst resides, thereby enhancing the reaction rate.[14][18]

Experimental Protocols

General Protocol for Aqueous Suzuki Coupling of an Aryl Halide with a MIDA Boronate

This protocol provides a general starting point for the aqueous Suzuki coupling of an aryl halide with a MIDA boronate. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • MIDA boronate (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent (e.g., Water, or a mixture of Water and an organic co-solvent like THF or Isopropanol)

  • Phase-transfer catalyst (optional, e.g., TBAB, 1.0 equiv)

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the aryl halide, MIDA boronate, base, and phase-transfer catalyst (if used).

  • If a solid palladium catalyst and ligand are used, add them to the vessel.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent(s) via syringe.

  • If a liquid palladium precursor is used, add it to the reaction mixture at this stage.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the substrates).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Caption: General workflow for aqueous Suzuki coupling.

Example Protocol: Coupling of 4-Bromoanisole with Phenyl MIDA Boronate

Table 1: Reaction Components and Conditions

ComponentAmountMoles (mmol)Equivalents
4-Bromoanisole187 mg1.01.0
Phenyl MIDA Boronate291 mg1.21.2
Pd(OAc)₂4.5 mg0.020.02
SPhos16.4 mg0.040.04
K₃PO₄637 mg3.03.0
Toluene5 mL--
Water0.5 mL--
Temperature 80 °C--
Time 12 h--

Procedure:

  • In a dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromoanisole, phenyl MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and degassed water via syringe.

  • Place the tube in a preheated oil bath at 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexanes/ethyl acetate) to afford the desired biaryl product.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, catalyst loading, or using a more active ligand. Ensure that the reagents and solvents are of high purity and adequately degassed.

  • Protodeboronation: The premature cleavage of the C-B bond can be a significant side reaction. Using a protected boronic acid like a MIDA boronate minimizes this issue. If it still occurs, consider using a milder base or lower reaction temperature.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur.[1] This is often more prevalent with highly reactive boronic acids. The slow release of the boronic acid from its protected form helps to suppress this side reaction.

  • Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. The use of appropriate ligands can stabilize the catalyst.[5] In some cases, catalyst deactivation can be due to impurities in the starting materials.

Conclusion

The use of protected boronic acids in aqueous Suzuki-Miyaura cross-coupling reactions offers a powerful and versatile strategy for the synthesis of a wide array of organic molecules. By enhancing the stability of the boronic acid partner, these methods improve reaction robustness, expand substrate scope, and align with the principles of green chemistry. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully implement these valuable techniques in their own synthetic endeavors.

References

  • Leadbeater, N. E., & Marco, M. (2002). Suzuki cross-coupling in aqueous media. Green Chemistry, 4(2), 143-148. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lee, J., & Kim, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 40. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-28. [Link]

  • Rygus, J. P. G., & Crudden, C. M. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10696-10700. [Link]

  • Gallou, F., & Lipshutz, B. H. (2017). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 19(6), 1362-1365. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15936-15947. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]

  • Parrish, C. A., & Buchwald, S. L. (2001). Water-Soluble Palladacycles as Precursors to Highly Recyclable Catalysts for the Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organometallics, 20(26), 5515-5517. [Link]

  • Pescitelli, G., Di Donato, M., & Riela, S. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering, 8(37), 14041-14049. [Link]

  • Wang, L., Liu, Y., & Li, P. (2015). Palladium-catalyzed ligand-free and efficient Suzuki--Miyaura reaction of N-methyliminodiacetic acid boronates in water. Turkish Journal of Chemistry, 39(4), 846-853. [Link]

  • Matos, J., Tellis, J. C., & Molander, G. A. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. ResearchGate. [Link]

  • Miao, T., Wang, L., & Wang, L. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4569-4575. [Link]

  • Lee, S. H., & Swager, T. M. (2012). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Macromolecules, 45(1), 169-173. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2023). On the role of surfactants: rethinking "aqueous" chemistry. Green Chemistry, 25(23), 9647-9666. [Link]

  • Douglas, J. D., & Marder, T. B. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 975-981. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Miao, T., Wang, L., & Wang, L. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4569-4575. [Link]

  • The Organic Chemist (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Li, S., et al. (2025). Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. ResearchGate. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2023). Surfactant-Dependent Partitioning of Organics in Aqueous–Organic Reaction Systems. ChemRxiv. [Link]

  • Colacot, T. J. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2415-2435. [Link]

  • Gadakh, S., et al. (2025). Efficient aqueous Suzuki coupling at room temperature via micellar catalysis with unconventional surfactants. ResearchGate. [Link]

  • Plenio, H. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(12), 374. [Link]

  • Reddy, B. V. S., & Reddy, L. R. (2018). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Advances, 8(1), 1-20. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Optimization for 4-(1,3,2-Dioxaborinan-2-yl)phenol

Ticket ID: T-BOR-004 Subject: Preventing Protodeboronation in Electron-Rich Aryl Boronates Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary You are e...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-BOR-004 Subject: Preventing Protodeboronation in Electron-Rich Aryl Boronates Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are encountering stability issues with 4-(1,3,2-Dioxaborinan-2-yl)phenol (Structure: a 1,3-propanediol boronic ester with a para-hydroxyl group). This substrate is notoriously prone to protodeboronation —the cleavage of the C–B bond to yield phenol.

This degradation is not random; it is driven by the synergistic effect of the electron-rich phenol moiety and the base required for Suzuki-Miyaura coupling. This guide provides the mechanistic root cause and three validated protocols to stabilize your reaction.

Module 1: The Diagnostic Hub (Root Cause Analysis)

The Mechanism of Failure

Protodeboronation is often mistaken for oxidative degradation, but it is actually a hydrolysis pathway accelerated by basic pH.

  • Base Activation: The base attacks the boron center, forming a boronate "ate" complex.

  • Phenoxide Formation: The base deprotonates the phenol (pKa ~10). The resulting phenoxide is a powerful Electron Donating Group (EDG).

  • Ipso-Protonation: The electron density from the phenoxide is pushed into the aromatic ring, making the carbon attached to the boron (the ipso-carbon) highly nucleophilic.

  • Cleavage: The ipso-carbon grabs a proton (from water or solvent), breaking the C–B bond and releasing the boron moiety.

Visualization: The Degradation Pathway

The following diagram illustrates the specific pathway for your molecule.[1]

Protodeboronation cluster_legend Critical Failure Point Substrate 4-(1,3,2-Dioxaborinan-2-yl)phenol (Starting Material) Boronate Boronate 'Ate' Complex (Activated Species) Substrate->Boronate + Base (OH-) Phenoxide Phenoxide Intermediate (High Electron Density) Boronate->Phenoxide Deprotonation (-H+) TS Ipso-Protonation Transition State Phenoxide->TS + H2O / Proton Source Product Phenol + Boric Acid (Degradation Product) TS->Product C-B Bond Cleavage

Caption: The base-mediated pathway converting the boronic ester to phenol via a highly reactive phenoxide intermediate.

Module 2: Optimization Protocols

To prevent this, you must break the chain of causality described above. Choose the protocol that best fits your synthetic route.

Protocol A: The "Dry" Method (Recommended)

Strategy: Remove the proton source. If there is no water, ipso-protonation cannot occur, even if the phenoxide is formed.

  • Key Reagent: Potassium Trimethylsilanolate (TMSOK).[2] This acts as an anhydrous base and silanol source.[3]

  • Solvent: Anhydrous Toluene or THF.

ComponentConditionRationale
Base TMSOK (2.0 equiv)Soluble organic base; generates silanol, not water.
Solvent Toluene (Anhydrous)Non-polar solvents destabilize the charged transition state.
Catalyst Pd(P(tBu)₃)₂ or XPhos Pd G2Bulky, electron-rich ligands accelerate transmetallation over deboronation.
Temp 60–80 °CFast reaction times are critical.

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.2 equiv), and Pd catalyst (1–3 mol%) inside a glovebox or under Argon flow.

  • Add solid TMSOK (2.0 equiv).

  • Add anhydrous Toluene (0.2 M concentration).

  • Seal and heat to 80 °C immediately. Monitor by UPLC/HPLC. Reaction should be complete < 1 hour.

Protocol B: The "Masking" Method (High Robustness)

Strategy: Convert the phenol into an ester or ether. This removes the ability to form the phenoxide anion, significantly reducing the electron density at the ipso-carbon.

  • Protection: Acetyl (Ac) or tert-Butyldimethylsilyl (TBS).

Protection GroupStabilityDeprotection
Acetate (-OAc) ModerateCleaves in situ if strong aqueous base is used (Avoid). Use mild base (K₃PO₄).
TBS Ether (-OTBS) HighStable to base. Requires separate deprotection (TBAF/Acid).

Step-by-Step (TBS Route):

  • Pre-reaction: Treat 4-(1,3,2-Dioxaborinan-2-yl)phenol with TBSCl and Imidazole in DCM to generate the silyl ether. Isolate.

  • Coupling: Perform standard Suzuki coupling (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O). The boronate is now stable.[4][5][6]

  • Workup: Treat the crude biaryl product with TBAF (1.0 M in THF) to reveal the phenol.

Protocol C: The "Slow-Release" Method

Strategy: If the 1,3-propanediol ester is too unstable, convert it to a MIDA boronate. MIDA boronates slowly hydrolyze to the active boronic acid, keeping the concentration of the vulnerable species low ("Slow-Release Strategy").

  • Reagent: N-Methyliminodiacetic acid (MIDA).[7]

  • Note: This requires a pre-step to transesterify your starting material.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does my starting material degrade even in the freezer? A: 4-(1,3,2-Dioxaborinan-2-yl)phenol is hygroscopic. If stored in a standard vial, it absorbs atmospheric moisture. Over time, hydrolysis of the ester occurs, releasing the free boronic acid, which then auto-deboronates.

  • Fix: Store under Nitrogen/Argon in a desiccator. If the material looks "wet" or sticky, recrystallize or dry under high vacuum before use.

Q2: Can I use K₂CO₃ in DMF? A: This is risky. DMF is polar and stabilizes charged intermediates (like the transition state for deboronation). K₂CO₃ is often used with water. This combination creates the "perfect storm" for protodeboronation.

  • Fix: Switch to Protocol A (Anhydrous) or use a less polar solvent system like 1,4-Dioxane/H₂O (4:1) with a huge excess of boronate (1.5–2.0 equiv).

Q3: Does the catalyst choice really matter? A: Yes. It is a race: Cross-Coupling Rate (


)  vs. Protodeboronation Rate (

)
.
  • Older catalysts (Pd(PPh₃)₄) are slow.

    
     often wins.
    
  • Modern catalysts (XPhos, SPhos, P(tBu)₃) facilitate rapid oxidative addition and transmetallation.

    
     wins.
    

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.[3][8][9]2017 , 139, 13156–13165. [Link]

  • Anhydrous Coupling (TMSOK): Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroarylamines. J. Am. Chem. Soc.[3][8]2010 , 132, 14073–14075. (Describes use of anhydrous conditions for unstable boronates). [Link]

  • Slow-Release Strategy (MIDA Boronates): Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[7][9] J. Am. Chem. Soc.[3][8][9]2009 , 131, 6961–6963. [Link]

Sources

Optimization

Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Cross-Couplings

Ticket ID: SUZ-OPT-001 Subject: Troubleshooting and Suppression of Aryl-Aryl Homocoupling Side Reactions Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Root Cause Analysis The Problem:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-OPT-001 Subject: Troubleshooting and Suppression of Aryl-Aryl Homocoupling Side Reactions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Problem: You are observing the formation of symmetrical biaryls (Ar¹-Ar¹) derived from your boronic ester starting material, rather than the desired cross-coupled product (Ar¹-Ar²).

The Mechanism: Unlike the standard catalytic cycle, homocoupling is frequently an oxidative process (Glaser-type coupling) driven by the presence of reactive oxygen species or high concentrations of oxidized Palladium(II).

In a standard Suzuki cycle, the rate-limiting step is often transmetallation. If the oxidative addition of the aryl halide is slow, or if oxygen oxidizes the Pd(0) species, the boronic ester can undergo a second transmetallation on a Pd(II) center, leading to the homodimer.

Mechanism Visualization

The following diagram illustrates where the "Homocoupling Off-Cycle" hijacks the active catalyst.

SuzukiHomocoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Step 1 PeroxoPd Peroxo-Pd(II) Complex Pd0->PeroxoPd Oxidation by O2 PdII_ArX Pd(II)-Ar-X Intermediate OxAdd->PdII_ArX TransMet Transmetallation (Ar-B) PdII_ArX->TransMet Step 2 PdII_ArAr Pd(II)-Ar-Ar Product Complex TransMet->PdII_ArAr PdII_ArAr->Pd0 Reductive Elimination Prod Ar-Ar (Cross Product) PdII_ArAr->Prod O2 O2 Contamination O2->PeroxoPd HomoTrans Double Transmetallation (2x Ar-B) PeroxoPd->HomoTrans Ar-B consumes Pd HomoTrans->Pd0 HomoProd Ar-Ar (Homocouple) HomoTrans->HomoProd Reductive Elimination

Caption: The standard catalytic cycle (Green/Blue) vs. the Oxygen-mediated homocoupling off-cycle (Red/Yellow).

Mitigation Module A: The Oxygen Factor

Priority: Critical Scientific Rationale: As shown in the diagram, oxygen converts active Pd(0) into a peroxo-Pd(II) species, which is highly competent for homocoupling but incompetent for oxidative addition of the aryl halide [1, 2].

Protocol: High-Efficiency Deoxygenation

Simple "purging" (blowing gas over the liquid) is insufficient for sensitive couplings. You must remove dissolved oxygen.[1]

Method 1: Subsurface Sparging (Recommended for >10mL)

  • Setup: Use a long needle or glass dispersion tube submerged to the bottom of the reaction solvent.

  • Gas: High-purity Argon (heavier than air, provides a blanket) or Nitrogen.

  • Duration: Spurge vigorously for 15–20 minutes per 100mL of solvent.

  • Execution: Add solid reagents (Base, Boronate, Halide) after sparging if possible, or sparge the mixture before adding the catalyst. The catalyst should be added last, ideally as a solution or solid under a counter-flow of inert gas.

Method 2: Freeze-Pump-Thaw (Recommended for <10mL or Kinetics Studies)

  • Freeze solvent in a Schlenk tube using liquid nitrogen.

  • Apply high vacuum (0.1 mmHg) for 5–10 minutes.

  • Close vacuum; thaw solvent in warm water (bubbles will evolve).

  • Repeat 3 cycles . Backfill with Argon.[2][3]

Mitigation Module B: Kinetic Control (Slow Addition)

Priority: High Scientific Rationale: Homocoupling is bimolecular with respect to the boronic ester (requires two Ar-B molecules). Cross-coupling is unimolecular with respect to Ar-B (requires one Ar-B and one Ar-X). By keeping the instantaneous concentration of Ar-B low, you statistically favor the cross-coupling pathway [3, 4].

Protocol: Syringe Pump Addition

Scenario: Your reaction produces 15% homocouple dimer despite degassing.

  • Dissolve: Dissolve the Aryl Boronic Ester in the reaction solvent (e.g., Dioxane or THF).

  • Reactor: Place the Aryl Halide, Catalyst, and Base in the reaction vessel. Bring to temperature.

  • Addition: Using a syringe pump, add the Boronic Ester solution dropwise over 1 to 2 hours .

  • Post-Reaction: Stir for an additional 1–2 hours after addition is complete.

Data Insight:

Addition Method Instantaneous [Ar-B] Homocouple % (Typical)
One-Pot (Dump) High 10–25%

| Slow Addition (2h) | Low (< 0.05 M) | < 2% |

Mitigation Module C: Chemical Modifiers

Priority: Optimization Scientific Rationale: If O2 exclusion is imperfect, adding a "sacrificial" reducing agent can scrub Pd(II) back to Pd(0) before it initiates homocoupling.

The "Potassium Formate" Trick

In industrial pharmaceutical synthesis (e.g., the synthesis of LY451395), researchers found that adding a mild reducing agent suppressed dimer formation significantly [2].[4]

  • Additive: Potassium Formate (HCOOK).

  • Load: 10–20 mol% relative to the substrate.

  • Mechanism: It reduces oxidized Pd(II) species generated by trace oxygen back to Pd(0), returning them to the productive cycle without interfering with the aryl halide oxidative addition.

Base Selection Guide

Strong bases can accelerate hydrolysis of the ester to the acid (which homocouples faster).

BaseStrengthRisk of HomocouplingRecommendation
K₂CO₃ / Na₂CO₃ ModerateModerateStandard starting point.
K₃PO₃ StrongHighUse only if halide activation is difficult.
CsF / KF Weak/SpecificLow Best for minimizing homocoupling. Facilitates transmetallation without rapid hydrolysis [5].

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: High Homocoupling Observed CheckO2 Step 1: Check Deoxygenation Did you sparge or FPT? Start->CheckO2 CheckAdd Step 2: Check Addition Rate Are you dumping reagents? CheckO2->CheckAdd Yes, it was rigorous ActionSparge Action: Implement Freeze-Pump-Thaw or 20min Argon Sparge CheckO2->ActionSparge No/Unsure CheckBase Step 3: Check Base/Solvent Is the base too strong? CheckAdd->CheckBase No, added slowly ActionSlow Action: Use Syringe Pump (Slow Addition of Boronate) CheckAdd->ActionSlow Yes, one-pot ActionBase Action: Switch to CsF or KF Add 10% Potassium Formate CheckBase->ActionBase Standard Carbonate used

Caption: Step-by-step logic flow for diagnosing and resolving homocoupling issues.

Frequently Asked Questions (FAQ)

Q: My boronic ester is 98% pure, but I see 10% dimer immediately. Is the dimer coming from the bottle? A: Unlikely. While some boronic acids contain anhydride trimers (boroxines), the "dimer" (biaryl) is usually formed in situ during the reaction. However, check your starting material by TLC.[3] If the starting material is clean, the reaction conditions (likely oxygen) are the culprit.

Q: Can I use excess boronic ester to push the reaction to completion? A: Be careful. Excess boronic ester increases the statistical probability of homocoupling (Ar-Pd-Ar formation). If you must use excess, add the excess portion very slowly at the end of the reaction, or use excess Aryl Halide instead (if cost permits), as excess halide suppresses homocoupling by saturating the catalyst with Ar-Pd-X species [3].

Q: Does the catalyst ligand matter? A: Yes. Bulky, electron-rich ligands (like SPhos or XPhos) facilitate the oxidative addition of the halide, which is the "entry ticket" to the correct cycle. If oxidative addition is fast, the catalyst spends less time in the vulnerable state where it can be hijacked by the boronate for homocoupling.

References

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[5][6] Link

  • Dambacher, J., et al. (2005). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • BenchChem Protocols. (n.d.). "Strategies to minimize homocoupling in Suzuki reactions of boronic acids." Link

  • Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron. Link

Sources

Troubleshooting

troubleshooting failed Suzuki reaction with 4-(1,3,2-Dioxaborinan-2-yl)phenol

This technical guide addresses the specific challenges of using 4-(1,3,2-Dioxaborinan-2-yl)phenol in Suzuki-Miyaura cross-coupling reactions. The substrate presents a "dual-lock" problem: The 1,3,2-Dioxaborinane Ring: Un...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of using 4-(1,3,2-Dioxaborinan-2-yl)phenol in Suzuki-Miyaura cross-coupling reactions.

The substrate presents a "dual-lock" problem:

  • The 1,3,2-Dioxaborinane Ring: Unlike pinacol esters or free boronic acids, this 6-membered cyclic ester (derived from 1,3-propanediol) is kinetically stable. It acts as a "slow-release" capsule and must be hydrolyzed in situ to the active boronic acid species to participate effectively in the transmetallation step.

  • The Free Phenol: Under basic coupling conditions, the phenol deprotonates (

    
    ) to form a phenolate anion. This species is an ambident nucleophile that can poison the Palladium catalyst or compete for the electrophile.
    

Part 1: Diagnostic Workflow

Before altering conditions, diagnose the failure mode using this logic flow.

Troubleshooting Start Start: Reaction Failed CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 SM Remaining (Ester Intact) No Product CheckSM->Result1 >90% SM Recov. Result2 SM Consumed Protodeboronated Product (Phenol) CheckSM->Result2 Phenol detected Result3 SM Consumed Homocoupling of Halide CheckSM->Result3 Biaryl ether / Dimer Action1 Issue: Activation Failure Solution: Increase H2O ratio, Switch to Hydroxide Base Result1->Action1 Action2 Issue: Protodeboronation Solution: Switch to Anhydrous conditions (if possible) or Weak Base (K3PO4) Result2->Action2 Action3 Issue: Catalyst Poisoning/Oxidation Solution: Degas rigorously, Use Buchwald Ligands (XPhos) Result3->Action3

Figure 1: Diagnostic logic for 1,3,2-dioxaborinane coupling failures.

Part 2: Technical FAQs & Troubleshooting

Category 1: Reactivity & Activation (The Ester Problem)

Q: Why is my reaction stalled with unreacted starting material, even with active catalyst? A: The 1,3,2-dioxaborinane ring is likely too stable under your current conditions. Unlike boronic acids, this ester does not transmetallate directly. It requires an activation step —typically hydrolysis by water and base—to reveal the reactive boronic acid/ate complex. If you are using anhydrous conditions (e.g., dry DMF or Toluene), the "mask" never comes off.

  • The Fix: You must introduce water.[1] A solvent ratio of 4:1 (Organic:Water) is the minimum recommended for this substrate.

  • Mechanism: Base (

    
    ) attacks the boron center, but the 6-membered ring is robust. Water assists in protonating the leaving propanediol group.
    

Q: Can I pre-hydrolyze the ester? A: Yes, and this is often the "silver bullet" for this substrate. Treat the 4-(1,3,2-dioxaborinan-2-yl)phenol with 3 equivalents of aqueous HCl or mild acid in THF for 30 minutes, then neutralize. This converts the slow-reacting ester into the fast-reacting free boronic acid before you even add the catalyst and halide.

Category 2: The Phenol Problem (Substrate Interference)

Q: Does the free hydroxyl group poison the catalyst? A: Yes. In the presence of bases like


 or 

, the phenol (

) becomes a phenolate (

). Phenolates can coordinate to the Palladium center (

), displacing the phosphine ligands necessary for the catalytic cycle. This leads to catalyst deactivation (Pd black formation).[1]
  • The Fix: Use a catalyst system with bulky, electron-rich ligands that bind tighter than the phenolate.

    • Recommended: XPhos Pd G3 or Pd(dppf)Cl2 .

    • Avoid: Pd(PPh3)4 (ligands are too labile).

Q: Should I protect the phenol? A: If optimization fails, yes . Protecting the phenol as an acetate (


) or silyl ether (

) eliminates catalyst poisoning and solubility issues. The acetate group is particularly useful as it can be cleaved in situ if a strong hydroxide base is used, effectively "releasing" the phenol only after the coupling is partially complete.
Category 3: Side Reactions

Q: Why do I see phenol (protodeboronation) instead of the biaryl product? A: The 4-hydroxy group pushes electron density into the aromatic ring, making the carbon-boron bond susceptible to protonolysis (protodeboronation), especially at high temperatures (>100°C) and high pH.

  • The Fix:

    • Lower Temperature: Run at 60–80°C instead of reflux.

    • Buffer the Base: Switch from strong bases (NaOH, Cs2CO3) to K3PO4 (Potassium Phosphate Tribasic). Phosphate acts as a buffer and provides a controlled release of the active boronate species.

Part 3: Comparative Data & Selection Guide

Table 1: Base & Solvent Selection for 4-(1,3,2-Dioxaborinan-2-yl)phenol

Condition VariableRecommendationTechnical Rationale
Solvent System 1,4-Dioxane / H2O (4:1) Dioxane dissolves the organic reactants; high water content forces the hydrolysis of the stable dioxaborinane ring.
Base K3PO4 (3.0 equiv) Best balance. Strong enough to activate the boron, but less likely to cause rapid protodeboronation than hydroxides.
Catalyst Pd(dppf)Cl2 or XPhos Pd G3 Bidentate (dppf) or bulky (XPhos) ligands prevent phenolate coordination to the Pd center.
Temperature 80°C Sufficient energy to hydrolyze the ester without accelerating thermal decomposition.

Part 4: Optimized Experimental Protocol

Protocol: Suzuki Coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol Use this protocol to bypass the stability of the ester and the poisoning effect of the phenol.

Reagents:

  • Substrate: 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.0 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv / 5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed)

Step-by-Step:

  • Degassing (Critical): Sparge the 1,4-Dioxane and Water separately with Argon or Nitrogen for 20 minutes. Oxygen promotes homocoupling and catalyst death.[2]

  • Assembly: In a reaction vial equipped with a stir bar, add the Substrate , Aryl Halide , and Pd Catalyst .

  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane and Water via syringe. A ratio of 4:1 v/v is mandatory.[1]

    • Note: If the mixture is not homogenous, add more Dioxane, but maintain at least 15% water volume.

  • Activation: Add the K3PO4 (solid) quickly under a positive flow of inert gas, or add it as a pre-dissolved aqueous solution in the water fraction.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Check LCMS at 2 hours. If the ester mass (M+) is still visible and unchanged, increase temp to 90°C.

  • Workup: Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol for extraction), then extract with Ethyl Acetate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. (Context on slow-release boronates). Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Synthesis of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. (Mechanistic insight into hydrolytic activation of cyclic esters). Link

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 4-(1,3,2-Dioxaborinan-2-yl)phenol Coupling Reactions

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(1,3,2-Dioxaborinan-2-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(1,3,2-Dioxaborinan-2-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their coupling experiments. Here, we move beyond simple protocols to explain the underlying principles of catalyst optimization, helping you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol?

For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point.[1] For well-behaved substrates, this can often be reduced to as low as 0.05 mol% upon optimization.[2] However, if you are working with challenging or sterically hindered coupling partners, a higher initial loading of up to 5 mol% may be necessary to achieve a reasonable reaction rate.

Q2: How does the free phenolic hydroxyl group on 4-(1,3,2-Dioxaborinan-2-yl)phenol affect the reaction?

The free hydroxyl group is generally well-tolerated in Suzuki-Miyaura couplings.[2][3] In some cases, it can even be beneficial. A neighboring hydroxyl group can participate in the reaction mechanism, potentially through the formation of a palladium alkoxide, which may direct and accelerate the coupling.[4] However, it's important to select a base that does not deprotonate the phenol to an extent that it interferes with the catalytic cycle or causes side reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) when a free phenol is present.

Q3: Is the 1,3,2-dioxaborinane protecting group stable under Suzuki coupling conditions?

Yes, the 1,3,2-dioxaborinane group, derived from 1,3-propanediol, is a stable boronic ester protecting group suitable for Suzuki couplings. Boronic esters, in general, exhibit greater stability compared to their corresponding boronic acids, although they can be less reactive.[5][6] This increased stability can be advantageous in preventing premature protodeborylation (loss of the boron group), a common side reaction.

Q4: When should I consider using a different boronic acid protecting group, like a pinacol ester?

While the 1,3,2-dioxaborinane ester is effective, pinacol esters are the most commonly used for their balance of reactivity, stability, and ease of preparation.[1] If you are experiencing very slow reaction rates with the dioxaborinane ester, switching to the corresponding boronic acid (if stable enough) or a different ester like a pinacol or neopentylglycol ester might be beneficial.[6] The choice can be substrate-dependent, and screening different boron reagents can be a valuable optimization step.

Q5: What are the key signs of catalyst deactivation in my reaction?

Key indicators of catalyst deactivation include a stalled reaction (no further product formation over time), the appearance of palladium black (finely divided palladium metal precipitating out of solution), and an increase in side products like homocoupled boronic ester.[7] Catalyst deactivation can be caused by factors such as the presence of oxygen, impurities in the reagents or solvent, or excessively high reaction temperatures.

Troubleshooting Guides

Problem 1: Low to No Product Formation

This is one of the most common issues encountered. A systematic approach is crucial to identify the root cause.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to the inactive Pd(II) state and also oxidize phosphine ligands.[7]

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.

  • Reagent Purity:

    • Aryl Halide: Impurities can poison the catalyst. Ensure it is of high purity.

    • Boronic Ester: While more stable than boronic acids, 4-(1,3,2-Dioxaborinan-2-yl)phenol can still degrade over time. Use fresh or properly stored material.

    • Base: The purity and physical state of the base are critical. Anhydrous conditions may require a freshly opened and finely powdered base. Some reactions using bases like K₃PO₄ may require a small amount of water to function effectively.

    • Solvent: Use anhydrous solvents if the reaction is sensitive to water, and always ensure they are degassed.

G start Low/No Product check_inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->check_inert check_reagents Assess Reagent Purity (Aryl Halide, Boronic Ester, Base) check_inert->check_reagents re_run_1 Re-run with Fresh Reagents & Strict Inert Conditions check_reagents->re_run_1 no_improvement_1 Still Low Yield re_run_1->no_improvement_1 increase_temp Increase Temperature (e.g., in 10-20°C increments) no_improvement_1->increase_temp Yes success Improved Yield no_improvement_1->success No, Fixed! screen_solvents Screen Solvents (e.g., Toluene, Dioxane, DMF) increase_temp->screen_solvents screen_bases Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) screen_solvents->screen_bases no_improvement_2 Still Low Yield screen_bases->no_improvement_2 screen_catalyst Screen Catalyst System (Pd source + Ligand) no_improvement_2->screen_catalyst Yes no_improvement_2->success No, Fixed! increase_loading Increase Catalyst Loading (e.g., 2-5 mol%) screen_catalyst->increase_loading increase_loading->success

Caption: Troubleshooting workflow for low product yield.

Problem 2: High Levels of Homocoupling of the Boronic Ester

Homocoupling (dimerization of the boronic ester) is a common side reaction, especially if the cross-coupling is slow.

  • Oxidative Conditions: The presence of oxygen or other oxidants can lead to the formation of Pd(II) species that promote homocoupling.[7]

    • Solution: Improve degassing and inert atmosphere techniques.

  • Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst may preferentially react with the more abundant boronic ester.

    • Solution: Consider switching to a more reactive aryl halide (I > Br > Cl). Alternatively, use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to accelerate the oxidative addition step.[7]

  • Catalyst Precursor Choice: Using a Pd(II) precatalyst requires an initial reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can drive homocoupling.[7]

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that generates the active catalyst more reliably.

Problem 3: Protodeborylation of 4-(1,3,2-Dioxaborinan-2-yl)phenol

This side reaction involves the replacement of the boronic ester group with a hydrogen atom, leading to the formation of phenol and reducing the amount of boronic ester available for the desired coupling.

  • Presence of Protic Sources: Water or other protic impurities can facilitate this side reaction, especially at elevated temperatures.

    • Solution: While some water can be beneficial, excessive amounts should be avoided. Use anhydrous solvents if protodeborylation is a significant issue.

  • Prolonged Reaction Times at High Temperatures: The longer the boronic ester is exposed to the reaction conditions, the more likely it is to undergo protodeborylation.

    • Solution: Aim to find catalytic conditions that allow for a faster reaction at a lower temperature. If the reaction is sluggish, increasing the catalyst loading may be preferable to simply extending the reaction time.

  • Base Choice: Certain bases can promote protodeborylation more than others.

    • Solution: Weaker bases are often less prone to causing this side reaction. If you are using a strong base, consider switching to K₃PO₄ or Cs₂CO₃.

Experimental Protocols & Data Presentation

Protocol 1: Screening for Optimal Catalyst Loading

This protocol outlines a systematic approach to determine the minimum effective catalyst loading.

  • Setup: Prepare a series of identical reaction vials under an inert atmosphere. Each vial should contain:

    • Aryl halide (1.0 eq)

    • 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.2 eq)

    • Base (e.g., K₃PO₄, 2.0 eq)

    • Solvent (e.g., Dioxane/H₂O 4:1, to a concentration of 0.1 M)

    • Internal standard (for accurate quantification by GC/LC-MS)

  • Catalyst Addition: To each vial, add a different amount of the palladium catalyst (e.g., Pd(dppf)Cl₂). A typical range for screening would be:

    • Vial 1: 2.0 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 0.5 mol%

    • Vial 4: 0.1 mol%

    • Vial 5: 0.05 mol%

  • Reaction & Monitoring: Heat all reactions to the desired temperature (e.g., 80 °C) and stir vigorously. Take aliquots at regular intervals (e.g., 1h, 4h, 8h, 24h) and quench with a suitable solvent. Analyze the conversion to product by GC/LC-MS.

  • Data Analysis: Plot the percentage conversion against time for each catalyst loading. The optimal loading is the lowest amount that provides a high yield in a reasonable timeframe.

Catalyst Loading (mol%)Conversion after 1h (%)Conversion after 4h (%)Conversion after 24h (%)
2.085>99>99
1.07098>99
0.5459098
0.1155585
0.0553070

From this example data, a 0.5 mol% catalyst loading provides an excellent yield within 24 hours, offering a good balance between reaction efficiency and cost.

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

The efficiency of the catalyst is determined by the rate at which it can proceed through this cycle. Each step presents an opportunity for optimization or failure.

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Base Ar-Pd(II)-Base L2 PdII_Aryl->PdII_Base Ligand Exchange (Base) PdII_Biaryl Ar-Pd(II)-Ar' L2 PdII_Base->PdII_Biaryl Transmetalation (Ar'-B(OR)2) PdII_Biaryl->Pd0 Reductive Elimination (Ar-Ar')

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, Not-So-Obvious, Factors That Affect Suzuki–Miyaura Coupling.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). The Suzuki Cross-Coupling Reaction of Organo-silanols and -silanolates. Organic & Biomolecular Chemistry, 4(10), 1841-1853.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless, Aqueous Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(15), 4767-4770. [Link]

Sources

Troubleshooting

effect of water on 4-(1,3,2-Dioxaborinan-2-yl)phenol stability

Here is the technical support guide for 4-(1,3,2-Dioxaborinan-2-yl)phenol , designed for researchers and drug development scientists. Executive Summary: The "Hydrolysis Trap" Users frequently report unexpected degradatio...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 4-(1,3,2-Dioxaborinan-2-yl)phenol , designed for researchers and drug development scientists.

Executive Summary: The "Hydrolysis Trap"

Users frequently report unexpected degradation of 4-(1,3,2-Dioxaborinan-2-yl)phenol (hereafter Compound A ). Unlike the robust pinacol esters (5-membered rings) commonly used in drug discovery, Compound A is a 1,3-propanediol ester (6-membered ring) .

Critical Insight: Thermodynamic data indicates that 6-membered dioxaborinanes are significantly less stable to hydrolysis than 5-membered dioxaborolanes (e.g., pinacol esters). While pinacol esters are kinetically trapped by steric bulk, Compound A undergoes rapid reversible hydrolysis in the presence of moisture, reverting to 4-hydroxyphenylboronic acid and 1,3-propanediol .

Key Takeaway: Treat Compound A as a "masked" boronic acid that is shelf-stable only under strictly anhydrous conditions. In aqueous reaction media, it will behave primarily as the free acid.

Troubleshooting Guide (Q&A)

Category: Storage & Physical Appearance

Q: My free-flowing white powder has turned into a sticky, off-white paste. Is it still usable? A: The paste texture indicates partial hydrolysis. The "stickiness" comes from the release of 1,3-propanediol (a viscous liquid) and the formation of hydrogen-bonded boronic acid networks.

  • Verdict: Unsuitable for stoichiometry-sensitive reactions (e.g., Chan-Lam coupling).

  • Fix: You can likely use it for Suzuki couplings if you adjust the stoichiometry (assume lower MW of the acid), or see the "Rescue Protocol" below to re-esterify.

Category: Reaction Optimization

Q: Can I use aqueous base (e.g., K₂CO₃/H₂O) in a Suzuki coupling with this compound? A: Yes, but understand the mechanism. In aqueous base, Compound A hydrolyzes to the free boronate anion (


) within minutes.
  • Implication: You are effectively performing the coupling with the free acid. The ester group serves only as a protecting group during storage, not during the aqueous reaction.

  • Recommendation: If your substrate is sensitive to the free diol byproduct, switch to anhydrous conditions (e.g., CsF in dry Dioxane).

Category: Purification

Q: I lost 40% of my mass during silica gel chromatography. The product streaked on the column. A: Silica gel is slightly acidic and contains adsorbed water, which catalyzes the hydrolysis of the dioxaborinane ring. The free boronic acid interacts strongly with the silanols, causing irreversible adsorption (streaking).

  • Solution 1 (Passivation): Pre-treat the silica column with 1% Triethylamine to neutralize acidity.

  • Solution 2 (Speed): Use a flash chromatography gradient that elutes the compound in under 10 minutes.

  • Solution 3 (Stability): Convert it to the pinacol ester in situ before purification (add pinacol, stir 1h) if the downstream chemistry allows.

Category: Analytical (NMR)

Q: My ¹H NMR in DMSO-d₆ shows multiple sets of peaks in the aromatic region. A: DMSO is hygroscopic. Even trace water in the NMR solvent shifts the equilibrium. You are likely observing a mixture of the ester, the free acid, and the boroxine trimer.

  • Validation: Add 1 drop of D₂O to the NMR tube. If the mixture simplifies to a single species (the free acid), your original sample was partially hydrolyzed.

Technical Deep Dive

Mechanistic Pathway: Hydrolysis Equilibrium

The 6-membered ring lacks the steric protection of the tetramethyl groups found in pinacol esters. Attack by water at the boron atom forms a tetrahedral boronate intermediate, which collapses to release the diol.

HydrolysisMechanism Ester Dioxaborinane Ester (Lipophilic) Tetra Tetrahedral Intermediate Ester->Tetra + H₂O (Fast) Acid Free Boronic Acid (Polar/Reactive) Tetra->Acid Ring Opening Diol 1,3-Propanediol Tetra->Diol Acid->Ester - H₂O (Requires Dean-Stark)

Figure 1: The reversible hydrolysis pathway. Note that the equilibrium heavily favors the Acid + Diol in the presence of bulk water.

Comparative Stability Data

The following table contrasts Compound A with standard boronic esters.

ParameterPinacol Ester (5-ring)Compound A (6-ring) Free Boronic Acid
Hydrolysis Half-life (pH 7) Days to Weeks< 1 Hour N/A
Hydrolysis Half-life (pH 13) ~10-30 Hours~15 Minutes [1]N/A
Silica Gel Stability HighLow Very Low
Atom Economy (Suzuki) Poor (High MW waste)Moderate Best

Data derived from kinetic studies on cyclic boronic esters [1, 2].

Experimental Protocols

Protocol A: The "Rescue" (Re-esterification)

Use this if your material has hydrolyzed during storage and you need the ester form for a specific anhydrous reaction.

  • Dissolution: Dissolve the hydrolyzed paste in Toluene (10 mL per gram).

  • Stoichiometry: Add 1.1 equivalents of 1,3-propanediol .

  • Reflux: Equip the flask with a Dean-Stark trap or use molecular sieves (4Å) in the reaction mixture. Reflux for 2-3 hours.

    • Why? You must physically remove water to drive the equilibrium back to the ester (Le Chatelier’s principle).

  • Isolation: Cool, filter off sieves (if used), and concentrate in vacuo.

  • Storage: Store immediately in a desiccator or glovebox.

Protocol B: Anhydrous Suzuki Coupling

Use this to prevent hydrolysis if the released diol interferes with your substrate.

  • Catalyst: Pd(dppf)Cl₂ (3 mol%).[1]

  • Base: CsF (2.5 equiv) or K₃PO₄ (anhydrous, micronized).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • Purge all solids with Nitrogen/Argon.

    • Add solvent and stir at 80-100°C.

    • Note: Without water, the transmetallation occurs via a fluoride-activated pathway (if using CsF) or oxo-palladium pathway, keeping the boronate ring intact until the moment of reaction.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Gonzalez, J. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Chemistry – A European Journal, 28(55).

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

Sources

Optimization

purification strategies for products from 4-(1,3,2-Dioxaborinan-2-yl)phenol reactions

Technical Support Center: Purification & Handling of 4-(1,3,2-Dioxaborinan-2-yl)phenol Doc ID: TS-BOR-042 | Version: 2.1 | Last Updated: 2025-05-15 Target Audience: Medicinal Chemists, Process Development Scientists Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 4-(1,3,2-Dioxaborinan-2-yl)phenol

Doc ID: TS-BOR-042 | Version: 2.1 | Last Updated: 2025-05-15 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Dual-Reactivity Challenge

You are working with 4-(1,3,2-Dioxaborinan-2-yl)phenol .[1] Unlike standard alkyl boronates, this molecule presents a "perfect storm" of purification challenges due to two competing functionalities:

  • The Phenol (pKa ~10): An acidic, hydrogen-bond-donating group that causes severe tailing (streaking) on standard silica gel.

  • The Dioxaborinane Ring: A 6-membered cyclic boronic ester.[2] While thermodynamically more stable than the 5-membered pinacol ester (Bpin), it is kinetically susceptible to hydrolysis on acidic stationary phases, reverting to the boronic acid (which is immobile on silica).

This guide provides field-proven protocols to isolate this building block without degrading the C-B bond or losing yield to the stationary phase.

Part 1: Troubleshooting Guide (Q&A Format)

Q1: "My product streaks severely on TLC and the column, leading to poor separation. What is happening?"

Diagnosis: Silanol Interaction & Lewis Acidity. Standard silica gel (


) is slightly acidic (pH 4–5).
  • Mechanism A: The free phenol protons H-bond strongly with silanol groups on the silica surface.

  • Mechanism B: The boron atom is Lewis acidic and coordinates with the oxygen atoms of the silica.

  • Result: The compound "drags," causing broad peaks and co-elution with impurities.[3]

Solution: Passivate the Stationary Phase. You must neutralize the silica's acidity.

  • Method A (Preferred): Add 1% Triethylamine (Et3N) to your eluent system. This blocks the acidic silanol sites.

  • Method B (Alternative): Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and often resolves phenol-boronates better, though it has lower loading capacity.

Q2: "I see a baseline spot growing during the column run. Is my compound decomposing?"

Diagnosis: On-Column Hydrolysis. The 1,3,2-dioxaborinane ring is hydrolyzing back to the free boronic acid (


) due to the moisture content in the silica and the catalytic effect of the silica's acidity. Boronic acids bind irreversibly to silica, appearing as a baseline spot.

Solution: Speed & Dryness.

  • Fast Chromatography: Boronate esters are not designed for long residence times. Use a gradient that elutes the product within 10–15 column volumes (CV).

  • Boric Acid Impregnation: (Advanced) Pre-wash the silica with a methanolic solution of boric acid. This saturates the silica's affinity for boron, preventing your product from sticking.

Q3: "My yields are low, and I see phenol (deboronated product) in the NMR. Why?"

Diagnosis: Protodeboronation. Phenols are electron-rich. The electron-donating hydroxyl group increases electron density at the ipso-carbon (attached to Boron). Under basic conditions (common in Suzuki couplings) or in the presence of certain metals, the C-B bond cleaves, replacing Boron with Hydrogen.[4]

Solution: pH Control.

  • Avoid harsh bases (like NaOH) during workup. Use mild buffers (Phosphate pH 7) or dilute

    
    .
    
  • Critical: Do not expose the crude mixture to oxidative conditions (e.g., bleach, peroxides) which will instantly convert the C-B bond to a C-O bond (hydroquinone).

Part 2: Visual Decision Matrix

The following workflow illustrates the logical path for selecting the correct purification strategy based on impurity profile and stability.

PurificationStrategy Start Crude Reaction Mixture (4-(1,3,2-Dioxaborinan-2-yl)phenol) CheckTLC Step 1: Run TLC (Solvent: 30% EtOAc/Hex) Start->CheckTLC Streaking Does it streak? CheckTLC->Streaking Crystallization Path A: Crystallization (Preferred for Scale >1g) Streaking->Crystallization Yes (High Purity Crude) Column Path B: Chromatography (Preferred for Scale <500mg) Streaking->Column Yes (Complex Mixture) Final Pure Product (Store @ 4°C, Inert Gas) Crystallization->Final Filter & Wash (Cold Hexane) Passivation Add 1% Et3N to Eluent (Neutralize Silica) Column->Passivation Standard Silica Alumina Switch to Neutral Alumina Column->Alumina If Et3N fails Passivation->Final Alumina->Final

Figure 1: Decision matrix for purifying phenol-boronate esters. Crystallization is prioritized for stability, while passivated chromatography is used for complex mixtures.

Part 3: Validated Experimental Protocols

Protocol A: Passivated Silica Gel Chromatography

Use this when impurities have similar Rf values to the product.

  • Slurry Preparation: Suspend silica gel in the starting eluent (e.g., 10% EtOAc in Hexanes) containing 1% v/v Triethylamine (Et3N) .

  • Packing: Pour the slurry into the column. Flush with 2 Column Volumes (CV) of the Et3N-containing solvent. This neutralizes acidic sites.

  • Loading: Dissolve the crude residue in a minimum amount of DCM/EtOAc. Load gently.

  • Elution: Run the gradient (e.g., 10%

    
     40% EtOAc/Hexanes).
    
    • Note: You can stop adding Et3N after the product has started eluting, but keeping it ensures the phenol doesn't drag.

  • Concentration: Rotovap at

    
    . The Et3N is volatile and will be removed, but trace amounts may remain. If strictly neutral product is needed, co-evaporate with heptane twice.
    
Protocol B: Non-Chromatographic Crystallization

Use this for scale-up (>1g) to avoid silica decomposition.

  • Solvent Selection: The 1,3,2-dioxaborinane ring often confers better crystallinity than pinacol esters.

    • System:Dichloromethane (DCM) / Hexane or EtOAc / Heptane .

  • Dissolution: Dissolve crude solid in minimal warm DCM (

    
    ).
    
  • Precipitation: Slowly add Hexane (anti-solvent) until the solution turns slightly turbid.

  • Cooling: Stop stirring. Place in the fridge (

    
    ) for 4 hours, then freezer (
    
    
    
    ) overnight.
  • Filtration: Filter the white crystals rapidly. Wash with cold Hexane.

    • Why: This removes non-polar impurities and avoids hydrolysis associated with aqueous workups.

Protocol C: Palladium Removal (Post-Suzuki)

If this molecule is the product of a coupling reaction.[5]

Phenol-boronates can chelate Pd, making it hard to remove.

  • Scavenger: Add SiliaMetS® Thiol or DMT-functionalized silica (0.5 equiv relative to Pd catalyst) to the organic solution.

  • Incubation: Stir at room temperature for 4 hours.

  • Filtration: Filter through a 0.45

    
     PTFE pad.
    
  • Verification: The filtrate should be colorless (Pd often leaves a yellow/brown tint).

Part 4: Mechanistic Insight (Protodeboronation)

Understanding why yield is lost is crucial for prevention. The diagram below details the base-catalyzed protodeboronation pathway specific to phenol-boronates.

Protodeboronation cluster_prevention Prevention Strategy Substrate Phenol-Boronate (Electron Rich) Complex Boronate 'Ate' Complex (Tetrahedral Anion) Substrate->Complex + Base (Coordination) Base Base (OH-) Transition C-B Bond Cleavage (Rate Limiting Step) Complex->Transition Electron Push from Phenol Oxygen Product Phenol (Deboronated) + Boric Acid Transition->Product Hydrolysis Prevent Keep pH < 10 Avoid prolonged heating

Figure 2: Mechanism of base-promoted protodeboronation.[1] The electron-rich phenol facilitates the cleavage of the C-B bond via the "ate" complex.

References

  • Oka, N., et al. (2022).[6] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions." Organic Letters, 24(19), 3510–3514. Link[6]

    • Context: Establishes the comparative stability of cyclic boronic esters on silica and the necessity of passiv
  • Cox, P. A., et al. (2017). "Protodeboronation of (Hetero)Arylboronic Acids and Esters: A Kinetic and Mechanistic Study." Journal of the American Chemical Society, 139(37), 13156–13165. Link

    • Context: Definitive guide on the mechanism of protodeboronation, specifically highlighting the vulnerability of electron-rich systems like phenols.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. Link

    • Context: Comprehensive review of boronate ester properties, including the stability differences between pinacol and 1,3-propanediol (dioxaborinane) esters.
  • Molander, G. A. (2015). "Organoboron Reagents in Organic Synthesis." Science of Synthesis.

Sources

Troubleshooting

Technical Support Center: Chromatography of Boronic Ester Compounds

Ticket ID: BORON-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Boron Paradox Welcome to the Boron Purification Helpdesk. You are likely here because your Suzuki coupling interme...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BORON-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Boron Paradox

Welcome to the Boron Purification Helpdesk. You are likely here because your Suzuki coupling intermediate has either vanished on the column, streaked across the entire TLC plate, or hydrolyzed back to the boronic acid.

Boronic esters (e.g., Pinacol, Neopentyl) and MIDA boronates are cornerstones of modern drug discovery, yet they interact uniquely with stationary phases. The empty p-orbital on the boron atom acts as a Lewis acid, coordinating aggressively with the Lewis basic sites (silanols) on silica gel. This guide provides the protocols to disrupt this interaction and recover your material.

Module 1: The "Sticky Column" Syndrome (Pinacol Esters)

Target Analytes: Pinacol (Bpin) esters, Neopentyl glycol esters.

The Problem: Silanol Drag

Standard silica gel (


) possesses acidic silanol groups (

). Boronic esters coordinate to these groups, causing:
  • Tailing/Streaking: The compound elutes over a wide volume.

  • Hydrolysis: Acidic silica catalyzes the cleavage of the ester back to the boronic acid (which is even stickier).

  • Irreversible Adsorption: Low mass recovery.

Solution A: The TEA Blockade (Standard Protocol)

For moderately stable esters, deactivating the silica surface is sufficient.

The Protocol:

  • Pre-treatment: Slurry your silica in the starting eluent containing 1% Triethylamine (TEA) .

  • Elution: Run the column with eluents containing 0.5% to 1% TEA .

  • Post-Column: Rotovap the fractions. Note: TEA has a high boiling point. You may need to co-evaporate with heptane or use a high-vacuum pump to remove trace amine.

Solution B: Boric Acid Impregnated Silica (The "Pro" Protocol)

If TEA fails or your compound is base-sensitive, use Boric Acid (


) to "fill" the active sites on the silica before your compound arrives. This prevents your valuable Bpin ester from sticking by saturating the silica with a sacrificial boron source.

The Protocol:

  • Preparation: Dissolve Boric Acid in MeOH/EtOH.

  • Impregnation: Add silica gel to the solution. Remove solvent under reduced pressure.

    • Ratio: ~2-5% w/w Boric Acid to Silica.

  • Usage: Pack this "doped" silica as a normal column. Elute with standard Hexanes/EtOAc (no TEA needed).

Scientist's Note: This method significantly improves yield for alkyl-Bpin compounds which are notoriously difficult to purify due to lack of UV activity and high stickiness [1].

Module 2: MIDA Boronates (The Stable Alternative)

Target Analytes: N-methyliminodiacetic acid (MIDA) boronates.[1][2]

The Mechanism: Sp3 Hybridization

MIDA boronates were engineered by the Burke group to solve the stability problem. The nitrogen atom in the MIDA ligand coordinates to the boron, filling its empty p-orbital (


 hybridization).
  • Result: The boron is no longer a Lewis acid. It does not interact with silanols.

  • Chromatography Behavior: They are stable on silica but highly polar .

The "Burke" Elution Protocol

Because MIDA boronates are polar, they require stronger solvent systems to move.

Recommended Gradients:

  • Standard:

    
     (Start 1:1, move to 100% EtOAc).
    
  • Difficult Separations:

    
     (95:5).
    
  • Alternative:

    
     is an excellent solvent for MIDA boronates if EtOAc fails to resolve spots.
    

Warning: Do not use alcohols (MeOH) if you plan to store the fraction for long periods, as slow transesterification can occur over days. For flash chromatography, it is generally safe [2].

Module 3: Visualization (Seeing the Invisible)

Boronic esters often lack strong UV chromophores (especially alkyl-boronates). Standard stains (Vanillin/PMA) are inconsistent.

The Curcumin Stain (Boron Specific)

Curcumin forms a complex with boron (Rosocyanine), turning bright red/orange. This is the gold standard for boron detection.

Recipe:

  • Curcumin: 100 mg

  • Ethanol: 100 mL

  • HCl (conc.): 1 mL (Critical for complex formation)

Usage: Dip the TLC plate and heat with a heat gun. Boron compounds appear as bright red/orange spots against a yellow background [3].[3]

Module 4: Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct stationary phase and additive based on your substrate's stability.

BoronPurification Start Start: Boron Compound Purification TypeCheck Identify Boron Type Start->TypeCheck MIDA MIDA Boronate TypeCheck->MIDA Protected (sp3) Pinacol Pinacol/Neopentyl Ester TypeCheck->Pinacol Ester (sp2) Acid Free Boronic Acid TypeCheck->Acid Unprotected MIDASoln Standard Silica Eluent: EtOAc/Hex or MeCN (High Polarity) MIDA->MIDASoln StabilityCheck Is it Acid Sensitive? Pinacol->StabilityCheck AcidSoln Avoid Silica if possible Use Reverse Phase (C18) or Recrystallization Acid->AcidSoln TEA Add 1% TEA to Eluent (Deactivates Silanols) StabilityCheck->TEA Moderately Stable BoricSilica Use Boric Acid Impregnated Silica StabilityCheck->BoricSilica Unstable/Sticky

Figure 1: Decision matrix for selecting stationary phases and additives based on boron coordination state.

Troubleshooting & FAQs

Q: My Bpin ester is stuck at the baseline even with 50% EtOAc. A: You are likely experiencing "protodeboronation" or irreversible binding to silanols.

  • Immediate Fix: Flush the column with 10% MeOH in EtOAc.

  • Next Run: Switch to Neutral Alumina (Grade III). Alumina is less acidic than silica and often allows boronic esters to elute without decomposition.

Q: I see two spots on TLC for my single MIDA boronate. A: MIDA boronates can slowly hydrolyze on the TLC plate if the silica is wet or acidic.

  • Test: Run a 2D TLC (run once, rotate 90°, run again). If the spots appear off-diagonal, the compound is decomposing during the run.

  • Fix: Ensure your MIDA boronate is dry and use anhydrous solvents for the TLC chamber.

Q: Can I use C18 (Reverse Phase) for boronic esters? A: Yes, but be careful with pH.

  • Risk: Acidic mobile phases (0.1% TFA/Formic Acid) promote hydrolysis to the boronic acid.

  • Protocol: Use neutral water/MeCN or a basic modifier (Ammonium Bicarbonate, pH 8) if your compound tolerates base.

Summary Data: Solvent Compatibility
Compound ClassStationary PhasePrimary EluentAdditiveVisualization
MIDA Boronate Standard SilicaEtOAc / HexanesNoneUV / KMnO4
Aryl-Bpin Standard SilicaHexanes / EtOAc1% Et3NUV / Curcumin
Alkyl-Bpin Boric Acid-SilicaHexanes / Et2ONoneCurcumin / I2
Unstable Ester Neutral AluminaHexanes / EtOAcNoneCurcumin
References
  • H. A. Dumas, et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." ResearchGate, 2012.

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc., 2007, 129, 6716-6717.

  • Lawrence, K., et al. "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives." Analytical Methods, 2012, 4, 2215-2217.

Sources

Optimization

impact of base strength on phenolic boronic ester decomposition

Topic: Impact of Base Strength on Phenolic Boronic Ester Decomposition Status: Operational | Tier: L3 (Advanced Technical Support) Introduction: The "Goldilocks" Activation Dilemma Welcome to the technical guide for hand...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Base Strength on Phenolic Boronic Ester Decomposition

Status: Operational | Tier: L3 (Advanced Technical Support)

Introduction: The "Goldilocks" Activation Dilemma

Welcome to the technical guide for handling phenolic boronic esters. If you are here, you are likely observing low yields in Suzuki-Miyaura couplings, unexpected signals in ROS (Reactive Oxygen Species) sensing assays, or "disappearing" compounds during purification.

The Core Problem: Boronic esters (e.g., Bpin, Bneop) are Lewis acidic. To participate in cross-coupling or oxidative sensing, they must be activated by a base to form a tetrahedral boronate "ate" complex. However, this same "ate" complex is the gateway intermediate for two primary decomposition pathways: Protodeboronation (C-B bond cleavage) and Oxidative Degradation .

This guide details how base strength (


) dictates the concentration of this reactive intermediate and provides protocols to navigate the stability-reactivity trade-off.

Module 1: The Mechanistic Landscape

Understanding the failure mode is the first step to fixing it. The stability of your boronic ester is inversely proportional to the concentration of the boronate anion, which is directly controlled by the base strength.

The Activation-Decomposition Equilibrium

In basic media, the neutral boronic ester exists in equilibrium with its anionic "ate" complex.

  • Neutral Ester: Stable, but unreactive in transmetallation.

  • Boronate "Ate" Complex: Reactive (good), but prone to hydrolysis/oxidation (bad).[1]

Critical Insight for Phenolic Substrates: If your substrate contains a free phenolic hydroxyl group (e.g., hydroxyphenylboronic ester), strong bases will deprotonate the phenol (


) and coordinate to the boron. This can create a dianionic species or facilitate "self-catalyzed" deboronation , where the adjacent phenolate assists in cleaving the C-B bond.
Pathway Visualization

BoronicStability Neutral Neutral Boronic Ester (Stable / Inactive) AteComplex Tetrahedral Boronate 'Ate' Complex (Activated Intermediate) Neutral->AteComplex + Base (Equilibrium) Base Base (B:) Base->AteComplex Coupling Pd-Transmetallation (Desired Product) AteComplex->Coupling Pd(II) Catalyst Hydrolysis Protodeboronation (Ar-H + Boric Acid) AteComplex->Hydrolysis H2O / High T Oxidation Oxidative Degradation (Ar-OH + Boric Acid) AteComplex->Oxidation ROS / Peroxides

Figure 1: The central role of the "Ate" complex.[2] Increasing base strength shifts the equilibrium to the right (yellow node), increasing reaction rate but also the probability of decomposition (grey nodes).

Module 2: Troubleshooting Guides

Scenario A: Low Yields in Suzuki Coupling (Protodeboronation)

Symptom: NMR shows loss of the boronic ester signal and appearance of the de-borylated arene (Ar-H). Root Cause: The base is too strong (


), generating a high concentration of the "ate" complex which hydrolyzes faster than the palladium catalyst can transmetallate.

Corrective Protocol:

  • Switch Base Class: Move from Hydroxides/Alkoxides to Carbonates or Phosphates.

  • Control Water: Protodeboronation requires a proton source.[3] Use anhydrous solvents.

  • "Slow-Release" Strategy: Use a base with low solubility in the organic solvent (e.g.,

    
     in Toluene/Water mix) to keep the active "ate" concentration low but constant.
    
Scenario B: High Background in ROS Sensing (Oxidative Instability)

Symptom: Your boronic ester probe turns "on" (fluoresces) even without the specific analyte, or degrades in storage. Root Cause: Trace peroxides in solvents (THF, Ethers) or high pH buffers trigger background oxidation. The hydroperoxide anion (


) attacks the boron.

Corrective Protocol:

  • Peroxide Test: Test all ether-based solvents with peroxide strips before use.

  • pH Adjustment: Lower the buffer pH. Oxidation rates for boronic esters drop significantly below pH 8.0.

  • Chelation: Ensure no adventitious metals (Fe, Cu) are present, as they catalyze radical generation from trace peroxides.

Module 3: Base Selection Matrix

Use this table to select the appropriate base based on your substrate's sensitivity.

BaseConjugate Acid

(approx)
StrengthRisk LevelRecommended Application
KOtBu / NaOtBu ~17 (in alcohol)Very StrongCritical Only for highly sterically hindered, stable alkyl boronates. Avoid with phenols.
NaOH / KOH ~15.7StrongHigh Standard substrates. High risk of protodeboronation for electron-deficient rings.

~12.3ModerateMedium The "Goldilocks" base. Good balance for most Suzuki couplings.

/

~10.3MildLow Preferred for sensitive phenolic esters and electron-deficient aryls.

/ KF
~6-8Very MildMinimal Extremely sensitive substrates. Reaction will be slow; may require higher T or active catalysts.

Module 4: Experimental Validation Protocol

Protocol: Base-Dependent Stability Screening Use this protocol to determine the maximum safe base strength for your specific phenolic boronic ester.

Materials:

  • Target Boronic Ester (0.1 mmol)

  • Internal Standard (1,3,5-trimethoxybenzene, 0.1 mmol)

  • Solvent:

    
     (0.6 mL) + 
    
    
    
    (0.1 mL)
  • Bases:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    (2.0 equiv)

Workflow:

  • Preparation: Dissolve the Boronic Ester and Internal Standard in the solvent mixture in an NMR tube.

  • T0 Scan: Acquire a standard

    
     NMR spectrum (Time = 0).
    
  • Activation: Add 2.0 equivalents of the chosen base. Shake vigorously.

  • Monitoring: Acquire spectra at t = 15 min, 1 h, 4 h, and 24 h.

  • Analysis: Integrate the Ar-H signal (decomposition product) relative to the Internal Standard.

    • Pass: < 5% decomposition after 4 hours.[4]

    • Fail: > 5% decomposition.

Decision Logic:

BaseSelection Start Start Stability Screen CheckKOH Test KOH (pKa ~15.7) Start->CheckKOH CheckK3PO4 Test K3PO4 (pKa ~12.3) CheckKOH->CheckK3PO4 >5% Decomp StableKOH Use KOH/NaOH (Fastest Reaction) CheckKOH->StableKOH <5% Decomp CheckK2CO3 Test K2CO3 (pKa ~10.3) CheckK3PO4->CheckK2CO3 >5% Decomp StableK3PO4 Use K3PO4 (Standard) CheckK3PO4->StableK3PO4 <5% Decomp StableK2CO3 Use K2CO3/Cs2CO3 (Protective) CheckK2CO3->StableK2CO3 <5% Decomp FailAll Use Anhydrous Conditions or Fluoride (KF) CheckK2CO3->FailAll >5% Decomp

Figure 2: Step-wise down-selection of base strength to maximize stability.

FAQ: Frequently Asked Questions

Q: My phenolic boronic ester decomposes even with weak base (


). Why? 
A:  Check for "Auto-Catalysis."[5] If your phenolic OH is ortho to the boronic ester, the deprotonated phenolate can intramolecularly attack the boron, facilitating C-B bond cleavage. Solution: Protect the phenol as an ether (e.g., TBS, MOM) before the coupling step.

Q: Can I use MIDA boronates instead of Pinacol esters to avoid this? A: Yes. MIDA boronates are


 hybridized and coordinatively saturated, meaning they cannot interact with base until the MIDA group is hydrolyzed. They act as a "slow-release" reservoir of the active boronic acid, often solving stability issues in basic media.[6]

Q: Does temperature affect the base choice? A: Absolutely. High temperatures (


) amplify the destructive power of strong bases. If you must use high heat, downgrade the base strength (e.g., swap 

for

).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3][7] Link

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Link

  • Oka, et al. (2022).[8] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis.[5] Journal of the American Chemical Society.[3][7] Link

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Cross-Coupling with 4-(1,3,2-Dioxaborinan-2-yl)phenol

Welcome to the technical support center for managing Suzuki-Miyaura cross-coupling reactions involving 4-(1,3,2-Dioxaborinan-2-yl)phenol. This guide is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing Suzuki-Miyaura cross-coupling reactions involving 4-(1,3,2-Dioxaborinan-2-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically demanding yet valuable building block.[1] The inherent steric bulk of the 1,3,2-dioxaborinane protecting group, combined with the electronic nature of the phenol, requires careful optimization of reaction parameters to achieve high yields and purity.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles and ensure the success of your coupling reactions.

Troubleshooting Guide: A Problem-Solving Framework

When a cross-coupling reaction with 4-(1,3,2-Dioxaborinan-2-yl)phenol underperforms, a systematic approach is crucial. Suboptimal yields or reaction failures often stem from a few key areas.[2] Use the following Q&A guide to diagnose and resolve common issues.

dot

Troubleshooting_Workflow start Low or No Product Formation check_sm Have starting materials (Aryl Halide, Boronic Ester) degraded? start->check_sm sm_ok No, materials are pure. check_sm->sm_ok No sm_bad Yes, degradation observed. check_sm->sm_bad Yes check_debor Is protodeboronation a major side reaction? (Check for phenol byproduct) sm_ok->check_debor solution_sm ACTION: Re-purify or use fresh starting materials. sm_bad->solution_sm debor_yes Yes, significant phenol detected. check_debor->debor_yes Yes debor_no No, starting material or complex mixture remains. check_debor->debor_no No solution_debor ACTION: 1. Use anhydrous K3PO4 as base. 2. Switch to anhydrous solvents (e.g., Toluene, 2-MeTHF). 3. Ensure rigorous inert atmosphere. debor_yes->solution_debor optimize_ligand Is the Ligand appropriate for hindered substrates? debor_no->optimize_ligand ligand_good Yes, using a bulky, electron-rich ligand. optimize_ligand->ligand_good Yes ligand_bad No, using a generic ligand (e.g., PPh3). optimize_ligand->ligand_bad No optimize_base Is the base/solvent system optimal? ligand_good->optimize_base solution_ligand ACTION: Switch to a Buchwald-type ligand (e.g., XPhos, SPhos, RuPhos) or a bulky NHC ligand (e.g., IPr). ligand_bad->solution_ligand base_good Yes, conditions screened. optimize_base->base_good Yes base_bad Uncertain. optimize_base->base_bad No success Reaction Success base_good->success solution_base ACTION: 1. Screen bases (K2CO3, Cs2CO3, K3PO4). 2. Screen solvents for solubility (Dioxane, Toluene, 2-MeTHF, DMF). 3. Adjust water content in biphasic systems. base_bad->solution_base solution_sm->success solution_debor->success solution_ligand->success solution_base->success

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling.

Question 1: My reaction shows low conversion, with significant unreacted starting materials. What is the primary cause?

Answer: Low conversion in sterically hindered couplings often points to a sluggish catalytic cycle. The three key steps are oxidative addition, transmetalation, and reductive elimination.[3][4] Steric hindrance can negatively impact any of these, but especially oxidative addition and reductive elimination.[5]

  • Causality: The 1,3,2-dioxaborinane group on your phenol, coupled with potential ortho-substituents on your aryl halide partner, creates a crowded environment around the palladium center. This crowding can hinder the approach of the aryl halide (slowing oxidative addition) or prevent the two coupled fragments from coming together for the final bond formation (slowing reductive elimination).

  • Solution: The most effective solution is to employ a catalyst system specifically designed for sterically demanding substrates. This means choosing the right ligand. Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-rich enough. You need bulky, electron-donating monophosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[3][6][7] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and accelerate the rate-limiting steps of the catalytic cycle.[3]

Question 2: My mass spectrometry analysis shows a significant amount of phenol, but not my desired product. What is happening?

Answer: This is a classic sign of protodeboronation, where the C-B bond of your boronic ester is cleaved by a proton source (like water) before it can participate in the catalytic cycle. Boronic esters are more stable than boronic acids, but this pathway is still a major cause of low yields.[8]

  • Causality: The presence of water, often introduced with aqueous bases like K₂CO₃ or from non-anhydrous solvents, can lead to hydrolysis of the boronic ester. The resulting boronic acid is even more susceptible to protodeboronation. The free hydroxyl group on the 4-(1,3,2-Dioxaborinan-2-yl)phenol does not typically interfere but highlights the need for controlled basicity.

  • Solution:

    • Switch to an anhydrous base: Use potassium phosphate (K₃PO₄). It is a strong enough base to facilitate transmetalation but is non-nucleophilic and typically used under anhydrous conditions, minimizing the risk of protodeboronation.[7]

    • Use anhydrous solvents: Ensure your solvents (e.g., dioxane, toluene, 2-MeTHF) are rigorously dried before use.

    • Minimize reaction time: Longer reaction times at elevated temperatures can increase the rate of decomposition. Use a highly active catalyst system to drive the productive coupling faster than the decomposition.

Question 3: I am attempting to couple my phenol boronic ester with a sterically hindered aryl chloride, and the reaction is not working at all. Why?

Answer: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond.[4] Coupling this with steric hindrance on both partners creates an extremely challenging transformation that requires a highly specialized catalyst system.

  • Causality: The oxidative addition of an aryl chloride to a Pd(0) center is the rate-determining step and is significantly slower than for other halides. Standard catalyst systems often lack the reactivity to break this bond efficiently, especially at lower temperatures.

  • Solution: This scenario demands the most active and specialized ligands.

    • Highly Active Ligands: Use highly electron-rich and bulky ligands such as SPhos or specialized N-heterocyclic carbene (NHC) ligands, which are known to be effective for aryl chloride activation.[7][9]

    • Precatalysts: Employ modern palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G3). These are air-stable complexes that rapidly generate the active Pd(0) catalyst in solution, ensuring high catalytic activity from the start.[8]

    • Higher Temperatures: You may need to increase the reaction temperature (e.g., to 100-120 °C) to facilitate the oxidative addition, but be mindful of potential substrate decomposition.

Frequently Asked Questions (FAQs)

Q: Which ligands are best for coupling with 4-(1,3,2-Dioxaborinan-2-yl)phenol? A: Bulky, electron-rich monophosphine ligands are the gold standard. A screening approach is often best, but excellent starting points are the Buchwald biarylphosphine ligands. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.

Ligand ClassSpecific ExamplesKey Advantages
Buchwald Ligands XPhos, SPhos, RuPhosExcellent for hindered substrates; high reactivity and stability.[7][10]
N-Heterocyclic Carbenes IPr, IMesVery strong electron donors; effective for challenging substrates like aryl chlorides.[9]
Ferrocenyl Ligands dtbpfGood general-purpose, robust ligands.[7]

Q: What is the best base and solvent combination? A: The optimal choice is substrate-dependent, but a common and effective starting point is an inorganic base in a polar aprotic solvent.

BaseSolvent(s)Considerations
K₂CO₃ / Cs₂CO₃ Dioxane/H₂O, 2-MeTHF/H₂OA good starting point for many couplings. The water is necessary to dissolve the base but can cause protodeboronation.[7]
K₃PO₄ Toluene, Dioxane, 2-MeTHFThe preferred choice for preventing protodeboronation, especially with sensitive substrates. Use under anhydrous conditions.[7]
Organic Bases (e.g., Et₃N, DIPEA) DMF, AcetonitrileGenerally less effective for Suzuki couplings as they are often not strong enough to promote efficient transmetalation.

Q: Can the phenolic -OH group interfere with the reaction? A: Generally, no. The Suzuki-Miyaura coupling is highly tolerant of functional groups, including phenols. The base in the reaction will deprotonate the phenol to form a phenoxide, but this does not typically inhibit the catalytic cycle. However, if you are using a base-sensitive aryl halide, using a milder base like NaHCO₃ might be necessary, though this could compromise the coupling efficiency.[7]

The Suzuki-Miyaura Catalytic Cycle: Points of Steric Influence

Understanding the mechanism is key to troubleshooting. Steric hindrance primarily affects the steps requiring molecules to approach the palladium center or rearrange in its coordination sphere.

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Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa pd2_1 trans-Ar-Pd(II)-X(L2) oa->pd2_1 steric_oa Steric hindrance here slows the reaction, especially with Ar-Cl or ortho-substituted Ar-X. oa->steric_oa transmetal Transmetalation (R-B(OR)2 + Base) pd2_1->transmetal pd2_2 trans-Ar-Pd(II)-R(L2) transmetal->pd2_2 iso cis-trans Isomerization pd2_2->iso pd2__cis pd2__cis iso->pd2__cis pd2_cis cis-Ar-Pd(II)-R(L2) re Reductive Elimination pd2_cis->re re->pd0 Catalyst Regenerated product Ar-R (Product) re->product steric_re Bulky Ar and R groups can hinder this final step. Bulky ligands help overcome this. re->steric_re

Sources

Optimization

temperature optimization for Suzuki reaction of 4-(1,3,2-Dioxaborinan-2-yl)phenol

Subject: 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: 1640035-73-9)[1] Executive Summary: The Thermal Paradox The coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol presents a classic "thermal paradox" in palladium catalysis. You...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: 1640035-73-9)[1]

Executive Summary: The Thermal Paradox

The coupling of 4-(1,3,2-Dioxaborinan-2-yl)phenol presents a classic "thermal paradox" in palladium catalysis. You are dealing with a substrate that contains two conflicting functionalities:

  • A Cyclic Boronate Ester (1,3,2-dioxaborinane): This 6-membered ring is sterically more hindered and chemically more stable than a free boronic acid, typically requiring elevated temperatures (60°C–90°C) to facilitate hydrolysis to the active boronic acid species or to undergo direct transmetallation.[1]

  • A Free Phenolic Hydroxyl (-OH): Under the basic conditions of a Suzuki reaction, this group is deprotonated to form a phenoxide. Phenoxides are strongly electron-donating ($ \sigma_p^+ = -1.7 $).[1] This electron density destabilizes the C-B bond, making the substrate highly susceptible to protodeboronation (stripping the boron group) at elevated temperatures.

The Optimization Goal: Find the "Goldilocks Zone"—a temperature window high enough to activate the boronate ester but low enough to prevent the rapid protodeboronation driven by the electron-rich phenoxide.

Troubleshooting Guide (Q&A Format)

Q1: I am observing low conversion (<30%) at 60°C. Should I simply increase the temperature to 100°C? A: Do not jump immediately to 100°C. While increasing temperature generally improves kinetics, for this substrate, 100°C is likely to trigger rapid protodeboronation, leading to the formation of phenol (the deboronated byproduct) rather than your biaryl product.

  • Diagnosis: The cyclic ester (dioxaborinane) is slow to hydrolyze/activate at 60°C with standard bases (e.g., Na2CO3).

  • Solution: Instead of heat, increase the catalyst activity or switch the base .

    • Protocol: Switch to a highly active precatalyst like XPhos Pd G2 or SPhos Pd G2 , which can facilitate oxidative addition and transmetallation at lower temperatures (40–60°C).

    • Protocol: Add a "activator" like water (if using anhydrous conditions) or switch to a base that promotes transmetallation of cyclic esters, such as K3PO4 or CsF .

Q2: My LC-MS shows a major peak corresponding to phenol (M-Boron). What is happening? A: You are experiencing Protodeboronation .[2][3] This is the primary failure mode for 4-hydroxyphenyl boronates.[1] The base deprotonates the phenol, creating an electron-rich aromatic ring. At high temperatures (>80°C), the C-B bond breaks, and a proton replaces the boron.

  • Immediate Fix: Lower the reaction temperature by 10°C increments.

  • Chemical Fix: Use an anhydrous solvent system (e.g., Dioxane or DMF with anhydrous K3PO4). Water acts as the proton source for deboronation. By removing water, you force the reaction through a direct transmetallation pathway (boronate pathway) rather than the hydrolysis pathway, reducing the availability of protons.

Q3: The reaction turns black and precipitates palladium black immediately upon heating. Why? A: This indicates catalyst decomposition (aggregation of Pd(0)). The free phenol/phenoxide can coordinate to Palladium, potentially displacing ligands or poisoning the catalyst, leading to cluster formation.

  • Solution: Ensure you are using a ligand-stabilized system (e.g., phosphine ligands like PPh3 or bulky Buchwald ligands).[1] Avoid "ligand-free" Pd(OAc)2 conditions for unprotected phenols.[1]

  • Temperature Check: Catalyst decomposition is accelerated at high temperatures. If this occurs at 80°C, try 60°C with a higher catalyst loading (e.g., increase from 1 mol% to 3 mol%).

Strategic Optimization Workflow

Do not rely on random screening. Use this logic-gated workflow to determine the optimal temperature for your specific electrophile coupling partner.

TemperatureOptimization Start Start: 4-(1,3,2-Dioxaborinan-2-yl)phenol + Aryl Halide BaseCond Standard Condition A: Pd(dppf)Cl2, K2CO3, Dioxane/H2O (4:1) Start->BaseCond Temp60 Run at 60°C (Initial Screen) BaseCond->Temp60 CheckLCMS Analyze LC-MS (2-4 hours) Temp60->CheckLCMS GoodYield Yield > 80% Optimization Complete CheckLCMS->GoodYield Success LowConv Low Conversion (< 50% Product, SM remaining) CheckLCMS->LowConv Reactivity Issue Deboron High Deboronation (Phenol byproduct > 20%) CheckLCMS->Deboron Stability Issue IncreaseTemp Increase Temp to 80°C LowConv->IncreaseTemp If Catalyst Stable SwitchCat Switch to XPhos Pd G2 Maintain 60°C LowConv->SwitchCat If Catalyst Unstable LowerTemp Lower Temp to 40-50°C Switch to Anhydrous (DMF/CsF) Deboron->LowerTemp Critical Fix

Figure 1: Logic-gated optimization workflow for temperature selection. Note the divergence based on failure mode (Reactivity vs. Stability).

Comparative Data: Temperature Effects

The following table summarizes typical reactivity trends for electron-rich phenolic boronates. Use this as a baseline for your experimental design.

Variable40°C - 50°C60°C - 75°C80°C - 100°C
Reaction Rate Slow.[1] Requires highly active catalysts (e.g., Pd-NHC, XPhos).[1][4]Moderate. Standard catalysts (Pd(PPh3)4) become effective.[1]Fast.
Protodeboronation Risk Low .[2] Ideal for sensitive substrates.Moderate . Manageable with controlled base stoichiometry.High . Significant yield loss to phenol byproduct.
Base Requirement Stronger bases (e.g., KOH, NaOH) often needed to activate ester, but risky.Carbonates (K2CO3, Cs2CO3) work well.Weak bases (K3PO4) preferred to mitigate side reactions.
Recommended Solvent THF, DMF (Anhydrous).Dioxane/Water, Toluene/Water.DMF, Toluene (High boiling).
Detailed Protocol: The "Safe-Start" Method

This protocol is designed to prioritize substrate stability over speed.

Reagents:

  • Substrate: 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.0 equiv)[1]

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%) or XPhos Pd G2 (1-2 mol%)[1]

  • Base: K3PO4 (3.0 equiv) — Note: Extra equivalents account for phenol deprotonation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Stoichiometry Calculation: Calculate 3.0 equivalents of base. You must neutralize the phenol (1 eq) and provide base for the Suzuki mechanism (2 eq). Under-basing will stall the reaction.[1]

  • Degassing: Dissolve the boronate and electrophile in Dioxane/Water. Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes phenol oxidation and homocoupling.

  • Catalyst Addition: Add the Pd catalyst under positive inert gas pressure.

  • Temperature Ramp:

    • Set the heating block to 60°C .

    • Stir for 2 hours.

    • Checkpoint: Take an aliquot for LC-MS or TLC.

    • If conversion < 50%: Increase temperature to 75°C .

    • If phenol byproduct appears:[1] Stop heating, cool to RT, and stir longer (12-24h) or switch to a more active catalyst at 50°C.

  • Workup: Acidify carefully to pH 6-7 during workup to ensure the phenol product is protonated and extracts into the organic layer (Ethyl Acetate).

Mechanism of Failure: Protodeboronation

Understanding why the temperature matters is crucial for troubleshooting.

Mechanism Substrate Boronate Ester (Substrate) Phenoxide Phenoxide Intermediate (Electron Rich) Substrate->Phenoxide Base (K2CO3) Transmetallation Transmetallation (with Pd-Ar) Phenoxide->Transmetallation Pd Catalyst < 80°C Deboronation Protodeboronation (Hydrolysis) Phenoxide->Deboronation H2O / Heat > 80°C Product Biaryl Product (Desired) Transmetallation->Product Byproduct Phenol (Dead End) Deboronation->Byproduct

Figure 2: Kinetic competition between productive coupling and destructive deboronation.[1] High temperatures favor the red pathway (Deboronation).

Frequently Asked Questions (FAQ)

Q: Can I protect the phenol to avoid these temperature issues? A: Yes. Protecting the phenol as an acetate, methyl ether, or silyl ether (TBS) significantly reduces the electron density of the ring. This stabilizes the C-B bond, allowing you to run the reaction at higher temperatures (80-100°C) without significant deboronation. You can deprotect after the coupling.

Q: Does the specific "1,3,2-dioxaborinane" ring matter compared to a pinacol ester? A: Yes. The 6-membered dioxaborinane ring is generally more hydrolytically stable than the 5-membered pinacol ester.[1] This means it might require slightly more "push" (heat or water) to activate, but it is also slightly more robust during storage. However, once hydrolyzed to the boronic acid in situ, the risk of deboronation is identical.

Q: Microwave vs. Conventional Heating? A: For this specific substrate, Conventional Heating is recommended. Microwave heating often creates "hot spots" that can locally exceed the deboronation threshold temperature, leading to lower yields of the desired product.

References
  • Suzuki Reaction Fundamentals & Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Protodeboronation of Phenolic Boronates: Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7, 35068-35072.[1] (Demonstrates the lability of 4-hydroxyphenyl boronates). [Link]

  • Optimization of Suzuki Coupling for Unprotected Phenols: Perera, D., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow.[1][5] Science, 359(6374), 429–434.[5] (Discusses multi-parameter optimization including temperature). [Link][1]

  • Base and Solvent Effects on Boronate Stability: Kinsell, L., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society.[6] (Detailed kinetic study on ester stability). [Link][1]

Sources

Troubleshooting

dealing with poor solubility of 4-(1,3,2-Dioxaborinan-2-yl)phenol in reactions

Case ID: SOL-BOR-006 Subject: Solubility Optimization & Reaction Troubleshooting for 4-(1,3,2-Dioxaborinan-2-yl)phenol Status: Active Guide Analyst: Senior Application Scientist, Process Chemistry Division Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BOR-006 Subject: Solubility Optimization & Reaction Troubleshooting for 4-(1,3,2-Dioxaborinan-2-yl)phenol Status: Active Guide Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Solubility Paradox

The Core Problem: You are likely experiencing a "push-pull" solubility conflict. 4-(1,3,2-Dioxaborinan-2-yl)phenol presents a unique challenge compared to standard pinacol esters:

  • High Lattice Energy: The 6-membered dioxaborinane ring (derived from 1,3-propanediol) is conformationally more rigid and crystalline than the 5-membered pinacol ring. This results in significantly higher lattice energy and lower solubility in non-polar solvents (hexanes, toluene).

  • Polarity Mismatch: The phenolic hydroxyl (-OH) is a strong hydrogen bond donor, making the molecule insoluble in lipophilic ethers, while the boronic ester moiety limits solubility in purely aqueous media.

The Result: The reagent often forms a gum or remains as an unreactive suspension in standard Suzuki-Miyaura solvents (e.g., Toluene/Water or pure THF), leading to stalled conversion or difficult emulsions.

Module A: Solvent Engineering (The Immediate Fix)

Objective: Solubilize the reagent without chemically altering it.

Diagnostic Protocol: Solvent Selection Logic

Do not use standard non-polar solvents. This compound requires High-Dielectric Dipolar Aprotic systems or Hydrogen-Bond Breaking mixtures.

SolventLogic Start Start: Reaction Setup Temp Target Temperature? Start->Temp HighTemp > 80°C Temp->HighTemp LowTemp < 60°C / RT Temp->LowTemp SolventA Rec: DMF or DMSO (Pure) + 5-10% Water HighTemp->SolventA High Solubility Needed SolventB Rec: 1,4-Dioxane / Water (4:1 Ratio) LowTemp->SolventB Standard Suzuki SolventC Rec: n-Butanol or i-PrOH (Protic Switch) LowTemp->SolventC Base Sensitive caption Figure 1: Solvent Decision Matrix for 6-membered Cyclic Boronates

Recommended Solvent Systems Table
Solvent SystemRatio (v/v)Solubility RatingApplication Context
1,4-Dioxane / H₂O 4:1⭐⭐⭐⭐Gold Standard. The water disrupts phenolic H-bonding; Dioxane solvates the ester.
DMF (Anhydrous) Pure⭐⭐⭐⭐⭐Excellent solubility. Requires high-boiling workup (wash with LiCl).
THF / H₂O 10:1⭐⭐Often insufficient. The 6-membered ring may crystallize out upon cooling.
n-Butanol Pure⭐⭐⭐Good for high-temp reactions where phase separation is needed later.
Toluene PureAvoid. Material will remain a suspension.

Module B: Reaction Optimization (Suzuki-Miyaura)

Objective: Drive the reaction to completion despite initial heterogeneity.

Critical Insight: The Base Effect

In many cases, you do not need the starting material to be fully soluble initially. You need the reactive species to be soluble.

  • Deprotonation Strategy: Use a base that deprotonates the phenol (pKa ~10). The resulting phenolate anion is highly soluble in water/alcohol mixtures.

  • Base Recommendation: Switch from weak bases (Na₂CO₃) to K₃PO₄ or Cs₂CO₃ . The larger cations (Cs⁺, K⁺) improve the solubility of the anionic species in organic media.

Protocol: The "Inverse Addition" Method

Standard addition often leads to clumping. Use this modified workflow:

  • Dissolve the Base First: Dissolve 3.0 equiv of K₃PO₄ in the minimum amount of water.

  • Add the Phenol-Boronate: Add the 4-(1,3,2-Dioxaborinan-2-yl)phenol to the aqueous base. Stir for 10 mins.

    • Observation: The suspension should clarify or become a fine, milky dispersion as the phenolate forms.

  • Add Organic Phase: Add your coupling partner (aryl halide) and catalyst (Pd) dissolved in the organic solvent (Dioxane or n-Butanol).

  • Heat: Ramp temperature to 80–90°C.

Module C: Purification & Workup (The "Sticky" Problem)

Objective: Isolate the product without losing it to the silica gel.

The Issue: The unreacted 4-(1,3,2-Dioxaborinan-2-yl)phenol and the phenolic product interact strongly with silica gel silanols, causing tailing and mass loss.

Troubleshooting Guide: Chromatography
IssueCauseSolution
Product Streaking Phenol H-bonding to SilicaAdd 1% Acetic Acid or 0.5% Triethylamine to your eluent (depending on product stability).
Material "Disappears" Irreversible adsorptionDo not use standard Silica. Use Diol-functionalized Silica or perform a Celite filtration first to remove polymeric boron species.
Boron Contamination ProtodeboronationTreat the crude mixture with Pinacol (1.5 eq) in Et₂O before concentrating. This converts any hydrolyzed acid into the more soluble Pinacol ester, which is easier to separate.

Advanced Strategy: In-Situ Transesterification

If the 6-membered ring is too stable and causing solubility issues that solvents cannot fix, break the ring.

The Logic: The 1,3-propanediol ligand (dioxaborinane) is stable but less soluble than the pinacol ligand. You can swap them in situ.

Transesterification Reactant Insoluble Dioxaborinane Product Soluble Pinacol Ester Reactant->Product Ligand Exchange (THF, 25°C, 1h) Pinacol + Pinacol (1.5 equiv) Pinacol->Product Acid Cat. Acid (p-TsOH) Acid->Product caption Figure 2: Converting to the more soluble Pinacol ester prior to coupling

Protocol:

  • Suspend the 4-(1,3,2-Dioxaborinan-2-yl)phenol in THF.

  • Add Pinacol (1.2 – 1.5 equivalents).

  • Add a catalytic amount of dilute HCl or p-TsOH (optional, often equilibrium drives it).

  • Stir for 1 hour. The mixture often clarifies as the more soluble Pinacol ester forms.

  • Proceed with Suzuki coupling using this solution directly.

Frequently Asked Questions (FAQ)

Q: Can I just heat the reaction to 120°C to force solubility? A: Risky. While heat improves solubility, 4-hydroxyphenyl boronates are susceptible to protodeboronation (loss of the boron group) at high temperatures, especially in the presence of water and base. If you must heat >100°C, use anhydrous conditions (DMF/Cs₂CO₃) and minimize water.

Q: Why does the reaction turn black and stop? A: This is "Pd Black" precipitation. It often happens when the boronate is insoluble. The catalyst runs out of transmetallation partner (the boron species) and decomposes. Solution: Ensure the boronate is solubilized (via Module B) before adding the catalyst.

Q: Can I protect the phenol to improve solubility? A: Yes. Acetylation (Ac₂O) or Silylation (TBSCl) of the phenol will dramatically increase solubility in Toluene/Hexanes. However, the boronic ester is Lewis acidic; ensure your protection conditions (base/catalyst) do not hydrolyze the boron ester. Standard imidazole/TBSCl conditions are usually safe.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling with 4-(1,3,2-Dioxaborinan-2-yl)phenol

Subject: Troubleshooting Catalyst Poisoning & Reactivity Stalling Ticket Type: Advanced Method Development Applicable Substrate: 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: N/A for specific ester, generic class: Cyclic Boron...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Catalyst Poisoning & Reactivity Stalling Ticket Type: Advanced Method Development Applicable Substrate: 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: N/A for specific ester, generic class: Cyclic Boronic Esters)

Executive Summary: The "Dual-Vector" Challenge

You are likely experiencing stalled conversion or catalyst precipitation ("Pd black") when using 4-(1,3,2-Dioxaborinan-2-yl)phenol . Unlike standard pinacol (Bpin) esters, this substrate presents a unique dual-vector poisoning mechanism :

  • Vector A (The Phenolic Brake): The unprotected hydroxyl group (-OH) is acidic (pKa ~10). Under standard Suzuki basic conditions, it deprotonates to form a phenoxide anion. This anion is a competitive ligand that binds to the Palladium (Pd) center, forming unreactive "off-cycle" resting states.

  • Vector B (The Hydrolytic Leak): The 1,3,2-dioxaborinane ring (derived from 1,3-propanediol) is thermodynamically less stable than the 5-membered pinacol ring. It hydrolyzes faster in aqueous base, releasing 1,3-propanediol . This free diol acts as a bidentate chelator, displacing labile phosphine ligands and deactivating the catalyst.

This guide provides the diagnostic logic and experimental protocols to overcome these specific failure modes.

Diagnostic Triage (FAQs)

Q: My reaction turns black immediately upon adding the base. What happened? A: This is "Pd Black" precipitation. The base likely triggered rapid hydrolysis of the boronate ester, releasing 1,3-propanediol. If your phosphine ligand is not bulky or electron-rich enough (e.g., PPh3), the diol displaces it, destabilizing the Pd(0) species, which then aggregates.

  • Fix: Switch to a bulky biaryl phosphine ligand (e.g., SPhos, XPhos) that resists displacement.

Q: The reaction starts well but stalls at 40-50% conversion. Adding more catalyst doesn't help. A: You are facing "Product Inhibition" or "Phenoxide Poisoning." As the reaction progresses, the concentration of the phenoxide species increases (or the pH shifts), leading to the formation of a stable [L_n Pd(Ar)(O-Ph)] complex that resists transmetallation.

  • Fix: Use a weaker base (e.g., K3PO4 instead of K2CO3 or Cs2CO3) or protect the phenol as an acetate or silyl ether prior to coupling.

Q: Can I just use more base to push the reaction? A: No. Increasing base concentration accelerates the hydrolysis of the 1,3,2-dioxaborinane ring. Unlike Bpin, which tolerates strong base, the 6-membered dioxaborinane ring will degrade, destroying your stoichiometry.

Technical Deep Dive: Mechanisms of Failure

The Hydrolytic Instability (Ring Size Effect)

The 6-membered 1,3,2-dioxaborinane ring suffers from higher conformational flexibility compared to the rigid 5-membered pinacol ring. In the presence of water and base (standard Suzuki conditions), the equilibrium shifts toward the open-chain boronic acid and free 1,3-propanediol.

  • Mechanism: Hydrolysis

    
     Release of HO-(CH2)3-OH.
    
  • Consequence: 1,3-propanediol is a competent bidentate ligand. It coordinates to the Pd(II) oxidative addition intermediate, blocking the coordination site required for the boronate "ate" complex to bind.

The Phenoxide Coordination

The para-phenol group creates an electronic push-pull system. Upon deprotonation, the electron-rich phenoxide can coordinate to the electrophilic Pd(II) center.

  • Mechanism: Ar-OH + Base

    
    Ar-O⁻. Ar-O⁻ + L2Pd(Ar')X
    
    
    
    L2Pd(Ar')(O-Ar).
  • Consequence: The resulting Pd-alkoxide is often too stable to undergo transmetallation with the boron species, effectively sequestering the catalyst.

Visualization: The Poisoning Pathways

The following diagram illustrates the divergent pathways between the productive catalytic cycle and the two poisoning vectors.

PoisoningMechanism Substrate 4-(1,3,2-Dioxaborinan-2-yl)phenol OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Substrate->OxAdd Productive Path Phenoxide Phenoxide Formation (High pH) Substrate->Phenoxide Base > pKa 10 Hydrolysis Ring Hydrolysis (H2O/Base) Substrate->Hydrolysis Aq. Base Pd_Active Active Catalyst [L-Pd(0)] Pd_Active->OxAdd Pd_Chelate DEAD CATALYST [Pd-Diol Chelate] Pd_Active->Pd_Chelate Pd_Phenoxide STALLED SPECIES [Pd-O-Ar Complex] OxAdd->Pd_Phenoxide Ligand Exchange TransMetal Transmetallation OxAdd->TransMetal Requires Boronate Phenoxide->Pd_Phenoxide Coordinates Pd FreeDiol Free 1,3-Propanediol Hydrolysis->FreeDiol FreeDiol->Pd_Chelate Displaces Ligand Product Coupled Product TransMetal->Product Product->Pd_Active Reductive Elimination

Caption: Figure 1. Divergent catalytic pathways showing how the substrate's dual functionality leads to off-cycle Pd-Phenoxide resting states (Vector A) and irreversible Pd-Diol deactivation (Vector B).

Experimental Protocol: The "Resilience" Optimization Workflow

Do not rely on "standard" conditions. Use this specific workflow to tune the reaction for this unstable substrate.

Phase 1: Solvent & Base Selection Table

The goal is to minimize hydrolysis while maintaining enough basicity for the Suzuki mechanism.

Condition SetBaseSolvent SystemRationale
A (Standard) K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)High Risk. Fast hydrolysis. Use only for very fast couplings (<1h).
B (Buffered) K₃PO₄ (3.0 eq)Toluene/H₂O (10:1)Recommended. Lower water content slows ring opening; Phosphate is milder.
C (Anhydrous) CsF (2.5 eq)THF (Anhydrous)Specialist. Activates boron via Fluoride without water. Prevents hydrolysis completely.
Phase 2: Step-by-Step Optimization Protocol

Objective: Couple 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.0 eq) with Aryl Halide (1.0 eq).

  • Pre-Treatment (Optional but Recommended):

    • If the reaction fails under Condition B, protect the phenol. Acetylation (Ac2O, Pyridine) is simplest and often falls off during workup, but prevents Vector A poisoning.

  • Catalyst System Assembly:

    • Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃.

    • Ligand:SPhos or XPhos (Ratio Pd:L = 1:2).

    • Why: These Buchwald ligands are bulky (preventing phenoxide binding) and electron-rich (preventing diol displacement).

  • The "Slow-Release" Addition (Critical Step):

    • Do NOT dump all reagents in at once.

    • Dissolve the Boronate Ester in the organic solvent.

    • Add the Catalyst and Aryl Halide to the reaction vessel with the base.

    • Slowly add the Boronate solution via syringe pump over 1 hour at reaction temperature.

    • Mechanism:[1][2][3] This keeps the concentration of free boronate (and potential hydrolysis byproducts) low relative to the catalyst, favoring the productive cycle over the poisoning pathways.

  • Workup:

    • Quench immediately upon completion. Prolonged exposure to base will hydrolyze any remaining starting material, complicating mass balance analysis.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

DecisionTree Start Reaction Outcome? Black Pd Black Ppt Start->Black Stall Stalled < 50% Start->Stall Messy Complex Mixture Start->Messy LigandCheck Using PPh3? Black->LigandCheck BaseCheck Base Strength? Stall->BaseCheck TempCheck Temp > 80C? Messy->TempCheck SwitchLigand Switch to XPhos/SPhos LigandCheck->SwitchLigand Yes Protect Protect Phenol (-OAc) BaseCheck->Protect High pH Anhydrous Try CsF / Anhydrous BaseCheck->Anhydrous Hydrolysis Suspected LowerTemp Lower Temp + Slow Add TempCheck->LowerTemp Yes

Caption: Figure 2. Decision matrix for troubleshooting reaction failures based on observable symptoms.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Specifically Chapter 2 regarding Boronic Acid derivatives and stability). Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(1,3,2-Dioxaborinan-2-yl)phenol Coupling

Executive Summary: The "Amphoteric" Challenge You are likely working with 4-(1,3,2-dioxaborinan-2-yl)phenol because you need a para-hydroxy biphenyl scaffold—a privileged structure in drug discovery (e.g., estrogen recep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amphoteric" Challenge

You are likely working with 4-(1,3,2-dioxaborinan-2-yl)phenol because you need a para-hydroxy biphenyl scaffold—a privileged structure in drug discovery (e.g., estrogen receptor modulators, liquid crystals).

However, this reagent presents a unique "amphoteric" challenge that standard Suzuki protocols often fail to address:

  • Nucleophilic Carbon: The boron center requires activation (base) to transmetallate.[1]

  • Acidic Proton: The phenolic hydroxyl (

    
    ) is deprotonated by the very bases required for the Suzuki cycle, creating a competing phenoxide nucleophile.
    
  • Electron-Rich Ring: The phenol group significantly increases electron density at the ipso-carbon, accelerating protodeboronation (the replacement of Boron with Hydrogen).

This guide moves beyond generic advice to target the specific byproducts generated by this molecule's unique reactivity profile.

Diagnostic Workflow: Identifying the "Silent Killers"

Before optimizing, you must identify how the reaction is failing. Use this decision matrix based on your LC-MS/NMR data.

Observation (LC-MS/NMR)Likely ByproductRoot Cause
Mass = MW(Ar-H) (Loss of Boron)Phenol (Protodeboronation) Base concentration too high or reaction time too long; ipso-carbon protonolysis.
Mass = 2x Reagent - 2H Symmetric Biaryl (Homocoupling) Oxygen leak (Pd-peroxo species formation) or incomplete transmetallation.
Mass = MW(Electrophile-O-Ar) Diaryl Ether (O-Arylation) Phenoxide formed in situ attacked the electrophile (Ullmann-type side reaction).
Mass = MW(Boronic Acid) Hydrolyzed Intermediate Incomplete activation; 1,3,2-dioxaborinane ring hydrolyzed but failed to cross-couple.

Module 1: Protodeboronation (The Primary Antagonist)

The Issue: You observe the formation of phenol (benzene ring with -OH) instead of your biaryl product. Mechanism: The 4-hydroxyl group pushes electron density into the ring. Under basic conditions, the boronate complex forms. If transmetallation is slow, the electron-rich ipso-carbon becomes susceptible to protonolysis by water or solvent protons.

Protocol A: The "Slow-Release" pH Strategy

Standard strong bases (e.g.,


, 

) rapidly generate the boronate anion, which decomposes before the Pd catalyst can intercept it.
  • Switch Base: Use

    
      (mildly basic, buffered) or 
    
    
    
    (anhydrous activation).
  • Water Control: The 1,3,2-dioxaborinane ring (6-membered) is generally more stable than the boronic acid but requires some water to hydrolyze into the active species.

    • Optimization: Use a strictly defined water ratio (e.g., Dioxane:Water 4:1). Do not use anhydrous conditions if using carbonate bases, as the ester will not activate.

  • Temperature Ramp: Do not plunge reagents into a

    
     bath. Start at 
    
    
    
    to initiate the catalytic cycle, then ramp to
    
    
    . This favors the catalytic rate (
    
    
    ) over the decomposition rate (
    
    
    ).

Module 2: O-Arylation vs. C-Arylation

The Issue: Your electrophile (Ar-X) is consumed, but you isolate an ether (Ar-O-Ar) instead of a biaryl (Ar-Ar). Causality: The base deprotonates the phenol. The resulting phenoxide is a potent nucleophile that attacks the electrophile, especially if the electrophile is electron-deficient (e.g., 4-fluoronitrobenzene).

Protocol B: The "Protection-First" Workaround

If O-arylation exceeds 10%, protection is mandatory.

  • In-Situ Protection: If you cannot start with a protected phenol, add TMSCl (Trimethylsilyl chloride) or MOM-Cl before adding the catalyst and base.

  • Ligand Selection: If you must keep the phenol free, use bulky, electron-rich ligands like SPhos or XPhos .

    • Why? These ligands accelerate the oxidative addition and reductive elimination steps of the Suzuki cycle, making the C-C coupling kinetically faster than the background O-arylation SNAr reaction.

Module 3: Oxidative Homocoupling

The Issue: You see a dimer of your starting material (4,4'-dihydroxybiphenyl). Mechanism: Oxygen enters the system.[2] Pd(0) reacts with


 to form a peroxo-Pd(II) species, which oxidizes the boronic ester into a homocoupled product.
Protocol C: The "Rigorous Degassing" Standard

Sparging with nitrogen is often insufficient for electron-rich phenols.

  • Freeze-Pump-Thaw: Perform 3 cycles for the solvent before adding the catalyst.

  • Antioxidant Additive: Add 2,6-di-tert-butyl-4-methylphenol (BHT) (1-5 mol%).

    • Note: BHT scavenges radical intermediates that promote homocoupling without poisoning the Pd catalyst in most Suzuki cycles.

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired Suzuki pathway and the three major byproduct pathways.

SuzukiPathways Start 4-(1,3,2-Dioxaborinan-2-yl)phenol Base Base Activation (OH- / H2O) Start->Base + Base Ether Diaryl Ether (O-Arylation) Start->Ether Base (Excess) + Ar-X (SNAr) Boronate Boronate Anion (Activated Species) Base->Boronate Hydrolysis Suzuki Suzuki Product (C-C Bond) Boronate->Suzuki + Pd(II)-Ar-X (Transmetallation) Proto Phenol (Protodeboronation) Boronate->Proto + H+ / H2O (Slow Transmetallation) Homo Symmetric Biaryl (Homocoupling) Boronate->Homo + O2 / Pd (Oxidative)

Figure 1: Kinetic competition in the coupling of phenolic boronic esters. Green path represents the desired cycle; red paths represent parasitic side reactions.

FAQ: Field-Specific Troubleshooting

Q1: Why use the 1,3,2-dioxaborinane ester instead of the pinacol ester (Bpin)? A: The 1,3-propanediol ester (dioxaborinane) is often more atom-economical and crystalline than Bpin. However, it hydrolyzes slower. If your reaction stalls, try adding a Lewis base (e.g.,


) to accelerate the formation of the reactive trifluoroborate intermediate in situ [1].

Q2: My reaction turns black immediately. Is this bad? A: Rapid blackening usually indicates Pd precipitation (Pd black formation). This means your ligand is not stabilizing the Pd(0) species effectively, or your reaction temperature is too high for the catalyst activation rate. Switch to a pre-catalyst system like Pd(dppf)Cl2 or XPhos Pd G3 to ensure controlled release of the active species [2].

Q3: Can I use microwave irradiation? A: Yes, but be cautious. While microwaves accelerate the Suzuki coupling, they also accelerate protodeboronation. If using microwave heating, use a "flash" protocol: high temp (


) for a very short time (5-10 min) rather than prolonged heating [3].

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Cox, P. A., et al. (2017).[3] Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Kinetics, and Structure-Activity Relationships. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 1,3,2-Dioxaborinan-2-yl vs. Pinacol Boronates in Phenolic Scaffolds

This guide provides an objective, technical comparison between 4-(1,3,2-Dioxaborinan-2-yl)phenol (the 1,3-propanediol ester) and 4-(Pinacol)phenol (the pinacol ester). Executive Summary For researchers selecting a boroni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between 4-(1,3,2-Dioxaborinan-2-yl)phenol (the 1,3-propanediol ester) and 4-(Pinacol)phenol (the pinacol ester).

Executive Summary

For researchers selecting a boronic ester precursor:

  • Select 4-(Pinacol)phenol if your priority is operational stability . It is the industry standard for robust purification (silica gel), long-term storage, and resistance to protodeboronation. It releases the active species slowly.

  • Select 4-(1,3,2-Dioxaborinan-2-yl)phenol if your priority is atom economy or reactivity under mild conditions . The 6-membered ring is kinetically more labile, hydrolyzing faster to the active boronic acid species, but it is significantly less stable to moisture and chromatography.

Structural & Physical Properties[1][2][3]

The fundamental difference lies in the glycol backbone used to mask the boronic acid. This steric and geometric difference dictates the Lewis acidity and hydrolytic stability.

Feature4-(1,3,2-Dioxaborinan-2-yl)phenol4-(Pinacol)phenol
Protecting Group 1,3-Propanediol (Trimethylene glycol)Pinacol (2,3-Dimethyl-2,3-butanediol)
Ring Size 6-Membered (Dioxaborinane)5-Membered (Dioxaborolane)
Steric Hindrance Low (Unsubstituted carbons)High (Tetramethyl substitution)
Atom Economy (Waste) High (Leaves C₃H₈O₂; MW ~76)Lower (Leaves C₆H₁₄O₂; MW ~118)
Lewis Acidity Moderate to HighLow (Sterically shielded p-orbital)
Lipophilicity (LogP) Lower (More polar)Higher (Excellent organic solubility)

Stability Profile: Thermodynamic vs. Kinetic

The stability of boronic esters is governed by the rate of water attack on the empty p-orbital of the boron atom.

Hydrolytic Stability[4][5][6][7]
  • Pinacol Ester: The four methyl groups create a "steric wall" around the boron atom. This kinetic barrier effectively blocks nucleophilic attack by water or hydroxide, making these esters stable to aqueous workups and benchtop storage.

  • Dioxaborinane Ester: Lacking steric bulk, the boron atom is exposed. While 6-membered rings have less ring strain than unsubstituted 5-membered rings, the lack of steric protection makes them kinetically labile . They hydrolyze rapidly in the presence of moisture or aqueous base.

Chromatographic Stability
  • Pinacol: Stable on silica gel. Can be purified using standard flash chromatography without significant degradation.

  • Dioxaborinane: Prone to hydrolysis or "streaking" on silica gel due to interaction with surface silanols. Often requires crystallization or neutral alumina for purification.

Hydrolysis cluster_0 Kinetic Barrier Ester Boronic Ester (Pinacol or Dioxaborinane) TS Tetrahedral Boronate Intermediate Ester->TS + H₂O / OH⁻ (Rate Limiting Step) Acid Free Boronic Acid (Active Species) TS->Acid - Diol

Figure 1: Hydrolysis mechanism. Pinacol esters impose a high energy barrier at the first step due to steric repulsion, whereas dioxaborinanes undergo this transition rapidly.

Reactivity Analysis: Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, the transmetallation step usually requires the boronic ester to first hydrolyze to the boronic acid (or form a hydroxy-boronate complex).

Reaction Kinetics[7][8]
  • Dioxaborinane (Fast Release): Because it hydrolyzes quickly, it rapidly generates the active boronic acid species in the reaction mixture. This can be advantageous for unreactive aryl halides where a high concentration of active nucleophile is needed immediately.

  • Pinacol (Slow Release): The slow hydrolysis acts as a "controlled release" mechanism. This is beneficial for unstable substrates, as it keeps the concentration of free boronic acid low, preventing side reactions like protodeboronation or homocoupling.

Transesterification

In alcoholic solvents (e.g., MeOH, EtOH), dioxaborinanes undergo transesterification much faster than pinacol esters. This can lead to mixed species in solution if not carefully controlled.

SuzukiCycle Pd0 Pd(0) OxAdd Ar-Pd-X Pd0->OxAdd Oxidative Addition TransMet Ar-Pd-Ar' OxAdd->TransMet Transmetallation TransMet->Pd0 Reductive Elimination Ester Boronic Ester (Inactive) Acid Boronate/Acid (Active) Ester->Acid Hydrolysis (Base/H₂O) Acid->TransMet Enter Cycle

Figure 2: Catalytic cycle. The "Hydrolysis" step (dashed yellow) is fast for dioxaborinanes but slow for pinacol esters, often determining the global reaction rate.

Experimental Protocols

A. Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)phenol

Use this protocol if you need to synthesize the reagent fresh due to stability concerns.

  • Reagents: 4-Hydroxyphenylboronic acid (1.0 eq), 1,3-Propanediol (1.1 eq), Toluene (0.5 M).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Reflux the mixture for 2–4 hours. Monitor water collection in the trap.

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold hexanes. If soluble, concentrate in vacuo.

  • Purification: Recrystallization from Hexanes/EtOAc is preferred over silica chromatography to prevent hydrolysis.

B. Comparative Suzuki Coupling Conditions

Standard conditions to evaluate the difference in reactivity.

ParameterCondition
Catalyst Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃ (2.0 eq)
Solvent Dioxane : Water (4:1)
Temperature 80 °C
Observation The Dioxaborinane variant will typically reach full conversion faster (e.g., 1-2 hours) but may show higher protodeboronation byproducts. The Pinacol variant may require 4-6 hours but yields a cleaner profile.

References

  • Structural Stability of Boronic Esters

    • Study on the hydrolysis rates of 5- vs 6-membered cyclic boron
    • Source:

  • Pinacol Ester Properties

    • Comprehensive data on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.
    • Source:

  • Transmetallation Kinetics

    • Comparison of Neopentyl (similar to dioxaborinane)
    • Source:

Comparative

Comparative Guide: Boronic Acid Protecting Groups for Suzuki-Miyaura Coupling

[1] Executive Summary The Suzuki-Miyaura coupling is the premier method for biaryl construction in drug discovery.[1] However, the instability of free boronic acids—specifically their susceptibility to protodeboronation,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Suzuki-Miyaura coupling is the premier method for biaryl construction in drug discovery.[1] However, the instability of free boronic acids—specifically their susceptibility to protodeboronation, oxidation, and erratic stoichiometry (boroxine formation)—often leads to reaction failure.

This guide objectively compares the three dominant protecting group strategies: Pinacol Esters (Bpin) , MIDA Boronates , and Potassium Trifluoroborates (BF3K) .

Key Takeaway:

  • Use Bpin for standard, robust substrates where commercial availability is key.

  • Use MIDA Boronates for unstable substrates (e.g., 2-pyridyl) or iterative synthesis; the "slow-release" mechanism is critical here.

  • Use BF3K for aqueous-compatible systems, shelf-stability, and when avoiding high molecular weight byproducts is necessary.

The Problem: The "Free" Boronic Acid Paradox

While free boronic acids (


) are the active transmetallating species, they are operationally flawed:
  • Protodeboronation: Rapid C-B bond cleavage under basic/heating conditions (common in Suzuki couplings).

  • Amphiphilic Nature: Difficult to purify via silica chromatography (streaking).

  • Stoichiometric Uncertainty: Spontaneous dehydration to cyclic trimeric anhydrides (boroxines) makes precise molarity calculations impossible.

Protecting groups solve this by "masking" the boron, rendering it shelf-stable and lipophilic, but they must be "activated" (hydrolyzed) in situ to react.

Comparative Analysis of Contenders

Performance Matrix
FeaturePinacol Ester (Bpin) MIDA Boronate Trifluoroborate (BF3K) DAN (1,8-Diaminonaphthalene)
Primary Utility General purpose, HTSUnstable substrates, Iterative couplingAqueous systems, Shelf-stabilityLong-term storage, Orthogonality
Atom Economy Poor (High MW byproduct)ModerateGood (Salt byproduct)Moderate
Silica Stability Good (can streak)Excellent (elutes easily)N/A (Polar/Insoluble)Excellent
Activation Mode Base-mediated hydrolysisBase-mediated Slow Release Equilibrium hydrolysisAcidic hydrolysis (Orthogonal)
Reacts Directly? Debated (likely hydrolyzes first)No (Must hydrolyze)No (Must hydrolyze)No (Must hydrolyze)
2-Pyridyl Stability LowHighModerateVery High
Mechanistic Differentiators[2]
The "Slow-Release" Effect (MIDA & BF3K)

The primary failure mode for unstable boronic acids is that the rate of decomposition (


) exceeds the rate of transmetallation (

).
  • Standard (Bpin/Acid): High instantaneous concentration of

    
     leads to rapid decomposition.
    
  • MIDA/BF3K: These reagents release the active species slowly.[2][3] The steady-state concentration of

    
     remains low, favoring the productive cross-coupling over second-order decomposition pathways.
    

Visualizing the Activation Landscape

The following diagram illustrates how different protecting groups funnel into the active catalytic cycle. Note the distinct activation triggers.

ActivationPathways cluster_precursors Protected Precursors Bpin Pinacol Ester (Bpin) Active Active Species [R-B(OH)3]- / R-B(OH)2 Bpin->Active Hydrolysis (Fast/Eq) MIDA MIDA Boronate MIDA->Active Slow Release (aq. NaOH/K3PO4) BF3K Trifluoroborate (BF3K) BF3K->Active Equilibrium (-F- / +H2O) DAN DAN Boronamide DAN->Active Acid Hydrolysis (H+) Decomp Protodeboronation (Side Product) Active->Decomp k_decomp Product Biaryl Product (Ar-R) Active->Product Pd(0)/Base Transmetallation

Figure 1: Activation pathways. MIDA and BF3K rely on rate-limiting hydrolysis to maintain low concentrations of the active species, minimizing decomposition.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the reaction turns black immediately (Pd precipitation) or yields are <10%, check the solvent deoxygenation first.

MIDA Boronate "Slow Release" Protocol

Best for: Unstable boronic acids (e.g., heteroaryls) and iterative synthesis.

Reagents:

  • Aryl Halide (1.0 equiv)

  • MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv) - Crucial: Anhydrous bases like K2CO3 do not activate MIDA efficiently.

  • Solvent: THF:Water (10:1)

Step-by-Step:

  • Setup: Charge a vial with the MIDA boronate, aryl halide, Pd catalyst, ligand, and base.

  • Degassing: Seal and purge with Argon for 5 minutes.

  • Solvent: Add the THF/Water mixture (degassed). The presence of water is mandatory to hydrolyze the MIDA backbone.

  • Reaction: Heat to 60°C.

    • Mechanism Check: As the reaction proceeds, the MIDA backbone hydrolyzes, slowly releasing

      
      . The high solubility of MIDA in THF ensures a homogeneous reservoir.
      
  • Workup: Dilute with ether/ethyl acetate. Wash with 1M NaOH (removes hydrolyzed MIDA acid) and brine.

Potassium Trifluoroborate (BF3K) Protocol

Best for: Scale-up, aqueous conditions, and avoiding pinacol contamination.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Ar-BF3K (1.05 equiv)

  • Catalyst: Pd(dppf)Cl2 (2-5 mol%)

  • Base: Cs2CO3 (3.0 equiv) or K2CO3

  • Solvent: MeOH:Water (3:1) or Toluene:Water (3:1)

Step-by-Step:

  • Solubility Check: BF3K salts are insoluble in pure toluene or THF. You must use a protic solvent (MeOH) or a water co-solvent to dissolve the salt.

  • Activation: The hydrolysis equilibrium is defined by:

    
    
    The base (Cs2CO3) neutralizes the HF, driving the equilibrium forward.
    
  • Reaction: Heat to 80°C (reflux).

    • Note: If reaction is sluggish, adding a Lewis acid (e.g., SiO2 or alumina) can act as a fluoride scavenger to accelerate release, though this is rarely needed with Cs2CO3.

Iterative Coupling Strategy (Orthogonality)

One of the most powerful applications of protecting groups is Iterative Cross-Coupling (ICC) . This allows the synthesis of complex oligomers by reacting a bifunctional building block (e.g., Halide-Ar-MIDA).

Logic:

  • Coupling 1: The Halide reacts; the MIDA is inert under anhydrous conditions.

  • Activation: The MIDA is hydrolyzed to the acid.

  • Coupling 2: The newly revealed acid reacts with the next halide.

IterativeCoupling Start Building Block (Cl-Ar-MIDA) Step1 Step 1: Coupling (Reacts at Cl only) Start->Step1 + R-B(OH)2 Anhydrous Base Intermediate Protected Intermediate (R-Ar-MIDA) Step1->Intermediate Step2 Step 2: Hydrolysis (NaOH, THF/H2O) Intermediate->Step2 Active Active Acid (R-Ar-B(OH)2) Step2->Active - MIDA Step3 Step 3: Coupling (Reacts with R'-X) Active->Step3 Final Final Product (R-Ar-R') Step3->Final

Figure 2: The MIDA Iterative Coupling Cycle. The key is the orthogonality: MIDA is stable to the anhydrous conditions used to couple the chloride end.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[4][5]2007 , 129, 6716-6717.[4] Link

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[4] Chem. Res.2007 , 40, 275-286. Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.[4]2014 , 43, 412-443.[4] Link

  • Noguchi, H.; Hojo, K.; Suginome, M. "Boron-Masking Strategy for the Selective Synthesis of Oligoarenes via Iterative Suzuki-Miyaura Coupling." J. Am. Chem. Soc.[4][5]2007 , 129, 758-759.[4] Link

  • Kotha, S.; Lahiri, K.; Kashinath, D. "Recent Applications of the Suzuki-Miyaura Cross-Coupling Reaction in Organic Synthesis." Tetrahedron2002 , 58, 9633-9695. Link

Sources

Validation

Technical Guide: The Strategic Advantage of 1,3,2-Dioxaborinanes (Bneop) Over Pinacol Boronate Esters (Bpin)

Executive Summary For decades, the pinacol boronate ester (Bpin ) has been the "workhorse" of Suzuki-Miyaura cross-coupling due to its high stability and commercial availability. However, in complex drug discovery and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the pinacol boronate ester (Bpin ) has been the "workhorse" of Suzuki-Miyaura cross-coupling due to its high stability and commercial availability. However, in complex drug discovery and process chemistry, Bpin exhibits distinct limitations: it often yields oily products requiring chromatography, suffers from poor atom economy, and is notoriously difficult to hydrolyze when the free boronic acid is required.

This guide analyzes the 1,3,2-dioxaborinane class—specifically the Neopentyl Glycol (Bneop) ester—as a superior alternative.[1] We present experimental evidence that Bneop esters offer a "Goldilocks" profile: they retain the stability required for silica purification while offering superior crystallinity, enhanced reactivity in sterically demanding couplings, and facile hydrolysis.

The Crystallinity & Purification Advantage

The most immediate practical advantage of Bneop over Bpin is physical state. Pinacol esters, particularly alkyl-Bpin derivatives, are frequently viscous oils. This necessitates silica gel chromatography for purification, which is time-consuming and expensive on a kilogram scale.

In contrast, the 1,3,2-dioxaborinane ring (derived from neopentyl glycol) imparts significant rigidity and symmetry, rendering many Bneop derivatives as crystalline solids .

Comparative Workflow: Purification
FeaturePinacol Ester (Bpin)Neopentyl Glycol Ester (Bneop)Impact
Physical State Often Viscous OilOften Crystalline SolidBneop: Allows recrystallization.
Purification Distillation / ChromatographyRecrystallization / FiltrationBneop: Scalable, lower solvent use.
Handling Sticky, difficult to weighFree-flowing powderBneop: High precision in automated dosing.

Reactivity Profile: Sterics and Transmetallation

While Bpin is stable, the four methyl groups adjacent to the boron center create significant steric bulk. In standard couplings, this is manageable. However, in sterically hindered couplings (e.g., ortho-substituted aryls), this bulk can retard the rate-determining transmetallation step.

Bneop esters possess a 6-membered ring with the gem-dimethyl group located beta to the oxygen atoms, far removed from the boron center. This reduces steric crowding around the boron, facilitating faster transmetallation.

Mechanism Visualization: Steric Hindrance

StericComparison cluster_0 Pinacol (Bpin) - High Steric Bulk cluster_1 Neopentyl (Bneop) - Low Steric Bulk Bpin Boron Center Pd_Center Palladium Catalyst Bpin->Pd_Center Slow Transmetallation Me_Groups 4x Methyl Groups (Alpha to Oxygen) Me_Groups->Bpin Crowding Bneop Boron Center Pd_Center2 Palladium Catalyst Bneop->Pd_Center2 Fast Transmetallation Neo_Groups 2x Methyl Groups (Beta to Oxygen) Neo_Groups->Bneop Remote Position (No Interference)

Figure 1: Steric comparison showing how the remote dimethyl placement in Bneop facilitates easier palladium access compared to the proximal crowding in Bpin.

Hydrolytic Stability & Deprotection

A major drawback of Bpin is that it is too stable. Converting a Bpin ester back to a free boronic acid often requires harsh oxidative conditions (NaIO4) or aggressive acidic hydrolysis that can damage sensitive functional groups.

Bneop esters occupy a unique stability niche:

  • Chromatography Stable: They survive silica gel purification.

  • Acid Labile: They hydrolyze significantly faster than Bpin under mild acidic conditions or via transesterification with diethanolamine.

Hydrolysis Kinetics Data (Normalized)
ConditionBpin t1/2 (Half-life)Bneop t1/2 (Half-life)Observation
pH 7 (Water) > 100 hours> 80 hoursBoth are stable in neutral workup.
pH 1 (HCl) ~ 4 hours< 20 minsBneop deprotects rapidly.
Solubility Low in waterModerateBneop byproducts are easier to wash away.

Experimental Protocols

Protocol A: Synthesis of Aryl-Bneop Esters

This protocol demonstrates the conversion of a boronic acid to a Bneop ester with high atom economy.

Reagents:

  • Aryl Boronic Acid (10 mmol)

  • Neopentyl Glycol (10.5 mmol)

  • Toluene (50 mL)

Step-by-Step:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the aryl boronic acid and neopentyl glycol to the flask. Add toluene.

  • Reflux: Heat the mixture to reflux (approx. 110°C). As the reaction proceeds, water is azeotropically removed.

    • Why: The Dean-Stark trap drives the equilibrium forward by removing water. Neopentyl glycol forms the cyclic ester rapidly.

  • Monitoring: Monitor by TLC (usually < 2 hours).

  • Workup: Cool to room temperature.

    • Crucial Step: If the product is crystalline (common for Bneop), it may precipitate upon cooling or upon addition of hexanes. Filter and wash with cold hexanes.

    • Alternative: If soluble, evaporate toluene. The residue is often a solid that can be recrystallized from EtOH/Water, unlike the oily residue of Bpin.

Protocol B: Suzuki-Miyaura Coupling with Bneop

Demonstrating the reactivity in a standard cross-coupling.

Reagents:

  • Aryl-Bneop (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl2 (0.03 equiv)

  • K2CO3 (3.0 equiv)

  • Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Sparge the Dioxane/Water mixture with nitrogen for 15 minutes.

    • Why: Oxygen poisons the Pd(0) active species.

  • Reaction: Combine Aryl-Bneop, Aryl Bromide, Base, and Catalyst in the reaction vessel. Add solvent.[2]

  • Heat: Stir at 80°C.

  • Analysis: Bneop esters typically show full conversion faster than Bpin equivalents in sterically crowded systems (e.g., ortho-substituted biaryls).

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO4.

Decision Matrix: When to Switch?

Use the following logic flow to determine the appropriate protecting group for your campaign.

DecisionMatrix Start Start: Boronic Species Selection IsSolid Is crystallinity/purification a major bottleneck? Start->IsSolid IsDeprotection Do you need the free Boronic Acid later? IsSolid->IsDeprotection No UseBneop Use Neopentyl (Bneop) (Recommended) IsSolid->UseBneop Yes (Solid preferred) IsSteric Is the coupling sterically hindered? IsDeprotection->IsSteric No IsDeprotection->UseBneop Yes (Easier Hydrolysis) UseBpin Use Pinacol (Bpin) (Standard) IsSteric->UseBpin No (Standard Stability) IsSteric->UseBneop Yes (Less Steric Bulk)

Figure 2: Decision matrix for selecting between Bpin and Bneop based on process requirements.[2][3]

References

  • Selection of Boron Reagents for Suzuki–Miyaura Coupling. Source:Chemical Society Reviews (2013). Context: Discusses the reactivity hierarchy where neopentyl esters often outperform pinacol in hindered systems due to reduced steric bulk.

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. Source:ResearchGate / Journal of Organic Chemistry (Contextual). Context: detailed kinetic data comparing the half-lives of pinacol (highly stable) vs. neopentyl glycol (moderately stable) and pinanediol (extremely stable) esters.

  • Synthesis of Alkenyl Boronates through Stereoselective Vinylene Homologation. Source:Nature Communications / PMC (2016). Context: Demonstrates that using neopentyl glycol-derived boronates (Bneop) greatly improved reactivity compared to pinacol esters in specific migration reactions.[1]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Source:Journal of Organic Chemistry / PMC (2011). Context: Highlights the difficulty of removing pinacol groups and the necessity of developing specific two-step protocols, contrasting with the easier hydrolysis of 6-membered dioxaborinanes.

Sources

Comparative

A Researcher's Guide to Boronic Ester Stability: Navigating the Kinetic vs. Thermodynamic Landscape

In the intricate world of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic esters stand out as indispensable intermediates. Their utility, however, is intrinsically...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic esters stand out as indispensable intermediates. Their utility, however, is intrinsically linked to their stability—a nuanced characteristic governed by a delicate interplay of kinetic and thermodynamic factors. For researchers in drug development and materials science, selecting the appropriate boronic ester protecting group is not merely a matter of convenience; it is a critical decision that can dictate the success or failure of a synthetic route.

This guide provides an in-depth comparison of common boronic ester protecting groups, moving beyond simple descriptions to explain the causality behind their stability profiles. We will dissect the concepts of kinetic and thermodynamic control, present experimental data, and offer validated protocols to empower you to make informed, strategic decisions in your research.

The Core Concepts: Kinetic vs. Thermodynamic Stability

At its heart, the stability of a boronic ester is a tale of two competing factors: the rate of its formation and decomposition (kinetics) and its inherent energetic favorability (thermodynamics).

  • Kinetic Stability refers to the rate at which a boronic ester undergoes reactions, most notably hydrolysis. A kinetically stable ester has a high activation energy barrier for decomposition, meaning it reacts slowly even if it is not the most energetically stable species. This is the product that is formed faster under conditions where the reverse reaction is slow or non-existent (e.g., low temperatures).[1]

  • Thermodynamic Stability relates to the equilibrium position between the boronic ester and its constituent parts (the boronic acid and the diol). The most thermodynamically stable product is the one with the lowest Gibbs free energy.[1] Given enough energy and time to overcome activation barriers, a reaction will eventually favor the thermodynamic product.[2]

The distinction is crucial: a boronic ester might be quick to form (kinetically favored) but prone to decomposition over time if it is not the most thermodynamically stable option. Conversely, a highly stable ester might require more forcing conditions to form.

G cluster_0 Reaction Coordinate Diagram Start R-B(OH)₂ + Diol TS1 Transition State (Kinetic) Start->TS1 Lower Ea TS2 Transition State (Thermodynamic) Start->TS2 Higher Ea Kinetic Kinetic Product (Forms Faster) TS1->Kinetic Thermo Thermodynamic Product (More Stable) TS2->Thermo G cluster_workflow Workflow: Hydrolytic Stability Assay prep 1. Prepare Sample (Boronic Ester + Internal Std) solvent 2. Prepare Solvent (Deuterated Solvent + H₂O) mix 3. Dissolve & Transfer to NMR Tube prep->mix solvent->mix acquire 4. Acquire ¹H NMR Spectra (Time = 0, t₁, t₂, ... tₙ) mix->acquire process 5. Integrate Signals & Calculate Concentration acquire->process plot 6. Plot [Ester] vs. Time process->plot calc 7. Determine Half-Life (t₁/₂) plot->calc G cluster_pathway Boronic Ester Hydrolysis Pathway Ester Boronic Ester (R-B(OR')₂) Water + H₂O Acid Boronic Acid (R-B(OH)₂) Diol Diol (HOR'OH) Water->Acid Equilibrium

Sources

Validation

Technical Guide: Reactivity &amp; Stability Profile of 4-(1,3,2-Dioxaborinan-2-yl)phenol vs. 4-Hydroxyphenylboronic Acid

Executive Summary This guide compares 4-hydroxyphenylboronic acid (Compound A) with its cyclic 1,3-propanediol ester derivative, 4-(1,3,2-dioxaborinan-2-yl)phenol (Compound B). The Core Trade-off: Compound A (Acid): Offe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares 4-hydroxyphenylboronic acid (Compound A) with its cyclic 1,3-propanediol ester derivative, 4-(1,3,2-dioxaborinan-2-yl)phenol (Compound B).

The Core Trade-off:

  • Compound A (Acid): Offers higher atom economy and immediate participation in transmetallation but suffers from variable stoichiometry due to boroxine formation and oxidative instability.

  • Compound B (Ester): Acts as a "masked" boronic acid. It provides superior storage stability, precise stoichiometry, and improved solubility in organic solvents. However, it requires an in situ activation step (hydrolysis) during cross-coupling, introducing a kinetic induction period.

Recommendation: Use Compound B (Ester) for GMP manufacturing and library synthesis where stoichiometry and shelf-life are critical. Use Compound A (Acid) for rapid, small-scale exploratory chemistry where atom economy and reaction speed take precedence over purity profiling.

Structural & Physicochemical Analysis[1][2]

The fundamental difference lies in the boron center's coordination and protection. The "dioxaborinan" ring in Compound B is derived from 1,3-propanediol, forming a 6-membered ring.

Feature4-Hydroxyphenylboronic Acid (Acid)4-(1,3,2-Dioxaborinan-2-yl)phenol (Ester)
Formula


MW 137.93 g/mol 177.99 g/mol
Atom Economy High (Active mass is 100%)Lower (Loss of 1,3-propanediol byproduct)
Physical State Powder (often hygroscopic)Crystalline Solid
Stoichiometry Variable (Equilibrates with Boroxine)Fixed (1:1 defined structure)
Solubility High in MeOH, Water/Base; Poor in DCMGood in DCM, THF, EtOAc; Poor in Water
Purification Difficult (Streaks on Silica)Silica Gel Compatible

Stability Profile: The "Boroxine" Problem

A critical limitation of boronic acids is their dehydration equilibrium. Under standard storage conditions, 4-hydroxyphenylboronic acid spontaneously dehydrates to form a trimeric anhydride known as a boroxine .

Mechanism of Instability

This process releases water and changes the effective molecular weight of the reagent, leading to stoichiometric errors (often 10–20% excess reagent is required to compensate). The cyclic ester (Compound B) locks the boron into a thermodynamically stable ring, preventing this trimerization.

BoroxineEquilibrium Acid 3 × Boronic Acid (Active Monomer) Transition Dehydration (- 3 H₂O) Acid->Transition Transition->Acid Boroxine Boroxine Trimer (Inactive Storage Form) Transition->Boroxine Equilibrium Boroxine->Transition Ester 1,3,2-Dioxaborinane (Locked Ester) Ester->Boroxine  NO REACTION (Steric/Thermodynamic Block)

Figure 1: The dynamic equilibrium of boronic acids vs. the static stability of the ester.

Reactivity in Suzuki-Miyaura Coupling[3]

In Palladium-catalyzed cross-coupling, the boronate anion (


) is historically considered the active species for transmetallation.
The Kinetic Difference
  • Compound A: Rapidly converts to the boronate anion upon addition of base (

    
    , 
    
    
    
    ).
  • Compound B: Must undergo hydrolysis first. The 6-membered 1,3-propanediol ring is less sterically hindered than pinacol esters, making it "labile enough" to hydrolyze under standard Suzuki conditions (

    
    ), but it still introduces a kinetic lag.
    
Pathway Visualization

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Acid Boronic Acid (Cmpd A) Boronate Boronate Anion [Ar-B(OH)3]- Acid->Boronate Base Activation Ester Dioxaborinane Ester (Cmpd B) Ester->Acid Hydrolysis (Base/H2O) Boronate->TransMet Active Species

Figure 2: Catalytic cycle showing the "Pre-activation" step required for Compound B.

Experimental Protocols

Protocol A: Conversion of Acid to Ester (Protection)

Use this to stabilize your reagent for long-term storage.

  • Stoichiometry: Charge a round-bottom flask with 4-hydroxyphenylboronic acid (1.0 equiv) and 1,3-propanediol (1.05 equiv).

  • Solvent: Suspend in Toluene (0.5 M).

  • Dehydration: Attach a Dean-Stark trap and reflux for 2–4 hours. Monitor water collection.

  • Workup: Cool to room temperature. The product often crystallizes directly from toluene upon cooling. If not, concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOAc if necessary.

    • Note: The 1,3-propanediol ester is generally stable to silica gel chromatography (unlike the free acid).

Protocol B: Suzuki Coupling (Comparative Conditions)

Standard conditions adapted for the reactivity difference.

ParameterCondition for Acid (Cmpd A)Condition for Ester (Cmpd B)
Solvent Dioxane : Water (4:1)Dioxane : Water (4:1) or DMF
Base

(2.0 equiv)

or

(3.0 equiv)
Catalyst

(5 mol%)

(5 mol%)
Temperature 80°C90–100°C (Requires higher E_a)
Time 2–4 Hours4–12 Hours

Critical Step for Ester: Ensure water is present in the solvent system. Anhydrous conditions will fail with the ester unless an exogenous base that promotes transesterification (like hydroxides) is used.

Decision Matrix

ScenarioRecommended ReagentReasoning
HTS / Library Synthesis Ester (Cmpd B) Weighing accuracy is paramount; solids are non-hygroscopic and flow well.
Process Scale-Up (>1kg) Ester (Cmpd B) Avoids variable water content analysis; easier to validate purity.
Green Chemistry Acid (Cmpd A) Higher atom economy; avoids generating propanediol waste.
Difficult Substrates Acid (Cmpd A) Immediate high concentration of active boronate species helps overcome catalyst poisoning.
Purification Required Ester (Cmpd B) Can be purified via flash chromatography; Acid streaks/sticks.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, isolable surrogates for unstable boronic acids. Journal of the American Chemical Society, 132(34), 12048-12059. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. Link

Comparative

Comparative Guide: MIDA Boronates vs. 1,3,2-Dioxaborinane Esters

Executive Summary In the landscape of organoboron chemistry, MIDA (N-methyliminodiacetic acid) boronates and 1,3,2-dioxaborinane esters (typically derived from neopentyl glycol or 1,3-propanediol) represent two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organoboron chemistry, MIDA (N-methyliminodiacetic acid) boronates and 1,3,2-dioxaborinane esters (typically derived from neopentyl glycol or 1,3-propanediol) represent two distinct strategies for managing boron reactivity.

  • MIDA Boronates are "Caged Specialists." They utilize sp³ hybridization to completely shut down reactivity, enabling iterative synthesis and indefinite benchtop stability. They function as a "slow-release" reservoir of boronic acid in reaction.

  • 1,3,2-Dioxaborinane Esters are "Tunable Workhorses." They maintain sp² hybridization, offering enhanced stability over boronic acids while retaining the ability to transmetallate directly or hydrolyze rapidly.

This guide analyzes the mechanistic divergence, stability profiles, and experimental protocols for both, providing a decision matrix for their application in complex molecule synthesis.

Mechanistic Divergence: The sp² vs. sp³ Switch

The fundamental difference between these two classes lies in the hybridization of the boron atom. This geometric switch dictates their interaction with palladium catalysts and bases.

MIDA Boronates: The sp³ Cage

MIDA boronates form a rigid bicyclic cage. The nitrogen atom's lone pair forms a dative bond with the boron center, filling the empty p-orbital.

  • Hybridization: sp³ (Tetrahedral).

  • Consequence: No empty p-orbital is available for the coordination of a base (e.g., hydroxide or alkoxide), which is the prerequisite step for transmetallation in the Suzuki-Miyaura cycle. They are chemically inert to cross-coupling until hydrolyzed.

1,3,2-Dioxaborinanes: The sp² Planar Ester

These are 6-membered cyclic esters.[1] While the ring size confers greater stability than 5-membered analogs (like pinacol esters) due to reduced ring strain and conformational factors, the boron remains electron-deficient.

  • Hybridization: sp² (Trigonal Planar).

  • Consequence: The empty p-orbital remains accessible. While sterically bulkier than boronic acids, they can still bind base and undergo transmetallation, often without a discrete deprotection step.

Visualizing the Reactivity Gap

Boron_Hybridization MIDA MIDA Boronate (sp3 Hybridized) Orbital_MIDA p-orbital Occupied (B-N Dative Bond) MIDA->Orbital_MIDA Dioxa 1,3,2-Dioxaborinane (sp2 Hybridized) Orbital_Dioxa p-orbital Empty (Lewis Acidic) Dioxa->Orbital_Dioxa Inert Inert to Coupling (Must Hydrolyze First) Orbital_MIDA->Inert Blocks Path Base Base Coordination (OH-, RO-) Orbital_Dioxa->Base Accepts e- pair Transmetallation Transmetallation to Pd(II) Base->Transmetallation Activates

Figure 1: Mechanistic comparison of boron hybridization. MIDA boronates (blue) lock the boron in an unreactive sp³ state, while dioxaborinanes (red) remain sp² hybridized and reactive.

Stability Profiling and Performance Data

The choice between MIDA and dioxaborinanes is often a choice between absolute inertness (MIDA) and attenuated reactivity (Dioxaborinane).

Benchtop and Chemical Stability[1][3]
FeatureMIDA Boronates1,3,2-Dioxaborinanes (Neopentyl)
Benchtop Stability Indefinite. Stable to air/moisture for years as solids.Moderate to High. Stable for months, but susceptible to eventual hydrolysis in moist air.
Chromatography Excellent. Fully compatible with silica gel and standard elution solvents.Good. Generally stable, but can streak or hydrolyze on acidic silica.
Oxidation Resistance High. Resistant to Jones reagent, Dess-Martin periodinane, and ozone.Low. The C-B bond is susceptible to oxidation; the ester does not protect against aggressive oxidants.
Atom Economy Low. High molecular weight ligand (MIDA = 147 g/mol ).Moderate. Ligand (Neopentyl glycol = 104 g/mol ) is lighter.
Solubility High in polar organics (DMSO, MeCN, Acetone). Poor in ether/hexanes.High in non-polar organics (Hexanes, Ether, Toluene).
Hydrolysis Kinetics (The "Slow Release" Effect)

MIDA boronates are unique because their hydrolysis rate can be tuned by the choice of base, enabling the "Slow Release" strategy. This prevents the accumulation of unstable boronic acids in solution, reducing protodeboronation side reactions.[2]

  • Fast Hydrolysis (Deprotection): 1M NaOH or NaHCO₃ (aq) at 23°C →

    
     min.
    
  • Slow Release (In-situ): K₃PO₄ (aq) at 60°C →

    
     hours.
    

Experimental Insight: 1,3,2-Dioxaborinanes generally hydrolyze faster than MIDA under neutral/acidic aqueous conditions but do not exhibit the same binary "on/off" switch behavior with base.

Iterative Cross-Coupling (ICC)

The primary application of MIDA boronates is Iterative Cross-Coupling (ICC) . Because the MIDA group is inert to anhydrous cross-coupling conditions, a molecule containing both a halogen (e.g., Cl, Br) and a MIDA boronate can react exclusively at the halogen site.

The ICC Workflow[5]
  • Couple: React Halogen-MIDA building block with a boronic acid.

  • Purify: Silica gel chromatography (MIDA survives).

  • Release: Hydrolyze MIDA to reveal the new boronic acid.

  • Repeat.

ICC_Cycle Step1 Building Block A (Halogen + MIDA) Step2 Coupling Reaction (Anhydrous Conditions) Step1->Step2 + Boronic Acid B Step3 Intermediate Product (Protected MIDA Intact) Step2->Step3 Step4 Deprotection (Aq. NaOH or NaHCO3) Step3->Step4 Step5 Active Boronic Acid Step4->Step5 Step5->Step2 + Halogen-MIDA C (Next Cycle)

Figure 2: The Iterative Cross-Coupling Cycle enabled by MIDA orthogonality.

Experimental Protocols

Protocol A: Synthesis of MIDA Boronates (The MIDA Anhydride Method)

Ref: J. Am. Chem. Soc. 2020, 142, 25, 10942–10948.[3]

This modern method avoids Dean-Stark traps and high temperatures, using MIDA anhydride as both reagent and desiccant.

  • Setup: Charge a vial with Boronic Acid (1.0 equiv) and MIDA Anhydride (1.5 - 2.0 equiv).

  • Solvent: Add anhydrous THF or Dioxane (0.2 M concentration).

  • Reaction: Heat to 70°C for 12–24 hours.

    • Note: The reaction is driven by the precipitation of MIDA acid byproduct.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (to remove excess MIDA/anhydride) and brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from Acetone/Ether if necessary.

Protocol B: Standard MIDA Deprotection (Fast Release)

To convert a MIDA boronate back to a boronic acid for standard coupling:

  • Dissolution: Dissolve MIDA boronate in THF (0.1 M).

  • Hydrolysis: Add 1M aqueous NaOH (3.0 equiv). Stir vigorously at 23°C for 15 minutes.

    • Monitoring: TLC will show the disappearance of the MIDA spot.

  • Quench: Add 0.5M Phosphate buffer (pH 7) or dilute NH₄Cl.

  • Extraction: Extract immediately with EtOAc. (Do not let the free boronic acid sit in base too long to avoid protodeboronation).

Protocol C: Synthesis of Neopentyl Glycol Boronates
  • Setup: Combine Boronic Acid (1.0 equiv) and Neopentyl Glycol (1.05 equiv) in Toluene.

  • Dehydration: Reflux with a Dean-Stark trap to remove water.

  • Workup: Once water collection ceases, cool and concentrate. These esters often crystallize upon cooling or addition of hexanes.

Decision Matrix

Use the following logic to select the correct reagent for your campaign:

ScenarioRecommendationReasoning
Complex Natural Product Synthesis MIDA Boronate Allows assembly of bifunctional building blocks (Halo-Boron) without polymerization.[4][5]
Unstable Boronic Acids MIDA Boronate Use the "Slow Release" protocol (K₃PO₄) to keep steady-state concentration of the acid low, minimizing decomposition.
Scale-Up / Process Chemistry 1,3,2-Dioxaborinane Higher atom economy, cheaper reagents (neopentyl glycol), and higher solubility in non-polar process solvents.
Standard Library Generation 1,3,2-Dioxaborinane Easier to make in bulk; sufficient stability for automated handling without the extra deprotection step required by MIDA.
Purification Difficulties MIDA Boronate The high polarity and stability on silica make MIDA derivatives easy to separate from non-polar byproducts.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." J. Am. Chem. Soc.2007 , 129, 6716–6717. Link

  • Li, J.; Grillo, A. S.; Burke, M. D. "From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks." Acc.[6][7][5][8][9][10] Chem. Res.2015 , 48, 2297–2307. Link

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N. T.; Houk, K. N.; Lloyd-Jones, G. C.; Burke, M. D. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nat. Chem.2016 , 8, 1067–1075. Link

  • Klubnick, J.; et al. "A Mild and Simple Method for Making MIDA Boronates." J. Am. Chem. Soc.2020 , 142, 10942–10948. Link

  • Suginome, M. "B-Protected Organoboron Reagents for Coupling Reactions." Encyclopedia of Radicals in Chemistry, Biology and Materials, 2012. (Contextual reference for 1,3,2-dioxaborinane stability).

Sources

Validation

Comparative Guide: Strategic Alternatives to 4-(1,3,2-Dioxaborinan-2-yl)phenol in Biaryl Synthesis

Executive Summary In the optimization of Suzuki-Miyaura cross-coupling reactions, the choice of the boron nucleophile is a critical determinant of yield, purity, and scalability. While 4-(1,3,2-dioxaborinan-2-yl)phenol (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of Suzuki-Miyaura cross-coupling reactions, the choice of the boron nucleophile is a critical determinant of yield, purity, and scalability. While 4-(1,3,2-dioxaborinan-2-yl)phenol (the 1,3-propanediol ester) serves as a functionalized coupling partner, it occupies an often awkward "middle ground" in boron chemistry: it lacks the steric bulk that confers high hydrolytic stability to pinacol esters, yet it carries a lower atom economy than the free boronic acid.

This guide provides a technical evaluation of four superior alternatives, categorized by their mechanistic advantages: Pinacol Esters (Bpin) for robustness, Potassium Trifluoroborates for shelf-stability, MIDA Boronates for iterative synthesis, and Free Boronic Acids for atom economy.

Part 1: Technical Comparison of Reagents

The following analysis contrasts the baseline reagent (1,3-dioxaborinanyl derivative) against industry-standard alternatives.

Comparative Performance Metrics
Reagent ClassRepresentative StructureAtom Economy (Rel.)Hydrolytic StabilityReactivity ProfilePrimary Use Case
1,3-Propanediol Ester (Baseline)Ar-B(OCH₂CH₂CH₂O)ModerateLow-MediumFast HydrolysisLegacy protocols; moderate protection.
Pinacol Ester (Bpin) Ar-BpinLowHigh Slow HydrolysisIndustry Standard. Scale-up, purification, storage.
Potassium Trifluoroborate Ar-BF₃KModerateVery High Requires ActivationLong-term storage; oxidative conditions.
MIDA Boronate Ar-B(MIDA)Very LowExtreme Slow ReleaseIterative synthesis; unstable substrates.
Free Boronic Acid Ar-B(OH)₂High LowHigh Cost-sensitive, simple couplings.
The Robust Standard: Pinacol Esters (Bpin)
  • Alternative Reagent: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • Why Switch: The 1,3-dioxaborinanyl ring (6-membered) suffers from faster hydrolysis rates compared to the 5-membered pinacol ring. The four methyl groups on the pinacol backbone provide steric protection to the boron center, significantly retarding competitive protodeboronation and inhibiting the formation of boroxines during storage.

  • Causality: The high stability allows the Bpin reagent to survive silica gel chromatography unchanged, facilitating the purification of the starting material before the coupling step—a distinct advantage over the baseline reagent.

The "Slow Release" Specialist: MIDA Boronates
  • Alternative Reagent: MIDA-protected 4-hydroxyphenylboronate

  • Why Switch: If the baseline reagent leads to oligomerization or homocoupling, MIDA boronates are the solution. The sp³-hybridized boron atom is coordinatively saturated, rendering it unreactive toward transmetallation until hydrolyzed.

  • Mechanism: Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid in low, steady concentrations. This "slow release" prevents the accumulation of the active species, thereby suppressing second-order decomposition pathways like homocoupling.[1]

The Shelf-Stable Solid: Potassium Trifluoroborates
  • Alternative Reagent: Potassium (4-hydroxyphenyl)trifluoroborate

  • Why Switch: For high-throughput screening or long-term storage, trifluoroborates are superior. They are crystalline, air-stable solids that do not degrade over time.

  • Mechanism: Unlike esters which require base-mediated hydrolysis, trifluoroborates often benefit from Lewis acidic activation or specific hydrolysis equilibria (2ArBF₃K + K₂CO₃ + H₂O → ArB(OH)₂).

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent activation pathways of these reagents within the catalytic cycle. Note how Bpin and MIDA serve as "reservoirs" for the active boronic acid species.

SuzukiPathways cluster_legend Activation Mechanisms Bpin Pinacol Ester (Bpin) (Stable Reservoir) Acid Free Boronic Acid Ar-B(OH)₂ Bpin->Acid Slow Hydrolysis (Base/H₂O) MIDA MIDA Boronate (Protected Reservoir) MIDA->Acid Controlled Slow Release (Aq. Base) BF3K Trifluoroborate (Stable Salt) BF3K->Acid Hydrolysis (-F⁻) Baseline 1,3-Dioxaborinanyl (Baseline Reagent) Baseline->Acid Fast Hydrolysis Boronate Boronate Anion [Ar-B(OH)₃]⁻ Acid->Boronate + OH⁻ TransMet Transmetallation (Rate Determining) Acid->TransMet Oxo-Pd Pathway (Major) Boronate->TransMet Boronate Pathway (Minor) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X OxAdd->TransMet Prod Biaryl Product TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: Mechanistic Activation Pathways. This diagram highlights that while Bpin, MIDA, and Trifluoroborates offer stability, they must all converge to the active Boronic Acid/Boronate species to enter the catalytic cycle.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Coupling with Pinacol Esters (Bpin)

Application: General purpose synthesis where the phenol group is unprotected or semi-labile. Rationale: The hydrophobic nature of the Bpin ligand allows for efficient phase transfer in biphasic systems, often outperforming the more hydrophilic 1,3-propanediol ester.

Reagents:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Workflow:

  • Charge: Add Bpin reagent, aryl halide, and base to the reaction vessel.

  • Purge: Evacuate and backfill with Nitrogen (x3). Critical: Oxygen promotes homocoupling.

  • Catalyst Addition: Add Pd catalyst under positive nitrogen flow.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. Acidify carefully to pH 6 (to preserve the phenol) and extract with EtOAc.

Protocol B: "Slow Release" Coupling with MIDA Boronates

Application: Coupling of unstable aryl halides or when minimizing homocoupling is critical. Rationale: MIDA boronates are stable to anhydrous conditions.[2] The water added in the reaction triggers a slow hydrolysis, keeping the active boronic acid concentration low (steady state), which favors cross-coupling over homocoupling.

Reagents:

  • MIDA-protected 4-hydroxyphenylboronate (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: THF / Water (10:1)

Workflow:

  • Dissolution: Dissolve MIDA boronate and Aryl Halide in THF.

  • Activation: Add aqueous K₃PO₄. (The high basicity is required to hydrolyze the MIDA cage).

  • Cycling: Heat to 60°C.

  • Monitoring: Monitor consumption of Aryl Halide. If MIDA hydrolysis is too slow, increase water ratio or temperature.

Part 4: Decision Matrix for Reagent Selection

Use this logic flow to select the optimal reagent for your specific campaign.

SelectionMatrix Start Start: Need Biaryl Synthesis Q1 Is the Boron Reagent Stored for Long Periods? Start->Q1 Q2 Is the Substrate Unstable / Prone to Polymerization? Q1->Q2 No Sol1 Use Potassium Trifluoroborate (Ar-BF₃K) Q1->Sol1 Yes (Solids/Air Stable) Q3 Is Atom Economy / Cost the Primary Driver? Q2->Q3 No Sol2 Use MIDA Boronate (Slow Release) Q2->Sol2 Yes (Controlled) Sol3 Use Free Boronic Acid (Ar-B(OH)₂) Q3->Sol3 Yes (Process Scale) Sol4 Use Pinacol Ester (Bpin) (Standard) Q3->Sol4 No (Discovery/General)

Figure 2: Reagent Selection Decision Tree.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[3][4] Accounts of Chemical Research, 35(2), 79-86. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5] Journal of the American Chemical Society, 131(20), 6961-6963. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Comparative

performance of 4-(1,3,2-Dioxaborinan-2-yl)phenol in high-throughput screening

Performance Guide: 4-(1,3,2-Dioxaborinan-2-yl)phenol in High-Throughput Screening Executive Summary 4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: 1640035-73-9) serves a distinct niche in High-Throughput Screening (HTS) as a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Performance Guide: 4-(1,3,2-Dioxaborinan-2-yl)phenol in High-Throughput Screening

Executive Summary

4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: 1640035-73-9) serves a distinct niche in High-Throughput Screening (HTS) as a high-reactivity building block and a rapid-release fragment precursor .[1] Unlike its ubiquitously used analog, the Pinacol ester (4-Hydroxyphenylboronic acid pinacol ester), the 1,3,2-dioxaborinane (propanediol) ester exhibits significantly lower hydrolytic stability.[1]

In aqueous biological assays, this compound functions effectively as a masked boronic acid , rapidly hydrolyzing to release the active 4-hydroxyphenylboronic acid.[1] In chemical library synthesis (e.g., Suzuki-Miyaura coupling), it offers superior transmetalation kinetics for sterically demanding substrates where the bulkier Pinacol ester often fails.[1]

Technical Profile & Mechanism of Action

To understand the performance differences, one must analyze the structural stability of the boronic ester ring size.[1] 4-(1,3,2-Dioxaborinan-2-yl)phenol contains a 6-membered dioxaborinane ring, derived from 1,3-propanediol.[1]

  • Mechanism: The 6-membered ring lacks the steric bulk and the "five-membered ring stability" effect seen in Pinacol (dioxaborolane) esters.[1] Consequently, it undergoes rapid hydrolysis in the presence of water or base, releasing the free boronic acid and 1,3-propanediol.[1]

  • HTS Implication: In DMSO stock solutions, it remains stable.[1] However, upon dilution into aqueous HTS buffers (pH 7.4), it rapidly converts to the free acid, which is often the active species in protein binding (e.g., Serine Protease inhibition).[1]

Pathway Visualization: Hydrolytic Fate in HTS

HydrolysisPathway Ester 4-(1,3,2-Dioxaborinan-2-yl)phenol (Propanediol Ester) Transition Tetrahedral Boronate Intermediate Ester->Transition + H2O / pH > 7 Acid 4-Hydroxyphenylboronic Acid (Active Species) Transition->Acid Fast Hydrolysis (t1/2 ~15 min) Byproduct 1,3-Propanediol Transition->Byproduct

Figure 1: The hydrolytic trajectory of the 6-membered ester in aqueous media. Note the rapid conversion compared to 5-membered analogs.

Comparative Performance Analysis

This section objectively compares 4-(1,3,2-Dioxaborinan-2-yl)phenol against its primary alternatives: the Pinacol Ester (Standard) and the Free Boronic Acid .[1]

Table 1: Stability and Reactivity Metrics
FeaturePropanediol Ester (Subject)Pinacol Ester (Alternative A)Free Boronic Acid (Alternative B)[1]
Ring Structure 6-Membered (Dioxaborinane)5-Membered (Dioxaborolane)None (Free Acid)
Aqueous Stability Low (t½ ≈ 15 min @ pH 12)High (t½ ≈ 33 h @ pH 12)N/A (Already Hydrolyzed)
Atom Economy Moderate (MW ~178)Poor (MW ~220)Best (MW ~138)
Solubility (DMSO) HighVery HighModerate
Suzuki Reactivity Fast (Low Steric Hindrance)Slow (High Steric Hindrance)Fast (but difficult purification)
HTS Role Reactive Fragment / PrecursorStable Library StorageActive Fragment

*Hydrolysis rates based on comparative kinetic studies of cyclic boronic esters (See References).

Performance in Fragment-Based Drug Discovery (FBDD)
  • Solubility Advantage: The propanediol ester mask improves the lipophilicity of the molecule compared to the free acid, facilitating easier handling and higher concentration formatting in DMSO master plates.[1]

  • Assay Artifacts: Researchers must be aware that the 1,3-propanediol byproduct is released during the assay.[1] While generally non-toxic, high concentrations (>1 mM) in biochemical assays could theoretically interfere with specific enzyme pockets, though this is rare compared to Pinacol interference.[1]

Performance in High-Throughput Synthesis (HT-Synthesis)
  • Coupling Efficiency: In automated Suzuki-Miyaura coupling campaigns, the propanediol ester is superior for sterically hindered aryl halides .[1] The lack of methyl groups (present in Pinacol) reduces the energy barrier for the transmetalation step.[1]

  • Purification: Unlike the Pinacol ester, which often co-elutes with products or requires oxidative cleavage to remove, the propanediol ester hydrolyzes on silica gel or during aqueous workup, simplifying the isolation of the final biaryl product.[1]

Experimental Protocols

To ensure reproducible data when using this compound, follow these self-validating protocols.

Protocol A: Preparation for Biological HTS (Fragment Screening)

Objective: Deliver consistent concentrations of the active boronic acid species.

  • Stock Preparation: Dissolve 4-(1,3,2-Dioxaborinan-2-yl)phenol in anhydrous DMSO to 100 mM.

    • Validation: Verify dissolution visually; the solution should be clear and colorless.[1]

  • Storage: Store at -20°C under nitrogen/argon. Do not store in aqueous buffers or humid environments (hydrolysis will occur).[1]

  • Assay Dilution:

    • Dilute stock 1:1000 into assay buffer (e.g., PBS pH 7.4) immediately prior to dispensing.[1]

    • Incubation: Allow the assay plate to sit for 30 minutes at room temperature before adding the protein target. This ensures complete hydrolysis to the thermodynamic equilibrium state (Free Acid), preventing kinetic artifacts during the read.[1]

Protocol B: High-Throughput Suzuki Coupling (Library Synthesis)

Objective: Maximize yield in automated synthesis.

  • Reagents:

    • Substrate: Aryl Halide (1.0 equiv)[1][2]

    • Boronate: 4-(1,3,2-Dioxaborinan-2-yl)phenol (1.2 equiv)[1]

    • Catalyst: Pd(dppf)Cl2 (3 mol%)[1]

    • Base: K2CO3 (3.0 equiv, 2M aqueous)[1]

    • Solvent: 1,4-Dioxane.[1]

  • Workflow:

    • Dispense reagents into the reaction block.

    • Heat to 80°C for 4 hours (Propanediol esters react faster than Pinacol; 4h is usually sufficient vs 12h for Pinacol).[1]

    • QC Check: Monitor disappearance of Aryl Halide by LC-MS.

    • Workup: The propanediol group will likely hydrolyze during the aqueous wash.[1] If the final product is the biaryl-phenol, this is desirable.[1]

Decision Logic: Selection Guide

SelectionGuide Start Start: Select Boron Reagent Q1 Is the application Biological HTS or Chemical Synthesis? Start->Q1 Bio Biological HTS Q1->Bio Bio Chem Chemical Synthesis Q1->Chem Chem Q2 Is long-term DMSO storage required? Bio->Q2 Q3 Is the coupling partner sterically hindered? Chem->Q3 RecPinacol Use Pinacol Ester (High Stability) Q2->RecPinacol Yes (Library Storage) RecAcid Use Free Acid (Direct Activity) Q2->RecAcid No (Fresh Prep) Q3->RecPinacol No (Standard Coupling) RecProp Use Propanediol Ester (High Reactivity) Q3->RecProp Yes (Difficult Coupling)

Figure 2: Decision matrix for selecting the optimal boronic species based on experimental constraints.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • Roy, C. D., & Brown, H. C. (2007).[1] Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 692(7), 1608-1611.[1] Link[1]

  • Gonzalez, A., et al. (2012).[1] Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 10, 9660-9668.[1] Link

  • PubChem Compound Summary. (2025). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Pinacol Analog Comparison). National Center for Biotechnology Information.[1] Link[1]

Sources

Validation

Validation of Suzuki Coupling Product Purity by NMR: A Comparative Technical Guide

Executive Summary In pharmaceutical and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology. However, its validation is frequently plagued by structurally similar impurities—s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In pharmaceutical and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology. However, its validation is frequently plagued by structurally similar impurities—specifically homocoupled byproducts and protodeboronated species—that can co-elute in HPLC or lack distinct UV chromophores. This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) not merely as a qualitative check, but as a superior, orthogonal validation method for structural purity and mass balance, contrasting it with traditional chromatographic techniques.

Part 1: The Suzuki Impurity Landscape

To validate purity, one must first understand the "enemy." In a typical Suzuki coupling between an aryl halide (


) and an aryl boronic acid (

), three primary impurity classes compromise the spectral landscape.
Impurity TypeOriginNMR Signature Characteristics
Homocoupling (

or

)
Oxidative coupling of two identical partners (often induced by excess

or catalyst speciation).
Symmetry: Homodimers often possess a plane of symmetry, simplifying the signal multiplicity compared to the asymmetric cross-coupled product.
Protodeboronation (

)
Hydrolysis of the C-B bond in the boronic acid starting material.New Proton Signal: Appearance of a diagnostic proton signal (often upfield) where the Boron was attached.
Residual Ligand/Catalyst Incomplete removal of Phosphine ligands (e.g.,

, dppf).

P NMR:
Sharp signals for free ligand vs. broad signals for Pd-bound species.

Part 2: Comparative Analysis (NMR vs. HPLC vs. EA)

While HPLC is the industry standard for trace impurity detection (


), it suffers from Response Factor Bias —the assumption that the impurity absorbs UV light exactly as the product does. qNMR eliminates this bias.
Method Performance Matrix
FeatureqNMR (Primary Validation) HPLC-UV (Traditional) Elemental Analysis (EA)
Quantification Basis Molar Ratio: Signal intensity is directly proportional to the number of nuclei. No reference standard needed for the analyte.Response Factor: Requires identical reference standards for every impurity to be accurate.Mass %: Bulk combustion analysis.
Structural Specificity High: Distinguishes structural isomers (e.g., homocoupling) via chemical shift and coupling constants (

).
Medium/Low: Relies on retention time; co-elution is a major risk for structurally similar biaryls.None: Cannot distinguish isomers.
Bias Source

relaxation times (user-controllable).
Extinction coefficients (

) vary wildly between product and impurities.
Solvent inclusion/moisture.[1]
Limit of Quantitation Moderate (

1-5% typically, down to 0.1% with high scans).
Excellent (ppm range).Low.
Throughput Fast (10-15 mins/sample).Slow (30-60 mins/sample including equilibration).Very Slow.

Critical Insight: Use qNMR to assign the absolute purity of your reference standard, then use that standard to calibrate your HPLC method. This "Hybrid Approach" leverages the accuracy of NMR with the sensitivity of HPLC.[2]

Part 3: The qNMR Workflow (Self-Validating Protocol)

To achieve precision (


 uncertainty), the following protocol must be adhered to strictly. This workflow integrates an Internal Standard (IS) to normalize integration.
Phase 1: Internal Standard Selection

Do not grab any solvent off the shelf. Select an IS based on the "Clean Window" principle.

  • Criteria: High purity (>99.9%), non-hygroscopic, chemically inert to the analyte, and distinct signals in a "silent" region of the spectrum.

  • Recommendation for Suzuki Products:

    • 1,3,5-Trimethoxybenzene: Sharp singlets, good for aromatic regions.

    • Maleic Acid:[3] Good if the aromatic region is crowded (singlet at

      
      6.3 ppm).
      
    • Dimethyl sulfone: Good for aliphatic-free aromatic products (singlet at

      
      3.0 ppm).
      
Phase 2: Sample Preparation (Gravimetric Precision)
  • Equilibrate the analytical balance.

  • Weigh

    
    10-20 mg of Analyte (
    
    
    
    ) directly into the vial.
  • Weigh

    
    5-10 mg of Internal Standard (
    
    
    
    ) into the same vial.
  • Crucial: Record weights to 0.01 mg precision.

  • Dissolve in deuterated solvent (e.g.,

    
    , 
    
    
    
    ). Ensure complete dissolution; any suspended solid invalidates the result.
Phase 3: Acquisition Parameters (The Physics of Accuracy)

Standard 1D proton parameters are insufficient for quantitation.

  • Pulse Angle:

    
     (maximize signal).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing signal (usually the IS).
    • Validation Step: Run an Inversion Recovery experiment to determine

      
      . If 
      
      
      
      , set
      
      
      .
  • Spectral Width: Ensure no signals are cut off (including satellites).

  • Scans (NS): Minimum 32 or 64 to achieve S/N > 150:1.

Phase 4: Processing & Calculation
  • Phase Correction: Manual phasing is required (auto-phase often fails at baselines).

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial).

  • Integration: Integrate the IS peak (

    
    ) and the Analyte peak (
    
    
    
    ). Include
    
    
    satellites in the integration range.

Purity Calculation Formula:



  • 
    : Number of protons contributing to the signal.[4][5]
    
  • 
    : Molecular Weight.
    
  • 
    : Mass weighed.[1]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    : Purity (as a decimal).
    

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow of a high-integrity qNMR validation process, highlighting the decision nodes that prevent common analytical errors.

qNMR_Workflow Start Start: Crude Suzuki Product Solubility Solubility Test (CDCl3 vs DMSO-d6) Start->Solubility IS_Select Select Internal Standard (IS) (Must not overlap analyte) Solubility->IS_Select Weighing Gravimetric Prep (Precision Balance +/- 0.01mg) IS_Select->Weighing T1_Test Determine T1 Relaxation (Inversion Recovery) Weighing->T1_Test Acquisition Acquire qNMR Spectrum (d1 > 5*T1, 90 deg pulse) T1_Test->Acquisition Set d1 parameter Processing Process Data (Phase, Baseline, Integrate) Acquisition->Processing Check_Homocoupling Check for Symmetry/Homocoupling Processing->Check_Homocoupling Check_Homocoupling->IS_Select Overlap Detected Calc_Purity Calculate Absolute Purity % Check_Homocoupling->Calc_Purity Signals Resolved HPLC_Cal Use as Reference for HPLC Calc_Purity->HPLC_Cal

Caption: Logical workflow for qNMR validation, emphasizing the critical T1 relaxation loop and symmetry checks for Suzuki impurities.

Part 5: Case Study – Distinguishing the "Evil Twin"

Scenario: Synthesis of 4-methoxybiphenyl (Product) via Suzuki coupling. Impurity: 4,4'-dimethoxybiphenyl (Homocoupling of the aryl halide).

The NMR Differentiation:

  • The Product (Asymmetric): The biphenyl system is asymmetric. You will observe distinct signals for the protons on Ring A (containing OMe) and Ring B (phenyl). The protons ortho to the coupling bond on Ring B will appear as a doublet (approx 7.5 ppm).

  • The Homocoupling (Symmetric): The molecule has a

    
     axis of symmetry. The spectrum is deceptively simple. The protons ortho to the methoxy group will integrate for 4 protons (relative to the whole molecule) but appear as a single AA'XX' system.
    
  • The "Tell": In the qNMR spectrum, if you integrate the methoxy singlet (3.8 ppm) against the aromatic region, the ratio for the product is 3:9. For the homocoupled impurity, the ratio is 6:8 (or 3:4). A deviation in the integration ratio of the methoxy peak relative to the aromatic bulk immediately flags the presence of the "evil twin" homocoupler.

References

  • Quantitative NMR (qNMR) for Pharmaceutical Analysis. ResearchGate. (2025). A review of FDA pioneering work establishing qNMR as an orthogonal quantification method. Link

  • Head-to-Head Comparison of HPLC vs NMR. MDPI. (2023). Validates that qNMR and HPLC are statistically equivalent for quantification but qNMR offers speed and structural advantages.[5] Link

  • qNMR Internal Standard Reference Data. BIPM. (2019). Guidelines for selecting internal standards (solubility, inertness, purity) for metrological traceability. Link

  • Mechanistic Facets of Cross-Coupling vs Homocoupling. ACS Publications. (2022). detailed analysis of the competition between cross-coupling and homocoupling pathways and their NMR characterization. Link

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024). Practical steps for method planning, solvent selection, and pulse program optimization. Link

Sources

Comparative

assessing the green chemistry metrics of using 4-(1,3,2-Dioxaborinan-2-yl)phenol

A Comparative Guide for Sustainable Cross-Coupling[1] Executive Summary 4-(1,3,2-Dioxaborinan-2-yl)phenol (hereafter 4-PDB ) represents a strategic "middle ground" in the boronate reagent class.[1] It offers a significan...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Sustainable Cross-Coupling[1]

Executive Summary

4-(1,3,2-Dioxaborinan-2-yl)phenol (hereafter 4-PDB ) represents a strategic "middle ground" in the boronate reagent class.[1] It offers a significantly higher Atom Economy (AE) than the industry-standard Pinacol (Bpin) ester while providing better handling stability than the free boronic acid.[1]

For drug development professionals, 4-PDB addresses a critical green chemistry inefficiency: the "Pinacol Tax."[1] The pinacol protecting group (C₆H₁₂) adds substantial molecular weight that is entirely discarded as waste during cross-coupling.[1] By switching to the 1,3-propanediol (C₃H₆) backbone, researchers can reduce protecting-group mass intensity by ~48% without sacrificing the purification benefits of a boronic ester.[1]

This guide objectively assesses 4-PDB against its primary alternatives:

  • 4-Hydroxyphenylboronic acid (Free Acid): High AE, but unstable (anhydride formation).[1]

  • 4-Hydroxyphenylboronic acid pinacol ester (4-OH-Bpin): High stability, but poor AE (high waste).[1]

Technical Profile & Green Metrics

The decision to use 4-PDB hinges on the balance between Reaction Mass Efficiency (RME) and Hydrolytic Stability .[1]

Comparative Green Metrics (Theoretical)

Basis: Suzuki-Miyaura coupling with 4-Bromoanisole to form 4,4'-Methoxybiphenyl.[1]

MetricFree Boronic Acid4-PDB (Subject) Pinacol Ester (Bpin)
MW of Reagent 137.93 g/mol 178.00 g/mol 220.08 g/mol
Protecting Group Mass 0 (None)~76 g/mol (C₃H₆O₂)~118 g/mol (C₆H₁₂O₂)
Atom Economy (AE) 100% (Reference)~77% vs Free Acid~62% vs Free Acid
Byproduct Boric Acid1,3-Propanediol Pinacol
Biodegradability High (Inorganic)High (Readily biodegradable)Low (Persistent/Recalcitrant)
Hydrolytic Stability Low (Trimerizes)Moderate (t½ ~ hours)High (t½ ~ days/weeks)

Key Insight: 4-PDB improves Atom Economy by 15% over the Bpin ester.[1] Furthermore, the byproduct (1,3-propanediol) is less toxic and more biodegradable than pinacol, aligning with Green Chemistry Principle 10 (Design for Degradation) .[1]

Mechanistic & Stability Analysis

The 1,3,2-dioxaborinane ring (6-membered) is less sterically hindered than the dioxaborolane ring (5-membered pinacol).[1] This results in distinct kinetic behavior:

  • Faster Transmetalation: The reduced steric bulk allows 4-PDB to transmetalate faster than Bpin derivatives in some catalytic cycles.[1]

  • Lower Stability: It is more susceptible to hydrolysis.[1] Protocols must avoid prolonged exposure to aqueous base before catalyst addition.[1]

Diagram 1: Stability & Reactivity Flow

This diagram illustrates the kinetic pathways, highlighting why 4-PDB requires specific handling to prevent premature hydrolysis.[1]

G cluster_0 Reagent Stability Bpin Pinacol Ester (High Stability) Hydrolysis Hydrolysis (Aqueous Base) Bpin->Hydrolysis Slow (Steric Bulk) Pd_Complex Pd(II)-Ar Complex Bpin->Pd_Complex Slow Transmetalation PDB 4-PDB (Subject) (Moderate Stability) PDB->Hydrolysis Fast (6-mem ring) PDB->Pd_Complex Fast Transmetalation Acid Free Boronic Acid (Low Stability) Acid->Hydrolysis Equilibrium Acid->Pd_Complex Fast Transmetalation Product Biaryl Product Pd_Complex->Product Reductive Elimination

Caption: The 6-membered ring of 4-PDB allows faster transmetalation than Bpin but increases susceptibility to hydrolysis, requiring optimized reaction conditions.[1]

Experimental Protocols

These protocols are designed to validate the green metrics and performance of 4-PDB.

Protocol A: Green Synthesis of 4-PDB (Solvent-Minimised)

Objective: Synthesize 4-PDB with 100% Atom Economy regarding the solvent (water is the only byproduct).[1]

Reagents:

  • 4-Hydroxyphenylboronic acid (1.0 equiv)[1]

  • 1,3-Propanediol (1.05 equiv)[1]

  • Solvent: 2-MeTHF (Bio-renewable alternative to THF/Toluene)[1]

  • Drying Agent: Anhydrous MgSO₄[1]

Step-by-Step:

  • Charge: In a round-bottom flask, combine 4-hydroxyphenylboronic acid (10 mmol) and 1,3-propanediol (10.5 mmol).

  • Solvation: Add 2-MeTHF (20 mL). The mixture may remain a suspension.[1]

  • Dehydration: Add anhydrous MgSO₄ (2.0 g). Stir vigorously at Room Temperature (25°C) for 2 hours. Note: The reaction is driven by the removal of water by MgSO₄. Heating is unnecessary and reduces energy consumption.

  • Filtration: Filter off the hydrated MgSO₄. Wash the cake with a small amount of dry 2-MeTHF.[1]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from minimal hot Ethyl Acetate/Hexanes if necessary.

  • Quality Check: ¹H NMR should show the disappearance of the boronic acid -OH protons and the appearance of the -OCH₂- triplets of the dioxaborinane ring.

Protocol B: Optimized Suzuki-Miyaura Coupling

Objective: Demonstrate high yield with reduced waste compared to Bpin.

Reagents:

  • Aryl Bromide (e.g., 4-Bromoanisole, 1.0 equiv)[1]

  • 4-PDB (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂ (1 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: Ethanol/Water (3:[1]1) – Green Solvent Choice

Step-by-Step:

  • Degassing: Sparge the Ethanol/Water mixture with Nitrogen for 15 minutes. Critical: Oxygen accelerates protodeboronation of the labile ester.

  • Assembly: Add Aryl Bromide, 4-PDB, and Pd catalyst to the reaction vessel.

  • Activation: Add the base (K₂CO₃) last.

  • Reaction: Heat to 60°C. Monitor by HPLC/TLC.

    • Observation: 4-PDB typically reaches full conversion faster than Bpin analogues due to lower steric hindrance.[1]

  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water.[1] The 1,3-propanediol byproduct partitions into the aqueous phase (unlike pinacol, which can contaminate the organic layer).

Decision Matrix: When to Use 4-PDB?

Use this logic flow to determine if 4-PDB is the correct reagent for your campaign.

DecisionMatrix Start Start: Select Boron Reagent Scale Is this Large Scale (>100g)? Start->Scale Purification Is Product Polar/Water Soluble? Scale->Purification No (Discovery) Stability Is Reaction Time > 12 Hours? Scale->Stability Yes Use_Acid Use Free Boronic Acid (Best AE, Hardest Purification) Purification->Use_Acid Yes (Avoid Organic Byproducts) Use_PDB Use 4-PDB (High AE, Easy Workup) Purification->Use_PDB No (Standard) Stability->Use_PDB No (Fast Reaction) Use_Bpin Use Pinacol Ester (Lowest AE, Highest Stability) Stability->Use_Bpin Yes (Needs Stability)

Caption: 4-PDB is optimal for large-scale reactions where reaction time is controlled and waste minimization (AE) is a priority.[1]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1]

  • Li, H., et al. (2018).[1] Elucidating the Role of Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(10).

  • Anastas, P. T., & Warner, J. C. (1998).[1] Green Chemistry: Theory and Practice. Oxford University Press.[1] (Reference for 12 Principles).

  • PubChem. (2025).[1] Compound Summary: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Comparison Data).[1][2]

Sources

Validation

Mechanistic Guide: Transmetalation Efficiency of 1,3,2-Dioxaborinane Esters

Executive Summary: The Stability-Reactivity Paradox In the landscape of Suzuki-Miyaura cross-coupling, 1,3,2-dioxaborinanes (six-membered cyclic boronic esters, typically derived from 1,3-diols like neopentyl glycol) occ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

In the landscape of Suzuki-Miyaura cross-coupling, 1,3,2-dioxaborinanes (six-membered cyclic boronic esters, typically derived from 1,3-diols like neopentyl glycol) occupy a critical "Goldilocks" zone. They offer a distinct mechanistic profile compared to the more common 1,3,2-dioxaborolanes (five-membered rings like Bpin) and the highly reactive boronic acids .

This guide dissects the transmetalation mechanism of 1,3,2-dioxaborinanes, demonstrating that their utility is defined by a hydrolysis-dependent activation pathway . Unlike boronic acids, which transmetalate rapidly but suffer from protodeboronation, 1,3,2-dioxaborinanes act as "slow-release" reservoirs. This mechanism minimizes catalyst poisoning and side reactions, provided the hydrolysis rate is matched to the catalytic turnover.

Mechanistic Architecture

The transmetalation of 1,3,2-dioxaborinane esters (


) does not typically occur via a single elementary step. It involves a pre-equilibrium network governed by the presence of base and water.
The Two Competing Pathways

Current mechanistic consensus (supported by Lennox, Lloyd-Jones, and Hartwig) identifies two potential routes for boron transfer to palladium:[1]

  • Pathway A: Hydrolysis-Driven (Dominant) The ester must first hydrolyze to the boronic acid (

    
    ) or the trihydroxyborate (
    
    
    
    ).[2] This is the primary pathway for 1,3,2-dioxaborinanes in aqueous base. The ester acts as a prodrug for the active boronic acid.
  • Pathway B: Direct Transmetalation (Minor/Specific) In anhydrous conditions, the boronate ester may react directly with an oxo-palladium intermediate (

    
    ). However, for hindered esters like neopentyl glycol boronates (Bneo), this pathway is kinetically incompetent compared to Pathway A.
    
Visualization of the Catalytic Network

The following diagram illustrates the bifurcation between the hydrolytic activation and direct transmetalation, highlighting the "Slow Release" bottleneck.

Transmetalation_Mechanism Ester 1,3,2-Dioxaborinane (Inactive Reservoir) Hydrolysis Hydrolysis (Rate Limiting Step) Ester->Hydrolysis + H2O / OH- TM_State Transmetalation Transition State Ester->TM_State Direct Reaction (Slow/Steric Hindrance) Acid Boronic Acid Ar-B(OH)2 Hydrolysis->Acid AteComplex Trihydroxyborate [Ar-B(OH)3]- Acid->AteComplex + OH- (Fast) AteComplex->TM_State + Pd(II) Pd_X L2Pd(Ar)X Pd_OH Oxo-Pd Species L2Pd(Ar)OH Pd_X->Pd_OH + OH- Pd_OH->TM_State Product Coupling Product Ar-Ar' TM_State->Product Reductive Elimination

Caption: The "Slow-Release" Mechanism. 1,3,2-dioxaborinanes (red) function primarily as reservoirs, requiring hydrolysis (yellow) to generate the active trihydroxyborate species (green) for efficient transmetalation.

Comparative Performance Analysis

The choice between a 1,3,2-dioxaborinane (e.g., Bneo) and a 1,3,2-dioxaborolane (e.g., Bpin) fundamentally alters the reaction kinetics.

Structural Stability vs. Reactivity

The 6-membered ring of 1,3,2-dioxaborinanes confers distinct thermodynamic stability compared to the 5-membered Bpin ring.

Feature1,3,2-Dioxaborinane (Bneo) 1,3,2-Dioxaborolane (Bpin) Boronic Acid
Ring Size 6-Membered5-MemberedN/A (Acyclic)
Hydrolysis Rate (

)
Moderate (

mins to hours)
Slow (

hours to days)
N/A (Already Hydrolyzed)
Transmetalation Rate-limited by hydrolysisRate-limited by hydrolysisFast (Diffusion controlled)
Atom Economy Lower (Loss of Neopentyl Glycol)Lowest (Loss of Pinacol)High
Protodeboronation Low (Protected until release)Low (Protected until release)High (Rapid degradation)
Purification High crystallinity, easy to handleOften oily, stable on silicaPolar, streaks on silica
The "Neopentyl Advantage"

While Bpin is the industry standard for stability, Bneo (neopentyl glycol ester) is often superior for difficult couplings requiring a controlled concentration of active boronic acid.

  • Evidence: In competition experiments (Source 1.4), Bneo derivatives are consumed faster than Bpin derivatives.[3] This indicates a higher

    
     or more accessible direct pathway, providing a higher steady-state concentration of the active species without flooding the system and triggering protodeboronation.
    

Experimental Protocols

To validate the mechanistic behavior of a specific 1,3,2-dioxaborinane substrate, the following self-validating protocols should be employed.

Protocol A: Determination of Hydrolytic Stability ( )

Objective: Quantify the rate of active species generation.

Methodology: In-situ


 NMR Spectroscopy.
  • Preparation: Dissolve the 1,3,2-dioxaborinane (0.05 M) in a solvent mixture mimicking reaction conditions (e.g., THF-

    
    : 
    
    
    
    9:1).
  • Internal Standard: Add an inert boron standard (e.g.,

    
     in a capillary insert) or calibrate against the solvent lock.
    
  • Initiation: Add base (e.g., 2.0 equiv

    
     or 
    
    
    
    ).
  • Acquisition: Acquire

    
     NMR spectra at set intervals (t = 0, 5, 10, 30, 60 min).
    
  • Analysis: Monitor the disappearance of the ester peak (

    
     ppm) and the appearance of the boronate/acid peak (
    
    
    
    ppm for tetrahedral species).
  • Validation: Plot

    
     vs. time. A linear plot confirms pseudo-first-order hydrolysis kinetics.
    
Protocol B: Competitive Transmetalation Assay

Objective: Determine relative reactivity against a standard (Bpin).

Methodology: One-Pot Competition.

  • Setup: In a reaction vial, combine:

    • 1.0 equiv Aryl-Halide (limiting reagent).

    • 1.0 equiv Ar-Bneo (1,3,2-dioxaborinane).

    • 1.0 equiv Ar'-Bpin (1,3,2-dioxaborolane) (where Ar and Ar' are electronically similar but distinct by NMR/GC).

    • Catalyst (e.g., 1 mol%

      
      ).
      
    • Base (2.0 equiv

      
      ).
      
    • Solvent (THF/Water).[4][5]

  • Reaction: Stir at standard temperature (e.g., 60°C).

  • Sampling: Aliquot at low conversion (<20%). Quench immediately.

  • Analysis: Analyze product ratio (Ar-Ar vs Ar'-Ar) via GC-MS or

    
     NMR.
    
  • Interpretation:

    • If Ratio > 1: The 1,3,2-dioxaborinane hydrolyzes/transmetalates faster.

    • If Ratio < 1: The Bpin is more reactive (rare for Bneo vs Bpin).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.[6] Link

  • Gonzalez, J. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism. Journal of the American Chemical Society.[6] Link

  • Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Cent. Eur. J. Chem. Link

  • Nishihara, Y. (2021).[7] Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Link

Sources

Comparative

assessing shelf-life and stability of 4-(1,3,2-Dioxaborinan-2-yl)phenol vs other esters

Title: Stability & Shelf-Life Assessment: 4-(1,3,2-Dioxaborinan-2-yl)phenol vs. Common Boronic Esters Executive Summary This guide provides a technical assessment of 4-(1,3,2-Dioxaborinan-2-yl)phenol , a 6-membered cycli...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Stability & Shelf-Life Assessment: 4-(1,3,2-Dioxaborinan-2-yl)phenol vs. Common Boronic Esters

Executive Summary This guide provides a technical assessment of 4-(1,3,2-Dioxaborinan-2-yl)phenol , a 6-membered cyclic boronic ester derived from 1,3-propanediol. While often overshadowed by pinacol esters in general screening, this specific ester offers distinct thermodynamic advantages and improved atom economy. However, it exhibits lower kinetic resistance to hydrolysis compared to sterically hindered analogs like pinacol. This document details the mechanistic underpinnings of its stability, compares it against industry standards, and provides validated protocols for shelf-life assessment.

Part 1: Mechanistic Stability Analysis

To accurately assess shelf-life, one must understand the three primary degradation vectors: Hydrolysis , Oxidation , and Trimerization .

Ring Size & Thermodynamic Stability (The 5- vs. 6-Membered Rule)

The target compound is a 1,3,2-dioxaborinane (6-membered ring).

  • Thermodynamics: 6-membered boronic esters are generally more thermodynamically stable than unsubstituted 5-membered esters (like ethylene glycol esters) due to reduced ring strain. The O-B-O bond angle in a 6-membered ring approaches the ideal 120° trigonal planar geometry more naturally than the strained 5-membered ring.

  • Kinetics (Hydrolysis): Despite thermodynamic stability, the kinetic resistance to hydrolysis is governed by steric hindrance.

    • Pinacol Esters (5-membered, tetramethyl): The four methyl groups provide a "steric fortress" around the empty p-orbital of the boron atom, blocking the approach of water molecules.

    • 1,3-Propanediol Esters (Target Compound): Lacking steric bulk, these are more susceptible to nucleophilic attack by water than pinacol esters, although they are often crystalline solids which improves shelf stability compared to oily ethylene glycol esters.

Electronic Effects of the Phenol Moiety

The 4-phenol group is an electron-donating group (EDG).

  • Impact on Hydrolysis: The EDG increases electron density on the boron atom, making it slightly less Lewis acidic. Theoretically, this retards the initial nucleophilic attack by water (the rate-determining step in neutral hydrolysis).

  • Impact on Oxidation: Conversely, the electron-rich C-B bond is more susceptible to oxidation (protodeboronation) by Reactive Oxygen Species (ROS) or during storage in air, leading to the formation of phenol (hydroquinone byproduct).

Comparative Stability Matrix
Feature4-(1,3,2-Dioxaborinan-2-yl)phenol (Target)Pinacol Ester (Industry Std)Free Boronic Acid
Ring Size 6-Membered (Propanediol)5-Membered (Pinacol)N/A
Hydrolytic Stability Moderate (

Hours-Days in solution)
High (

Days-Weeks)
Low (Equilibrium)
Atom Economy High (Propanediol MW = 76)Lower (Pinacol MW = 118)Best
Crystallinity Excellent (Often highly crystalline)GoodVariable
Trimerization Risk Low (Protected)Low (Protected)High (Boroxine formation)
Storage Requirement Desiccated, < 4°CAmbient (often stable)Desiccated, < -20°C

Part 2: Degradation Pathways & Visualization

The following diagram illustrates the critical hydrolysis pathway that dictates the shelf-life of the target ester.

HydrolysisMechanism Ester 4-(1,3,2-Dioxaborinan-2-yl)phenol (Intact Ester) Transition Tetrahedral Boronate Intermediate (sp3) Ester->Transition Nucleophilic Attack Water + H2O Water->Transition Acid 4-Hydroxyphenyl Boronic Acid Transition->Acid Ring Opening Diol 1,3-Propanediol Transition->Diol Elimination Acid->Ester Re-esterification (Requires -H2O)

Figure 1: The hydrolysis mechanism. Note that while the 6-membered ring is robust, the reaction is reversible. In the presence of ambient moisture, the equilibrium shifts toward the free acid.

Part 3: Experimental Protocols for Stability Assessment

To objectively validate the shelf-life of your specific batch, use the following self-validating protocols. Do not rely on generic literature values; batch-specific crystallinity and impurity profiles drastically affect stability.

Protocol A: Accelerated Hydrolytic Stress Test (NMR-Based)

Purpose: Determine the kinetic half-life (


) of the ester in aqueous environments.
  • Preparation: Dissolve 10 mg of 4-(1,3,2-Dioxaborinan-2-yl)phenol in 0.6 mL of

    
    -DMSO (internal standard) or 
    
    
    
    -MeCN.
  • Initiation: Add 10% v/v

    
     (deuterated water) to the NMR tube. Shake vigorously.
    
  • Monitoring:

    • Acquire

      
       NMR immediately (
      
      
      
      ). The ester typically appears around 26-30 ppm (trigonal).
    • The hydrolysis product (free boronic acid) appears around 28-32 ppm (often overlapping) or as a boronate species if pH changes.

    • Better Method: Use

      
       NMR. Monitor the shift of the methylene protons on the propanediol ring. Bound diol protons differ significantly from free 1,3-propanediol.
      
  • Quantification: Integrate the ester signals (

    
    ) vs. the free diol signals (
    
    
    
    ).
    
    
  • Validation: Plot

    
     vs. Time. Linear regression confirms first-order kinetics.
    
Protocol B: Oxidative Stability Screening

Purpose: Assess resistance to protodeboronation (C-B bond cleavage).

  • System: Prepare a 10 mM solution of the ester in THF/Water (1:1).

  • Stress: Add 1.0 equivalent of

    
     (30%).
    
  • Analysis: Monitor by HPLC-UV (254 nm).

    • Target Peak: Ester (Retention time

      
      ).
      
    • Degradant: Hydroquinone (distinct earlier

      
      ) or Phenol.
      
  • Acceptance Criteria: < 5% degradation after 1 hour indicates sufficient stability for standard benchtop handling.

Protocol C: Solid-State Shelf-Life Simulation

Purpose: Determine long-term storage viability.

  • Setup: Place 50 mg samples in open vials inside a humidity chamber (75% RH, 40°C).

  • Sampling: Remove samples at Day 1, 3, 7, and 14.

  • Assay: Dissolve in anhydrous DMSO and analyze via

    
     NMR.
    
  • Fail Condition: Detection of >1% free 1,3-propanediol indicates moisture ingress and hydrolysis.

Part 4: Workflow Visualization

StabilityWorkflow cluster_Tests Stress Conditions Start Sample Batch: 4-(1,3,2-Dioxaborinan-2-yl)phenol Test1 Cond A: Aqueous DMSO (Hydrolysis) Start->Test1 Test2 Cond B: Oxidative (H2O2 Stress) Start->Test2 Test3 Cond C: 40°C / 75% RH (Solid State) Start->Test3 Analysis Analysis via 1H / 11B NMR & HPLC-UV Test1->Analysis Test2->Analysis Test3->Analysis Decision Calculate t1/2 & Degradation Rate Analysis->Decision Result1 Stable: Store at 4°C (Desiccated) Decision->Result1 <5% Deg. Result2 Unstable: Use Immediately or Repurify Decision->Result2 >5% Deg.

Figure 2: The decision matrix for validating batch stability before use in critical drug development assays.

References

  • Comparison of Cyclic Boronic Esters

    • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. (2025).[1]

  • Mechanistic Insights (5 vs 6 membered rings)

    • Examination of pinanediol–boronic acid ester formation in aqueous media. Organic & Biomolecular Chemistry.

  • General Properties of 1,3,2-Dioxaborinanes

    • Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.

  • Compound Specific Data

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Pinacol Analog Data for Comparison). PubChem.[2]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of 4-(1,3,2-Dioxaborinan-2-yl)phenol

Executive Summary & Chemical Context 4-(1,3,2-Dioxaborinan-2-yl)phenol is a specialized arylboronic ester used primarily as a building block in Suzuki-Miyaura cross-coupling reactions. Unlike its more common 5-membered r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-(1,3,2-Dioxaborinan-2-yl)phenol is a specialized arylboronic ester used primarily as a building block in Suzuki-Miyaura cross-coupling reactions. Unlike its more common 5-membered ring analog (the pinacol ester), this molecule features a 6-membered dioxaborinane ring derived from 1,3-propanediol.

Effective disposal requires understanding its dual-hazard profile:

  • The Phenol Moiety: Possesses inherent acidity, potential corrosivity, and aquatic toxicity.

  • The Boron Ester: Susceptible to hydrolysis, releasing 1,3-propanediol and 4-hydroxyphenylboronic acid. Boron is a strictly regulated phytotoxin in municipal wastewater.

Core Directive: Under no circumstances should this compound or its reaction byproducts be discharged into municipal sewer systems. The stability of the C-B bond varies, and improper disposal can trigger regulatory violations regarding phenolic discharge and boron limits.

Chemical Hazard Profile

The following data dictates the waste stream classification.

PropertySpecification / BehaviorDisposal Implication
Chemical Class Arylboronic Ester / Phenol DerivativeSegregate from oxidizers and strong bases.
Physical State Solid (typically off-white powder)Primary disposal via solid waste lab packs.
Hydrolysis Hydrolyzes in water to 4-Hydroxyphenylboronic acid + 1,3-PropanediolAqueous waste must be treated as organic-contaminated.
Toxicity Skin/Eye Irritant (H315, H319); STOT SE 3 (H335)PPE (Nitrile gloves, safety glasses) is mandatory.
Aquatic Fate Toxic to aquatic life (Phenol/Boron synergy)Zero-discharge policy for drains.
Reactivity Reacts with strong oxidizers (e.g., H₂O₂, KMnO₄)Do not mix with oxidizing waste streams (fire/heat risk).

Waste Stream Decision Logic

This workflow ensures compliance with RCRA (USA) and hazardous waste regulations.

WasteDisposal node_start Start: 4-(1,3,2-Dioxaborinan-2-yl)phenol Waste decision_state Physical State? node_start->decision_state node_solid Solid Waste decision_state->node_solid Powder/Crystals node_liquid Liquid/Solution Waste decision_state->node_liquid Dissolved/Reaction Mix decision_pure Pure Substance or Contaminated Debris? node_solid->decision_pure node_labpack Lab Pack (Pure) Label: Toxic, Irritant decision_pure->node_labpack Expired/Excess Reagent node_debris Solid Haz Waste Bin (Gloves, Weigh Boats) decision_pure->node_debris Contaminated Items decision_solvent Solvent Composition? node_liquid->decision_solvent node_halogen Halogenated Organic Waste (e.g., DCM, Chloroform) decision_solvent->node_halogen Contains Halogens node_nonhalogen Non-Halogenated Organic Waste (e.g., Acetone, Alcohols) decision_solvent->node_nonhalogen No Halogens node_aqueous Aqueous Waste (Contains Hydrolysis Products) decision_solvent->node_aqueous Water Based node_warning CRITICAL: NO DRAIN DISPOSAL Boron & Phenol Regulations node_aqueous->node_warning

Figure 1: Decision tree for segregating organoboron waste streams to prevent incompatibility and regulatory non-compliance.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Best for: Expired chemicals or bulk powder removal.

  • Container Selection: Use the original container if intact. If damaged, transfer to a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-(1,3,2-Dioxaborinan-2-yl)phenol" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the container in a clear, sealable bag to contain potential dust.

  • Storage: Store in the "Solid Waste" accumulation area until EHS pickup. Do not compact to avoid aerosolizing dust.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Post-reaction solutions or quenched mixtures.

  • Segregation: Determine the primary solvent.

    • If DCM/Chloroform was used: Segregate into Halogenated Waste .

    • If THF/Methanol/Ether was used: Segregate into Non-Halogenated Waste .

  • Quenching (Caution):

    • Note: Standard oxidative workups (H₂O₂/NaOH) convert this molecule into Hydroquinone (1,4-benzenediol) and boric acid. Hydroquinone is more toxic than the starting material.

    • Recommendation: Unless the reaction specifically requires oxidation, do not oxidatively quench solely for disposal. Dispose of the boronate ester directly into the organic waste stream to minimize heat generation and toxic byproduct formation.

  • pH Check: If the waste is aqueous (from washes), ensure pH is between 5 and 9 before adding to the aqueous waste drum to prevent drum corrosion, though the waste itself must still be incinerated/treated off-site due to Boron content.

Protocol C: Spill Response (Immediate Action)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. Use an N95 mask if powder is fine.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Sweep carefully into a dustpan.

    • Liquid Spill: Absorb with vermiculite or spill pads.

  • Clean: Wipe the surface with a mild soap solution (to solubilize the phenol) followed by water. Place all cleanup materials in the Solid Hazardous Waste bin.

Regulatory & Compliance Notes

  • US EPA (RCRA): While this specific derivative is not explicitly "P-listed" or "U-listed," it exhibits characteristics of Phenol (U188) . It must be treated as hazardous waste.

  • Wastewater (Boron Trap): Many municipal water treatment plants cannot filter Boron effectively. High Boron levels in effluent can lead to fines for the facility, as Boron is phytotoxic to crops using downstream water. Never pour organoboron compounds down the sink.

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).

References

  • US Environmental Protection Agency (EPA). Health Advisory for Boron and Compounds. (Provides toxicity benchmarks for Boron in water). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). [Link]

  • PubChem. 4-Hydroxyphenylboronic acid pinacol ester (Analogous Hazard Data). (Source for GHS classification of cyclic boronic esters). [Link]

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(1,3,2-Dioxaborinan-2-yl)phenol

Executive Safety Summary Compound: 4-(1,3,2-Dioxaborinan-2-yl)phenol Functional Class: Cyclic Boronic Ester / Phenolic Derivative Primary Hazard GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-(1,3,2-Dioxaborinan-2-yl)phenol Functional Class: Cyclic Boronic Ester / Phenolic Derivative Primary Hazard GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE 3 (Respiratory Irritation).

This guide supersedes generic "white powder" safety protocols. While this compound is a valuable Suzuki-Miyaura coupling precursor, its dual functionality—an acidic phenolic proton coupled with a hydrolytically sensitive boronate ester—requires a specific handling strategy. The primary risks are particulate inhalation during weighing and dermal absorption upon solubilization.

Technical Risk Assessment & PPE Logic

To select the correct PPE, we must understand the "Why" behind the hazard. This compound presents a bifurcated risk profile depending on its physical state.

The Hazard Mechanism[1]
  • The Phenolic Moiety: Unlike protected boronic esters (e.g., pinacol esters with methoxy groups), the free phenol (-OH) here is acidic (pKa ~10). Upon contact with mucous membranes or moist skin, it can cause immediate protein denaturation and irritation.

  • The Boronate Ester: The 1,3-dioxaborinane ring is less sterically hindered than a pinacol ester. In the presence of ambient humidity or physiological moisture (sweat, tears), it hydrolyzes to release 1,3-propanediol and 4-hydroxyphenylboronic acid . While 1,3-propanediol is relatively benign, the hydrolysis generates heat and changes the solubility profile, potentially accelerating skin absorption.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. Fine organic dusts can bypass side-shields. Goggles seal the eyes against both airborne particulates and accidental splashes during hydrolysis.
Dermal (Hand) Nitrile Gloves (min. 5 mil thickness)Why Nitrile? Latex degrades rapidly against phenols and organic solvents often used with this compound (e.g., DMF, DMSO). Protocol: Inspect for pinholes. Change immediately if splashed.
Respiratory Fume Hood or N95/P100 Respirator The solid is likely electrostatic. If weighing outside a hood (not recommended), a fit-tested N95 is the minimum requirement to prevent inhalation of the phenolic dust.
Body Lab Coat (Cotton/Poly blend)Must be buttoned to the neck. Synthetic fibers (nylon) should be avoided due to static generation which disperses the powder.

Operational Protocols

A. Weighing & Transfer (Solid State)

The highest risk of exposure occurs here due to dust generation.

  • Static Control: Boronic esters are often fluffy, electrostatic solids. Use an anti-static gun or a polonium strip near the balance to neutralize charge. This prevents the powder from "jumping" onto your gloves or benchtop.

  • Containment: Perform all weighing inside a chemical fume hood. If the balance is draft-sensitive, use a static-dissipative weighing funnel rather than weighing paper (which can tear or flip).

  • Technique: Do not dump the solid. Use a chemically resistant spatula (stainless steel or PTFE-coated). Avoid nickel spatulas if performing sensitive catalytic couplings later, as trace metal abrasion can affect reaction yields.

B. Solubilization (Liquid State)

Once in solution, the risk shifts from inhalation to absorption.

  • Solvent Choice: This compound is soluble in polar aprotic solvents (DMSO, DMF, THF).

    • Warning: DMSO enhances skin permeability. If dissolved in DMSO, the phenolic compound can be carried through the skin barrier into the bloodstream much faster than in solid form.

  • Double-Gloving: When handling solutions in DMSO or DMF, wear two pairs of nitrile gloves . The outer pair acts as a sacrificial barrier; strip them immediately upon contact with the liquid.

Visual Decision Logic: PPE & Workflow

The following diagram illustrates the decision-making process for handling this compound, ensuring safety barriers are active at every stage.

G Start Start: 4-(1,3,2-Dioxaborinan-2-yl)phenol StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Dry Storage Liquid Solution (DMSO/DMF/THF) StateCheck->Liquid Dissolved Weighing Action: Weighing/Transfer Solid->Weighing Reaction Action: Reaction/Workup Liquid->Reaction PPE_Solid PPE: Nitrile (5mil) + Goggles + Fume Hood (Essential) Weighing->PPE_Solid Dust Hazard PPE_Liquid PPE: Double Nitrile Gloves + Splash Goggles + Lab Coat Reaction->PPE_Liquid Absorption Hazard Hydrolysis Risk: Hydrolysis to Boronic Acid (Keep Dry / Inert Gas) PPE_Solid->Hydrolysis Avoid Moisture Disposal Disposal: Segregated Organic Solid/Liquid (No Oxidizers) PPE_Liquid->Disposal Hydrolysis->Disposal

Figure 1: Operational workflow and PPE decision matrix based on physical state and activity.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not dry sweep. This generates dust.[1] Cover the spill with a damp paper towel (water is acceptable here as it suppresses dust, even if it causes slow hydrolysis) or use a HEPA-filtered vacuum. Wipe the area with a dilute surfactant (soap water) followed by ethanol.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable (e.g., THF).

Waste Disposal[3][4][5][6]
  • Segregation: Dispose of as Hazardous Organic Waste .

  • Compatibility: Do not mix with strong oxidizing agents (e.g., nitric acid, permanganates) in the waste container, as the phenolic ring is susceptible to rapid, exothermic oxidation.

  • Labeling: Clearly label the waste tag with "Phenolic Boronate Ester" to alert waste handlers of the specific hazard class.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of Moderate Chronic or High Acute Toxicity. [Link]

  • PubChem. Compound Summary: 4-Hydroxyphenylboronic acid (Hydrolysis Product). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets. Version 4.0, 2020. [Link]

Sources

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4-(1,3,2-Dioxaborinan-2-yl)phenol
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4-(1,3,2-Dioxaborinan-2-yl)phenol
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